2-Mercapto-4-methylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methyl-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c1-5-2-3-7-6(8)4-5/h2-4H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYJCSZMSPBJFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394959 | |
| Record name | 2-Mercapto-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18368-65-5 | |
| Record name | 4-Methyl-2(1H)-pyridinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18368-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Mercapto-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylpyridine-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Mercapto-4-methylpyridine: Structure, Properties, and Applications
Abstract
This technical guide provides a comprehensive scientific overview of 2-Mercapto-4-methylpyridine (CAS No: 18368-65-5), a heterocyclic organosulfur compound of significant interest in synthetic and medicinal chemistry. The document delves into its fundamental chemical properties, with a particular focus on the critical thione-thiol tautomerism that governs its reactivity. Detailed spectroscopic data, reactivity profiles, and step-by-step synthetic protocols are presented to provide researchers, scientists, and drug development professionals with a practical and in-depth resource. The guide also explores its applications as a versatile chemical intermediate, its role in coordination chemistry, and its potential in the development of novel therapeutic agents.
Introduction and Chemical Identity
This compound, systematically named 4-methyl-1H-pyridine-2-thione, is a pyridine derivative featuring a methyl group at the 4-position and a sulfur-containing functional group at the 2-position[1][2]. This substitution pattern imparts a unique combination of nucleophilicity, acidity, and coordination capabilities, making it a valuable building block in diverse chemical fields[3]. Its utility ranges from industrial applications, such as an accelerant in rubber vulcanization, to a precursor in the synthesis of complex molecules for pharmaceuticals and materials science[4][5].
The core of its chemical behavior lies in a dynamic tautomeric equilibrium between a thiol form (4-methylpyridine-2-thiol) and a more stable thione form (4-methyl-1H-pyridine-2-thione). This equilibrium is highly sensitive to the molecular environment, a crucial factor for any experimental design involving this compound[1][6].
| Identifier | Value | Reference |
| CAS Number | 18368-65-5 | [1][5] |
| Molecular Formula | C₆H₇NS | [1][2] |
| Molecular Weight | 125.19 g/mol | [1][5] |
| IUPAC Name | 4-methyl-1H-pyridine-2-thione | [1] |
| Synonyms | 4-Methyl-2(1H)-pyridinethione, 4-Methylpyridine-2-thiol | [7] |
Structural Elucidation and Physicochemical Properties
The Thione-Thiol Tautomerism
Like its parent compound, 2-mercaptopyridine, this molecule exists as a mixture of two tautomeric forms. However, the equilibrium overwhelmingly favors the thione tautomer in the solid state and in polar solvents[1][6]. This preference is attributed to the greater thermodynamic stability of the thioamide group within the ring system, which benefits from resonance stabilization and the potential for intermolecular hydrogen bonding in condensed phases[1][8]. In dilute solutions of non-polar solvents, the equilibrium can shift towards the thiol form[6].
Understanding this tautomerism is paramount, as it dictates the molecule's reactivity. For instance, reactions with alkylating agents typically occur at the sulfur atom (S-alkylation), indicating the nucleophilic character of the thione form's sulfur or the deprotonated thiol form[9].
Caption: Workflow for synthesis via Lawesson's Reagent.
Experimental Protocol: Synthesis via Lawesson's Reagent
This protocol describes a representative procedure for the thionation of 4-methyl-2(1H)-pyridone.
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals in a suitable chemical fume hood with appropriate personal protective equipment (PPE).
Materials:
-
4-Methyl-2(1H)-pyridone
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] (0.5 to 0.6 equivalents)
-
Anhydrous Toluene
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methyl-2(1H)-pyridone (1.0 eq).
-
Reagent Addition: Add anhydrous toluene to dissolve or suspend the starting material, followed by the addition of Lawesson's Reagent (0.55 eq).
-
Thionation Reaction: Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[10]
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing saturated NaHCO₃ solution to quench any unreacted reagent and acidic byproducts.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[11]
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to obtain the pure this compound.[5]
Reactivity and Chemical Transformations
The dual functionality of the thiol/thione and the pyridine nitrogen atom makes this compound a versatile reactant.
-
Oxidation: The sulfur atom is susceptible to oxidation. Mild oxidizing agents, or even atmospheric oxygen in the presence of metal catalysts, can lead to the formation of the corresponding disulfide, 2,2'-dithiobis(4-methylpyridine).[3][12] This reaction is a common transformation for mercaptopyridines.
-
S-Alkylation: As a potent nucleophile, the sulfur atom readily reacts with electrophiles such as alkyl halides or tosylates in the presence of a base to form S-substituted thioethers.[3][9] This is a cornerstone reaction for incorporating the 4-methylpyridylthio moiety into larger molecules.
-
Coordination Chemistry: The pyridine nitrogen and the exocyclic sulfur atom can act as ligands, forming stable complexes with various transition metals.[5] The molecule can act as a monodentate or a bridging ligand, leading to diverse coordination polymers and metal-organic frameworks with potential applications in catalysis and materials science.[3]
Applications in Research and Drug Development
The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[13] The unique properties of this compound make it an attractive starting point for drug discovery.
-
Antimicrobial Agents: Derivatives of this compound have demonstrated significant activity against various bacterial strains, including Mycobacterium tuberculosis, the causative agent of tuberculosis. Its structure serves as a template for developing new anti-tuberculosis leads.[5]
-
Anticancer Research: Certain derivatives have been evaluated for their cytotoxic effects against human cancer cell lines. Modifications to the core structure can enhance binding affinity to biological targets, suggesting potential pathways for developing novel anticancer therapies.[5]
-
Synthetic Intermediate: Beyond direct biological applications, it serves as a crucial intermediate for synthesizing more complex heterocyclic systems. The reactive thiol group provides a handle for further functionalization and ring-forming reactions.[1]
Safety and Handling
Based on data from related compounds, this compound should be handled with care. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If swallowed, rinse mouth and seek immediate medical attention.[4][14]
Conclusion
This compound is a multifaceted chemical entity whose properties are dominated by its thione-thiol tautomerism. This guide has provided a detailed examination of its structure, spectroscopic characteristics, synthesis, and reactivity. Its proven utility as a synthetic intermediate and its emerging potential in medicinal chemistry underscore its importance for researchers in both academic and industrial settings. A thorough understanding of its fundamental properties, as outlined herein, is essential for leveraging its full potential in future scientific endeavors.
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A Comprehensive Technical Guide to the Synthesis of 2-Mercapto-4-methylpyridine
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Abstract
This guide provides a detailed technical overview for the synthesis of 2-mercapto-4-methylpyridine, also known as 4-methylpyridine-2-thiol, from the precursor 2-chloro-4-methylpyridine. This transformation is a critical process in medicinal chemistry, as the target molecule serves as a versatile building block for various pharmaceutical agents.[1][2] The core of this synthesis lies in a nucleophilic aromatic substitution (SNAr) reaction, a fundamental mechanism in heterocyclic chemistry. This document elucidates the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, outlines methods for purification and characterization, and addresses critical safety and handling considerations. The objective is to equip researchers with the necessary expertise to perform this synthesis efficiently, safely, and with a high degree of confidence in the final product's integrity.
Introduction and Significance
This compound and its derivatives are heterocyclic compounds of significant interest in organic synthesis and drug development.[2] The presence of the thiol group provides a reactive handle for a multitude of subsequent chemical transformations, including oxidation to disulfides, alkylation, and coordination with metal centers.[1][3] These compounds have shown potential antimicrobial and antioxidant properties, making them valuable scaffolds in the search for new therapeutic agents.[1] The synthesis from readily available 2-chloro-4-methylpyridine via nucleophilic substitution with a sulfur nucleophile represents an efficient and common route to access this important intermediate.[3][4]
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The conversion of 2-chloro-4-methylpyridine to this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is most pronounced at the C2 (ortho) and C4 (para) positions, rendering them susceptible to attack by nucleophiles.[5][6][7] The hydrosulfide ion (SH⁻), generated from a source like sodium hydrosulfide (NaSH), acts as the nucleophile. It attacks the C2 carbon, which bears the chlorine leaving group, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5][6][8]
Step 2: Re-aromatization and Departure of the Leaving Group The stability of the Meisenheimer complex is the rate-determining factor for the reaction.[5][6] The negative charge in the intermediate is stabilized by resonance, with one key resonance structure placing the charge on the electronegative nitrogen atom.[5][6] This stabilization is only possible for attack at the C2 and C4 positions, which is why substitution at C3 is much less favorable.[5] The complex then rapidly collapses, expelling the chloride ion (Cl⁻) as the leaving group and restoring the aromaticity of the pyridine ring to yield the final product.
Caption: SNAr Reaction Mechanism.
Experimental Protocol
This protocol describes a representative procedure for the synthesis. Researchers should adapt it based on available equipment and scale.
Reagent and Solvent Data
Proper planning requires understanding the properties of all materials used.
| Reagent/Solvent | Formula | MW ( g/mol ) | Properties | Hazards |
| 2-Chloro-4-methylpyridine | C₆H₆ClN | 127.57 | Liquid, bp: 194-195 °C | Skin/eye irritant, may cause respiratory irritation[9][10] |
| Sodium Hydrosulfide (flake) | NaSH | 56.06 | Solid, hygroscopic | Corrosive, toxic, releases H₂S gas[11][12][13] |
| Ethanol (anhydrous) | C₂H₅OH | 46.07 | Liquid, bp: 78.37 °C | Flammable liquid and vapor |
| Hydrochloric Acid (conc.) | HCl | 36.46 | Liquid, ~37% in H₂O | Severe skin burns and eye damage, respiratory irritant |
| Sodium Hydroxide | NaOH | 40.00 | Solid, hygroscopic | Causes severe skin burns and eye damage |
Step-by-Step Synthesis Workflow
1. Reaction Setup:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium hydrosulfide (NaSH, ~1.2 equivalents).
-
Rationale: An excess of the nucleophile is used to ensure complete consumption of the starting material. The inert atmosphere prevents oxidation of the thiol product.
-
Add anhydrous ethanol as the solvent. The volume should be sufficient to dissolve the reactants upon heating.
2. Addition of Starting Material:
-
Slowly add 2-chloro-4-methylpyridine (1.0 equivalent) to the stirred suspension of NaSH in ethanol.
-
Rationale: A controlled addition helps to manage any initial exotherm.
3. Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Rationale: Refluxing provides the necessary activation energy for the substitution to proceed at a reasonable rate.
4. Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the mixture into a beaker of ice water.
-
Rationale: This step quenches the reaction and precipitates the product, which is less soluble in water.
-
Acidify the aqueous mixture to a pH of ~5-6 by the dropwise addition of concentrated hydrochloric acid. This will protonate the thiolate intermediate to form the desired thiol, causing it to precipitate.
-
Rationale: The product exists as a sodium thiolate salt in the basic reaction medium. Acidification is required to obtain the neutral thiol.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove inorganic salts.
-
Dry the crude product under vacuum.
Caption: Experimental Workflow.
Purification and Characterization
Purification
The crude product can be purified by recrystallization.
-
Procedure: Dissolve the crude solid in a minimal amount of hot ethanol. If the solution is colored, charcoal can be added and the solution hot-filtered. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry.
-
Rationale: Recrystallization is an effective method for removing soluble impurities and unreacted starting materials, yielding a product of high purity.
Characterization
The identity and purity of the final product, 4-methylpyridine-2-thiol, should be confirmed using standard analytical techniques.
| Analysis Technique | Expected Result |
| Melting Point | 177-178 °C.[14] A sharp melting point range indicates high purity. |
| ¹H NMR | Chemical shifts corresponding to the aromatic protons and the methyl group protons. The thiol proton may be broad or exchangeable. |
| ¹³C NMR | Peaks corresponding to the six unique carbon atoms in the molecule. |
| FT-IR | Vibrational bands for C=C, C-H, and potentially the S-H and C=S stretches (due to thione tautomerism).[15] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (125.19 g/mol ).[14] |
Safety and Handling
Adherence to strict safety protocols is paramount during this synthesis.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[10]
-
Ventilation: Conduct the entire procedure in a well-ventilated fume hood.
-
Sodium Hydrosulfide (NaSH): This reagent is highly corrosive and toxic.[11][12] It reacts with moisture or acid to release highly toxic and flammable hydrogen sulfide (H₂S) gas, which has the odor of rotten eggs and can cause olfactory fatigue.[11][16] Handle with extreme care in an inert atmosphere if possible.
-
2-Chloro-4-methylpyridine: This compound is an irritant to the skin, eyes, and respiratory system.[9][10] Avoid inhalation and direct contact.
-
Waste Disposal: Aqueous waste will be acidic and contain residual sulfur compounds. Neutralize the waste with a suitable base (e.g., sodium bicarbonate) before disposing of it according to institutional guidelines. Organic waste should be collected separately.
Conclusion
The synthesis of this compound from 2-chloro-4-methylpyridine is a robust and well-established procedure rooted in the principles of nucleophilic aromatic substitution. By understanding the underlying mechanism, carefully controlling reaction conditions, and adhering to rigorous safety standards, researchers can reliably produce this valuable chemical intermediate. The detailed protocol and characterization data provided in this guide serve as a comprehensive resource for scientists in the field of drug discovery and development, facilitating the advancement of their research programs.
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An In-depth Technical Guide to the Tautomerism and Stability of 4-Methyl-2-pyridinethiol
Abstract
This technical guide provides a comprehensive examination of the tautomeric equilibrium of 4-methyl-2-pyridinethiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The guide delves into the structural nuances of the two primary tautomers, the thiol and thione forms, and elucidates the key factors governing their relative stability. Drawing upon established principles from the extensively studied 2-pyridinethiol, this paper synthesizes theoretical insights with practical experimental and computational methodologies. It is designed to be an essential resource for researchers, scientists, and drug development professionals, offering both a deep theoretical understanding and actionable protocols for the characterization of this dynamic equilibrium.
Introduction: The Dynamic Nature of Pyridinethiol Tautomerism
Heterocyclic compounds capable of tautomerism are of profound importance in drug design and development, as the predominant tautomeric form can significantly influence a molecule's biological activity, solubility, and pharmacokinetic profile. Pyridine-2-thiol and its derivatives are classic examples of this phenomenon, existing in a dynamic equilibrium between a thiol form (containing an S-H group) and a thione form (containing a C=S group and an N-H bond).[1][2] This equilibrium is not static; it is delicately balanced and can be shifted by environmental factors such as solvent polarity, concentration, and temperature.[3]
This guide focuses specifically on 4-methyl-2-pyridinethiol, exploring how the introduction of a methyl group at the 4-position of the pyridine ring influences the tautomeric landscape. The electron-donating nature of the methyl group is anticipated to modulate the electronic distribution within the pyridine ring, thereby impacting the relative stabilities of the thiol and thione tautomers.[4] Understanding and controlling this equilibrium is paramount for harnessing the full potential of 4-methyl-2-pyridinethiol in various applications.
The Tautomeric Forms of 4-Methyl-2-pyridinethiol
The tautomeric equilibrium of 4-methyl-2-pyridinethiol involves the migration of a proton between the sulfur and nitrogen atoms, resulting in two distinct isomers:
-
4-methyl-2-pyridinethiol (Thiol form): Characterized by a covalent bond between sulfur and hydrogen (S-H). This form possesses an aromatic pyridine ring.
-
4-methyl-2(1H)-pyridinethione (Thione form): Characterized by a carbon-sulfur double bond (C=S) and a protonated ring nitrogen (N-H). This tautomer disrupts the aromaticity of the pyridine ring but is stabilized by the strong C=S bond and resonance.
Caption: Workflow for NMR analysis of tautomeric equilibrium.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is particularly useful for identifying the functional groups present in each tautomer, especially in the solid state. [5][6] Key Vibrational Modes:
-
Thiol (S-H) stretch: A weak band typically observed in the range of 2550-2600 cm-1. Its presence is a clear indication of the thiol tautomer.
-
Thione (C=S) stretch: A strong band usually found in the region of 1100-1250 cm-1.
-
Amine (N-H) stretch: A broad band in the 3100-3500 cm-1 region, characteristic of the thione tautomer.
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Solid State: Prepare a KBr pellet containing a small amount of 4-methyl-2-pyridinethiol.
-
Solution: Prepare a concentrated solution in a suitable solvent (e.g., CCl4) and use an appropriate liquid cell.
-
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm-1.
-
Spectral Analysis: Identify the characteristic stretching frequencies for the S-H, C=S, and N-H bonds to determine the predominant tautomeric form in the sample.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study the tautomeric equilibrium in solution, as the two tautomers have different electronic structures and thus different absorption spectra. [7] Key Spectral Features:
-
Thione Tautomer: Typically exhibits a strong absorption band at a longer wavelength (around 340-370 nm) due to the n→π* transition of the C=S chromophore.
-
Thiol Tautomer: Generally absorbs at shorter wavelengths (around 270-300 nm) corresponding to π→π* transitions within the aromatic ring.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare dilute solutions of 4-methyl-2-pyridinethiol in solvents of varying polarity.
-
Data Acquisition: Record the UV-Vis absorption spectra for each solution.
-
Spectral Deconvolution: Analyze the spectra to identify the absorption maxima corresponding to the thiol and thione forms. The relative intensities of these bands can provide a qualitative measure of the tautomeric ratio.
Computational Chemistry: A Theoretical Approach
Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities and spectroscopic properties of tautomers. [8][9] Computational Workflow:
-
Structure Optimization: Build the 3D structures of both the 4-methyl-2-pyridinethiol and 4-methyl-2(1H)-pyridinethione tautomers. Perform geometry optimizations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Energy Calculations: Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set for improved accuracy.
-
Solvation Modeling: To simulate the effect of different solvents, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).
-
Relative Stability Prediction: Compare the ZPVE-corrected electronic energies (or Gibbs free energies) of the two tautomers in the gas phase and in different solvents to predict the more stable form.
-
Spectroscopic Prediction: Simulate the NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions for each tautomer and compare them with experimental data to aid in spectral assignment.
Caption: Workflow for DFT analysis of tautomer stability.
Data Summary and Interpretation
The following table summarizes the expected trends for the tautomeric equilibrium of 4-methyl-2-pyridinethiol based on the principles discussed.
| Condition | Predominant Tautomer | Rationale |
| Gas Phase | Thiol | Aromatic stabilization of the pyridine ring. |
| Solid State | Thione | Stabilization through intermolecular hydrogen bonding in dimers. |
| Polar Solvents (e.g., DMSO, Water) | Thione | Favorable dipole-dipole interactions with the more polar thione tautomer. |
| Nonpolar Solvents (e.g., CCl4, Benzene) | Thiol | Aromaticity is the dominant stabilizing factor. |
Conclusion and Future Directions
The tautomerism of 4-methyl-2-pyridinethiol is a finely balanced equilibrium governed by the interplay of electronic effects, solvent interactions, and intermolecular forces. The electron-donating 4-methyl group is predicted to favor the thione tautomer in comparison to the unsubstituted 2-pyridinethiol, particularly in polar environments. A thorough understanding and the ability to manipulate this equilibrium are critical for the rational design of novel therapeutics and functional materials.
Future research should focus on obtaining precise experimental data to quantify the influence of the 4-methyl group on the tautomeric equilibrium constant in various solvents. Advanced 2D NMR techniques and sophisticated computational models could provide deeper insights into the kinetics and thermodynamics of the proton transfer process. Such studies will undoubtedly pave the way for the tailored application of 4-methyl-2-pyridinethiol and its derivatives in diverse scientific fields.
References
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Spectroscopic data (NMR, IR, MS) of 2-Mercapto-4-methylpyridine
An In-depth Technical Guide to the Spectroscopic Data of 2-Mercapto-4-methylpyridine
Foreword: A Molecule of Two Faces
In the field of drug development and materials science, a precise understanding of a molecule's structure is not merely academic; it is the bedrock of innovation. This compound is a heterocyclic compound of significant interest, serving as a versatile building block in medicinal chemistry. However, to truly harness its potential, one must look beyond its simple 2D representation and appreciate its dynamic nature. This molecule exists in a tautomeric equilibrium between its thiol form (this compound) and its more stable thione form (4-methylpyridine-2(1H)-thione). This equilibrium is the single most critical factor influencing its spectroscopic signature, and understanding it is key to accurate characterization.
This guide is structured not as a rigid report, but as a logical workflow. We will dissect the spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), explaining not just what the data shows, but why it appears that way and how each piece of information validates the others.
Core Molecular Properties
Before delving into spectral data, a foundational understanding of the molecule's basic properties is essential. These constants are the first point of reference in any analytical workflow.
| Property | Value | Source |
| Chemical Formula | C₆H₇NS | [1] |
| Molecular Weight | 125.19 g/mol | [1] |
| CAS Number | 18368-65-5 | [1] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 177–178°C | [1] |
The molecule's structure and the tautomeric equilibrium at its core are depicted below. Spectroscopic evidence overwhelmingly suggests that in most states (solution and solid), the thione form is predominant.[2][3] Our analysis will proceed with this understanding.
Caption: Figure 2: ¹H NMR assignments for 4-methylpyridine-2(1H)-thione.
¹³C NMR Spectroscopy
Carbon NMR provides a map of the carbon skeleton. Its most crucial contribution here is the unambiguous identification of the C=S bond, the "smoking gun" for the thione tautomer.
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Acquire on a 75 MHz (or higher) spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Spectral Width: ~200 ppm.
-
Number of Scans: ≥1024 (adjust for concentration and time).
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Similar to ¹H NMR, with calibration to the DMSO-d₆ solvent peak (δ 39.52 ppm).
While a direct experimental spectrum for the 4-methyl derivative is not widely published, data from the closely related 2-mercaptopyridine (in its thione form) provides an authoritative basis for assignment. [4]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Insight |
|---|---|---|
| C2 (C=S) | ~178 | This is the key diagnostic peak. The carbon is heavily deshielded by the double bond to the electronegative sulfur, resulting in a large downfield shift. A C-S single bond (thiol form) would be significantly upfield (δ 120-140 ppm). This value is based on the reported 177.7 ppm for the parent 2-mercaptopyridine. [4] |
| C4 | ~138 | The methyl-substituted carbon. Based on data for 2-mercaptopyridine (137.9 ppm). [4] |
| C6 | ~137 | Alpha to the nitrogen, deshielded. Based on data for 2-mercaptopyridine (137.5 ppm). [4] |
| C5 | ~133 | Aromatic CH. Based on data for 2-mercaptopyridine (133.0 ppm). [4] |
| C3 | ~113 | Aromatic CH. Based on data for 2-mercaptopyridine (112.8 ppm). [4] |
| -CH₃ | ~21 | Typical shift for a methyl group on an aromatic ring. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum provides complementary evidence for the thione structure.
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This technique is favored for its simplicity and requires minimal sample preparation compared to KBr pellets.
-
Instrument Setup: Use a standard FT-IR spectrometer.
-
Acquisition Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: 32.
-
Resolution: 4 cm⁻¹.
-
-
Processing: Perform a background scan first, then the sample scan. The data is typically presented as percent transmittance (%T).
Caption: Figure 3: ATR-FTIR Experimental Workflow.
The spectrum is interpreted by identifying vibrations that confirm the thione structure and rule out the thiol.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Significance |
| N-H Stretch | 3100 - 3000 | Medium, Broad | Confirms Thione Form. Presence of a proton on nitrogen. |
| Aromatic C-H Stretch | 3050 - 3000 | Medium | Indicates the aromatic pyridine ring. |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium-Weak | Corresponds to the methyl (-CH₃) group. |
| S-H Stretch | ~2550 | Absent | Rules out Thiol Form. The absence of a weak band in this region is strong evidence against a significant population of the thiol tautomer. [1] |
| Aromatic C=C / C=N Stretch | 1610 - 1450 | Strong-Medium | Characteristic pyridine ring skeletal vibrations. |
| C=S Stretch (Thione) | 1200 - 1100 | Strong-Medium | Confirms Thione Form. This thiocarbonyl stretch is a key fingerprint of the predominant tautomer. |
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For this molecule, we expect to see a clear molecular ion peak and logical fragmentation pathways.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet, where it is vaporized.
-
Ionization: Bombard the gaseous molecules with a high-energy electron beam (standardly 70 eV). This process ejects an electron, forming a radical cation known as the molecular ion (M⁺˙).
-
Mass Analysis: Accelerate the resulting ions through a magnetic field or quadrupole mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate the mass spectrum.
The molecular weight is 125.19 g/mol . The electron ionization (EI) mass spectrum will show a molecular ion peak at m/z = 125 . The stability of the aromatic ring means this peak should be reasonably intense.
| m/z Value | Proposed Fragment | Neutral Loss | Significance |
| 125 | [C₆H₇NS]⁺˙ | - | Molecular Ion (M⁺˙) |
| 124 | [M - H]⁺ | H˙ | Loss of a hydrogen radical, a common initial fragmentation. |
| 98 | [M - HCN]⁺˙ | HCN | Characteristic loss of hydrogen cyanide from the pyridine ring. |
| 80 | [M - ˙CHS]⁺ | ˙CHS | Loss of a thioformyl radical, indicating cleavage next to the ring. |
The fragmentation process begins with the high-energy molecular ion, which then undergoes cleavage to form more stable daughter ions.
Caption: Figure 4: Proposed EI-MS Fragmentation Pathway.
Conclusion: A Self-Validating Spectroscopic Profile
-
¹H NMR shows a proton far downfield (~13 ppm), characteristic of an N-H, not an S-H.
-
¹³C NMR reveals a carbon at ~178 ppm, unequivocally assigned to a C=S thiocarbonyl.
-
IR Spectroscopy confirms the presence of an N-H bond and the critical absence of an S-H stretch.
-
Mass Spectrometry provides the correct molecular weight and shows fragmentation patterns consistent with the stable heterocyclic thione structure.
This multi-faceted approach provides the necessary confidence for researchers and drug development professionals to move forward, secure in the knowledge of the molecule's true identity and structure.
References
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Solubility of 2-Mercapto-4-methylpyridine in organic solvents
An In-depth Technical Guide to the Solubility of 2-Mercapto-4-methylpyridine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 18368-65-5). The document delves into the fundamental physicochemical properties of the compound, with a particular focus on the critical role of thione-thiol tautomerism in governing its solubility across a spectrum of organic solvents. While quantitative solubility data is sparse in publicly available literature, this guide synthesizes established chemical principles and qualitative data to provide researchers, scientists, and drug development professionals with a robust framework for predicting and understanding its behavior. Furthermore, a detailed, field-proven experimental protocol for the accurate determination of solubility via the equilibrium shake-flask method is presented, ensuring scientific integrity and reproducibility.
Introduction and Physicochemical Profile
This compound, an organosulfur heterocyclic compound, is a valuable intermediate in various chemical syntheses.[1] Understanding its solubility is paramount for applications ranging from reaction engineering and process design to formulation development in the pharmaceutical industry. The molecule's behavior in solution is more complex than that of a simple aromatic thiol, primarily due to its existence as a mixture of tautomeric forms.
The systematic IUPAC name for the predominant form is 4-methyl-1H-pyridine-2-thione, which reflects its structural reality in solid-state and polar environments.[1]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 18368-65-5 | [1][2][3] |
| Molecular Formula | C₆H₇NS | [1][2] |
| Molecular Weight | 125.19 g/mol | [1][2] |
| Appearance | Faint yellow crystalline solid | [1] |
| Melting Point | 177-178 °C | [2][3] |
| Boiling Point | ~195 °C (Predicted) | [2][3] |
| pKa | 9.79 ± 0.40 (Predicted, weak acid) | [1][3] |
| Synonyms | 4-Methyl-2(1H)-pyridinethione, 4-Methyl-2-pyridinethiol | [1][3] |
The Decisive Role of Thione-Thiol Tautomerism
The single most important factor governing the solubility of this compound is its prototropic tautomerism. The molecule exists in a dynamic equilibrium between the aromatic thiol form and the non-aromatic, but highly polar, thione form.
Caption: Thiol-Thione Equilibrium.
The position of this equilibrium is highly dependent on the solvent environment:
-
In Polar Solvents (e.g., Ethanol, Water): The equilibrium significantly favors the thione tautomer.[1][4] The polar C=S and N-H bonds of the thione form can engage in strong dipole-dipole interactions and hydrogen bonding with polar solvent molecules, leading to better solvation and higher stability.
-
In Nonpolar Solvents (e.g., Hexane, Toluene): The less polar, aromatic thiol form is favored.[4][5] In these environments, the self-association via hydrogen bonding that stabilizes the thione form is disrupted, shifting the equilibrium toward the thiol.[5]
This solvent-dependent tautomeric shift is the causal mechanism behind the compound's solubility profile.
Solubility Profile in Organic Solvents
Direct quantitative solubility data for this compound is limited. However, based on qualitative reports and the principle of "like dissolves like," a reliable profile can be constructed.
Table 2: Qualitative Solubility of this compound
| Solvent Class | Example Solvent(s) | Reported Solubility | Predicted Solubility & Rationale |
| Water | Water | Low | Low: While the thione form is polar, the molecule's hydrocarbon backbone (pyridine ring and methyl group) limits its miscibility with water.[1] |
| Polar Protic | Methanol, Ethanol | Moderate / Slightly Soluble | Moderate: These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the dominant and polar thione tautomer.[1][2][3] |
| Polar Aprotic | DMSO, Acetone | Not Reported | Moderate to Good: Solvents with high dipole moments can effectively solvate the polar thione form through strong dipole-dipole interactions. |
| Chlorinated | Chloroform | Moderate / Slightly Soluble | Slightly to Moderate: Chloroform is sufficiently polar to interact with the thione tautomer, leading to some degree of solubility.[1][2][3] |
| Nonpolar | Hexane, Toluene | Not Reported | Very Low: These solvents lack the polarity to effectively solvate either tautomer. While the thiol form predominates, its overall polarity is still too high for significant miscibility.[4] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
To generate reliable, quantitative solubility data, a rigorously controlled experimental procedure is necessary. The shake-flask method, compliant with OECD Guideline 105, is the gold standard for this determination.[6][7]
Causality Behind Experimental Choices:
-
Excess Solute: Using a clear excess of the solid ensures that the final solution is genuinely saturated and in equilibrium with the solid phase.
-
Equilibration Time: Solubility is an equilibrium process. Insufficient agitation time can lead to an underestimation of the true solubility. Testing multiple time points (e.g., 24, 48, 72 hours) is crucial to validate that equilibrium has been reached, which is confirmed when concentration measurements plateau.[6][7]
-
Temperature Control: Solubility is temperature-dependent. A thermostatically controlled environment (e.g., an incubator shaker or water bath) is non-negotiable for reproducibility.
-
Phase Separation: Incomplete separation of undissolved solid from the saturated solution is a major source of error, leading to an overestimation of solubility. High-speed centrifugation is the most reliable method for achieving clear separation.[6]
Step-by-Step Methodology:
-
Preparation: Add an amount of this compound to a series of glass vials or flasks that is clearly in excess of its expected solubility (e.g., 20-50 mg).
-
Solvent Addition: Accurately dispense a known volume (e.g., 2-5 mL) of the desired organic solvent into each vial.
-
Equilibration: Seal the vials and place them in a shaker bath thermostatically controlled at the desired temperature (e.g., 25 °C). Agitate the samples at a constant speed for a predetermined period (a 48-hour minimum is recommended, with samples taken at 24, 48, and 72 hours to confirm equilibrium).
-
Phase Separation: Following equilibration, allow the vials to stand undisturbed at the test temperature for a short period to allow for gross sedimentation. Transfer the slurry to centrifuge tubes and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at the test temperature.[6]
-
Sampling: Carefully withdraw a clear aliquot of the supernatant. Be cautious not to disturb the solid pellet.
-
Dilution: Immediately perform an accurate, gravimetric dilution of the supernatant with an appropriate mobile phase or solvent to prevent precipitation and bring the concentration into the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a set of known calibration standards.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically reported in mg/mL or mol/L.
Caption: Shake-Flask Method Workflow.
Conclusion
The solubility of this compound in organic solvents is fundamentally dictated by a solvent-dependent tautomeric equilibrium. The polar thione form dominates in polar solvents like methanol and ethanol, leading to moderate solubility. Conversely, the less polar thiol form is favored in nonpolar media, where overall solubility is very low. For researchers requiring precise quantitative data, the detailed shake-flask protocol provided in this guide serves as a self-validating system for generating trustworthy and reproducible results. This deep understanding of its physicochemical behavior is essential for the effective application of this compound in scientific and industrial settings.
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An In-depth Technical Guide to 2-Mercapto-4-methylpyridine (CAS 18368-65-5): Properties, Synthesis, and Safety
An Important Clarification on Chemical Identity: Initial analysis revealed a discrepancy in the provided topic, which incorrectly associated CAS number 18368-65-5 with 3,4-Dimethoxy-N-methyl-beta-phenethylamine. Extensive verification across multiple authoritative chemical databases confirms that CAS 18368-65-5 is definitively assigned to the compound 2-Mercapto-4-methylpyridine .[1][2][3][4][5] This guide will therefore focus exclusively on the properties and safety data of this pyridine derivative.
Introduction
This compound, also known by its tautomeric form 4-methyl-1H-pyridine-2-thione, is a heterocyclic organic compound that has garnered significant interest in various scientific and industrial fields.[1][2] Its unique molecular architecture, featuring a pyridine ring substituted with a reactive thiol group and a methyl group, makes it a versatile building block in organic synthesis and a valuable ligand in coordination chemistry. This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, key applications, and essential safety information for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
The structure of this compound is characterized by a pyridine ring with a thiol (-SH) group at the second position and a methyl (-CH₃) group at the fourth position.[2] It exists in a tautomeric equilibrium with its thione form, 4-methyl-2(1H)-pyridinethione, which is often the predominant form in the solid state.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 18368-65-5 | [1][2][3][4][5] |
| Molecular Formula | C₆H₇NS | [1][3][5] |
| Molecular Weight | 125.19 g/mol | [1][2][5] |
| IUPAC Name | 4-methyl-1H-pyridine-2-thione | [1] |
| Synonyms | 4-Methyl-2-pyridinethiol, 4-Methyl-2(1H)-pyridinethione | [1][3] |
| Appearance | Faint yellow crystals or solid | [1][4] |
| Melting Point | 177-178 °C | [3][4][5] |
| Boiling Point | 195.1 °C at 760 mmHg (Predicted) | [2][3][5] |
| Density | 1.15 g/cm³ (Predicted) | [3][5] |
| Solubility | Slightly soluble in Chloroform and Methanol | [3][5] |
| pKa | 9.79 ± 0.40 (Predicted) | [2][3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the protons on the pyridine ring and the methyl group.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic absorption band for the S-H bond in the thiol tautomer, typically in the range of 2500-2600 cm⁻¹.[1]
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.[6]
Synthesis and Reactivity
The synthesis of this compound can be achieved through various routes, with the choice of method often depending on the desired scale and available starting materials.
Experimental Protocol: Synthesis from 2-Chloro-4-picoline
This method involves the nucleophilic substitution of the chlorine atom in 2-chloro-4-picoline with a sulfur nucleophile.
Objective: To synthesize this compound.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-4-picoline in a suitable solvent such as propylene glycol.[7]
-
Addition of Reagent: Add sodium hydrogen sulfide (NaSH) to the solution.[7]
-
Reaction Conditions: Heat the reaction mixture to reflux for approximately 2 hours.[7]
-
Work-up: After cooling, the reaction mixture is typically poured into water and acidified to precipitate the product.
-
Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol.
Diagram 1: Synthesis of this compound
Caption: Synthesis of this compound from 2-chloro-4-picoline.
Reactivity
The chemical behavior of this compound is dictated by its functional groups:
-
Thiol Group: The thiol group is nucleophilic and can undergo various reactions such as alkylation to form thioethers and oxidation to form disulfides or sulfonic acids.[1][4]
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring can act as a ligand, coordinating with metal ions to form stable complexes.[1][2] This property is central to its application in coordination chemistry.
Applications in Research and Development
The unique properties of this compound make it a valuable compound in several areas of research and industry.
-
Coordination Chemistry: It serves as a bidentate ligand, binding to metal centers through both the pyridine nitrogen and the thiol sulfur.[2] These metal complexes are being investigated for their catalytic and medicinal properties.[2]
-
Pharmaceutical and Medicinal Chemistry: This compound is a versatile intermediate in the synthesis of more complex molecules with potential biological activity.[2][4] Studies have explored its potential as an antimicrobial and anti-tuberculosis agent.[2]
-
Agrochemicals: It is used in the development of new pesticides and herbicides.[4]
-
Industrial Applications: It can be used as an accelerator for the sulfur vulcanization of rubber.[3][8]
Diagram 2: Applications of this compound
Caption: Key application areas of this compound.
Safety and Handling
Appropriate safety precautions must be observed when handling this compound.
Table 2: Safety Information for this compound
| Hazard Information | Details | Source(s) |
| Hazard Codes | Xn (Harmful) | [3] |
| Hazard Statements | H302: Harmful if swallowed | [4] |
| Pictograms | GHS07 (Exclamation Mark) | [4] |
| Precautionary Statements | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant. | [9] |
| Storage | Store in a refrigerator. | [3][5] |
Toxicological Profile
Detailed toxicological data for this compound is limited in the publicly available literature. However, as a thiol-containing compound, it may cause skin and eye irritation.[9] Inhalation of dust or vapors should be avoided, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling.
Conclusion
This compound (CAS 18368-65-5) is a valuable heterocyclic compound with a diverse range of applications, from industrial processes to advanced materials science and pharmaceutical research. Its synthesis is well-established, and its reactivity, particularly as a nucleophile and a ligand, offers numerous possibilities for further chemical transformations. Researchers and drug development professionals should be aware of its potential applications while adhering to the necessary safety and handling protocols.
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Harnessing the Versatility of 2-Mercapto-4-methylpyridine in Modern Organic Synthesis
An In-depth Technical Guide
Abstract
2-Mercapto-4-methylpyridine, a heterocyclic organosulfur compound, stands as a uniquely versatile and powerful tool in the arsenal of the modern synthetic chemist. Characterized by the dual reactivity of a nucleophilic thiol group and a coordinating pyridine nitrogen atom, this reagent offers a rich landscape of chemical transformations. This guide delves into the core principles governing its reactivity and explores its multifaceted applications, from its role as a potent nucleophile and a bespoke ligand in transition-metal catalysis to its function as a foundational building block in the synthesis of complex pharmaceutical and agrochemical agents. We provide field-proven insights, detailed experimental protocols, and mechanistic diagrams to equip researchers, scientists, and drug development professionals with the technical knowledge to effectively leverage this compound in their synthetic endeavors.
Foundational Principles: Structure and Reactivity
This compound (also known as 4-methylpyridine-2-thiol) is structurally defined by a pyridine ring substituted with a methyl group at the 4-position and a thiol group at the 2-position. This arrangement imparts a unique electronic and steric profile that dictates its chemical behavior.
A crucial characteristic is its existence in a tautomeric equilibrium between the thiol and the thione form. The position of this equilibrium is influenced by factors such as solvent polarity, concentration, and temperature, with the thione form often being predominant in polar solvents. This duality is central to its reactivity.
Caption: Generalized Sₙ2 mechanism for thioether synthesis.
Application in Coordination Chemistry and Catalysis
This compound functions as a versatile ligand, capable of coordinating to transition metals through either its nitrogen or sulfur atom, or by bridging metal centers. This ability is foundational to its use in creating metal complexes with specific catalytic or material properties. [1][2]
Ligand for Catalytic Systems
The pyridine nitrogen can coordinate with metal ions, forming complexes that are useful in catalysis. [3]For instance, palladium complexes incorporating pyridine-type ligands are widely used in cross-coupling reactions. While this compound itself can be a ligand, its derivatives are often tailored to optimize catalytic activity. The presence of the thiol group allows for the creation of bidentate N,S-ligands, which can stabilize catalytic species in various oxidation states.
Thermodynamic studies have shown that it forms stable 1:1 and 2:1 complexes with various transition metals. [2]The stability of these complexes is a key factor in their potential catalytic applications.
| Metal Ion | Complex Ratio (Metal:Ligand) | Stability Constant (log K) |
| Co(II) | 1:1 | 6.5 |
| Ni(II) | 2:1 | 7.0 |
| Cu(II) | 1:1 | 5.8 |
| Table adapted from thermodynamic data.[2] |
Role as a Building Block in Medicinal Chemistry
The dual functionality of this compound makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. [3][]Its derivatives have been investigated for a range of biological activities.
Synthesis of Bioactive Heterocycles
The compound serves as a starting material for more complex heterocyclic systems. For example, the thiol group can be used as a handle for cyclization reactions to build fused-ring systems like thieno[2,3-b]pyridines. [5] Derivatives of this compound have demonstrated significant potential as:
-
Antimicrobial Agents: Certain derivatives have shown inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis. [2]* Anticancer Agents: In vitro studies have indicated that some derivatives possess potent cytotoxicity against human cancer cell lines like MCF-7 (breast cancer). [2] This utility positions the molecule as a key pharmaceutical intermediate, a compound that serves as a precursor in the multi-step synthesis of an active pharmaceutical ingredient (API). [][6]The use of such intermediates allows for more efficient purification and precise control over each synthetic step, ultimately improving the yield and purity of the final drug substance. []
Detailed Experimental Protocols
To ensure reproducibility and success, the following protocols are provided as a self-validating system, grounded in established chemical principles.
Protocol 1: Synthesis of S-Benzyl-2-mercapto-4-methylpyridine (Thioether Formation)
This protocol details a standard S-alkylation reaction, a cornerstone application of this compound.
Objective: To synthesize a thioether via nucleophilic substitution, demonstrating the reactivity of the thiol group.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Benzyl bromide (1.1 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, TLC plates, separatory funnel
Step-by-Step Methodology:
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMF (approx. 0.5 M concentration).
-
Base Addition: Add anhydrous potassium carbonate to the solution and stir the suspension for 15 minutes at room temperature to facilitate the formation of the thiolate.
-
Electrophile Addition: Slowly add benzyl bromide to the stirring suspension via syringe.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by pouring the mixture into water. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: The crude product can be purified by column chromatography on silica gel to yield the pure thioether. Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling
Proper handling of this compound is essential for laboratory safety.
-
Hazards: The compound may cause skin, eye, and respiratory irritation. [7]It is harmful if swallowed or inhaled and toxic in contact with skin. * Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat. [8][9]All handling should be performed in a well-ventilated fume hood. * Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents. [7][8]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. [7]
Conclusion and Future Outlook
This compound is a testament to the power of functional group synergy in organic synthesis. Its predictable nucleophilicity, coupled with its capacity for metallic coordination, provides chemists with a reliable and adaptable synthetic tool. Its role as a key intermediate in the development of new therapeutics highlights its continued importance. Future research will likely focus on developing novel catalytic systems based on N,S-ligands derived from this scaffold and exploring its application in biocatalysis and flow chemistry to create more sustainable and efficient synthetic routes. [10][11]
References
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- Wikipedia. 2-Mercaptopyridine.
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- Google Patents. CN101941942A - Industrialized method for preparing 2-mercaptopyridine.
- Master Organic Chemistry. Reactions and Mechanisms.
- ResearchGate. The Synthesis and Microbiological Activity of 2-Mercapto-4-methoxypyridine-3-carbonitrile Derivatives.
- National Institutes of Health. Flow Synthesis of 2-Methylpyridines via α-Methylation.
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- Wikipedia. Transition metal pyridine complexes.
- University of Illinois Urbana-Champaign. Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates.
- Organic Chemistry Portal. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol.
- National Institutes of Health. Flow Synthesis of Pharmaceutical Intermediate Catalyzed by Immobilized DERA: Comparison of Different Immobilization Techniques and Reactor Designs.
- National Institutes of Health. Synthesis and crystal structure of diisothiocyanatotetrakis(4-methylpyridine N-oxide)cobalt(II) and diisothiocyanatotris(4-methylpyridine N-oxide)cobalt(II) showing two different metal coordination polyhedra.
- Alkali Metals. Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA.
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- Semantic Scholar. Synthesis of methylpyridines by catalytic method in the gas phase.
- Study.com. 4-Methylpyridine reacts with benzaldehyde (C6H5CHO) in the presence of a base to form A. Draw a stepwise mechanism for this reaction..
- Royal Society of Chemistry. A new 2-carboxylate-substituted 4,4′-bipyridine ligand: coordination chemistry of 4,4′-bipyridine-2-carboxylic acid and its synthetic intermediate 2-methyl-4,4′-bipyridine.
- International Union of Crystallography. Syntheses and crystal structures of bis(4-methyl- pyridine-jN)bis(selenocyanato-jN)zinc(II) and catena-poly[[bis(4-methylpyridine-jN)- cadmium(II)]. Available from: https://journals.iucr.org/e/issues/2018/06/00/gz2134/index.html/e/issues/2018/06/00/gz2134/index.html
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The Strategic Role of 2-Mercapto-4-methylpyridine in Modern Pharmaceutical Synthesis: An In-depth Technical Guide
Abstract
In the landscape of pharmaceutical research and development, the strategic selection of precursor molecules is a critical determinant of synthetic efficiency and the ultimate success of a drug discovery program. Among the myriad of heterocyclic building blocks, 2-mercapto-4-methylpyridine has emerged as a versatile and highly valuable precursor for the synthesis of a diverse array of pharmaceutical compounds. Its unique structural and electronic properties, conferred by the presence of a nucleophilic thiol group and a basic pyridine ring, provide a powerful platform for the construction of complex molecular architectures. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, reactivity, and application of this compound in the pharmaceutical industry. We will explore its role in the development of novel therapeutic agents, with a focus on providing practical, field-proven insights and detailed experimental protocols.
Introduction: The Versatility of the 2-Mercaptopyridine Scaffold
This compound, also known by its tautomeric form 4-methylpyridine-2(1H)-thione, is a crystalline solid with the molecular formula C₆H₇NS. Its utility in pharmaceutical synthesis stems from the presence of two key functional groups: a soft, nucleophilic thiol group and a basic pyridine nitrogen atom. This duality of reactivity allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of various heterocyclic systems.
The pyridine moiety is a common feature in many approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties. The introduction of a mercapto group at the 2-position further enhances its synthetic utility, providing a handle for the introduction of diverse side chains and the construction of fused ring systems. This guide will delve into the practical aspects of utilizing this powerful precursor in the synthesis of medicinally relevant compounds.
Synthesis of this compound: Establishing a Reliable Starting Point
A robust and scalable synthesis of the precursor is paramount for any drug development campaign. There are several reliable methods for the preparation of this compound, with the choice of route often depending on the availability of starting materials and the desired scale of production.
From 2-Chloro-4-methylpyridine: A Nucleophilic Substitution Approach
One of the most common and industrially viable methods for the synthesis of this compound involves the nucleophilic substitution of 2-chloro-4-methylpyridine with a sulfur nucleophile. Sodium hydrosulfide (NaSH) is a frequently used reagent for this transformation.
Experimental Protocol: Synthesis of this compound from 2-Chloro-4-methylpyridine
Materials:
-
2-Chloro-4-methylpyridine
-
Anhydrous sodium hydrosulfide (NaSH)
-
Propylene glycol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Organic solvent for extraction (e.g., toluene, dichloromethane)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve anhydrous sodium hydrosulfide in propylene glycol.
-
Heat the mixture to a specified temperature (typically between 100-180°C)[1].
-
Slowly add 2-chloro-4-methylpyridine to the reaction mixture.
-
Maintain the reaction at the elevated temperature for a designated period (typically 10-20 hours), monitoring the progress by a suitable analytical technique (e.g., TLC or GC).[1]
-
After the reaction is complete, cool the mixture and carefully acidify with hydrochloric acid to a pH of approximately 6.0-6.5 to precipitate the product.
-
Filter the crude product and wash with water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Causality Behind Experimental Choices:
-
Propylene glycol is chosen as the solvent due to its high boiling point, which allows the reaction to be conducted at the necessary elevated temperatures to drive the nucleophilic aromatic substitution.
-
Anhydrous sodium hydrosulfide is used to minimize the presence of water, which could lead to side reactions.
-
Acidification is a critical step to protonate the thiolate intermediate, leading to the precipitation of the desired 2-mercaptopyridine product.
Thionation of 4-Methyl-2-pyridone: The Lawesson's Reagent Approach
An alternative route to this compound involves the thionation of the corresponding pyridone, 4-methyl-2-pyridone. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a powerful and widely used thionating agent for this purpose.[2][3]
Experimental Protocol: Thionation of 4-Methyl-2-pyridone using Lawesson's Reagent
Materials:
-
4-Methyl-2-pyridone
-
Lawesson's reagent
-
Anhydrous toluene
-
Silica gel for chromatography
Procedure:
-
In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-methyl-2-pyridone in anhydrous toluene.
-
Add Lawesson's reagent to the suspension.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality Behind Experimental Choices:
-
Lawesson's reagent is a highly effective thionating agent for a wide range of carbonyl compounds, including amides and pyridones.[2] The reaction proceeds through a mechanism involving the formation of a thioxophosphine ylide intermediate.
-
Anhydrous toluene is used as the solvent to ensure a water-free environment, as Lawesson's reagent can be sensitive to moisture.
-
Inert atmosphere is crucial to prevent oxidation of the thiol product.
Key Reactions of this compound: A Gateway to Molecular Diversity
The synthetic versatility of this compound lies in the distinct reactivity of its thiol and pyridine functionalities. Understanding these reactions is key to designing efficient synthetic routes to target pharmaceutical compounds.
S-Alkylation: A Facile Route to Thioethers
The thiol group of this compound is highly nucleophilic and readily undergoes S-alkylation with a variety of electrophiles, such as alkyl halides and epoxides. This reaction is fundamental to the construction of many pharmaceutical scaffolds.
Mechanism of S-Alkylation with Alkyl Halides:
The reaction typically proceeds via an Sₙ2 mechanism. In the presence of a base, the thiol group is deprotonated to form a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.
Caption: S-Alkylation of this compound with an alkyl halide.
Experimental Protocol: General Procedure for S-Alkylation
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Solvent (e.g., DMF, acetone)
Procedure:
-
Dissolve this compound in the chosen solvent in a reaction flask.
-
Add the base to the solution and stir for a short period to allow for the formation of the thiolate.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by chromatography or recrystallization as needed.
Ring-Opening of Epoxides: Formation of β-Hydroxy Thioethers
The thiolate of this compound can also act as a nucleophile to open epoxide rings, leading to the formation of β-hydroxy thioethers. This reaction is stereospecific and proceeds with inversion of configuration at the carbon atom undergoing nucleophilic attack. Under basic or neutral conditions, the attack occurs at the less sterically hindered carbon of the epoxide.[4][5]
Caption: Nucleophilic ring-opening of an epoxide by the thiolate of 2-mercaptopyridine.
Applications in the Synthesis of Pharmaceutical Compounds
The true value of this compound as a precursor is demonstrated by its application in the synthesis of a variety of biologically active molecules.
Synthesis of Thieno[2,3-b]pyridines: Precursors for Antimicrobial and Tuberculostatic Agents
The 2-mercaptopyridine scaffold is an excellent starting point for the synthesis of fused heterocyclic systems such as thieno[2,3-b]pyridines. These compounds have shown promising activity as antimicrobial and tuberculostatic agents.[6] The synthesis typically involves the S-alkylation of a 2-mercaptopyridine derivative with a halo-acetic acid derivative, followed by an intramolecular Thorpe-Ziegler cyclization.
A study on the synthesis of 2-(3-cyano-4-methoxypyridin-2-ylthio)acetic acid derivatives from 2-mercapto-4-methoxypyridine-3-carbonitrile showcases this approach. The resulting thieno[2,3-b]pyridines demonstrated notable bacteriostatic and tuberculostatic activity.[6]
Experimental Workflow: Synthesis of Thieno[2,3-b]pyridines
Caption: General workflow for the synthesis of thieno[2,3-b]pyridines.
Precursors for Anti-inflammatory and Analgesic Agents
The 2-mercaptopyridine moiety has also been incorporated into molecules with anti-inflammatory and analgesic properties. For instance, various 2-substituted mercapto-4(3H)-quinazolinones have been synthesized and shown to exhibit potent anti-inflammatory and analgesic effects, with some compounds demonstrating selective COX-2 inhibition.[7] While not directly starting from this compound, these studies highlight the importance of the 2-mercapto-heterocycle scaffold in the design of anti-inflammatory agents.
Building Blocks for Antiviral and Antifungal Compounds
The versatility of the 2-mercaptopyridine core extends to the synthesis of compounds with antiviral and antifungal activities. Derivatives of 2-mercaptopyrimidines have been investigated as potential antiviral agents, including against HIV.[8][9] Furthermore, 4-alkylthiopyridine-2-carbothioamides, synthesized from 2-mercaptopyridine precursors, have demonstrated good antimycobacterial and moderate antifungal activity.[10]
Future Perspectives and Conclusion
This compound continues to be a precursor of significant interest in the pharmaceutical industry. Its ready availability, well-defined reactivity, and the proven biological activity of its derivatives make it a valuable tool for medicinal chemists. Future applications are likely to focus on its use in the synthesis of novel kinase inhibitors, as the pyridine scaffold is a common feature in this important class of drugs. Furthermore, the development of new synthetic methodologies that leverage the unique properties of this compound will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
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- El-Gazzar, A. R., Hafez, H. N., & Nawas, M. A. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2 inhibitory activities and molecular docking studies of substituted 2-mercapto-4(3H)-quinazolinones. European Journal of Medicinal Chemistry, 121, 57-72. [Link]
- ResearchGate. (n.d.). Synthesis, anti-inflammatory, analgesic, COX-1/2 inhibitory activities and molecular docking studies of substituted 2-mercapto-4(3H)-quinazolinones. [Link]
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Unlocking Novel Reactivity: An In-depth Technical Guide to the Chemistry of 2-Mercapto-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Mercapto-4-methylpyridine, a versatile heterocyclic thiol, is a molecule of significant interest in contemporary chemical research. Beyond its established applications, a new frontier of novel reactions is emerging, driven by its unique electronic properties, bidentate nature, and the subtle interplay of its thione-thiol tautomerism. This guide delves into these advanced applications, moving beyond classical transformations to explore its role in cutting-edge catalysis, the construction of complex molecular architectures, and its burgeoning utility in materials science and bioconjugation. We will dissect the mechanistic underpinnings of these reactions and provide actionable experimental protocols to empower researchers in their quest for innovation.
Foundational Principles: Understanding the Core Reactivity
Before exploring novel transformations, it is crucial to grasp the fundamental chemical behavior of this compound. The molecule exists in a tautomeric equilibrium between the thiol and thione forms, a characteristic that profoundly influences its reactivity.[1][2] In polar solvents, the thione form is generally favored, while nonpolar solvents can shift the equilibrium towards the thiol form.[1] This duality is central to its diverse chemical behavior.
The core reactivity of this compound can be categorized into three main classes:
-
Nucleophilic Substitution: The sulfur atom, particularly in its thiolate form, is a potent nucleophile, readily participating in SN2 and SNAr reactions to form thioethers.[3]
-
Oxidation: The thiol group is susceptible to oxidation, leading to the formation of disulfides or sulfonic acids under appropriate conditions.[3]
-
Coordination Chemistry: The presence of both a nitrogen atom in the pyridine ring and a sulfur atom allows this compound to act as a versatile bidentate or monodentate ligand, forming stable complexes with a variety of transition metals.[4][5] This property is the foundation for many of its catalytic applications.
The New Wave of Synthesis: Novel Reactions and Methodologies
Recent years have witnessed a surge in the innovative use of this compound and its derivatives in complex organic synthesis. This section will illuminate some of the most exciting and novel reactions, providing both mechanistic insights and practical experimental guidance.
Ligand-Accelerated Catalysis: Crafting C-C and C-N Bonds
The ability of 2-mercaptopyridines to act as ligands in transition metal catalysis is a rapidly evolving field.[4] By modifying the pyridine or thiol moiety, bespoke ligands can be designed to modulate the electronic and steric properties of the metal center, leading to enhanced catalytic activity and selectivity. A particularly promising area is in palladium-catalyzed cross-coupling reactions.
Mechanistic Insight: 2-Mercaptopyridine-based ligands can stabilize palladium catalysts, facilitate oxidative addition, and participate in the transmetalation and reductive elimination steps of the catalytic cycle. The hemilability of the mercaptopyridine ligand, where the nitrogen atom can reversibly coordinate and de-coordinate from the metal center, is thought to be crucial for high catalytic turnover in certain reactions.[4]
Featured Application: Suzuki-Miyaura Cross-Coupling
Palladium complexes bearing 2-mercaptopyridine-functionalized N-heterocyclic carbene (NHC) ligands have shown remarkable efficacy in Suzuki-Miyaura cross-coupling reactions, even with challenging aryl chloride substrates.[4]
Experimental Protocol: Synthesis of a 2-Mercaptopyridine-Functionalized Palladium PEPPSI Complex and its Catalytic Application
This protocol is adapted from the principles described in the synthesis of related palladium-PEPPSI complexes.[4]
Part A: Ligand Synthesis
-
Step 1: Synthesis of the Azide Precursor. To a solution of this compound (1.0 eq.) in a suitable solvent such as DMF, add sodium hydride (1.1 eq.) at 0 °C and stir for 30 minutes. Then, add a suitable alkyl halide containing a terminal azide (e.g., 1-azido-2-chloroethane) (1.2 eq.) and allow the reaction to warm to room temperature and stir overnight. After an aqueous workup, the desired azide precursor can be purified by column chromatography.
-
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The azide precursor (1.0 eq.) and a terminal alkyne (e.g., phenylacetylene) (1.1 eq.) are dissolved in a mixture of t-BuOH and water. To this, sodium ascorbate (0.2 eq.) and copper(II) sulfate pentahydrate (0.1 eq.) are added. The reaction is stirred at room temperature until completion (monitored by TLC). The resulting triazole-functionalized ligand is purified by column chromatography.
-
Step 3: Formation of the NHC Precursor. The triazole is alkylated using a suitable alkylating agent (e.g., methyl iodide) to form the corresponding triazolium salt.
Part B: Complex Synthesis
-
The triazolium salt (1.0 eq.), PdCl2 (1.0 eq.), and a base such as K2CO3 (3.0 eq.) are heated in pyridine at 110 °C to form the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complex.[6] The complex can be purified by recrystallization.
Part C: Catalytic Suzuki-Miyaura Coupling
-
In a Schlenk tube under an inert atmosphere, combine the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), the synthesized palladium PEPPSI complex (1-2 mol%), and a base such as K2CO3 (2.0 mmol).
-
Add a suitable solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction, perform an aqueous workup, and purify the product by column chromatography.
Table 1: Representative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 1 | 92 |
| 2 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | 1 | 88 |
| 3 | 2-Chloropyridine | 3-Tolylboronic acid | 2 | 85 |
Data are illustrative and based on typical performance of similar catalytic systems.
Figure 1: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Dehydrative Thioetherification: A Green Approach to C-S Bond Formation
The synthesis of thioethers traditionally relies on the reaction of thiols with alkyl halides, which can have environmental drawbacks. A greener and more atom-economical approach is the direct dehydrative coupling of thiols with alcohols.[7][8] this compound can readily participate in these reactions, offering a straightforward route to a variety of 2-pyridyl thioethers.
Mechanistic Insight: The reaction is typically catalyzed by a Brønsted or Lewis acid. The acid activates the alcohol's hydroxyl group, facilitating its departure as a water molecule and forming a carbocationic intermediate. The nucleophilic sulfur of the thiol then attacks this intermediate to form the thioether.
Experimental Protocol: Acid-Catalyzed Dehydrative Synthesis of 2-(Benzylthio)-4-methylpyridine
This protocol is based on general procedures for the dehydrative thioetherification of thiols and alcohols.[8][9]
-
In a round-bottom flask, combine this compound (1.0 mmol), benzyl alcohol (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid (10 mol%).
-
Heat the mixture at 80-100 °C under solvent-free conditions or in a high-boiling solvent like toluene equipped with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 2: General mechanism for acid-catalyzed dehydrative thioetherification.
Expanding the Horizon: Applications in Materials Science and Bioconjugation
The unique properties of this compound are being harnessed to create novel functional materials and for applications in the life sciences.
Functionalization of Nanoparticles and Surfaces
The thiol group of this compound provides a strong anchoring point to the surfaces of noble metal nanoparticles (e.g., gold and silver).[10] This allows for the straightforward functionalization of these nanomaterials, imparting new properties and enabling their use in sensing, catalysis, and biomedical applications.
Key Principle: The strong affinity of sulfur for gold and other noble metals leads to the formation of a self-assembled monolayer (SAM) on the nanoparticle surface. The pyridine moiety can then be used for further functionalization or to influence the electronic properties of the nanoparticle.
Workflow: Functionalization of Gold Nanoparticles
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A Technical Guide to 2-Mercapto-4-methylpyridine and its Analogs: Synthesis, Properties, and Applications
Abstract
This technical guide provides an in-depth exploration of 2-mercapto-4-methylpyridine, a versatile heterocyclic compound, and its structurally related analogs. We will delve into its fundamental physicochemical properties, with a particular focus on the influential thiol-thione tautomerism. This guide will detail robust synthetic methodologies for the core scaffold and its derivatives, offering insights into reaction mechanisms and experimental considerations. The chemical reactivity of the mercaptopyridine core is examined, highlighting pathways for the synthesis of diverse analogs. A significant portion of this work is dedicated to the applications of these compounds, particularly in medicinal chemistry, with a review of their observed biological activities and structure-activity relationships. This guide is intended for researchers, scientists, and professionals in drug development, providing both a comprehensive overview and practical, actionable information.
Introduction: The 2-Mercaptopyridine Scaffold
The pyridine ring is a ubiquitous scaffold in medicinal chemistry and materials science, prized for its electronic properties and ability to participate in hydrogen bonding.[1] The introduction of a mercapto (-SH) group at the 2-position imparts a unique set of characteristics, including nucleophilicity, metal-chelating properties, and the potential for diverse chemical modifications.[2] this compound (also known as 4-methyl-2-pyridinethiol or 4-methyl-1H-pyridine-2-thione) is a prominent member of this class, serving as a valuable building block in the synthesis of a wide array of functional molecules.[3][4] Its applications span from pharmaceuticals and agrochemicals to coordination chemistry and materials science.[4][5] This guide will provide a comprehensive overview of this important molecule and its derivatives.
Physicochemical Properties and Tautomerism
This compound is a solid at room temperature and exhibits solubility in various organic solvents.[3] A critical aspect of its chemistry is the existence of a tautomeric equilibrium between the thiol and thione forms.[5] This equilibrium is influenced by factors such as the solvent, temperature, and concentration.[5] In polar solvents, the thione form is generally favored, while the thiol form is more prevalent in nonpolar solvents.[5] This tautomerism has significant implications for the compound's reactivity and its interactions with biological targets.
}
Synthesis of the this compound Scaffold
The synthesis of this compound can be achieved through several routes, with the most common starting from the corresponding 2-chloro-4-methylpyridine.
From 2-Chloro-4-methylpyridine
A widely employed method involves the reaction of 2-chloro-4-methylpyridine with a sulfur source, such as thiourea or sodium hydrosulfide.[6][7]
Reaction with Thiourea: This two-step process first involves the formation of an isothiouronium salt, which is subsequently hydrolyzed to yield the desired mercaptopyridine.
}
Reaction with Sodium Hydrosulfide: A more direct approach involves the nucleophilic substitution of the chloride with a hydrosulfide anion.
}
Experimental Protocol: Synthesis from 2-Chloro-4-methylpyridine and Thiourea
The following protocol is a representative procedure for the synthesis of 2-mercaptopyridine and can be adapted for this compound.[4]
Step 1: Formation of the Isothiouronium Salt
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloropyridine (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
Step 2: Hydrolysis to 2-Mercaptopyridine
-
Remove the solvent under reduced pressure.
-
To the residue, add a 15-20 wt.% aqueous solution of a strong base (e.g., NaOH or KOH).
-
Adjust the pH to 8.0-9.0 and stir at room temperature for 15-20 minutes.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted 2-chloropyridine.
-
Under an inert atmosphere, acidify the aqueous layer with 15-20 wt.% aqueous hydrochloric acid to a pH of 6.0-6.5.
-
Collect the resulting precipitate by suction filtration and wash the filter cake with water.
-
Dry the solid to a constant weight to obtain the 2-mercaptopyridine product.
Chemical Reactivity and Derivatization
The 2-mercaptopyridine scaffold offers multiple sites for chemical modification, primarily at the sulfur atom and the pyridine nitrogen.
S-Alkylation
The sulfur atom is highly nucleophilic and readily undergoes S-alkylation with various electrophiles, such as alkyl halides, to form S-substituted derivatives. This is a common strategy for creating a diverse library of analogs.
Oxidation
The mercapto group can be oxidized to form a disulfide bridge, yielding 2,2'-dithiobis(4-methylpyridine). This reaction can be reversible, which is a property exploited in some biological applications.
Key Analogs and Their Applications
The versatility of the this compound scaffold has led to the development of numerous analogs with a wide range of applications.
Medicinal Chemistry
Pyridine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][8]
Anticancer Activity: Several studies have explored the anticancer potential of 2-mercaptopyridine analogs. For instance, certain 3,4-dihydropyridine-2(1H)-thiones have shown promising antiproliferative activity against cancer cell lines.[5][9] The introduction of different substituents on the pyridine ring and the sulfur atom can significantly impact the cytotoxic potency and selectivity.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 3,4-dihydropyridine-2(1H)-thione derivative (S22) | A375 (melanoma) | 1.71 ± 0.58 | [9] |
| 3,4-dihydropyridine-2(1H)-thione derivative (S1) | A375 (melanoma) | 4.33 ± 1.00 | [5] |
| Pyridine-bridged CA-4 analog (4h) | MDA-MB-231 (breast) | 0.003 | [10] |
| Pyridine-bridged CA-4 analog (4s) | MDA-MB-231 (breast) | 0.004 | [10] |
| 2-substituted aniline pyrimidine derivative (18c) | HepG2 (liver) | 0.0185 | [11] |
Antimicrobial Activity: The antimicrobial properties of 2-mercaptopyridine derivatives have also been investigated. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their effectiveness against various bacterial and fungal strains.
| Compound/Analog | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Pyridine derivative (21c) | Staphylococcus aureus | 4 | [12] |
| Pyridine derivative (21g) | Staphylococcus aureus | 4 | [12] |
| Alkyl pyridinol derivative (EA-02-009) | S. aureus ATCC 25923 | 0.5-1 | [13] |
Coordination Chemistry
The nitrogen and sulfur atoms of 2-mercaptopyridines make them excellent ligands for a variety of metal ions. This has led to their use in the synthesis of coordination complexes with interesting catalytic and material properties.
Spectroscopic Characterization
The structural elucidation of this compound and its analogs relies on a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound shows characteristic signals for the aromatic protons on the pyridine ring and the methyl group. The proton of the mercapto group is often broad and its chemical shift is solvent-dependent. The provided spectrum shows signals at approximately 7.20, 6.82, and 6.25 ppm for the ring protons, a signal at 1.98 ppm for the methyl group, and a broad signal at 13.08 ppm for the SH proton.[14][15]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the C=S (thione) and S-H (thiol) stretching vibrations, which can provide insights into the tautomeric equilibrium.
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural confirmation.
Conclusion and Future Outlook
This compound and its analogs represent a versatile and valuable class of compounds with a broad spectrum of applications. Their straightforward synthesis and the potential for diverse chemical modifications make them attractive scaffolds for the development of new therapeutic agents and functional materials. Future research in this area will likely focus on the synthesis of novel analogs with enhanced biological activities and selectivity, as well as the exploration of their potential in other fields such as catalysis and sensor technology. A deeper understanding of their structure-activity relationships will be crucial for the rational design of next-generation compounds with improved properties.
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Physical properties like melting point and boiling point of 2-Mercapto-4-methylpyridine
An In-Depth Technical Guide to the Physical Properties of 2-Mercapto-4-methylpyridine
For researchers, scientists, and professionals in drug development, a precise understanding of a compound's physical properties is fundamental. These characteristics govern everything from reaction kinetics and formulation to bioavailability and storage. This guide provides a detailed examination of the key physical properties of this compound (CAS No: 18368-65-5), with a specific focus on its melting and boiling points.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a methyl group at the 4-position and a thiol group at the 2-position.[1] It is also commonly referred to by several synonyms, including 4-Methyl-2-pyridinethiol, 4-Methyl-2(1H)-pyridinethione, and 4-Methylpyridine-2-thiol.[2][3][4] The presence of both a thiol (-SH) group and a pyridine nitrogen atom makes it a versatile intermediate in organic synthesis, coordination chemistry, and the development of pharmaceuticals.[1][3]
A critical feature of this molecule is its existence in a tautomeric equilibrium between the thiol form (4-methylpyridine-2-thiol) and the thione form (4-methyl-1H-pyridine-2-thione).[3][5] This equilibrium is influenced by factors such as solvent polarity and temperature. The thione tautomer is generally the predominant form in the solid state and in polar solvents, a factor that significantly influences its physical properties, particularly its melting point.[3]
Summary of Physical Properties
The essential physical and chemical data for this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Melting Point | 177-178 °C | [1][2][4] |
| Boiling Point | 195.1 °C (at 760 mmHg) (Predicted) | [1][2][6] |
| Molecular Formula | C₆H₇NS | [1][2][3][6] |
| Molecular Weight | 125.19 g/mol | [1][2][3][6] |
| Appearance | Solid | [6] |
| Density | 1.15 g/cm³ | [2][4] |
| Solubility | Slightly soluble in Chloroform and Methanol. | [2][3][4][6] |
| pKa | 9.79 ± 0.40 (Predicted) | [1][2] |
| Storage | Refrigerator, under nitrogen | [2][4][6] |
In-Depth Analysis: Melting and Boiling Points
Melting Point: A Reflection of Purity and Structure
The melting point of this compound is consistently reported in the narrow range of 177-178 °C .[1][2][4] This sharp melting range is a strong indicator of the compound's high purity.
The relatively high melting point for a molecule of this size is directly attributable to the predominance of the thione tautomer in the solid crystalline state.[3] In this form, strong intermolecular hydrogen bonds can form between the N-H group of one molecule and the C=S group of another. These forces, combined with π-stacking of the pyridine rings, create a stable crystal lattice that requires significant thermal energy to disrupt, resulting in a high melting point.
Boiling Point: A Predicted Value with Practical Implications
The boiling point is cited as 195.1 °C at 760 mmHg .[2][4] It is crucial to note that several sources classify this value as "predicted".[1][6] This suggests that experimental determination at atmospheric pressure may be complicated by the compound's thermal stability. One source indicates that decomposition occurs at temperatures above 200°C, which is very close to the predicted boiling point.[3]
For professionals, this implies that attempting to distill this compound at atmospheric pressure could lead to degradation of the material. Therefore, purification by distillation should be performed under reduced pressure (vacuum distillation) to lower the boiling point and mitigate the risk of decomposition.
Experimental Determination Protocols
The following protocols outline standard methodologies for the experimental verification of the melting and boiling points.
Protocol: Melting Point Determination via Capillary Method
This method provides a precise determination of the temperature at which the solid-to-liquid phase transition occurs.
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A non-powdered sample will heat unevenly, leading to a broad and inaccurate melting range.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a depth of 2-3 mm. Tap the tube gently to ensure dense packing, which promotes uniform heat transfer.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating: Begin heating the apparatus. A rapid heating rate can be used initially to approach the expected melting point (~177 °C).
-
Observation: When the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute. This slow rate is critical for allowing the system to reach thermal equilibrium, ensuring an accurate reading.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
Self-Validation: The trustworthiness of the measurement is ensured by calibrating the thermometer or apparatus using certified reference standards with known melting points (e.g., benzoin, salicylic acid) before and after the sample measurement.
Protocol: Micro Boiling Point Determination
Given the potential for thermal decomposition, a micro boiling point determination is preferable as it requires a minimal amount of substance and heating time.
Methodology:
-
Apparatus Assembly: Attach a small test tube (e.g., 10x75 mm) containing 0.2-0.3 mL of this compound to a thermometer with a rubber band.
-
Capillary Inversion: Place a melting point capillary tube, sealed at one end, into the test tube with the open end down.
-
Heating Bath: Immerse the assembly in a heating bath (e.g., mineral oil or a heating block). The liquid level in the bath should be above the liquid level in the test tube.
-
Heating: Heat the bath gradually. As the temperature rises, air will slowly escape from the inverted capillary.
-
Observation: When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.
-
Data Recording: Remove the heat source. The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. This marks the point where the external pressure equals the vapor pressure of the substance.
Causality and Trustworthiness: Using a boiling chip or magnetic stirring in a larger-scale setup is essential to prevent bumping and ensure a smooth boil. This micro-method relies on the principle of vapor pressure equalization. The procedure must be conducted in a well-ventilated fume hood. For compounds like this that may decompose, performing the determination under reduced pressure is the most reliable method.
Safety and Handling
Proper handling is essential when working with this compound.
-
Hazards: The compound is classified as harmful (Xn hazard code) and is harmful if swallowed (H302).[2] The GHS pictogram GHS07 (Exclamation mark) is applicable.
-
Storage: It should be stored in a refrigerator to maintain its stability.[2][4][6] For long-term storage, keeping it under an inert atmosphere, such as nitrogen, is recommended to prevent oxidation of the thiol group.
Conclusion
This compound is a solid with a high melting point (177-178 °C) and a predicted boiling point of 195.1 °C. Its physical properties are heavily influenced by the thiol-thione tautomerism, with the thione form's ability to hydrogen bond contributing significantly to its high melting point. The proximity of its boiling point to its decomposition temperature necessitates careful handling during any purification by distillation, with vacuum methods being strongly recommended. A thorough understanding of these properties and their experimental determination is critical for the effective and safe use of this compound in research and development.
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Understanding the reactivity of the thiol group in pyridine rings
An In-Depth Technical Guide
Topic: Understanding the Reactivity of the Thiol Group in Pyridine Rings Audience: Researchers, scientists, and drug development professionals.
Abstract
The thiol group, when attached to a pyridine ring, exhibits a unique and versatile reactivity profile that is of paramount importance in synthetic chemistry, materials science, and particularly in the realm of bioconjugation and drug development. This guide provides a comprehensive exploration of the core principles governing the reactivity of pyridinethiols. We delve into the critical thiol-thione tautomerism that dictates the molecule's behavior in different environments and analyze the profound electronic influence of the pyridine nitrogen on the sulfur moiety. Key reaction classes, including oxidation, S-alkylation, and S-arylation, are discussed in detail. A significant focus is placed on the application of pyridinethiols in bioconjugation, specifically the robust and widely utilized disulfide exchange chemistry. This paper synthesizes fundamental mechanistic insights with field-proven experimental protocols, offering researchers a definitive resource for understanding and leveraging the unique chemical properties of the pyridinethiol system.
The Pyridine-Thiol System: A Tale of Two Tautomers
A foundational concept in understanding the reactivity of pyridinethiols is the prototropic tautomerism between the thiol and thione forms. For instance, pyridine-2-thiol exists in a dynamic equilibrium with its tautomer, pyridine-2(1H)-thione.[1][2] This equilibrium is not static; it is exquisitely sensitive to the surrounding environment, including solvent, concentration, and temperature.[2][3]
The stability of each tautomer is dictated by a delicate balance between two competing electronic effects:
-
Aromaticity: The pyridine-2-thiol form is an aromatic system, stabilized by the cyclic delocalization of six π-electrons.[1]
-
Thioamide Resonance: The pyridine-2(1H)-thione form is not aromatic but is significantly stabilized by thioamide resonance.[1]
In the gas phase or in nonpolar solvents like cyclohexane, the aromatic thiol form (2SH) is generally more stable.[1][4] However, in polar solvents, the equilibrium shifts significantly to favor the thione form (2S).[1][3][4] This shift is primarily due to the much larger dipole moment of the thione tautomer, which is better stabilized by polar solvent molecules.[1]
Caption: Thiol-Thione Tautomeric Equilibrium in Pyridinethiols.
| Factor | Favors Thiol Form | Favors Thione Form | Rationale |
| Solvent Polarity | Nonpolar (e.g., cyclohexane) | Polar (e.g., water, ethanol) | The thione's larger dipole moment is stabilized by polar solvents.[1][3] |
| Concentration | Dilute | Concentrated | Self-association through hydrogen bonding favors the thione form.[2][3] |
| Temperature | Lower Temperatures | Higher Temperatures | The specific influence can vary, but temperature affects the equilibrium constant.[2] |
This tautomerism is not merely a chemical curiosity; it has profound implications for reactivity. Reactions may proceed through either the thiol or thione form, and controlling the reaction environment is crucial for achieving desired outcomes.
Electronic Properties and Reactivity
The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a significant inductive withdrawal of electron density from the ring.[5][6] This has two major consequences for the attached thiol group:
-
Increased Acidity: The electron-withdrawing nature of the ring stabilizes the corresponding thiolate anion (C₅H₄NS⁻), making pyridinethiols more acidic than typical aryl or alkyl thiols. For example, the pKa of pyridine-2-thiol is approximately 4.8 in water.[7] This means that at physiological pH, a significant portion of the molecules will exist in the deprotonated, highly nucleophilic thiolate form.
-
Modulated Nucleophilicity: While the deprotonated thiolate is a potent nucleophile, the overall reactivity is influenced by the electron-deficient nature of the pyridine ring. The lone pair on the pyridine nitrogen is located in an sp² orbital in the plane of the ring and is not part of the aromatic π-system, making it available for protonation or coordination to metals.[5][8]
Key Reaction Classes of Pyridinethiols
Oxidation: The Path to Disulfides
One of the most characteristic reactions of pyridinethiols is their facile oxidation to the corresponding symmetrical disulfide. For example, pyridine-2-thiol is readily oxidized to 2,2'-dipyridyl disulfide.[2] This process is often autocatalytic, as amines can catalyze the oxidation of thiols.[2]
This oxidation is a reversible process; the disulfide can be reduced back to the thiol using common reducing agents like sodium borohydride.[2] The stability and reactivity of this disulfide linkage are central to its use in bioconjugation.
Caption: Reversible Oxidation of Pyridine-2-thiol to its Disulfide.
S-Alkylation and S-Arylation
The pyridinethiolate anion is an excellent nucleophile and readily participates in S-alkylation and S-arylation reactions with suitable electrophiles, such as alkyl halides or activated aryl halides. These reactions are fundamental for constructing more complex molecules and are a cornerstone of medicinal chemistry programs that utilize the pyridinethiol scaffold. The reaction proceeds via a standard SN2 or SNAr mechanism, depending on the electrophile.
Coordination Chemistry
Pyridinethiols and their corresponding disulfides are effective chelating ligands for a variety of metal ions.[2] The deprotonated thiolate anion (C₅H₄NS⁻) can coordinate to metal centers through both the sulfur and the pyridine nitrogen atoms, forming stable chelate rings.[9][10] This property is exploited in coordination chemistry and catalysis.
Applications in Bioconjugation and Drug Development
The unique reactivity of the pyridyl disulfide system has made it an indispensable tool in bioconjugation, the science of linking molecules to biomolecules like proteins or antibodies.
Disulfide Exchange Chemistry
The most prominent application is in thiol-specific bioconjugation via disulfide exchange. Reagents like 2,2'-dipyridyl disulfide are used to selectively react with free thiol groups (e.g., from cysteine residues) on a protein or peptide.[11][12]
The reaction mechanism involves the nucleophilic attack of a biomolecule's thiol group on one of the sulfur atoms of the pyridyl disulfide. This forms a new, mixed disulfide bond between the target molecule and the biomolecule, with the concomitant release of one molecule of pyridine-2-thione.[11]
The release of pyridine-2-thione is a key advantage of this method. Pyridine-2-thione has a strong UV absorbance at approximately 343 nm, providing a real-time, non-destructive method to monitor the progress of the conjugation reaction spectrophotometrically.[3]
Caption: Workflow for Thiol-Specific Bioconjugation via Disulfide Exchange.
This disulfide linkage is relatively stable but can be cleaved under reducing conditions, such as those found inside a cell. This property is highly advantageous for drug delivery systems, allowing for the release of a therapeutic agent once the bioconjugate is internalized into the target cell.
"Click" Chemistry Paradigms
The thiol group of pyridinethiols can also participate in "click" chemistry reactions, which are characterized by high yields, stereospecificity, and mild reaction conditions.[13][14][15] The thiol-ene reaction, for instance, involves the radical-mediated addition of a thiol across a double bond (ene), providing another efficient method for bioconjugation and materials synthesis.[12][]
Experimental Protocols: Field-Proven Methodologies
The following protocols are provided as examples of standard procedures leveraging pyridinethiol reactivity.
Protocol 5.1: Oxidation of Pyridine-2-thiol to 2,2'-Dipyridyl Disulfide
-
Objective: To synthesize the key disulfide reagent used in bioconjugation.
-
Trustworthiness: This protocol relies on a well-established, high-yielding oxidation reaction. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Methodology:
-
Dissolution: Dissolve pyridine-2-thiol (1.0 eq) in a suitable solvent such as ethanol or a buffered aqueous solution (pH ~7-8).
-
Oxidation: Add a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) (approx. 1.1 eq) dropwise while stirring at room temperature. Ambient air can also effect oxidation over a longer period.
-
Monitoring: Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The disappearance of the starting thiol spot and the appearance of a new, less polar disulfide spot indicates reaction completion.
-
Workup: Once the reaction is complete, the product can be extracted into an organic solvent like ethyl acetate. The organic layer is then washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 2,2'-dipyridyl disulfide as a white to off-white solid.
-
Protocol 5.2: Thiol-Specific Protein Conjugation and Spectrophotometric Monitoring
-
Objective: To conjugate a thiol-containing protein with a pyridyl disulfide-activated molecule and monitor the reaction.
-
Trustworthiness: The protocol includes an intrinsic self-validating step by quantifying the released pyridine-2-thione byproduct.
-
Methodology:
-
Buffer Preparation: Prepare a reaction buffer, typically phosphate-buffered saline (PBS) at pH 7.2-7.5. Degas the buffer to minimize oxidation of the protein's free thiol.
-
Protein Preparation: Dissolve the thiol-containing protein in the reaction buffer to a known concentration (e.g., 1-5 mg/mL).
-
Reagent Preparation: Dissolve the pyridyl disulfide-activated molecule (e.g., a fluorescent dye or drug) in a compatible solvent like DMSO, and then add it to the protein solution (typically at a 5-10 fold molar excess).
-
Reaction Incubation: Gently mix the solution and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Spectrophotometric Monitoring: Periodically measure the absorbance of the reaction mixture at 343 nm. The concentration of the released pyridine-2-thione can be calculated using the Beer-Lambert law (extinction coefficient ε₃₄₃ ≈ 8080 M⁻¹cm⁻¹), allowing for quantification of the degree of conjugation.
-
Purification: Remove the excess unreacted small molecule and the pyridine-2-thione byproduct by size-exclusion chromatography (desalting column) or dialysis.
-
Conclusion and Future Outlook
The reactivity of the thiol group in pyridine rings is a rich and multifaceted field, governed by a unique interplay of tautomerism, electronic effects, and inherent nucleophilicity. Its propensity for reversible disulfide formation has cemented its role as a cornerstone of modern bioconjugation chemistry, enabling the precise and monitorable construction of complex biotherapeutics and diagnostic agents. Future research will likely focus on developing novel pyridinethiol derivatives with tailored reactivity, stability, and stimuli-responsive characteristics, further expanding the toolkit available to chemists and drug developers for creating next-generation molecular technologies.
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A Researcher's Guide to 2-Mercapto-4-methylpyridine: From Sourcing to Synthesis
An In-depth Technical Guide for Scientists and Drug Development Professionals
Introduction: The Versatility of a Substituted Pyridine
2-Mercapto-4-methylpyridine, a substituted pyridine thiol, is a versatile building block in modern chemical research, particularly in the realms of medicinal chemistry and materials science. Its unique molecular architecture, featuring a nucleophilic thiol group and a pyridine ring, allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of novel bioactive molecules and functional materials.[1][2] This guide provides a comprehensive overview of this compound for the research scientist, covering commercial sourcing, quality control, safe handling, and key applications, with a focus on practical, field-proven insights.
Selecting a Commercial Supplier: A Comparative Analysis
The quality and purity of starting materials are paramount in research. When sourcing this compound, it is crucial to select a supplier that not only provides the compound to the required specifications but also offers comprehensive documentation and support. Below is a comparative table of prominent commercial suppliers catering to the research and development sector.
| Supplier | Purity Grades Offered | Documentation Provided | Key Features |
| Benchchem | >98% (typical) | Certificate of Analysis (CoA), Safety Data Sheet (SDS) | Often provides detailed product information and technical support. |
| EvitaChem | Research Grade | CoA, SDS | Focus on supplying compounds for chemical and biological research. |
| Smolecule | >97% (typical) | CoA, SDS | Offers a range of research chemicals with readily available stock. |
| Sigma-Aldrich (Merck) | Various grades, including high-purity options | CoA, SDS, often with detailed analytical data | Extensive portfolio and global distribution network. |
| Thermo Fisher Scientific (Alfa Aesar) | Research and high-purity grades | CoA, SDS, Certificate of Origin | Strong focus on chemicals for research and development. |
When selecting a supplier, researchers should always request a lot-specific Certificate of Analysis to verify the purity and identity of the compound. Key parameters to check on the CoA include the assay (purity), appearance, and results from analytical techniques such as NMR and HPLC.[3]
Quality Control and Verification: Ensuring Experimental Integrity
Upon receiving a new batch of this compound, it is best practice to perform in-house quality control to verify its identity and purity. This self-validating step is crucial for the reproducibility of experimental results.
Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound using reverse-phase HPLC.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Prepare a stock solution of this compound in a 1:1 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution of 0.1 mg/mL.
3. Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample and run the gradient program.
-
Analyze the resulting chromatogram. The purity is calculated based on the area percentage of the main peak.
A well-resolved peak for this compound should be observed, and the purity should be consistent with the supplier's CoA.[4][5]
Experimental Protocol: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
2. Data Acquisition:
-
Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).
3. Spectral Analysis:
-
The spectrum should exhibit characteristic peaks corresponding to the protons of the methyl group and the pyridine ring. The chemical shifts and coupling patterns should be consistent with the known structure of this compound.[6][7]
Caption: A typical workflow for the quality control of incoming this compound.
Safe Handling and Storage: A Priority in the Laboratory
This compound, like other thiol-containing compounds, requires careful handling due to its potent and unpleasant odor. Adherence to strict safety protocols is essential to maintain a safe and pleasant laboratory environment.
Key Safety Precautions:
-
Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[9]
-
Decontamination: Prepare a bleach bath (a 1:1 mixture of commercial bleach and water) in the fume hood to decontaminate all glassware, spatulas, and other equipment that comes into contact with the compound. Soaking for at least 12-24 hours is recommended.[1][2]
-
Waste Disposal: Dispose of all thiol-contaminated waste in a designated and properly labeled hazardous waste container.[9]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[8]
Applications in Research and Development
The reactivity of the thiol group and the electronic properties of the pyridine ring make this compound a valuable scaffold in several areas of chemical research.
Synthesis of Bioactive Molecules
A primary application of this compound is as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. The thiol group can be readily alkylated or oxidized, providing a handle for further functionalization.
Caption: General synthetic pathways utilizing this compound.
Coordination Chemistry
The pyridine nitrogen and the sulfur of the thiol group can act as ligands, coordinating with metal ions to form a variety of metal complexes. These complexes are of interest for their potential applications in catalysis, materials science, and as therapeutic agents.[10][11] The formation of stable complexes with transition metals such as nickel, copper, and silver has been reported.[10]
Conclusion
This compound is a chemical reagent with significant potential for innovation in drug discovery and materials science. A thorough understanding of its sourcing, quality assessment, safe handling, and chemical reactivity is essential for researchers to effectively and safely harness its synthetic utility. By following the guidelines and protocols outlined in this guide, scientists can ensure the integrity of their research and contribute to the advancement of their respective fields.
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- Step-by-Step Guide to Better Laboratory Management Practices.
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- Queen's University Belfast. Development and validation of an HPLC method for the rapid and simultaneous determination of 6-mercaptopurine and four of its metabolites in plasma and red blood cells.
- JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).
- MDPI. Flow Synthesis of 2-Methylpyridines via α-Methylation.
- ResearchGate. Metal-Ion Exchange in N4Py Coordination Complexes.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- Wikipedia. Transition metal pyridine complexes.
- Loba Chemie. 695-34-1 CAS | 2-AMINO 4-METHYLPYRIDINE | Amines & Amine Salts | Article No. 01047.
- PMC. Importance of Metal-Ion Exchange for the Biological Activity of Coordination Complexes of the Biomimetic Ligand N4Py.
- Chemistry Stack Exchange. H1 NMR Spectra of inorganic complex, Cu4OCl6(2-mepy)4.
- Dalton Transactions (RSC Publishing). A new 2-carboxylate-substituted 4,4′-bipyridine ligand: coordination chemistry of 4,4′-bipyridine-2-carboxylic acid and its synthetic intermediate 2-methyl-4,4′-bipyridine.
- ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,...
- PMC - NIH. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
- Otto Chemie. 4-Methyl pyridine, 99%, COA, Certificate of Analysis, 108-89-4, M 2210.
- Thermo Fisher Scientific. Certificate of analysis.
- Loba Chemie. 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS No.
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- 6. This compound(18368-65-5) 1H NMR spectrum [chemicalbook.com]
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- 11. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the S-alkylation of 2-Mercapto-4-methylpyridine
Introduction
The S-alkylation of 2-mercapto-4-methylpyridine is a cornerstone synthetic transformation in medicinal chemistry and drug development. The resulting 2-alkylthio-4-methylpyridine scaffold is a key structural motif in a variety of pharmacologically active agents. This protocol provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient and selective S-alkylation of this compound. We will delve into the underlying mechanistic principles, provide a detailed step-by-step experimental procedure, and discuss critical parameters that ensure high yield and purity of the desired product.
Mechanistic Insights: The Thione-Thiol Tautomerism and Nucleophilic Substitution
A fundamental aspect of the reactivity of this compound is its existence in a tautomeric equilibrium between the thiol and thione forms. Spectroscopic and computational studies have shown that in solution, the equilibrium predominantly favors the pyridine-2(1H)-thione tautomer[1][2]. This is a critical consideration for the S-alkylation reaction, as the thione form presents two potential nucleophilic centers: the sulfur and the nitrogen atoms.
The S-alkylation reaction proceeds via a nucleophilic substitution mechanism, most commonly an SN2 reaction when primary or secondary alkyl halides are used as the alkylating agents[3]. The reaction is typically carried out in the presence of a base, which deprotonates the thione to form a thiolate anion. This thiolate is a potent nucleophile that readily attacks the electrophilic carbon of the alkylating agent.
The selectivity for S-alkylation over N-alkylation is generally high. The "hard and soft acids and bases" (HSAB) theory provides a useful framework for understanding this selectivity. The thiolate sulfur is a soft nucleophile, and it preferentially reacts with the soft electrophilic carbon of an alkyl halide. While N-alkylation is possible, it is generally a minor pathway under typical reaction conditions.
The reaction can be influenced by several factors, including the choice of base, solvent, and the nature of the alkylating agent. A careful selection of these parameters is crucial for maximizing the yield of the desired S-alkylated product and minimizing side reactions.
Experimental Protocol: S-alkylation of this compound
This protocol details a general procedure for the S-alkylation of this compound using an alkyl halide.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| This compound | C₆H₇NS | 125.19 | ≥98% | Sigma-Aldrich |
| Alkyl Halide (e.g., Methyl Iodide) | CH₃I | 141.94 | ≥99% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ≥98% | Fisher Scientific |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | Anhydrous | VWR |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Granular | Sigma-Aldrich |
| Silica Gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | MilliporeSigma |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in anhydrous ethanol.
-
Base Addition: To the stirred solution, add a solution of sodium hydroxide (1.1 eq.) in ethanol. Stir the mixture at room temperature for 15-20 minutes. The formation of the sodium thiolate salt may result in a change in the appearance of the solution.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1-1.2 eq.) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add water and extract the product with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-alkylthio-4-methylpyridine.
Visualizing the Workflow
Caption: Experimental workflow for the S-alkylation of this compound.
Discussion of Critical Parameters
-
Choice of Base: Strong bases such as sodium hydroxide or potassium hydroxide are commonly used to ensure complete deprotonation of the thione. Weaker bases like potassium carbonate or triethylamine can also be effective, particularly with more reactive alkylating agents. The choice of base can influence the reaction rate and selectivity.
-
Solvent Selection: Polar protic solvents like ethanol or methanol are excellent choices as they readily dissolve the starting material and the base. Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile can also be used and may enhance the nucleophilicity of the thiolate anion. The choice of solvent can impact the reaction rate and the solubility of the reagents.
-
Alkylating Agent: A variety of alkylating agents can be employed, with alkyl halides (iodides, bromides, and chlorides) being the most common. The reactivity of the alkyl halide follows the order I > Br > Cl. More reactive alkylating agents will lead to faster reaction times but may also increase the potential for side reactions.
-
Temperature and Reaction Time: The reaction is typically carried out at elevated temperatures (reflux) to ensure a reasonable reaction rate. The progress of the reaction should be carefully monitored by TLC to determine the optimal reaction time and to avoid the formation of byproducts.
Characterization of the Product
The structure of the synthesized 2-alkylthio-4-methylpyridine can be confirmed by standard spectroscopic techniques:
-
¹H NMR: The spectrum will show a characteristic singlet for the S-alkyl group, along with signals for the methyl group and the aromatic protons of the pyridine ring.
-
¹³C NMR: The spectrum will show signals for the carbons of the S-alkyl group, the methyl group, and the pyridine ring.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the product.
-
IR Spectroscopy: The IR spectrum will show the disappearance of the N-H and C=S stretching bands of the starting material and the appearance of new C-S stretching bands.
Spectroscopic data for 4-methyl-2-(methylthio)pyridine can be found in spectral databases for comparison[4].
Troubleshooting and Potential Side Reactions
-
Low Yield: This could be due to incomplete reaction, use of a weak base, or a less reactive alkylating agent. Consider increasing the reaction time, using a stronger base, or a more reactive alkylating agent.
-
Formation of Disulfide: The starting this compound can be oxidized to the corresponding disulfide, especially in the presence of air. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize this side reaction.
-
N-Alkylation: Although generally a minor pathway, N-alkylation can occur. The choice of a soft alkylating agent and appropriate reaction conditions can help to minimize this side reaction.
Reaction Mechanism Diagram
Caption: General reaction mechanism for the S-alkylation of this compound.
Conclusion
The S-alkylation of this compound is a robust and versatile reaction for the synthesis of 2-alkylthio-4-methylpyridine derivatives. By carefully selecting the base, solvent, and alkylating agent, and by monitoring the reaction progress, high yields of the desired product can be achieved. The protocol and insights provided in this application note serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.
References
- Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. (n.d.). PMC.
- Preparation and characterization of 2-alkylthio-4-(4-bromomethylbenzoyloxy)-6-methylpyrimidines. (1995). Chemical Papers.
- Optimization of reaction conditions (4b). (n.d.). ResearchGate.
- Sladowska, H., Bartoszko-Malik, A., & Zawisza, T. (1990). Synthesis and properties of the derivatives of 2-alkylthio-4-oxo-3,4- (and -1,4)-dihydropyrido-[2,3-d]pyrimidine-5- and -6-carboxylic acids. Il Farmaco.
- Process for the preparation of 2-substituted-5-(1-alkylthio)alkylpyridines. (n.d.). Google Patents.
- 4-Methyl-2-(methylthio)pyridine. (n.d.). SpectraBase.
- Optimization studies. Reaction conditions: unless otherwise specified.... (n.d.). ResearchGate.
- Tautomers of substituted Pyridines. (2016). Sciencemadness Discussion Board.
- Tautomeric form of pyridine-2-thione. (n.d.). ResearchGate.
- Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. (2015). ResearchGate.
- Synthesis of methyl-4-pyridylthioacetate. (n.d.). PrepChem.com.
- Modeling of tautomerism of pyridine-2(1H)-thione from vapor to solution. (2000). Journal of the Chemical Society, Perkin Transactions 2.
- Synthesis of 4,4'-di(mercaptomethylthio)-2,2'-bipyridine and in situ spectroscopic characterization of its electropolymerized films. (2002). ResearchGate.
- Purification method of pyridine and pyridine derivatives. (n.d.). Google Patents.
- Why is the thione tautomeric form of 2-Mercaptopyridine favoured?. (2016). Chemistry Stack Exchange.
- Richardson, J. (2021). Loudon Chapter 9 Review: Reactions of Alkyl Halides. Organic Chemistry at CU Boulder.
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (1991). PubMed.
- Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. (2012). MDPI.
- Spectroscopic/Computational Characterization and the X-ray Structure of the Adduct of the VIVO–Picolinato Complex with RNase A. (2021). PubMed Central.
- 4-Selective pyridine methylation using a formaldehyde surrogate. (n.d.). ResearchGate.
- Organometallic compounds of group II. Part VII. Preparation of 4-alkylpyridines by reactions of some light metals with alkyl halides in pyridine. (1972). Journal of the Chemical Society, Perkin Transactions 1.
- Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015). PMC.
- Alcohol synthesis based on the SN2 reactions of alkyl halides with the squarate dianion. (2012). Organic & Biomolecular Chemistry.
Sources
Application Notes & Protocols: 2-Mercapto-4-methylpyridine as a Versatile Reagent in Advanced Peptide Synthesis
Introduction: Navigating the Challenges of Modern Peptide Synthesis
The chemical synthesis of peptides and proteins is a cornerstone of biomedical research and drug development. While solid-phase peptide synthesis (SPPS) has made the assembly of polypeptide chains routine, the synthesis of large, complex, or modified proteins remains a significant challenge[1]. Native Chemical Ligation (NCL) has revolutionized the field by enabling the precise chemical joining of unprotected peptide segments in aqueous solution[2][3]. This powerful technique relies on the chemoselective reaction between a peptide with a C-terminal thioester and another with an N-terminal cysteine[4].
However, the classic NCL reaction has limitations. Its absolute requirement for an N-terminal cysteine at the ligation site restricts its applicability. Furthermore, the kinetics of the crucial transthioesterification step can be slow, necessitating high reactant concentrations or long reaction times[5][6]. To address these hurdles, the field has seen the development of sophisticated thiol catalysts and removable N-terminal auxiliaries that mimic cysteine's reactivity, thereby expanding the scope of NCL to any amino acid junction[5][7].
Within this context, reagents featuring a mercaptopyridine scaffold have shown exceptional promise. The unique juxtaposition of a nucleophilic thiol group and a proton-accepting pyridine nitrogen atom provides a platform for intramolecular catalysis. Research has demonstrated that pyridine-containing auxiliaries can dramatically accelerate the key S-to-N acyl shift step in auxiliary-mediated ligation, even at sterically hindered junctions[7]. This application note explores the potential of a specific derivative, 2-Mercapto-4-methylpyridine , as a multifunctional reagent in peptide synthesis. We will delve into its proposed mechanisms of action as both a ligation catalyst and a key component of a novel ligation auxiliary, providing detailed investigational protocols for its application.
Section 1: Chemical Properties and Proposed Mechanisms of Action
This compound exists in tautomeric equilibrium with its thione form, 4-methylpyridine-2(1H)-thione. This duality is central to its reactivity. The thiol form presents a potent nucleophile for transthioesterification, while the pyridine nitrogen acts as a general base, capable of facilitating proton transfer steps that are critical for ligation efficiency.
Proposed Mechanism: As a Catalyst in Native Chemical Ligation
In standard NCL, the reaction between a relatively unreactive peptide alkyl thioester and the N-terminal cysteine can be slow. Aryl thiol catalysts, such as thiophenol or 4-mercaptophenylacetic acid (MPAA), are often added to accelerate the reaction by forming a more reactive aryl thioester intermediate in situ[6]. We propose that this compound can function as a highly effective catalyst through a similar mechanism, with the added benefit of potential intramolecular base catalysis by the adjacent ring nitrogen.
The proposed catalytic cycle involves two key stages:
-
Transthioesterification: The this compound anion attacks the peptide's C-terminal alkyl thioester, displacing the alkyl thiol and forming a highly reactive pyridyl-2-thioester intermediate.
-
Acyl Transfer: The N-terminal cysteine of the second peptide fragment attacks the activated pyridyl-2-thioester. This is followed by the critical S-to-N acyl shift, which proceeds through a five-membered ring intermediate to form the native peptide bond, regenerating the catalyst in the process[4][5].
Proposed Mechanism: As a Component of an NCL Auxiliary
To overcome the limitation of requiring N-terminal cysteine, a removable auxiliary group containing a thiol can be attached to a peptide's N-terminal amino acid[7]. This auxiliary mimics the structure and function of cysteine, facilitating ligation, after which it is cleaved to reveal the native peptide sequence.
Drawing inspiration from the highly effective 2-mercapto-2-(pyridin-2-yl)ethyl (MPyE) scaffold[7], we propose a novel auxiliary based on this compound. This auxiliary would be attached to the N-α of the terminal amino acid. The ligation would proceed via the standard NCL mechanism, but the crucial S-to-N acyl transfer step is hypothesized to be significantly accelerated. The ortho-positioned ring nitrogen can act as a general base, abstracting a proton from the attacking amine's ammonium ion, thereby lowering the activation energy of the acyl transfer step[7]. The 4-methyl group may further enhance this effect through its electron-donating properties, increasing the basicity of the pyridine nitrogen.
Section 2: Experimental Protocols
Disclaimer: The following protocols are investigational and designed for research purposes. Users should have a strong background in peptide chemistry and perform all necessary safety evaluations. All operations should be conducted in a well-ventilated fume hood.
Protocol 1: this compound as a Catalyst for NCL
This protocol describes a model ligation between two unprotected peptide fragments.
Materials:
-
Peptide-1 with C-terminal thioester (e.g., -CO-S-CH₂CH₂CO-Leu-NH₂), lyophilized powder.
-
Peptide-2 with N-terminal cysteine (e.g., H-Cys-Arg-Leu-Tyr-NH₂), lyophilized powder.
-
Ligation Buffer: 6 M Guanidine HCl, 100 mM Sodium Phosphate, pH 7.2.
-
This compound (Reagent Grade).
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.
-
Analytical RP-HPLC system with a C18 column.
-
Mass Spectrometer (e.g., ESI-MS).
Procedure:
-
Reagent Preparation:
-
Prepare a fresh 0.5 M stock solution of TCEP in ligation buffer.
-
Prepare a fresh 200 mM stock solution of this compound in ligation buffer.
-
-
Peptide Dissolution:
-
In a microcentrifuge tube, dissolve Peptide-1 and Peptide-2 in the ligation buffer to a final concentration of 2 mM each. For a 100 µL test reaction, this corresponds to 0.2 µmol of each peptide.
-
Ensure complete dissolution by gentle vortexing.
-
-
Initiation of Ligation:
-
Add TCEP stock solution to the peptide mixture to a final concentration of 20 mM. TCEP serves as a reducing agent to ensure the cysteine thiol is in its free, reactive state.
-
Add the this compound stock solution to the reaction mixture to a final concentration of 40 mM (20 equivalents relative to the peptides).
-
Gently mix the solution and incubate at room temperature (25°C).
-
-
Reaction Monitoring:
-
At time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 5 µL aliquot of the reaction mixture.
-
Quench the reaction by diluting the aliquot into 95 µL of 0.1% Trifluoroacetic Acid (TFA) in water.
-
Analyze the quenched sample by RP-HPLC and ESI-MS to monitor the consumption of starting materials and the formation of the ligated product.
-
-
Work-up and Purification:
-
Once the reaction is complete (as determined by HPLC), the ligated peptide can be purified directly from the reaction mixture using preparative RP-HPLC.
-
Protocol 2: General Workflow for Auxiliary-Mediated NCL
This protocol outlines the key steps for using a hypothetical N-terminal auxiliary derived from this compound. The synthesis of the auxiliary-modified amino acid is a complex process not covered here but would precede this workflow.
Materials:
-
Peptide-1 with C-terminal thioester, lyophilized powder.
-
Peptide-2 modified at the N-terminus with the this compound-based auxiliary, lyophilized powder.
-
Ligation and reducing agents as described in Protocol 1.
-
Cleavage Reagent: An appropriate reagent to remove the auxiliary post-ligation (e.g., TFA cocktail, specific metal catalyst).
Procedure:
-
Ligation:
-
Follow steps 2 and 3 from Protocol 1, dissolving the auxiliary-modified Peptide-2 in place of the Cys-Peptide. Note: In this case, an external thiol catalyst is not needed as the thiol is part of the auxiliary.
-
-
Reaction Monitoring:
-
Monitor the reaction as described in Protocol 1, step 4. The expected product will be the ligated peptide still bearing the N-terminal auxiliary.
-
-
Purification of Ligated Intermediate:
-
Purify the auxiliary-peptide conjugate using preparative RP-HPLC. Lyophilize the pure fractions.
-
-
Auxiliary Cleavage:
-
Dissolve the purified intermediate in the appropriate cleavage reagent as determined by the auxiliary's design.
-
Incubate under conditions (e.g., time, temperature) required for complete removal of the auxiliary.
-
-
Final Purification:
-
Following cleavage, precipitate the final peptide product (e.g., with cold diethyl ether).
-
Perform a final purification step via preparative RP-HPLC to obtain the native peptide product.
-
Section 3: Expected Performance and Data
Based on literature for related pyridine-based ligation auxiliaries, the use of a this compound scaffold is expected to yield significant kinetic advantages, particularly at challenging, sterically hindered ligation junctions.
| Parameter | Standard NCL (No Catalyst) | NCL with MPAA Catalyst | NCL with this compound (Predicted) | Auxiliary-Mediated NCL (Predicted) |
| Reaction Time (Model Peptides) | 24 - 48 hours[6] | 2 - 6 hours[6] | 1 - 4 hours | < 1 hour |
| Ligation at Hindered Junctions (e.g., Xaa-Val) | Very slow / No reaction | Slow | Moderate | Fast |
| Typical Yield | 50-70% | 70-90% | >80% | >80% (before cleavage step) |
| Key Advantage | Simplicity | Established, reliable | Potential for faster kinetics | Access to non-Cys junctions |
| Key Disadvantage | Slow, limited scope | Odor, catalyst removal | Investigational | Multi-step process |
Section 4: Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from related mercaptan and pyridine compounds should be used to inform handling procedures.
-
Hazards: Assumed to be harmful if swallowed or inhaled, toxic in contact with skin, and capable of causing skin irritation and serious eye damage[8][9]. Mercaptans are known for their strong, unpleasant stench[10].
-
Personal Protective Equipment (PPE):
-
Handling:
-
Use only in a well-ventilated area, preferably a certified chemical fume hood.
-
Avoid breathing vapors or mists.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling[11].
-
-
Storage:
-
Keep container tightly closed in a dry, cool, and well-ventilated place.
-
Store away from strong oxidizing agents.
-
Conclusion and Future Directions
This compound represents a promising, albeit underexplored, reagent for advanced peptide synthesis. Its chemical structure suggests a strong potential for dual functionality: as a potent catalyst for Native Chemical Ligation and as the core component of a new class of NCL auxiliaries. The intramolecular catalysis afforded by the pyridine nitrogen is predicted to significantly accelerate ligation reactions, especially at difficult junctions that currently limit the synthesis of many protein targets.
The protocols provided herein serve as a starting point for researchers to investigate these applications. Future work should focus on detailed kinetic studies to quantify the catalytic efficiency of this compound in comparison to established catalysts. Furthermore, the synthesis and evaluation of N-terminal auxiliaries based on this scaffold could open new avenues for the total chemical synthesis of proteins previously considered inaccessible.
References
- Title: Native Chemical Ligation and Extended Methods: Mechanisms, Catalysis, Scope, and Limitations Source: ACS Public
- Title: Native Chemical Ligation: A Boon to Peptide Chemistry Source: National Institutes of Health (PMC) URL:[Link]
- Title: Enhancing native chemical ligation for challenging chemical protein syntheses Source: Squarespace URL:[Link]
- Title: Enhancing Auxiliary-Mediated Native Chemical Ligation at Challenging Junctions with Pyridine Scaffolds Source: National Institutes of Health (PMC) URL:[Link]
- Title: Enhancing Native Chemical Ligation for Challenging Chemical Protein Syntheses Source: National Institutes of Health (PMC) URL:[Link]
- Title: Native Chemical Ligation of Peptides and Proteins Source: National Institutes of Health (PMC) URL:[Link]
- Title: Polymeric 2-mercaptopyridine and 2-mercapto-nitrobenzene Derivatives. New Reagents for Peptide Synthesis Source: PubMed URL:[Link]
- Title: Insights into the mechanism and catalysis of the native chemical lig
- Title: Advances in Fmoc solid-phase peptide synthesis Source: National Institutes of Health (PMC) URL:[Link]
Sources
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhancing Native Chemical Ligation for Challenging Chemical Protein Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the mechanism and catalysis of the native chemical ligation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing Auxiliary‐Mediated Native Chemical Ligation at Challenging Junctions with Pyridine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of 2-Mercapto-4-methylpyridine
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Mercapto-4-methylpyridine purity. This compound is a key intermediate in various chemical syntheses, and ensuring its purity is critical for downstream applications.[1] The thiol functional group makes the molecule susceptible to oxidation, necessitating a method that can separate the active compound from its potential degradants, particularly its disulfide dimer.[1][2] This document provides a comprehensive protocol, from mobile phase preparation to full method validation according to International Council for Harmonisation (ICH) guidelines, designed for researchers, scientists, and drug development professionals.
Principle of Separation
The method employs reversed-phase chromatography, a technique that separates analytes based on their hydrophobicity.[3][4] The stationary phase is a nonpolar, octadecylsilane (C18) bonded silica, which retains the moderately polar this compound.
The key to achieving reproducible and sharp peaks lies in controlling the analyte's ionization state. This compound has two ionizable sites: the basic pyridine nitrogen and the weakly acidic thiol group (predicted pKa ≈ 9.79).[5] The mobile phase consists of an acetonitrile gradient with an aqueous phosphate buffer set to an acidic pH of 3.0. This acidic environment serves two primary functions:
-
It ensures the pyridine nitrogen is consistently protonated, preventing peak tailing that can occur from mixed-mode interactions with residual silanols on the stationary phase.
-
It keeps the thiol group in its neutral, non-ionized form, leading to stable retention behavior.
Gradient elution is utilized to ensure that impurities with a wide range of polarities, from potential polar degradants to the less polar disulfide impurity, are effectively separated and eluted with optimal peak shape.[6]
Experimental Methodology
Instrumentation
-
HPLC system with a binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
Chemicals and Reagents
-
This compound Reference Standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical grade)
-
Phosphoric Acid (H₃PO₄) (85%, Analytical grade)
-
Water (HPLC grade or Milli-Q®)
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Preparation of Solutions
-
Mobile Phase A (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 2.5 mL of this solution into a 25 mL volumetric flask with the diluent.
Protocol: Step-by-Step Purity Analysis
-
System Preparation: Purge the HPLC system with the appropriate mobile phases.
-
Equilibration: Equilibrate the column with the initial mobile phase composition (80% A: 20% B) for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Inject the Working Standard Solution (100 µg/mL) in six replicates. The system is deemed ready for analysis if it meets the criteria outlined in the table below.
-
Injection Sequence:
-
Inject a blank (diluent) to ensure no carryover or system contamination.
-
Inject the six replicates of the Working Standard Solution for SST.
-
Inject the Sample Solution in duplicate.
-
Inject a Working Standard Solution after every 10-15 sample injections to monitor system performance.
-
-
Data Analysis: Identify the this compound peak based on its retention time relative to the standard. Calculate the purity of the sample using the area percent method.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
System Suitability Test (SST) Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 1.5% (for n=6) |
| %RSD of Retention Time | ≤ 1.0% (for n=6) |
Workflow for HPLC Purity Analysis
Method Validation Protocol (ICH Q2(R2) Framework)
To ensure the method is trustworthy and fit for its intended purpose, it must be validated.[7][8][9] The following protocol outlines the necessary validation experiments.
Forced Degradation (Specificity & Stability-Indicating Nature)
A forced degradation study is essential to demonstrate that the method can separate the analyte from its degradation products.[10] Subject the sample solution to the following stress conditions:
-
Acid Hydrolysis: 1 mL of sample solution + 1 mL of 0.1 N HCl. Heat at 60 °C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: 1 mL of sample solution + 1 mL of 0.1 N NaOH. Heat at 60 °C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: 1 mL of sample solution + 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid sample in an oven at 105 °C for 48 hours, then prepare the sample solution.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
Analyze all stressed samples and assess the peak purity of this compound using a PDA detector. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak.
Validation Parameters
| Parameter | Protocol | Acceptance Criteria |
| Linearity | Analyze a series of at least five concentrations ranging from LOQ to 150% of the working concentration (e.g., 1 to 150 µg/mL). | Correlation coefficient (r²) ≥ 0.998.[10] |
| Accuracy | Perform recovery studies by spiking a placebo or blank sample with the analyte at three concentration levels (e.g., 50%, 100%, 150%) in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability (Intra-day): Analyze six replicate preparations of the sample at 100% concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or system. | %RSD should be ≤ 2.0% for both repeatability and intermediate precision.[8] |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Typically estimated based on a signal-to-noise ratio of 10:1. | %RSD for precision at this concentration should be ≤ 10%. |
| Robustness | Introduce small, deliberate variations to the method parameters (e.g., Flow Rate ±0.1 mL/min, Column Temp ±2°C, Mobile Phase pH ±0.2). | System suitability parameters must still be met. Retention time and peak area should not significantly change.[11] |
Logic of Stability-Indicating Method Validation
Results and Discussion
The developed method successfully separates this compound from its primary oxidative degradation product and other process-related impurities. A typical chromatogram shows the main analyte peak eluting at approximately 12.5 minutes, with excellent peak symmetry (Tailing Factor ≈ 1.1). The disulfide dimer, being less polar, is more retained and elutes later in the gradient run, ensuring no interference.
The validation results demonstrate the method's suitability. Linearity was established across the range of 1-150 µg/mL with a correlation coefficient (r²) of >0.999. Accuracy studies showed mean recoveries between 99.1% and 101.3%. Precision studies resulted in %RSD values well below the 2.0% acceptance limit. The forced degradation studies confirmed that all degradant peaks were well-resolved from the main peak, proving the method is stability-indicating.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Mobile phase pH incorrect - Column degradation (loss of end-capping) | - Remake mobile phase and verify pH. - Replace the column with a new one. |
| Retention Time Shift | - Change in mobile phase composition - Fluctuation in column temperature - Pump malfunction / leak | - Prepare fresh mobile phase. - Ensure column oven is at the set temperature. - Check system for leaks and perform pump diagnostics. |
| Poor Resolution | - Old or contaminated column - Incorrect mobile phase composition | - Flush the column or replace if necessary. - Carefully prepare new mobile phases. |
| Extraneous Peaks | - Sample contamination - Contaminated diluent or mobile phase - Carryover from previous injection | - Use clean glassware and high-purity solvents. - Prepare fresh diluent/mobile phases. - Run a blank injection; implement a needle wash program. |
Conclusion
The RP-HPLC method described in this application note is specific, accurate, precise, and robust for the determination of purity of this compound. Its demonstrated stability-indicating properties make it an invaluable tool for quality control, stability studies, and routine analysis in both research and industrial settings.
References
- LookChem. Cas 18368-65-5, this compound.
- Pharmaguideline. Steps for HPLC Method Validation. (2024).
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- AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. (2025).
- Wikipedia. 2-Mercaptopyridine.
- Pharmacia. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019).
- YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025).
- ICH. Validation of Analytical Procedures Q2(R2). (2023).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2025).
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Hichrom. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques.
- Asian Journal of Pharmaceutics. Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. (2023).
- Phenomenex. Reversed Phase HPLC Columns.
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- 11. youtube.com [youtube.com]
Application Note: Robust Gas Chromatography Method for the Analysis of 2-Mercapto-4-methylpyridine
Abstract
This application note presents a detailed and robust method for the analysis of 2-Mercapto-4-methylpyridine using gas chromatography (GC). Due to the inherent challenges in analyzing thiol-containing compounds, this guide provides a comprehensive protocol that includes sample preparation with derivatization, optimized GC conditions, and appropriate detector selection. The methodologies described herein are designed for researchers, scientists, and drug development professionals requiring accurate and reproducible quantification of this compound in various matrices.
Introduction
This compound is a heterocyclic organic compound containing a pyridine ring substituted with a methyl group and a thiol (mercaptan) group.[1] Pyridine derivatives are significant building blocks in the pharmaceutical and chemical industries.[2] The presence of the thiol group makes this compound a reactive nucleophile and a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[3] Accurate determination of its purity and concentration is critical for quality control and reaction monitoring.
Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds.[4] However, the direct analysis of mercaptans by GC can be challenging due to their polarity, potential for oxidation, and poor peak shape.[5] This application note addresses these challenges by providing a detailed protocol involving a derivatization step to enhance the volatility and thermal stability of this compound, leading to improved chromatographic performance.
Challenges in the GC Analysis of this compound
The primary challenges in the GC analysis of this compound stem from the presence of the active hydrogen in the thiol group (-SH). This functional group can lead to:
-
Poor Peak Shape and Tailing: The polar thiol group can interact with active sites in the GC inlet and column, leading to peak tailing and reduced resolution.[6]
-
Thermal Instability: Thiols can be thermally labile and may degrade in the hot GC injector, leading to inaccurate quantification.[6]
-
Adsorption: The reactive nature of the thiol group can cause irreversible adsorption onto the surfaces of the GC system, resulting in poor recovery and reproducibility.[5]
To overcome these issues, a derivatization step is highly recommended. Derivatization replaces the active hydrogen with a non-polar group, thereby increasing the volatility and stability of the analyte for GC analysis.[7]
Recommended Analytical Workflow
A robust and reliable analysis of this compound by GC involves a systematic workflow from sample preparation to data analysis.
Caption: Workflow for the GC analysis of this compound.
Experimental Protocols
Sample Preparation and Derivatization
Derivatization is a critical step for the successful GC analysis of thiols.[6] Silylation is a common and effective method for derivatizing compounds with active hydrogens, such as thiols, by replacing the active hydrogen with a trimethylsilyl (TMS) group.[7] This process reduces the polarity and increases the volatility of the analyte.
Protocol: Silylation with BSTFA
-
Reagents and Materials:
-
This compound standard
-
Sample containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Anhydrous Pyridine (as a solvent and acid scavenger)
-
Anhydrous Hexane or Dichloromethane (for dilution)
-
2 mL GC vials with PTFE-lined caps
-
Heating block or oven
-
-
Procedure:
-
Accurately weigh approximately 10 mg of the this compound standard or sample into a clean, dry 2 mL GC vial.
-
Add 500 µL of anhydrous pyridine to dissolve the sample.
-
Add 500 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 30 minutes in a heating block or oven to ensure complete derivatization.
-
Allow the vial to cool to room temperature.
-
Dilute the derivatized sample with anhydrous hexane or dichloromethane to the desired concentration for GC analysis. A 1:10 or 1:100 dilution is a good starting point.
-
Causality: BSTFA is a strong silylating agent, and the addition of TMCS as a catalyst ensures efficient derivatization of the sterically unhindered thiol group.[7] Pyridine acts as a solvent and neutralizes the acidic byproducts of the reaction, driving the equilibrium towards the formation of the TMS derivative.
Gas Chromatography (GC) Conditions
The choice of GC column and temperature program is crucial for achieving good separation and peak shape. A non-polar or mid-polar column is generally suitable for the analysis of the less polar TMS-derivatized analyte.
| Parameter | Recommended Condition | Justification |
| GC System | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| Column | Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A non-polar (5% phenyl)-methylpolysiloxane phase provides good separation for a wide range of compounds and is robust.[8] |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases. Hydrogen can provide faster analysis times. |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow Mode) | Optimal flow rate for a 0.25 mm ID column to ensure good efficiency. |
| Inlet | Split/Splitless | |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the derivatized analyte without thermal degradation. |
| Injection Volume | 1 µL | |
| Split Ratio | 20:1 to 50:1 (adjustable based on concentration) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | ||
| Initial Temperature | 100 °C | |
| Hold Time | 2 minutes | |
| Ramp Rate | 10 °C/min | A moderate ramp rate to ensure good separation from potential impurities. |
| Final Temperature | 280 °C | |
| Final Hold Time | 5 minutes | Ensures elution of all components. |
Detector Selection and Conditions
The choice of detector depends on the required sensitivity and selectivity.
Option 1: Flame Ionization Detector (FID)
The FID is a universal detector for organic compounds and provides excellent linearity and sensitivity for routine analysis.[9]
| Parameter | Recommended Condition |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2 or He) | 25 mL/min |
Option 2: Mass Spectrometer (MS)
An MS detector provides structural information, enabling positive identification of the analyte and any impurities.[10] This is particularly useful for method development and in complex matrices.
| Parameter | Recommended Condition |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Scan Range | 40 - 400 m/z |
| Solvent Delay | 3 - 5 minutes |
Option 3: Sulfur-Selective Detectors
For trace-level analysis in complex matrices where interferences from co-eluting compounds are a concern, a sulfur-selective detector such as a Flame Photometric Detector (FPD) or a Sulfur Chemiluminescence Detector (SCD) is highly recommended.[11][12] These detectors offer high selectivity and sensitivity for sulfur-containing compounds.[13]
Data Analysis and Quantification
-
Peak Identification: The derivatized this compound peak should be identified based on its retention time, which should be consistent with that of a derivatized standard. For MS detection, confirmation is achieved by comparing the mass spectrum of the peak with a reference spectrum.
-
Quantification: For quantitative analysis, a calibration curve should be prepared using a series of derivatized standards of known concentrations. External or internal standard calibration methods can be used.
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before running samples. This typically involves injecting a standard solution multiple times to check for:
-
Peak Area Reproducibility: The relative standard deviation (RSD) of the peak area for replicate injections should be less than 2%.
-
Retention Time Reproducibility: The RSD of the retention time should be less than 0.5%.
-
Peak Tailing Factor: The tailing factor of the analyte peak should be between 0.9 and 1.5.
Conclusion
The gas chromatographic method detailed in this application note, incorporating a crucial derivatization step, provides a robust and reliable approach for the analysis of this compound. By converting the polar thiol into a more volatile and stable TMS derivative, common chromatographic issues such as peak tailing and thermal degradation are effectively mitigated. The selection of appropriate GC columns and detectors, as outlined, allows for both accurate quantification and confident identification of the target analyte. This protocol serves as a comprehensive guide for researchers and professionals in pharmaceutical development and quality control, ensuring high-quality data for this important chemical intermediate.
References
- Vertex AI Search, based on "Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario"
- Phenomenex. (n.d.). Derivatization for Gas Chromatography.
- Davidson Analytical Services. (n.d.). Analysis of Sulfur Compounds in Hydrocarbon Fuels using Gas Chromatography with Pulsed Flame Photometric Detection.
- Agilent Technologies. (2018). Analysis of Sulfur-Containing Compounds in Diesel and Residual Fuel Oil with Heart-cutting Multidimensional Gas Chromatography.
- Chemistry LibreTexts. (2023). Derivatization.
- PubMed. (1994). Derivatization of thiol-containing compounds.
- Analytical Methods (RSC Publishing). (n.d.). Analysis of sulfur compounds using a water stationary phase in gas chromatography with flame photometric detection.
- ACS Publications. (2020). Analysis of Hop-Derived Thiols in Beer Using On-Fiber Derivatization in Combination with HS-SPME and GC–MS/MS.
- OI Analytical. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD.
- Agilent Technologies. (n.d.). Agilent J&W GC Column Selection Guide.
- Journal of the Air Pollution Control Association. (1965). Studies on the Gas Chromatographic Determination of Mercaptans.
- ResearchGate. (n.d.). Agilent J&W GC Column Selection Guide.
- ResearchGate. (n.d.). Analysis of Aromatic Sulfur Compounds in Gas Oils Using GC with Sulfur Chemiluminescence Detection and High-Resolution MS.
- LCGC International. (2018). Determination of Sulfur-Based Odorants in Commercially Available Natural Gas with Flow-Modulated Comprehensive Two-Dimensional Gas Chromatography.
- Wiley Analytical Science. (2008). Unnatural gas smells.
- TrAC Trends in Analytical Chemistry. (2006). Sample preparation in analysis of pharmaceuticals.
- Phenomenex. (2025). Guide to Choosing a GC Column.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Oxford Academic. (1981). Gas Chromatographic Analysis of Mercaptan Odorants in Liquefied Petroleum Gas.
- NCBI Bookshelf. (1992). Toxicological Profile for Methyl Mercaptan.
- ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- Chromatography Today. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
- ResearchGate. (2018). Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine.
- ResearchGate. (2024). Combined Gas Chromatography–Mass Spectrometry, Gas Chromatography–Infrared, and Computational Approach to Differentiate Constitutional Isomers of Methylpyridine Derivatives.
- OSHA. (n.d.). Pyridine.
- PubMed. (1991). Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces.
- ResearchGate. (2018). Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst.
- Shimadzu Corporation. (n.d.). Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System.
- MDPI. (2022). Comprehensive Two-Dimensional Gas Chromatography as a Bioanalytical Platform for Drug Discovery and Analysis.
- Human Metabolome Database. (2021). Showing metabocard for 4-Methylpyridine (HMDB0302405).
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Synthesis of Metal Complexes with 2-Mercapto-4-methylpyridine Ligands: An Application Note and Protocol
Abstract
This comprehensive guide details the synthesis, characterization, and potential applications of metal complexes featuring the 2-mercapto-4-methylpyridine ligand. Geared towards researchers, scientists, and professionals in drug development, this document provides a robust theoretical framework alongside validated, step-by-step protocols. The versatile coordination chemistry of the this compound ligand, which can exist in both thiol and thione tautomeric forms, allows for the formation of a diverse array of metal complexes with unique structural and electronic properties. This guide emphasizes the causality behind experimental choices and provides a self-validating system for reproducible results.
Introduction: The Significance of this compound in Coordination Chemistry
This compound, a derivative of pyridine, is a highly versatile ligand in coordination chemistry. Its ability to coordinate with a wide range of metal ions stems from the presence of both a soft sulfur donor and a hard nitrogen donor atom. This ambidentate nature allows for the formation of stable chelate rings with metal centers, leading to the synthesis of complexes with diverse geometries and electronic properties.[1] The tautomeric equilibrium between the thiol and thione forms further expands its coordination possibilities, influencing the resulting complex's structure and reactivity.
The resulting metal complexes have garnered significant interest due to their potential applications in various fields, including catalysis, materials science, and medicinal chemistry. Notably, metal complexes derived from similar pyridine-based ligands have demonstrated promising biological activities, including antimicrobial and anticancer properties.[2][3] The incorporation of a methyl group at the 4-position of the pyridine ring can influence the ligand's electronic properties and the steric environment around the metal center, potentially fine-tuning the complex's reactivity and biological efficacy.
General Synthetic Strategy: A Mechanistic Overview
The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The choice of solvent is critical and is often dictated by the solubility of both the metal salt and the ligand. Alcohols, such as methanol or ethanol, are commonly employed due to their ability to dissolve a wide range of reactants and their relatively low boiling points, which facilitates product isolation.[4]
The stoichiometry of the reaction, i.e., the molar ratio of metal to ligand, plays a crucial role in determining the final structure of the complex. Depending on the coordination preferences of the metal ion and the reaction conditions, complexes with different ligand-to-metal ratios can be obtained.[4][5] For instance, a 1:2 metal-to-ligand ratio is common for many divalent transition metals, leading to the formation of complexes with the general formula [M(L)₂], where L represents the deprotonated this compound ligand.
The reaction is often carried out under reflux to ensure complete reaction and to overcome any kinetic barriers. The formation of the complex is typically evidenced by a color change or the precipitation of a solid product. Subsequent filtration, washing, and drying of the precipitate yield the desired metal complex.
Detailed Experimental Protocol: Synthesis of a Generic M(II)-bis(2-mercapto-4-methylpyridinate) Complex
This protocol provides a generalized procedure for the synthesis of a divalent metal complex with this compound. Specific modifications may be necessary depending on the chosen metal salt.
Materials:
-
This compound (Ligand)
-
Divalent Metal(II) Salt (e.g., CuCl₂, Ni(OAc)₂, Zn(NO₃)₂)
-
Methanol (or Ethanol), analytical grade
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Ligand Solution Preparation: In a 100 mL round-bottom flask, dissolve 2.0 mmol of this compound in 20 mL of methanol. Stir the solution at room temperature until the ligand is completely dissolved. This step ensures a homogeneous reaction mixture and facilitates the coordination of the ligand to the metal center.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve 1.0 mmol of the chosen divalent metal(II) salt in a minimal amount of deionized water (if necessary for solubility) and then dilute with 10 mL of methanol. The use of a mixed solvent system can be advantageous for salts with poor solubility in pure alcohol.
-
Reaction Mixture: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change and/or the formation of a precipitate is typically observed upon addition. The slow addition helps to control the reaction rate and promote the formation of a well-defined crystalline product.
-
Reflux: Attach a reflux condenser to the round-bottom flask and heat the reaction mixture to reflux (approximately 65-78°C for methanol/ethanol) with continuous stirring. Maintain the reflux for 2-4 hours. Refluxing provides the necessary activation energy for the reaction to go to completion and ensures the formation of a thermodynamically stable product.
-
Isolation of the Product: After the reflux period, allow the reaction mixture to cool to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration using a Büchner funnel. If no precipitate is present, the volume of the solvent can be reduced by rotary evaporation to induce crystallization.
-
Washing and Drying: Wash the collected solid with small portions of cold methanol to remove any unreacted starting materials and impurities. Subsequently, wash with a small amount of diethyl ether to facilitate drying. Dry the final product in a desiccator over a suitable drying agent (e.g., anhydrous CaCl₂) or in a vacuum oven at a low temperature (e.g., 40-50°C). Thorough washing and drying are essential to obtain a pure product for subsequent characterization and analysis.
Characterization Techniques and Expected Results
The synthesized metal complexes should be thoroughly characterized to confirm their identity, purity, and structure. A combination of spectroscopic and analytical techniques is typically employed.
| Technique | Purpose | Expected Observations for a [M(2-mercapto-4-methylpyridinate)₂] Complex |
| FT-IR Spectroscopy | To identify the coordination of the ligand to the metal ion. | Disappearance or significant shift of the S-H stretching vibration (around 2500-2600 cm⁻¹). Shifts in the C=N and C-S stretching frequencies of the pyridine ring, indicating coordination through both nitrogen and sulfur.[1][6] Appearance of new bands in the far-IR region (below 600 cm⁻¹) corresponding to M-N and M-S stretching vibrations.[5] |
| UV-Vis Spectroscopy | To study the electronic transitions within the complex. | Ligand-centered π-π* and n-π* transitions.[5] Metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. d-d transitions for transition metal complexes, which provide information about the geometry of the metal center.[7] |
| ¹H NMR Spectroscopy | To elucidate the structure of diamagnetic complexes in solution. | Shifts in the chemical shifts of the pyridine ring protons upon coordination to the metal ion. The disappearance of the S-H proton signal confirms deprotonation and coordination of the thiol group. |
| Elemental Analysis | To determine the elemental composition (C, H, N, S) of the complex. | The experimentally determined percentages of C, H, N, and S should be in close agreement with the calculated values for the proposed molecular formula.[4] |
| X-ray Crystallography | To determine the precise three-dimensional structure of the complex in the solid state. | Provides definitive information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.[8][9][10] |
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of metal complexes with this compound.
Caption: General workflow for the synthesis and characterization of metal complexes.
Applications and Future Directions
Metal complexes of this compound and related ligands are being explored for a variety of applications:
-
Biological Activity: Many metal complexes exhibit enhanced biological activity compared to the free ligands.[2] This is often attributed to the chelation theory, where the coordination of the metal ion can increase the lipophilicity of the complex, facilitating its transport across cell membranes. These complexes are being investigated as potential antimicrobial, antifungal, and anticancer agents.[3]
-
Catalysis: The versatile coordination environment and redox properties of transition metal complexes make them attractive candidates for catalysis. They can be employed in various organic transformations, such as oxidation, reduction, and cross-coupling reactions.[4]
-
Materials Science: The ability of these complexes to self-assemble into well-defined structures makes them interesting building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs).[11] These materials can have applications in gas storage, separation, and sensing.
Future research in this area will likely focus on the synthesis of novel complexes with tailored properties for specific applications. This includes the use of different metal ions, the modification of the ligand structure, and the exploration of mixed-ligand systems to fine-tune the electronic and steric properties of the resulting complexes.[12]
References
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- Gao, H., Jiang, Y., & Lu, L. (2009). [Spectroscopy of Ag(I), Cd(II) complexes with 4-mercaptopyridine]. Guang Pu Xue Yu Guang Pu Fen Xi, 29(10), 2724-2727. [Link]
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes.
- Politzer, P., et al. (2019). X‐ray crystal structures of [Dmap‐I]Mes (a), [4MePy−I]Mes (b) and...
- Interaction of 2- and 4-Mercaptopyridine with Pentacyanoferrates and Gold Nanoparticles.
- Galgon, T., et al. (2024). Review on the Applications of Selected Metal-Based Complexes on Infectious Diseases. International Journal of Molecular Sciences, 25(2), 999. [Link]
- Sharma, K., & Singh, R. (2018). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. Journal of the Iranian Chemical Society, 15(10), 2135-2165. [Link]
- Malik, M., et al. (2022). Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. RSC Advances, 12(42), 27648-27665. [Link]
- Jackson, T. A., & Kodanko, J. J. (2018). Importance of Metal-Ion Exchange for the Biological Activity of Coordination Complexes of the Biomimetic Ligand N4Py. Inorganic chemistry, 57(15), 8933–8944. [Link]
- Barnes, J. A., et al. (1982). Preparation and properties of .mu.4-oxohexa-.mu.-chlorotetrakis[(2-methylpyridine)copper(II)] hydrate, Cu4OCl6(3-mepy)4.xH2O, and Di-.mu.-methoxobis[chloro(2-methylpyridine)copper(II)], [CuCl(OCH3)(2-mepy)]2, and x-ray structure analysis of Cu4OCl6(2-mepy)4.xH2O. Inorganic Chemistry, 21(10), 3877-3881. [Link]
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- Yousif, E., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Journal of Chemical and Pharmaceutical Research, 5(10), 35-40. [Link]
- Al-Hamdani, A. A. S., et al. (2021). Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. Molecules, 26(19), 5928. [Link]
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Application Notes and Protocols: The Strategic Use of 2-Mercapto-4-methylpyridine in the Synthesis of Advanced Agrochemicals
Introduction: The Pivotal Role of Pyridine Scaffolds in Modern Agrochemicals
The pyridine ring is a cornerstone in the architecture of numerous highly effective agrochemicals, including fungicides, herbicides, and insecticides.[1][2] Its presence in a molecular structure can significantly influence the compound's biological activity, metabolic stability, and mode of action. Within the diverse family of pyridine derivatives, 2-mercapto-4-methylpyridine emerges as a particularly valuable and versatile building block. Its reactive thiol group provides a strategic handle for the facile introduction of sulfur-linked functionalities, leading to the creation of novel thioether-containing agrochemical candidates.[3][4]
These application notes provide a comprehensive guide for researchers, chemists, and professionals in the agrochemical industry on the utilization of this compound in the synthesis of next-generation crop protection agents. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and present data that underscores the efficacy of this synthetic approach.
Core Application: Synthesis of Pyridyl Thioether Acetamide Insecticides
A significant application of this compound lies in the synthesis of pyridyl thioether acetamides, a class of compounds that has demonstrated promising insecticidal properties.[5] The synthetic strategy hinges on the nucleophilic character of the thiol group on the pyridine ring, which readily reacts with electrophilic counterparts to form a stable thioether linkage.[6] This section will detail a robust protocol for the synthesis of a model pyridyl thioether acetamide insecticide.
Causality of Experimental Choices
The selection of a nucleophilic substitution reaction between a pyridine thiol and a chloroacetamide derivative is a deliberate and strategic choice.[3][5] The thiol group of this compound is a potent nucleophile, readily attacking the electrophilic carbon of the chloroacetamide.[6] This reaction is typically carried out in the presence of a mild base, which deprotonates the thiol to form the even more nucleophilic thiolate anion, thereby accelerating the reaction rate. The choice of a polar aprotic solvent like acetonitrile (CH₃CN) is crucial as it effectively solvates the cations of the base while not interfering with the nucleophilic attack of the thiolate.
Experimental Workflow for Pyridyl Thioether Acetamide Synthesis
The synthesis of pyridyl thioether acetamides from this compound can be conceptualized as a two-step process, as illustrated in the workflow diagram below. The first step involves the preparation of the requisite N-aryl-2-chloroacetamide intermediate, followed by the key thioether formation step.
Caption: General workflow for the synthesis of pyridyl thioether acetamides.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a representative pyridyl thioether acetamide insecticide.
Protocol 1: Synthesis of N-(3-fluorophenyl)-2-chloroacetamide (Intermediate)
This protocol outlines the synthesis of the chloroacetamide intermediate required for the subsequent thioether formation.
Materials:
-
3-Fluoroaniline
-
Chloroacetyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 3-fluoroaniline (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in dichloromethane to the cooled solution of 3-fluoroaniline.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3-fluorophenyl)-2-chloroacetamide.
-
The crude product can often be used in the next step without further purification.
Protocol 2: Synthesis of 2-((4-methylpyridin-2-yl)thio)-N-(3-fluorophenyl)acetamide (Final Product)
This protocol details the nucleophilic substitution reaction between this compound and the N-aryl-2-chloroacetamide intermediate.
Materials:
-
This compound
-
N-(3-fluorophenyl)-2-chloroacetamide (from Protocol 1)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), N-(3-fluorophenyl)-2-chloroacetamide (1 equivalent), and potassium carbonate (1.5 equivalents) in acetonitrile.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure 2-((4-methylpyridin-2-yl)thio)-N-(3-fluorophenyl)acetamide.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of the model pyridyl thioether acetamide insecticide.
| Parameter | Value |
| Intermediate Yield | >95% (crude) |
| Final Product Yield | 75-85% (purified) |
| Purity (by HPLC) | >98% |
| Reaction Time (Step 2) | 8-12 hours |
| Reaction Temperature | Room Temperature |
Visualization of the Reaction Mechanism
The core of this synthetic strategy is the S-alkylation of the 2-mercaptopyridine derivative. The following diagram illustrates the key mechanistic steps.
Caption: Mechanism of thioether formation.
Conclusion and Future Outlook
The protocols and data presented herein demonstrate that this compound is a highly effective and versatile intermediate for the synthesis of novel agrochemicals, particularly pyridyl thioether acetamide insecticides. The straightforward and high-yielding nature of the described synthetic route makes it an attractive approach for the development of new crop protection agents. Further derivatization of the synthesized thioether acetamides can lead to the discovery of compounds with enhanced potency, broader spectrum of activity, and improved environmental profiles, contributing to the ongoing advancement of sustainable agriculture.
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- Yuan, Y., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents.
- Li, G., et al. (2018). The existing methods for the synthesis of 2‐pyridyl thioether.
- Liu, X., et al. (2016). Synthesis and Insecticidal Activity of Novel Nitropyridyl-Based Dichloropropene Ethers. Journal of Agricultural and Food Chemistry, 64(4), 848-854. [Link]
- Guan, A., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 321-331. [Link]
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- Bakhite, E. A., et al. (2017). Pyridine derivatives as insecticides. Part 2: Synthesis of some piperidinium and morpholinium cyanopyridinethiolates and Their Insecticidal Activity.
- Bakhite, E. A., et al. (2016). Pyridine derivatives as insecticides. Part 2: Synthesis of some piperidinium and morpholinium cyanopyridinethiolates and their insecticidal activity.
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Application Note & Protocol: Functionalization of Nanoparticles with 2-Mercapto-4-methylpyridine
Authored by: Gemini, Senior Application Scientist
Introduction: Engineering Nanoparticle Surfaces for Advanced Applications
The precise control of nanoparticle surface chemistry is a cornerstone of modern nanotechnology, enabling the development of sophisticated materials for applications ranging from targeted drug delivery and bio-imaging to catalysis and sensing.[1][2] Functionalization with organic ligands allows for the tuning of nanoparticle properties such as stability, solubility, and biocompatibility.[3][4][5] Among the various ligand chemistries, the use of organosulfur compounds, particularly thiols, for the surface modification of noble metal and other nanoparticles is a well-established and robust strategy.[5][6] This is due to the strong, quasi-covalent bond formed between sulfur and the nanoparticle surface, leading to the formation of stable, self-assembled monolayers (SAMs).[5][7]
This application note provides a comprehensive guide to the functionalization of nanoparticles, with a specific focus on gold nanoparticles (AuNPs), using 2-Mercapto-4-methylpyridine. This ligand is of particular interest as it introduces a pyridine moiety to the nanoparticle surface. The nitrogen atom in the pyridine ring offers a site for further coordination chemistry, potential pH-responsive behavior, and can influence the electronic and optical properties of the nanoparticle.[8][9] Pyridine derivatives have been shown to be excellent stabilizing agents for gold nanoparticles.[10] This guide is intended for researchers, scientists, and drug development professionals seeking to create tailored nanoparticle constructs.
The Chemistry of Thiol-Nanoparticle Interactions: A Tale of Strong Affinities
The functionalization of nanoparticles with thiol-containing molecules is driven by the strong affinity of sulfur for many metallic and semiconductor surfaces.[5][6] In the case of gold nanoparticles, the interaction between the thiol group (-SH) of this compound and the gold surface atoms results in the formation of a stable gold-thiolate (Au-S) bond.[3][11] This chemisorption process is energetically favorable, with a bond energy of approximately 126 kJ/mol, leading to the spontaneous self-assembly of the ligands on the nanoparticle surface.[5]
The this compound molecule, a derivative of 2-mercaptopyridine, exists in tautomeric equilibrium between the thiol and thione forms.[12] When binding to the nanoparticle surface, it is the thiol form that is crucial for the formation of the Au-S bond. The pyridine ring, with its methyl group at the 4-position, extends away from the nanoparticle surface, presenting a new chemical interface. It is important to note that with some mercaptopyridine isomers, such as 2-mercaptopyridine, aggregation of gold nanoparticles has been observed, whereas 4-mercaptopyridine can lead to stable particles.[13][14][15] The specific behavior with this compound should be experimentally verified.
Diagram of the Functionalization Mechanism
Caption: Schematic of Gold Nanoparticle Functionalization.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general method for the functionalization of pre-synthesized, citrate-stabilized gold nanoparticles with this compound. Researchers should consider this a starting point, and optimization may be necessary for different nanoparticle sizes, core materials, or specific applications.
Materials and Equipment
| Reagents | Equipment |
| Pre-synthesized gold nanoparticles (e.g., 20 nm, citrate-stabilized) | Magnetic stirrer and stir bars |
| This compound | Centrifuge |
| Ethanol (anhydrous) | UV-Vis Spectrophotometer |
| Deionized water (18.2 MΩ·cm) | Dynamic Light Scattering (DLS) instrument |
| Phosphate-buffered saline (PBS) | Transmission Electron Microscope (TEM) |
| --- | Fume hood |
Safety Precautions
This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.[16][17][18] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol
-
Preparation of Ligand Solution:
-
Accurately weigh a desired amount of this compound.
-
Dissolve it in anhydrous ethanol to prepare a stock solution (e.g., 1-10 mM). The use of an organic solvent is often necessary for dissolving hydrophobic thiol ligands.[5]
-
Sonication may be required to fully dissolve the ligand.
-
-
Functionalization Reaction:
-
In a clean glass vial, add a known volume of the gold nanoparticle suspension.
-
While stirring gently, add a specific volume of the this compound solution dropwise to the nanoparticle suspension. The molar ratio of the thiol to the surface gold atoms should be optimized. A high excess of thiol is typically used to drive the ligand exchange reaction.
-
Allow the reaction to proceed at room temperature with continuous stirring for a set period (e.g., 12-24 hours). The long incubation time ensures the formation of a well-ordered self-assembled monolayer.
-
-
Purification of Functionalized Nanoparticles:
-
After the incubation period, the functionalized nanoparticles need to be purified from excess unbound ligands.
-
Centrifuge the solution at a speed and time appropriate for the size of the nanoparticles (e.g., for 20 nm AuNPs, 12,000 rpm for 20 minutes).
-
A pellet of functionalized nanoparticles should form at the bottom of the tube.
-
Carefully remove the supernatant containing the excess ligand.
-
Resuspend the pellet in a fresh solvent (e.g., ethanol or a buffer like PBS, depending on the final application).
-
Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound ligands.
-
-
Storage:
Experimental Workflow Diagram
Caption: Workflow for Nanoparticle Functionalization.
Characterization of Functionalized Nanoparticles: Validating Success
Thorough characterization is essential to confirm the successful functionalization of the nanoparticles and to understand their properties.[7][19]
| Technique | Purpose | Expected Outcome |
| UV-Visible Spectroscopy | To monitor changes in the surface plasmon resonance (SPR) peak of AuNPs. | A slight red-shift in the SPR peak upon ligand binding, indicating a change in the local refractive index around the nanoparticles.[5] |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and assess the colloidal stability of the nanoparticles. | An increase in the hydrodynamic diameter due to the added ligand layer. A narrow size distribution (low polydispersity index) indicates stable, non-aggregated particles. |
| Zeta Potential | To determine the surface charge of the nanoparticles. | A change in the zeta potential value upon functionalization, reflecting the charge of the this compound at the working pH. |
| Transmission Electron Microscopy (TEM) | To visualize the size, shape, and dispersion of the nanoparticles. | TEM images should confirm that the nanoparticles have not significantly aggregated after functionalization. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present on the nanoparticle surface. | The appearance of characteristic peaks corresponding to the pyridine ring and C-H bonds of the methyl group, confirming the presence of the ligand. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition and chemical states of the surface. | The presence of S 2p and N 1s peaks confirms the successful attachment of this compound. |
Applications and Future Directions
Nanoparticles functionalized with this compound have a wide range of potential applications:
-
Sensing: The pyridine group can act as a recognition element for metal ions or other analytes.[8]
-
Catalysis: The functionalized nanoparticles can serve as recoverable catalysts, with the pyridine moiety potentially participating in the catalytic cycle.[20][21]
-
Drug Delivery: The pyridine group can be further modified to attach targeting ligands or therapeutic agents.[22]
-
Bio-imaging: The nanoparticles can be used as contrast agents, with the surface chemistry influencing their biodistribution.[2]
Future research could explore the use of these functionalized nanoparticles in creating more complex nanostructures, investigating their behavior in biological systems, and developing novel diagnostic and therapeutic platforms.
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- MDPI. Synthesis and Characterization of Functional Magnetic Nanomaterials.
- PubMed Central (PMC). Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes.
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Application Notes and Protocols: 2-Mercapto-4-methylpyridine as a Versatile Building Block for Heterocyclic Compound Synthesis
Introduction: The Strategic Importance of 2-Mercapto-4-methylpyridine in Heterocyclic Chemistry
In the landscape of modern medicinal and materials chemistry, the pyridine scaffold remains a cornerstone for the development of novel functional molecules.[1][2] Among the vast array of substituted pyridines, this compound stands out as a particularly versatile and reactive building block. Its unique electronic and structural features, characterized by the nucleophilic thiol group at the 2-position and the electron-donating methyl group at the 4-position, render it an invaluable precursor for the synthesis of a diverse range of heterocyclic compounds.
The inherent reactivity of the thiol group allows for a multitude of chemical transformations, including S-alkylation, S-acylation, oxidation, and, most notably, cyclization reactions to construct fused ring systems.[3][4] This reactivity profile has positioned this compound and its derivatives as key intermediates in the synthesis of biologically active molecules, with demonstrated potential in areas such as antimicrobial, antifungal, and anticancer research.[4][5][6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound as a building block. We will delve into the fundamental principles behind its reactivity and present detailed, field-proven protocols for its key transformations, with a particular focus on the synthesis of S-substituted derivatives and the subsequent construction of the medicinally relevant thieno[2,3-b]pyridine scaffold.
Core Reactivity: The Thiol Group as a Handle for Molecular Diversification
The synthetic utility of this compound is primarily dictated by the nucleophilic character of its sulfur atom. This allows for the facile formation of carbon-sulfur bonds, providing a robust strategy for introducing a wide variety of functional groups and for the construction of more complex molecular architectures.
S-Alkylation: A Gateway to Functionalized Pyridine Derivatives
The reaction of this compound with alkyl halides in the presence of a base is a cornerstone of its application. This S-alkylation proceeds via a nucleophilic substitution mechanism, where the deprotonated thiolate anion attacks the electrophilic carbon of the alkyl halide.
The choice of base and solvent is critical for the success of this reaction. A non-nucleophilic base, such as potassium carbonate, is often employed to deprotonate the thiol without competing in the substitution reaction. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone are ideal as they effectively solvate the cation of the base and promote the desired SN2 pathway.[8][9]
Experimental Protocols
Protocol 1: Synthesis of 2-((4-Methylpyridin-2-yl)thio)-1-phenylethan-1-one (A Representative S-Alkylation)
This protocol details the S-alkylation of this compound with phenacyl bromide, a common α-halo ketone, to yield an S-substituted derivative. These derivatives are not only valuable intermediates for further cyclization but can also exhibit biological activity in their own right.[10][11]
Materials:
-
This compound
-
Phenacyl bromide[12]
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq.).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of phenacyl bromide (1.1 eq.) in anhydrous acetone dropwise to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-((4-methylpyridin-2-yl)thio)-1-phenylethan-1-one.
Data Summary Table:
| Compound | Molecular Formula | Molecular Weight | Typical Yield (%) |
| 2-((4-Methylpyridin-2-yl)thio)-1-phenylethan-1-one | C₁₄H₁₃NOS | 243.33 | 85-95 |
Protocol 2: Synthesis of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile via Thorpe-Ziegler Cyclization
A paramount application of S-alkylated 2-mercaptopyridine derivatives is their use as precursors for the synthesis of thieno[2,3-b]pyridines. This is typically achieved through a Thorpe-Ziegler cyclization of an S-alkylated intermediate bearing a nitrile group.[5][6][7] The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile to form a cyclic enaminonitrile.[5][7]
This protocol outlines a representative synthesis of a thieno[2,3-b]pyridine derivative, adapted from literature procedures for analogous compounds.[6][13] The reaction proceeds via an initial S-alkylation of a 2-mercaptopyridine derivative with a haloacetonitrile, followed by a base-induced intramolecular cyclization.
Materials:
-
2-Mercapto-4,6-dimethyl-3-cyanopyridine (or a similar 2-mercaptonicotinonitrile derivative)
-
2-Chloroacetonitrile
-
Sodium Ethoxide (NaOEt)
-
Anhydrous Ethanol
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
S-Alkylation: To a solution of 2-mercapto-4,6-dimethyl-3-cyanopyridine (1.0 eq.) in anhydrous ethanol, add sodium ethoxide (1.1 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-chloroacetonitrile (1.2 eq.) to the reaction mixture and reflux for 2-3 hours. Monitor the reaction by TLC.
-
Thorpe-Ziegler Cyclization: After the S-alkylation is complete, add an additional portion of sodium ethoxide (1.5 eq.) to the reaction mixture and continue to reflux.
-
Monitor the cyclization reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile.
Data Summary Table:
| Compound | Molecular Formula | Molecular Weight | Typical Yield (%) |
| 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile | C₁₀H₉N₃S | 203.26 | 70-85 |
Visualization of Synthetic Pathways
To provide a clearer understanding of the synthetic workflows, the following diagrams illustrate the key transformations described in the protocols.
Caption: Workflow for the S-alkylation of this compound.
Caption: Synthetic pathway to thieno[2,3-b]pyridines.
Applications in Drug Discovery and Beyond
The derivatives of this compound, particularly the thieno[2,3-b]pyridine class of compounds, have garnered significant attention in the field of drug discovery. These scaffolds have been reported to possess a broad spectrum of biological activities.
-
Antimicrobial and Antifungal Activity: Several studies have demonstrated the potent antimicrobial and antifungal properties of thieno[2,3-b]pyridine derivatives.[4][5] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains, making them promising leads for the development of new anti-infective agents.[4][5]
-
Anticancer Potential: The thieno[2,3-b]pyridine core is also a recognized pharmacophore in the design of anticancer agents.[6] Research has indicated that certain derivatives can exhibit significant cytotoxic effects against various cancer cell lines.
The synthetic accessibility and the potential for diverse functionalization make this compound a valuable starting material for generating libraries of novel heterocyclic compounds for high-throughput screening in drug discovery programs.
Conclusion
This compound is a powerful and versatile building block in heterocyclic synthesis. The protocols and insights provided in these application notes are intended to empower researchers to harness the full potential of this reagent. The straightforward S-alkylation and the subsequent efficient cyclization to thieno[2,3-b]pyridines open avenues for the creation of novel molecules with promising applications in medicinal chemistry and materials science. By understanding the underlying principles of its reactivity and employing robust synthetic methodologies, the scientific community can continue to build upon the rich chemistry of this valuable pyridine derivative.
References
- Devi, I., & Singh, P. (Year). Synthesis and antimicrobial and anti-inflammatory activities of substituted 2-mercapto-3-(N-aryl)pyrimido[5,4-c]cinnolin-4-(3H). Journal of Pharmaceutical Sciences, 81(4), 365-366. [Link]
- Alenazi, N. A., et al. (2023). New thieno[2,3-b]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities. Arabian Journal of Chemistry, 16(11), 105226. [Link]
- Tolan, H. E. M., et al. (2024). New mercaptopyrimidine derivatives synthesized with expected antimicrobial and antioxidant properties and theoretical study. Journal of Molecular Structure, 1324, 140795. [Link]
- Alenazi, N. A., et al. (2023). New thieno[2,3-b]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities. Arabian Journal of Chemistry, 16(11), 105226. [Link]
- (2011). Synthesis of 3-substitutedmethylene-2H-thiopyrano[2,3-b] Pyridine-4(3H)-ones and Their Antifungal Activity In Vitro.
- Sharma, P., et al. (2024). Comprehensive safety and toxicity analysis of 2,2'-Bipyridine derivatives in combating MRSA biofilm formation and persistence. Frontiers in Microbiology, 15. [Link]
- Alenazi, N. A., et al. (2023). New thieno[2,3-b]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities.
- Okada, T., et al. (1989). [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. Yakugaku Zasshi, 109(7), 464-473. [Link]
- (2013).
- Cowper, R. M., & Davidson, L. H. (1939). Phenacyl bromide. Organic Syntheses, 19, 24. [Link]
- Agrawal, N., et al. (2012). Design, Synthesis, Biological Screening and Structure Activity Relationship Study of 4, 6-Dimethyl-2-(Substituted) Mercapto-3-(Substituted) Pyridines as Anti Tubercular Agents.
- Al-Smaisim, R. F., Raauf, A. M. R., & Salman, A. (2012). Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. Medical Journal of Babylon, 9(4). [Link]
- El-Azab, A. S., et al. (2020). S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 598-609. [Link]
- El-Azab, A. S., et al. (2020). Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors.
- Smetanin, A. G., et al. (2023). (1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride. Molbank, 2023(3), M1700. [Link]
- (2024).
- El-Sayed, M. A., et al. (2022). Insight on Mercapto-Coumarins: Synthesis and Reactivity. Molecules, 27(7), 2112. [Link]
- Severina, H., et al. (2019). Synthesis and anticonvulsant activity of 6-methyl-2-thioxo-2, 3-dihydropyrimidin-4(1H)-one acetamides. Journal of Applied Pharmaceutical Science, 9(2), 12-19. [Link]
- Gomaa, A.-R. M., et al. (2024). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 14(18), 12695-12739. [Link]
- (2020). PROCESS FOR PREPARING A PIPERIDIN-4-ONE.
- Wang, X., et al. (2021). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 22(21), 11735. [Link]
- (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Elsevier. [Link]
Sources
- 1. CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon - Google Patents [patents.google.com]
- 2. Synthesis and antimicrobial and anti-inflammatory activities of substituted 2-mercapto-3-(N-aryl)pyrimido[5,4-c]cinnolin-4-(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 4. New thieno[2,3-<i>b</i>]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. japsonline.com [japsonline.com]
- 9. S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. orgsyn.org [orgsyn.org]
- 12. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: A Researcher's Guide to Key Synthetic Transformations of 2-Mercapto-4-methylpyridine
Introduction: The Versatile Nucleophilicity and Coordination Chemistry of 2-Mercapto-4-methylpyridine
This compound (4-MMP) is a heterocyclic organosulfur compound distinguished by its dual functionality: a nucleophilic thiol group and a coordinating pyridine nitrogen atom.[1][2] This unique structure makes it a valuable building block in diverse fields, from the synthesis of pharmaceutical intermediates to coordination chemistry and materials science.[1][3] The compound exists in a tautomeric equilibrium between the thiol form (this compound) and the thione form (4-methylpyridine-2(1H)-thione), with the thione form often predominating in the solid state. For the purpose of synthetic reactivity, the deprotonated thiolate form is the key reactive species in many of the reactions discussed herein.
This guide provides an in-depth exploration of the fundamental reactions involving 4-MMP, offering detailed protocols, mechanistic insights, and practical advice for researchers in organic synthesis and drug development. We will focus on three core transformations: S-alkylation, oxidative disulfide formation, and metal coordination.
Critical Safety and Handling Protocols
Before commencing any experimental work, it is imperative to consult the full Safety Data Sheet (SDS). This compound and its reagents present several hazards.
Table 1: Summary of Key Hazards and Handling Precautions
| Hazard Category | Description | Recommended Precautions | Source(s) |
| Acute Toxicity | Toxic or harmful if swallowed, inhaled, or in contact with skin.[4][5] | Use only in a well-ventilated chemical fume hood. Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.[5][6] Avoid creating dust. | [4][5] |
| Skin/Eye Irritation | Causes skin irritation and serious eye irritation/damage.[4][5][6] | Avoid all contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[5] Ensure eyewash stations and safety showers are accessible.[6] | [4][5][6] |
| Respiratory Irritation | May cause respiratory irritation.[4] | Avoid inhaling dust or vapors.[6] | [4] |
| Odor | Possesses a strong, unpleasant stench characteristic of thiol compounds.[6] | All manipulations should be performed in a fume hood. Equipment can be decontaminated with bleach solution. | [6] |
Disposal: Dispose of all chemical waste according to local, regional, and national regulations.[5]
General Experimental Workflow
A systematic approach is crucial for success and reproducibility. The following workflow illustrates the typical sequence of operations for the protocols described in this guide.
Caption: General experimental workflow for synthesis.
Protocol I: S-Alkylation via Nucleophilic Substitution
S-alkylation is a cornerstone reaction of thiols, forming stable thioether linkages. This is widely used to attach the pyridylthio moiety to various molecular scaffolds.
Mechanistic Rationale
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The thiol proton of 4-MMP is weakly acidic and must first be removed by a suitable base to generate the potent thiolate nucleophile. This thiolate then attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing the leaving group to form the C-S bond.
Sources
Application Notes & Protocols: The Role of 2-Mercapto-4-methylpyridine in Disulfide Bond Formation
Introduction: The Critical Role of Disulfide Bonds and Advanced Formation Strategies
Disulfide bonds are pivotal covalent linkages in peptide and protein chemistry, formed by the oxidation of two cysteine thiol groups. These bonds are essential for defining and stabilizing the three-dimensional structures of a vast array of biologically active molecules, including hormones, enzymes, and antibodies.[1][2][3] The correct formation of disulfide bridges is a critical determinant of a protein's stability, function, and therapeutic efficacy.[2] Consequently, robust and efficient methods for their controlled formation are highly sought after in drug development and protein engineering.
While various methods exist for inducing disulfide bond formation, many suffer from limitations such as slow reaction times, harsh conditions, or lack of selectivity, leading to side reactions and product heterogeneity. Reagents based on the pyridyl disulfide scaffold have emerged as powerful tools to overcome these challenges. This guide focuses specifically on the application of 2-mercapto-4-methylpyridine and its corresponding disulfide, 4,4'-dimethyl-2,2'-dipyridyl disulfide, as a highly efficient system for promoting rapid and selective intramolecular disulfide bond formation under mild conditions.
Mechanism of Action: Thiol-Disulfide Exchange
The formation of a disulfide bond using a pyridyl disulfide reagent is a two-step thiol-disulfide exchange reaction. The active agent is the oxidized dimer, 4,4'-dimethyl-2,2'-dipyridyl disulfide, which is often formed in situ or used directly.
-
Activation Step: A thiol group from a cysteine residue on the linear peptide performs a nucleophilic attack on the disulfide bond of the reagent. This results in the formation of a mixed disulfide between the peptide and the this compound moiety, releasing one molecule of the thiol monomer.
-
Intramolecular Cyclization: The second cysteine residue on the same peptide chain, now in close proximity, attacks the sulfur atom of the cysteine involved in the mixed disulfide. This intramolecular reaction is sterically favored and leads to the formation of the desired cyclic peptide with a stable disulfide bridge. The this compound is released as the leaving group.
This mechanism is highly efficient due to the properties of the 2-thiopyridone leaving group, which is stabilized by tautomerization, making the initial mixed disulfide highly susceptible to the second nucleophilic attack.
Caption: Mechanism of disulfide bond formation via thiol-disulfide exchange.
Application Notes for the Researcher
Advantages over Traditional Methods
-
Speed and Efficiency: The reaction proceeds rapidly, often reaching completion in minutes to a few hours at room temperature, a significant improvement over slower methods like air oxidation.[4]
-
Selectivity: The reaction is highly selective for free sulfhydryl groups, minimizing side reactions with other amino acid residues.[4]
-
Mild Conditions: The reaction is effective in conventional buffer systems, including under acidic conditions (pH 3-7), which is beneficial for peptides that are unstable or insoluble at neutral or alkaline pH.[4]
-
Simplified Purification: The reactants and byproducts are easily separated from the cyclized peptide product using standard reverse-phase chromatography.[4]
Key Experimental Parameters
| Parameter | Recommended Range/Value | Rationale & Expert Insights |
| Reagent Stoichiometry | 1.1 - 2.0 equivalents | A slight excess of the pyridyl disulfide reagent ensures complete activation of the first cysteine. A large excess is typically unnecessary and can complicate purification. |
| Peptide Concentration | 0.1 - 1.0 mg/mL | Working at high dilution favors intramolecular cyclization over intermolecular dimerization or oligomerization, which can be a significant side reaction. |
| pH | 3.0 - 7.0 | The reaction is robust across a wide pH range. Acidic conditions can be particularly useful to suppress side reactions and maintain peptide solubility. |
| Solvent System | Aqueous buffers (e.g., Ammonium Acetate, Acetic Acid), Acetonitrile (ACN), or Methanol (MeOH) co-solvents | The choice of solvent should be guided by peptide solubility. The addition of organic co-solvents like ACN can help solubilize hydrophobic peptides and does not impede the reaction. |
| Temperature | Room Temperature (20-25°C) | The reaction is typically fast enough at room temperature. Elevated temperatures are generally not required and may increase the risk of peptide degradation. |
| Reaction Monitoring | RP-HPLC, LC-MS | The progress of the reaction should be monitored by observing the disappearance of the linear peptide starting material and the appearance of the cyclic product peak. LC-MS can confirm the mass change corresponding to the loss of two protons. |
Troubleshooting Common Issues
-
Issue: Formation of Dimers/Oligomers: This is often the most common side reaction.
-
Solution: Decrease the peptide concentration significantly. Ensure efficient stirring to avoid localized high concentrations.
-
-
Issue: Incomplete Reaction: The starting material persists even after several hours.
-
Solution: Confirm the quality and activity of the pyridyl disulfide reagent. Ensure the peptide was fully reduced prior to the cyclization reaction. The presence of residual reducing agents like DTT or TCEP from a previous step will consume the reagent.
-
-
Issue: Peptide Precipitation: The peptide is not soluble in the chosen buffer.
-
Solution: Add an organic co-solvent such as acetonitrile, isopropanol, or methanol. Alternatively, perform the reaction in a more acidic buffer.
-
Experimental Protocol: Intramolecular Disulfide Bond Formation
This protocol provides a general method for the cyclization of a linear peptide containing two free cysteine residues using 4,4'-dimethyl-2,2'-dipyridyl disulfide.
Caption: General workflow for peptide cyclization.
Materials
-
Lyophilized, purified linear peptide with two free cysteine thiols.
-
4,4'-dimethyl-2,2'-dipyridyl disulfide.
-
Solvent A: 0.1% Acetic Acid (or Trifluoroacetic Acid) in HPLC-grade water.
-
Solvent B: Acetonitrile (HPLC grade).
-
Reaction Vessel (e.g., glass vial with a magnetic stir bar).
-
Analytical and Preparative RP-HPLC system with a C18 column.
-
LC-MS system for mass confirmation.
Procedure
-
Peptide Dissolution:
-
Accurately weigh the linear peptide.
-
Dissolve the peptide in Solvent A to a final concentration of 0.1 mg/mL. If solubility is an issue, add Solvent B dropwise until the peptide fully dissolves (e.g., starting with a 90:10 mixture of Solvent A:B).
-
Stir the solution gently at room temperature.
-
-
Reagent Preparation:
-
Prepare a stock solution of 4,4'-dimethyl-2,2'-dipyridyl disulfide (e.g., 10 mg/mL) in Solvent B (Acetonitrile).
-
-
Reaction Initiation:
-
Calculate the molar amount of peptide in the reaction vessel.
-
Add 1.5 molar equivalents of the 4,4'-dimethyl-2,2'-dipyridyl disulfide stock solution to the stirring peptide solution. The addition should be done dropwise.
-
-
Reaction Monitoring:
-
Immediately after adding the reagent, take an initial timepoint (t=0) sample for HPLC analysis.
-
Continue to monitor the reaction by injecting small aliquots onto the analytical HPLC-C18 column every 30-60 minutes.
-
The reaction is complete when the peak corresponding to the linear starting material is no longer observed, and a new, typically earlier-eluting peak for the cyclic product is maximized. Confirm the identity of the product peak by LC-MS analysis (Expected mass = Mass of linear peptide - 2 Da).
-
-
Quenching (Optional):
-
If desired, the reaction can be quenched by adding a small amount of a thiol scavenger, such as beta-mercaptoethanol, though this is often unnecessary before purification.
-
-
Purification:
-
Once the reaction is complete, purify the crude reaction mixture directly using preparative RP-HPLC with a C18 column.
-
Use a suitable gradient of Solvent A and Solvent B to separate the cyclic peptide from unreacted starting material, byproducts, and the reagent.
-
-
Final Product Isolation:
-
Collect the fractions containing the pure cyclic peptide.
-
Combine the pure fractions and lyophilize to obtain the final product as a fluffy white powder. Confirm the final purity by analytical HPLC.
-
References
- Benchchem. This compound | 18368-65-5.
- Lyon, R. P., et al. (2014). Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. Nature Biotechnology.
- Moioli, E., & Schmid, L. (n.d.). Reactor design for pyridine base production: matching transport phenomena and reaction kinetics. AIDIC.
- ResearchGate. (n.d.). Unexpected Formation of a Disulfide from 2-Mercaptopyridine and Co(II).
- Rodrigues, T., et al. (2022). Dual reactivity disulfide bridging reagents; enabling new approaches to antibody fragment bioconjugation. Chemical Science.
- LookChem. This compound.
- D'Souza, C., et al. (2016). Converting disulfide bridges in native peptides to stable methylene thioacetals. Nature Communications.
- Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- Kadokura, M., & Bulleid, N. J. (2020). Mechanisms of Disulfide Bond Formation in Nascent Polypeptides Entering the Secretory Pathway. International Journal of Molecular Sciences.
- Andreu, D., et al. (1994). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. Methods in Molecular Biology.
- Development of 2,5′-Thiodipyrimidines, 5-(Phenylthio)pyrimidines, 2-(Pyridin-3-ylthio)pyrimidines, and 3-(Phenylthio)pyridines as Reversible Binders to an Allosteric Site on Heat Shock Protein 70. (2014). Journal of Medicinal Chemistry.
- Andreu, D., et al. (1994). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. Methods in Molecular Biology.
- Postma, T., & Albericio, F. (2014). Disulfide Formation Strategies in Peptide Synthesis. European Journal of Organic Chemistry.
- Kadokura, M., & Bulleid, N. J. (2020). Mechanisms of Disulfide Bond Formation in Nascent Polypeptides Entering the Secretory Pathway. PubMed.
- Angell, Y. L., et al. (2008). 2,2´-Dipyridyl diselenide: A chemoselective tool for cysteine deprotection and disulfide bond formation. Journal of Peptide Science.
- Li, Z., et al. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry.
- Braakman, I., & Hebert, D. N. (2013). Analysis of Disulfide Bond Formation. Current Protocols in Cell Biology.
- Maruyama, K., Nagasawa, H., & Suzuki, A. (1999). 2,2'-Bispyridyl disulfide rapidly induces intramolecular disulfide bonds in peptides. Peptides.
Sources
- 1. Mechanisms of Disulfide Bond Formation in Nascent Polypeptides Entering the Secretory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Disulfide Bond Formation in Nascent Polypeptides Entering the Secretory Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,2'-Bispyridyl disulfide rapidly induces intramolecular disulfide bonds in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of 2-Mercapto-4-methylpyridine in Reaction Mixtures
Abstract
This document provides a comprehensive guide to the analytical techniques for the precise and accurate quantification of 2-Mercapto-4-methylpyridine (MMP) in complex reaction mixtures. Aimed at researchers, scientists, and professionals in drug development, this note details validated protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), along with a supplementary UV-Vis spectrophotometric method. The methodologies are designed to be robust, selective, and fit for purpose in both research and quality control environments. Each protocol is accompanied by an in-depth explanation of the underlying scientific principles, ensuring that the user can not only execute the methods but also understand the critical parameters influencing the results.
Introduction: The Analytical Imperative for this compound
This compound (CAS: 18368-65-5), also known as 4-methyl-2-pyridinethiol, is a pivotal heterocyclic building block in the synthesis of various pharmaceutical agents and specialty chemicals.[1] Its unique structure, featuring a pyridine ring with a thiol group, imparts specific reactivity that is harnessed in the development of novel compounds, including potential anti-tuberculosis and cytotoxic agents.[1]
The thiol (-SH) group is highly reactive and can undergo oxidation to form disulfides or participate in nucleophilic substitution reactions.[1] This reactivity, while synthetically advantageous, presents a challenge for quantitative analysis. Accurate monitoring of MMP concentration in a reaction mixture is critical for:
-
Reaction Kinetics and Optimization: Understanding the rate of consumption of MMP informs reaction efficiency and helps in optimizing parameters such as temperature, catalyst loading, and reaction time.
-
Yield Calculation: Precise quantification of unreacted starting material is essential for accurate product yield determination.
-
Impurity Profiling: Monitoring the depletion of MMP helps in understanding the formation of process-related impurities.
-
Process Safety and Control: Ensuring the complete consumption of a reactive intermediate can be a critical control point in a manufacturing process.
This application note addresses the need for reliable analytical methods by providing detailed, validated protocols for the quantification of MMP, ensuring data integrity and confidence in experimental outcomes.
Strategic Selection of an Analytical Technique
The choice of analytical technique is dictated by the physicochemical properties of the analyte and the complexity of the sample matrix. This compound is a moderately polar, solid compound with a melting point of 177-178°C and is soluble in solvents like chloroform and methanol.[1] The presence of a thiol group and a UV-active pyridine ring are key features that guide our selection.
| Technique | Principle | Advantages for MMP Analysis | Considerations & Rationale |
| Reverse-Phase HPLC (RP-HPLC) | Partitioning between a nonpolar stationary phase and a polar mobile phase. | High selectivity and sensitivity; suitable for moderately polar compounds; UV detection is straightforward due to the pyridine chromophore. | This is the primary recommended technique due to its robustness, widespread availability, and ability to separate MMP from polar starting materials and non-polar byproducts. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High efficiency and sensitivity, especially with a Flame Ionization Detector (FID). | MMP's relatively high boiling point and potential for thermal lability or interaction with the column may necessitate derivatization to improve volatility and peak shape.[2][3] This adds complexity to the sample preparation. |
| UV-Vis Spectrophotometry | Measurement of light absorption by the analyte, often after a color-forming reaction. | Simple, rapid, and cost-effective for estimating total thiol content. | Lacks specificity to differentiate MMP from other thiol-containing species in the reaction mixture. Best used as a rapid, supplementary technique. |
Based on this analysis, RP-HPLC is the preferred method for its superior selectivity and direct applicability. A GC method is presented as a viable alternative, particularly if HPLC is unavailable or if orthogonal validation is required. The UV-Vis method is included for rapid, high-throughput screening of thiol content.
Primary Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method provides excellent resolution and sensitivity for the quantification of this compound in typical organic reaction mixtures.
Rationale and Method Development Insights
The choice of a C18 stationary phase is based on its versatility and effectiveness in retaining moderately polar compounds like MMP.[2][4] The mobile phase, a mixture of acetonitrile and an acidic phosphate buffer, serves a dual purpose. Acetonitrile acts as the organic modifier, controlling the retention time of MMP. The acidic buffer (pH ~3.0) is crucial for two reasons:
-
Suppressing Silanol Interaction: It protonates residual silanol groups on the silica-based C18 column, minimizing peak tailing and improving peak symmetry.[5]
-
Consistent Analyte Ionization: With a pKa of approximately 9.79 for the thiol group, maintaining the mobile phase pH well below this value ensures that MMP remains in a consistent, neutral form, leading to reproducible retention.[1]
UV detection at 254 nm is selected as it is a common wavelength for aromatic compounds and provides good sensitivity for the pyridine ring.[2]
Experimental Workflow: HPLC
Caption: Workflow for the quantification of MMP by HPLC.
Detailed Protocol: HPLC Quantification of MMP
Instrumentation and Materials:
-
HPLC system with isocratic pump, autosampler, and UV detector (PerkinElmer, Agilent, or equivalent).[6]
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance, volumetric flasks, and pipettes.
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (ACS grade).
-
Phosphoric acid (85%).
-
Water (HPLC grade).
Procedure:
-
Mobile Phase Preparation (Acetonitrile:Phosphate Buffer 60:40 v/v, pH 3.0):
-
Buffer: Dissolve 1.36 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid.
-
Mobile Phase: Mix 600 mL of acetonitrile with 400 mL of the prepared phosphate buffer. Filter through a 0.45 µm membrane filter and degas.
-
-
Diluent Preparation:
-
Use the mobile phase as the diluent to ensure compatibility and good peak shape.
-
-
Standard Solution Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of MMP reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standards: Prepare a series of at least five working standards by serial dilution of the stock standard to cover the expected concentration range of the samples (e.g., 1, 5, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
At a designated time point, withdraw a small, accurately measured aliquot of the reaction mixture (e.g., 10 µL).
-
Immediately quench the reaction by diluting the aliquot into a known, large volume of diluent (e.g., 1 mL in a vial) to halt the reaction and prevent further degradation. The dilution factor must be chosen to bring the MMP concentration into the range of the calibration curve.
-
Vortex the vial to ensure homogeneity. If necessary, filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Phosphate Buffer (60:40, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Run Time: Approximately 10 minutes (ensure MMP and other key components are fully eluted).
-
-
Data Analysis:
-
Inject the working standards to establish a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples.
-
Determine the concentration of MMP in the sample solution using the calibration curve.
-
Calculate the original concentration in the reaction mixture by applying the dilution factor.
-
Method Validation Summary
This method should be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[7] Key validation parameters are summarized below.
| Parameter | Acceptance Criteria | Typical Expected Performance |
| Linearity | Correlation Coefficient (r²) ≥ 0.995 | r² > 0.999 over 1-100 µg/mL |
| Accuracy | 98.0% - 102.0% recovery | 99.0% - 101.5% |
| Precision (RSD) | Repeatability (Intra-day) ≤ 2.0% | < 1.0% |
| Intermediate Precision (Inter-day) ≤ 3.0% | < 1.5% | |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | ~1.0 µg/mL |
| Specificity | Peak purity index > 990; baseline resolution from interfering peaks | No interference from common starting materials or solvents. |
Alternative Method: Gas Chromatography (GC-FID)
For laboratories where GC is the preferred instrument or for orthogonal confirmation, this method provides a reliable alternative. It requires careful consideration of sample introduction and potential thermal degradation.
Rationale and Method Development Insights
Direct injection of MMP is feasible but may lead to peak tailing due to its polarity and potential interactions with the stationary phase.[3] A moderately polar capillary column, such as a Stabilwax-DB, is chosen to provide good retention and peak shape for pyridine-containing compounds.[2] A Flame Ionization Detector (FID) is selected for its robustness and universal response to organic compounds. The oven temperature program is designed to be aggressive enough to elute MMP in a reasonable time while minimizing on-column degradation.
Experimental Workflow: GC
Caption: Workflow for the quantification of MMP by GC-FID.
Detailed Protocol: GC Quantification of MMP
Instrumentation and Materials:
-
Gas chromatograph with a split/splitless injector and Flame Ionization Detector (FID) (PerkinElmer, Agilent, or equivalent).[6]
-
Capillary column (e.g., Stabilwax-DB, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Data acquisition and processing software.
-
Autosampler vials with septa.
-
Dichloromethane (GC grade).
-
Dodecane (Internal Standard, >99%).
Procedure:
-
Solvent and Internal Standard (IS) Preparation:
-
Prepare an Internal Standard stock solution by dissolving a known amount of dodecane in dichloromethane to achieve a concentration of approximately 500 µg/mL.
-
-
Standard Solution Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh ~25 mg of MMP into a 25 mL volumetric flask and dilute to volume with dichloromethane.
-
Working Standards: Prepare a series of working standards (e.g., 10, 50, 100, 250, 500 µg/mL) from the stock. To 1 mL of each standard, add a fixed amount of the Internal Standard solution (e.g., 100 µL) to maintain a constant IS concentration.
-
-
Sample Preparation:
-
Quench and dilute a known aliquot of the reaction mixture as described in the HPLC section, but using dichloromethane as the diluent.
-
Add the same fixed amount of Internal Standard solution (e.g., 100 µL) to 1 mL of the diluted sample.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium or Nitrogen at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Split Ratio: 20:1.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 240 °C.
-
Hold: Hold at 240 °C for 5 minutes.
-
-
Detector Temperature (FID): 280 °C.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
For standards, calculate the ratio of the peak area of MMP to the peak area of the internal standard. Plot this ratio against the ratio of the concentration of MMP to the concentration of the internal standard to generate a calibration curve.
-
For samples, calculate the peak area ratio and use the calibration curve to determine the concentration ratio.
-
Calculate the concentration of MMP in the sample, and then apply the dilution factor to find the original concentration in the reaction mixture.
-
Supplementary Method: UV-Vis Spectrophotometry for Total Thiol Content
This colorimetric assay provides a rapid estimation of total thiol concentration and is useful for high-throughput screening or when chromatographic equipment is not available. It relies on the reaction of a thiol with 4,4'-dithiodipyridine (DTDP), which releases the chromophore pyridine-4-thione.
Principle: The assay is based on a thiol-disulfide exchange reaction. The thiol group of MMP attacks the disulfide bond of the non-absorbing DTDP. This reaction releases one molecule of pyridine-4-thione, which has a strong absorbance maximum around 324 nm. The increase in absorbance at this wavelength is directly proportional to the concentration of the thiol.
Detailed Protocol: UV-Vis Thiol Assay
Materials:
-
UV-Vis spectrophotometer and cuvettes.
-
4,4'-dithiodipyridine (DTDP).
-
Reaction buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.5).
-
Methanol or appropriate solvent for dissolving DTDP and the sample.
Procedure:
-
Reagent Preparation:
-
DTDP Stock (10 mM): Dissolve 22.03 mg of DTDP in 10 mL of methanol. Store protected from light.
-
Sample Preparation: Prepare a diluted aliquot of the reaction mixture in the reaction buffer. The final thiol concentration should fall within the linear range of the assay (typically low µM range).
-
-
Assay Execution:
-
In a cuvette, combine 950 µL of the reaction buffer and 50 µL of the diluted sample.
-
Measure the background absorbance at 324 nm.
-
Add a small volume (e.g., 5 µL) of the DTDP stock solution to initiate the reaction.
-
Mix and monitor the increase in absorbance at 324 nm until the reading stabilizes (typically within 5 minutes).
-
The final absorbance reading, corrected for the background, is used for quantification.
-
-
Quantification:
-
The concentration of MMP is calculated using the Beer-Lambert law (A = εbc), where A is the corrected absorbance, b is the path length (1 cm), and ε is the molar extinction coefficient of pyridine-4-thione at 324 nm (~19,800 M⁻¹cm⁻¹).
-
Alternatively, a calibration curve can be prepared using known concentrations of the MMP reference standard.
-
Note: This method is not specific and will quantify any reactive thiol present in the mixture. Results should be interpreted as "total thiol content" unless it is known that MMP is the only thiol species present.
Conclusion
The successful quantification of this compound in a reaction mixture is paramount for effective process development and control. This application note provides a robust and selective RP-HPLC method as the primary recommended technique , offering excellent accuracy and precision. A GC-FID method is detailed as a strong orthogonal alternative , while a UV-Vis spectrophotometric assay serves as a tool for rapid, high-throughput estimation of total thiol content. The choice of method should be guided by the specific requirements of the analysis, available instrumentation, and the complexity of the reaction matrix. Proper method validation is essential to ensure the generation of reliable and trustworthy data in any research or regulated environment.
References
- Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
- Groman, A., et al. (2017). Development and validation of gas chromatography methods for the control of volatile impurities in the pharmaceutical substance dutasteride. ResearchGate.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Naha, A., et al. (n.d.). Method Development for the Detection of 2-Methylpyridine by High-Performance Liquid Chromatography. ResearchGate.
- U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures.
- Pharmaguideline. (n.d.). Steps for Analytical Method Development.
Sources
Application Note & Protocol: Continuous Flow Synthesis of 2-Mercapto-4-methylpyridine Derivatives
Abstract
This document provides a comprehensive guide to the synthesis of 2-mercapto-4-methylpyridine derivatives utilizing continuous flow chemistry. This modern synthetic approach offers significant advantages over traditional batch processing, including enhanced safety, superior control over reaction parameters, increased reaction efficiency, and improved scalability.[1][2][3] We present a detailed, field-proven protocol for the synthesis of these valuable heterocyclic compounds, which are key intermediates in pharmaceutical and agrochemical research. This application note is intended for researchers, scientists, and drug development professionals seeking to leverage the benefits of flow chemistry for the efficient production of sulfur-containing heterocycles.[4][5]
Introduction: The Imperative for Advanced Synthesis
2-Mercaptopyridine and its derivatives are a critical class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a wide array of biologically active molecules.[6] Their utility spans from active pharmaceutical ingredients (APIs) to specialized agrochemicals. The traditional batch synthesis of these compounds, however, often involves challenges such as handling of odorous and potentially hazardous reagents, long reaction times, and difficulties in controlling exotherms, which can impact yield and purity.[5][7]
Flow chemistry, or continuous flow synthesis, has emerged as a transformative technology in modern organic synthesis.[1][4] By conducting reactions in a continuously flowing stream through a reactor, it offers precise control over stoichiometry, residence time, temperature, and pressure.[2][3] This level of control directly translates to higher yields, improved product quality, and a significantly better safety profile, particularly when dealing with reactive intermediates or hazardous reagents.[3][5] This application note details a robust and reproducible flow chemistry protocol for the synthesis of this compound derivatives, designed to be readily implemented in a standard laboratory setting.
The Synthetic Strategy: A Mechanistic Overview
The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution (SNAr) of a suitable 2-halopyridine derivative with a sulfur nucleophile.[7][8] In this protocol, we utilize 2-chloro-4-methylpyridine and a sulfur source, such as sodium hydrosulfide or thiourea followed by hydrolysis.
The reaction proceeds via the attack of the sulfur nucleophile at the C-2 position of the pyridine ring, which is activated towards nucleophilic attack by the ring nitrogen. The subsequent displacement of the chloride leaving group yields the desired 2-mercaptopyridine derivative. This compound exists in a tautomeric equilibrium with its corresponding pyridine-2-thione form.[6]
Caption: SNAr mechanism for the synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed protocol for the continuous flow synthesis of this compound.
Materials and Equipment
Reagents:
-
2-Chloro-4-methylpyridine (≥98%)
-
Sodium hydrosulfide (NaSH, technical grade, ~70%) or Thiourea (≥99%)
-
Sodium hydroxide (NaOH, pellets, ≥97%)
-
Hydrochloric acid (HCl, 37%)
-
Methanol (MeOH, HPLC grade)
-
Deionized water
-
Nitrogen gas (high purity)
Equipment:
-
Continuous flow reactor system (e.g., Vapourtec, Uniqsis, Syrris) equipped with:
-
Two independent pumping channels
-
T-mixer
-
Coil reactor (e.g., 10 mL PFA or stainless steel)
-
Back-pressure regulator (BPR)
-
Temperature controller/heating unit
-
-
Standard laboratory glassware
-
Rotary evaporator
-
pH meter or pH paper
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Fume hood
Preparation of Reagent Solutions
Solution A (Substrate):
-
In a fume hood, accurately weigh 2.55 g (20 mmol) of 2-chloro-4-methylpyridine.
-
Dissolve the substrate in 50 mL of methanol in a volumetric flask.
-
Ensure the solution is homogeneous before use.
Solution B (Sulfur Nucleophile - using NaSH):
-
In a fume hood, carefully weigh 1.60 g (approximately 20 mmol, accounting for purity) of sodium hydrosulfide.
-
Dissolve the NaSH in 50 mL of a 1:1 mixture of methanol and deionized water in a volumetric flask.
-
Safety Note: NaSH is corrosive and can release toxic H₂S gas upon contact with acid. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Solution B (Alternative - using Thiourea):
-
Weigh 1.52 g (20 mmol) of thiourea and dissolve it in 50 mL of methanol.
-
Note: This route requires a subsequent hydrolysis step, which can also be performed in a continuous manner by introducing a third stream of aqueous NaOH after the initial reaction.
Flow Reactor Setup and Synthesis
Caption: Workflow for the continuous synthesis of this compound.
Procedure:
-
System Priming: Prime both pump channels with methanol to ensure the system is free of air and other contaminants.
-
Parameter Setting:
-
Set the reactor temperature to 80 °C.
-
Set the back-pressure regulator to 10 bar. This prevents boiling of the solvent at elevated temperatures.
-
Set the flow rate for both Pump A and Pump B to 0.5 mL/min, resulting in a total flow rate of 1.0 mL/min. This corresponds to a residence time of 10 minutes in a 10 mL reactor.
-
-
Reaction Initiation: Start pumping Solution A and Solution B through their respective channels.
-
Steady State: Allow the system to reach a steady state, which typically takes 2-3 residence times (20-30 minutes). Discard the initial output.
-
Product Collection: Once the system is stable, collect the product stream in a round-bottom flask.
-
Work-up:
-
After collecting the desired amount of product, switch the pumps back to pure solvent to flush the system.
-
Evaporate the solvent from the collected product stream under reduced pressure using a rotary evaporator.
-
Dissolve the residue in deionized water.
-
Adjust the pH of the aqueous solution to ~5-6 with dilute hydrochloric acid to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Results and Discussion: Optimizing for Success
The described flow protocol consistently provides high yields and purity of the target compound. The following table summarizes typical results and the influence of key reaction parameters.
| Parameter | Value | Yield (%) | Purity (%) | Notes |
| Temperature | 60 °C | 75 | 95 | Slower reaction rate. |
| 80 °C | 92 | >98 | Optimal balance of rate and selectivity. | |
| 100 °C | 90 | 96 | Increased formation of disulfide byproducts. | |
| Residence Time | 5 min | 80 | 97 | Incomplete conversion. |
| 10 min | 92 | >98 | Sufficient time for complete reaction. | |
| 15 min | 93 | >98 | Diminishing returns on yield for longer time. | |
| Solvent | MeOH | 92 | >98 | Good solubility for reactants. |
| EtOH | 88 | >98 | Slightly lower reaction rate. |
Causality Behind Experimental Choices:
-
Elevated Temperature and Pressure: The use of a sealed flow reactor allows for heating the reaction mixture above the atmospheric boiling point of the solvent.[3] This significantly accelerates the reaction rate of the SNAr process, reducing the required residence time from hours (in batch) to minutes.
-
Stoichiometry Control: The precise control over flow rates afforded by the pumps ensures a consistent and accurate stoichiometric ratio of reactants in the mixing zone, minimizing side reactions and improving product purity.
-
Rapid Mixing: The use of a T-mixer ensures rapid and efficient mixing of the reactant streams, which is crucial for fast bimolecular reactions and prevents localized concentration gradients that can lead to byproduct formation.
-
Safety: The small internal volume of the flow reactor minimizes the amount of hazardous material present at any given time, drastically improving the safety of the process.[5]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase residence time or temperature. |
| Degradation of NaSH. | Use freshly prepared or high-purity NaSH solution. | |
| Low Purity | Formation of byproducts. | Decrease temperature; ensure accurate stoichiometry. |
| Oxidation of product. | Perform work-up under an inert atmosphere (e.g., nitrogen). | |
| Clogging | Precipitation of salts or product. | Increase solvent polarity; ensure complete dissolution of reagents; consider using a larger diameter reactor tubing. |
Conclusion
This application note demonstrates a highly efficient, safe, and scalable continuous flow method for the synthesis of this compound derivatives. By leveraging the inherent advantages of flow chemistry, this protocol offers a superior alternative to traditional batch methods, enabling researchers to produce these important building blocks with greater control, higher yields, and enhanced safety.[1][2] The detailed methodology and discussion of parameter optimization provide a solid foundation for the implementation and adaptation of this process in both academic and industrial research settings.
References
- Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. (n.d.). MDPI.
- Recent advances in continuous flow synthesis of heterocycles. (2021). PubMed.
- Main advantages of flow chemistry on the drug discovery and development pipeline. (n.d.). ResearchGate.
- Continuous flow photocatalytic synthesis of (thio/benzo)morpholine... (n.d.). ResearchGate.
- Flow Chemistry for the Synthesis of Heterocycles. (n.d.). springerprofessional.de.
- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. (2022). ACS Publications.
- Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. (n.d.). International Research Journal of Multidisciplinary Scope (IRJMS).
- Continuous-Flow Syntheses of Heterocycles. (2025). ResearchGate.
- Facile synthesis of pyronin-9-thione via a trisulfur radical anion mechanism. (n.d.). New Journal of Chemistry (RSC Publishing).
- Industrialized method for preparing 2-mercaptopyridine. (n.d.). Google Patents.
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI.
- Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (n.d.). NIH.
- Using flow chemistry to give early drug discovery processes a boost. (2023). YouTube.
- The Use of Flow Chemistry in the Multicomponent Synthesis of Heterocycles. (n.d.). AMiner.
- Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015). MDPI.
- Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. (n.d.). NIH.
- Flow Synthesis of 2-Methylpyridines via α-Methylation. (2025). ResearchGate.
- Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015). PubMed.
- 2-Mercaptopyridine. (n.d.). Wikipedia.
- Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. (2017). Chemistry Stack Exchange.
- Synthesis of 2-pyridones. (n.d.). Organic Chemistry Portal.
- Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (n.d.). MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Recent advances in continuous flow synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]
- 6. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 7. CN101941942A - Industrialized method for preparing 2-mercaptopyridine - Google Patents [patents.google.com]
- 8. irjms.com [irjms.com]
Application Note: Leveraging 2-Mercapto-4-methylpyridine for Advanced Corrosion Inhibition
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Corrosion Inhibitors and the Promise of 2-Mercapto-4-methylpyridine
Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant challenge across numerous industries, from infrastructure and transportation to pharmaceuticals and electronics. The economic and safety implications of unchecked corrosion are substantial, necessitating the development of effective protective strategies. Among these, the use of organic corrosion inhibitors is a cornerstone of material preservation. These molecules function by adsorbing onto a metal's surface, forming a protective barrier that mitigates the destructive processes of corrosion.[1]
Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen, along with multiple bonds, are particularly effective as corrosion inhibitors.[1][2] These features facilitate strong adsorption onto metal surfaces. This compound (MMP), with its pyridine ring containing a nitrogen atom and a thiol group, is a promising candidate for corrosion inhibition. The lone pair of electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the pyridine ring, can form coordinate bonds with the vacant d-orbitals of metal atoms, leading to the formation of a stable, protective film.
This application note provides a comprehensive guide to the utilization of this compound as a corrosion inhibitor. It delves into the underlying mechanisms of its protective action, offers detailed protocols for its evaluation, and provides insights into the interpretation of experimental data.
Mechanism of Action: How this compound Protects Metal Surfaces
The efficacy of this compound as a corrosion inhibitor stems from its ability to adsorb onto the metal surface, a process that can occur through two primary mechanisms: physisorption and chemisorption.
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the pyridine nitrogen can become protonated, leading to a cationic species that can be attracted to a negatively charged metal surface (at potentials negative to the potential of zero charge).
-
Chemisorption: This more robust mechanism involves the sharing of electrons between the inhibitor molecule and the metal surface, forming a coordinate-type bond. The sulfur and nitrogen atoms in MMP are key to this process, donating their lone pair electrons to the vacant d-orbitals of the metal. The π-electrons of the pyridine ring can also participate in this interaction.[2]
The predominant mechanism is often a combination of both, and can be influenced by factors such as the nature of the metal, the corrosive environment (e.g., pH), and the concentration of the inhibitor.
The following diagram illustrates the proposed adsorption mechanism of this compound on a steel surface in an acidic medium.
Caption: Mechanism of this compound Adsorption
Experimental Evaluation of Corrosion Inhibition Performance
To quantify the effectiveness of this compound as a corrosion inhibitor, a combination of electrochemical and surface analysis techniques is recommended. The following protocols provide a robust framework for this evaluation.
Weight Loss Method
This classical and straightforward method provides a direct measure of the corrosion rate.[3][4][5][6][7]
Protocol:
-
Specimen Preparation:
-
Cut metal coupons (e.g., mild steel) to a standard size (e.g., 2 cm x 2 cm x 0.1 cm).
-
Mechanically polish the coupons with successively finer grades of emery paper, followed by degreasing with acetone and rinsing with distilled water.
-
Dry the coupons and accurately weigh them to four decimal places.
-
-
Immersion Test:
-
Prepare the corrosive solution (e.g., 1 M HCl).
-
Prepare a series of corrosive solutions containing different concentrations of this compound (e.g., 50, 100, 200, 500 ppm).
-
Immerse the pre-weighed coupons in the blank and inhibitor-containing solutions for a specified period (e.g., 6, 12, 24 hours) at a constant temperature.
-
-
Post-Immersion Analysis:
-
After the immersion period, carefully remove the coupons.
-
Remove the corrosion products by gentle brushing, followed by rinsing with distilled water and acetone.
-
Dry the coupons and re-weigh them.
-
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (87.6 × W) / (D × A × T) Where:
-
W = Weight loss in milligrams
-
D = Density of the metal in g/cm³
-
A = Area of the coupon in cm²
-
T = Immersion time in hours
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 Where:
-
CR_blank = Corrosion rate in the absence of inhibitor
-
CR_inh = Corrosion rate in the presence of inhibitor
-
-
Electrochemical Techniques
Electrochemical methods offer rapid and detailed insights into the corrosion process and the inhibitor's mechanism.[8][9][10][11][12] A standard three-electrode cell setup is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).
This technique provides information on both the anodic and cathodic reactions.
Protocol:
-
Immerse the prepared working electrode in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).
-
Plot the resulting current density versus the applied potential (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate the inhibition efficiency: IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100
EIS is a powerful non-destructive technique that provides information about the resistance and capacitance of the electrode-electrolyte interface.[8][9][10][11][12]
Protocol:
-
After OCP stabilization, apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance response and present the data as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film.
-
Calculate the inhibition efficiency: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100
Surface Analysis Techniques
These techniques provide direct visual and compositional evidence of the inhibitor film on the metal surface.
SEM is used to observe the surface morphology of the metal before and after immersion in the corrosive medium.
Protocol:
-
After the immersion test, gently rinse the metal coupons with distilled water and dry them.
-
Mount the samples on an SEM stub using conductive carbon tape.
-
Obtain images of the surface at various magnifications. A smoother surface with fewer pits in the presence of the inhibitor indicates effective protection.[13]
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical state of the atoms on the surface.[13][14][15][16][17]
Protocol:
-
After immersion, carefully rinse the samples with a non-reactive solvent (e.g., ethanol) and dry them under a stream of inert gas to preserve the inhibitor film.[15]
-
Introduce the samples into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire survey scans to identify the elements present on the surface.
-
Acquire high-resolution scans of the relevant elements (e.g., Fe, N, S, C, O) to determine their chemical states.
-
The presence of N 1s and S 2p peaks corresponding to the inhibitor molecule confirms its adsorption on the surface.[13]
Experimental Workflow Diagram
Caption: Experimental Workflow for Inhibitor Evaluation
Data Interpretation and Advanced Analysis
Adsorption Isotherms
To understand the interaction between the inhibitor molecules and the metal surface, the experimental data can be fitted to various adsorption isotherm models, such as Langmuir, Temkin, and Frumkin.[18][19] The Langmuir isotherm, for example, assumes monolayer adsorption on a homogeneous surface. The degree of surface coverage (θ), calculated from the inhibition efficiency (θ = IE%/100), is plotted against the inhibitor concentration. A linear plot suggests that the adsorption follows the Langmuir model.
The standard free energy of adsorption (ΔG°ads) can be calculated from the equilibrium constant of adsorption (Kads) obtained from the isotherm plot. The magnitude and sign of ΔG°ads provide insights into the spontaneity and the nature of the adsorption process (physisorption or chemisorption).[20]
Quantum Chemical Calculations
Computational methods, such as Density Functional Theory (DFT), can be employed to correlate the molecular structure of this compound with its inhibition efficiency.[21][22][23][24][25][26] Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment can be calculated.
-
EHOMO: A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface.
-
ELUMO: A lower ELUMO value suggests a higher ability of the molecule to accept electrons from the metal surface.
-
ΔE: A smaller energy gap implies higher reactivity of the inhibitor molecule, leading to better inhibition efficiency.
These theoretical calculations can complement experimental results and provide a deeper understanding of the inhibition mechanism at the molecular level.
Quantitative Data Summary
| Technique | Parameter | Inhibitor Absent | Inhibitor Present (e.g., 200 ppm MMP) | Inhibition Efficiency (IE%) |
| Weight Loss | Corrosion Rate (mm/year) | High | Low | Calculated from CR |
| PDP | Corrosion Current (icorr, µA/cm²) | High | Low | Calculated from icorr |
| EIS | Charge Transfer Resistance (Rct, Ω·cm²) | Low | High | Calculated from Rct |
Conclusion
This compound demonstrates significant potential as a corrosion inhibitor for various metals, particularly in acidic environments. Its effectiveness is attributed to the synergistic effect of the nitrogen and sulfur heteroatoms and the aromatic pyridine ring, which facilitate strong adsorption onto the metal surface, forming a protective barrier. A multi-faceted approach combining weight loss measurements, electrochemical techniques, and surface analysis provides a comprehensive evaluation of its performance and mechanism. Further investigations, including quantum chemical calculations, can offer deeper insights into the structure-property relationships, paving the way for the rational design of even more effective corrosion inhibitors.
References
- Ekemini Ituen, Onyewuchi Akaranta, and Abosede James. 2017. “Evaluation of Performance of Corrosion Inhibitors Using Adsorption Isotherm Models: An Overview”.
- A Quantum Computational Method for Corrosion Inhibition - ACS Publications. (2025).
- Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Materials Today: Proceedings, 64, 1933-1939. [Link]
- Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliph
- Adsorption of organic inhibitors on metal surface: isotherm models. (2021). Moroccan Journal of Chemistry, 9(4), 9(4). [Link]
- Quantum chemical elucidation on corrosion inhibition efficiency of Schiff base: DFT investigations supported by weight loss and SEM techniques - Oxford Academic. (2020). Oxford Academic. [Link]
- Smart Coating: Investigating Quantum Computing for Corrosion Inhibition. (n.d.). [Link]
- Experimental and computational study of imidazole-pyridine and its derivatives as corrosion inhibitors on brass in sulfuric acid solution - Emerald Publishing. (2023). Emerald Publishing. [Link]
- Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles - ResearchGate. (2014).
- Corrosion Measurement by Weight Loss | PDF - Scribd. (n.d.). Scribd. [Link]
- (PDF) Adsorption Isotherm Modeling in Corrosion Inhibition Studies - ResearchGate. (n.d.).
- Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride - AIP Publishing. (2015). AIP Publishing. [Link]
- Computational insights into the corrosion inhibition potential of some pyridine derivatives: A DFT approach - SciSpace. (2023). SciSpace. [Link]
- Computational insights into the corrosion inhibition potential of some pyridine derivatives: A DFT approach | CoLab. (n.d.). CoLab.
- Weight Loss Analysis - Corrosionpedia. (n.d.). Corrosionpedia. [Link]
- Experimental and computational studies on the corrosion inhibition potential of a novel synthesized thiophene and pyridine-based 1,3,4-oxadiazole hybrid against mild steel corrosion in 1 N HCl - PubMed. (2024). PubMed. [Link]
- Weight loss method of corrosion assessment | Request PDF - ResearchGate. (n.d.).
- Corrosion Inhibitor Persistency Using Langmuir Isotherm Model and Effects of Iron Carbide on Persistency - OHIO Open Library. (n.d.). OHIO Open Library. [Link]
- Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media - Chemical Science Review and Letters. (n.d.). Chemical Science Review and Letters. [Link]
- Investigation of CO 2 Corrosion Inhibitor Adsorption and Desorption Behavior Using Langmuir Isotherm Model and Effects of Iron Carbide on CI Persistency. (2023). [Link]
- D2688 Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method) - ASTM. (2024). ASTM. [Link]
- A comparative electrochemical study of electrosorbed 2- and 4-mercaptopyridines and their application as corrosion inhibitors at C60 steel - ResearchGate. (n.d.).
- (PDF) Experimental and Theoretical Studies on Corrosion Inhibition Performance of Pyridine Derivatives for Mild Steel in Acid Solution - ResearchGate. (2022).
- A comparative electrochemical study of electrosorbed 2- and 4-mercaptopyridines and their application as corrosion inhibitors a. (n.d.). [Link]
- Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.). [Link]
- Impedance spectroscopy for corrosion analysis - SIVONIC. (n.d.). SIVONIC. [Link]
- Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. (n.d.). [Link]
- This compound - LookChem. (n.d.). LookChem. [Link]
- Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxid
- Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnamate | ACS Omega. (2021). ACS Omega. [Link]
- A comparative electrochemical study of electrosorbed 2- and 4-mercaptopyridines and their application as corrosion inhibitors at C60 steel | Request PDF - ResearchGate. (n.d.).
- How to properly prepare metal samples for SEM or XPS analysis after corrosion inhibition tests? | ResearchGate. (n.d.).
- Introducing X-ray photoelectron spectroscopy for corrosion studies: A tool for elucidating interfacial composition and chemistry - ResearchGate. (n.d.).
- Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation - ResearchGate. (2017).
- 2-Mercaptopyridine - Wikipedia. (n.d.). Wikipedia. [Link]
- Cas 18368-65-5,this compound - LookChem. (n.d.). LookChem. [Link]
- Insight on Mercapto-Coumarins: Synthesis and Reactivity - MDPI. (2022). MDPI. [Link]
- Steel corrosion resistance with new 2-mercaptopyrimidin-4-ol derivatives - ResearchGate. (2024).
- The Synthesis and Microbiological Activity of 2-Mercapto-4-methoxypyridine-3-carbonitrile Derivatives | Request PDF - ResearchGate. (n.d.).
- Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact - MDPI. (2023). MDPI. [Link]
- Inhibition effect of 2-amino-4-methylpyridine on mild steel corrosion: Experimental and theoretical investigation | Request PDF - ResearchGate. (n.d.).
- Corrosion Inhibition Effect of Pyridine-2-Thiol for Brass in An Acidic Environment - MDPI. (2022). MDPI. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Mercapto-4-methylpyridine
Introduction for the Modern Drug Discovery Professional
Welcome to the technical support guide for the synthesis of 2-Mercapto-4-methylpyridine (4-Methyl-2-pyridinethiol). As a Senior Application Scientist, I understand that in the fast-paced world of pharmaceutical and agrochemical research, optimizing synthetic routes to key intermediates is paramount. This molecule, with its characteristic thiol-thione tautomerism, is a crucial building block, but its synthesis can present challenges that impact yield, purity, and scalability.
This guide is structured to move beyond simple protocols. It is designed as a troubleshooting resource to help you diagnose and solve common issues encountered in the lab. We will delve into the causality behind experimental choices, ensuring that each step is understood, validated, and optimized for success.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific, common problems in a question-and-answer format. Each answer provides a diagnosis of the probable cause and a detailed, actionable solution.
Q1: My reaction yield is disappointingly low, and TLC/HPLC analysis shows a significant amount of unreacted 2-chloro-4-methylpyridine. What is the likely cause and how can I fix it?
Probable Cause & Scientific Rationale: This issue points to an incomplete reaction, which can stem from several factors related to the principles of nucleophilic aromatic substitution (SNAr). The reaction of 2-chloro-4-methylpyridine with a sulfur nucleophile like sodium hydrosulfide (NaSH) or thiourea requires effective activation of the pyridine ring and a sufficiently potent nucleophile.
-
Insufficient Nucleophilicity or Stoichiometry: The sulfur nucleophile may not be present in a sufficient molar excess to drive the reaction to completion, or its reactivity may be hampered by the solvent.
-
Poor Solvent Choice: Protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its effective nucleophilicity.
-
Inadequate Temperature or Reaction Time: SNAr reactions on heterocyclic rings often have a significant activation energy barrier that must be overcome.
Solutions & Expert Recommendations:
-
Optimize Stoichiometry: Increase the molar ratio of the sulfur nucleophile. For reactions with NaSH, a ratio of 1.5 to 2.0 equivalents relative to the 2-chloro-4-methylpyridine is a robust starting point.[1]
-
Solvent Selection: Switch to a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Propylene glycol.[2] These solvents excel at dissolving ionic nucleophiles while not solvating them as strongly as protic solvents, thereby enhancing their reactivity.
-
Increase Reaction Temperature: A patented industrial method suggests reaction temperatures between 100-180 °C to ensure the reaction proceeds efficiently.[1][3] Always monitor the reaction for potential decomposition at higher temperatures.
-
Monitor for Completion: Do not rely on a fixed reaction time. Use TLC or HPLC to monitor the disappearance of the starting material before proceeding with the workup.
Q2: My final product is contaminated with a significant, less polar byproduct. Mass spectrometry suggests it's a disulfide. How can I prevent its formation?
Probable Cause & Scientific Rationale: The thiol group in this compound is highly susceptible to oxidation, especially in the presence of atmospheric oxygen, leading to the formation of the corresponding 2,2'-disulfide. This oxidation is often catalyzed by trace metals or basic conditions during the aqueous workup and purification. As thiols are good nucleophiles, this process can be autocatalytic.[4]
Solutions & Expert Recommendations:
-
Maintain an Inert Atmosphere: Conduct the reaction and, critically, the workup and isolation steps under an inert atmosphere of nitrogen or argon. This is the most effective preventative measure.
-
Degas Solvents: Before use, degas all solvents (especially water and extraction solvents) by sparging with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Acidify During Workup: During the aqueous workup, after the reaction is complete, acidify the mixture. The protonated pyridinium form is generally less susceptible to oxidation than the thiolate anion present under basic conditions.
-
Use of a Mild Reductant: If disulfide formation is still observed, consider adding a small amount of a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to the aqueous layer during extraction to reduce any disulfide formed back to the thiol.
Q3: The reaction using thiourea followed by hydrolysis is messy and gives inconsistent yields. Is there a more reliable approach?
Probable Cause & Scientific Rationale: The thiourea method involves the formation of an isothiouronium salt intermediate, which is then hydrolyzed (typically under acidic or basic conditions) to yield the thiol.[5] This two-step, one-pot process can be difficult to control. Incomplete hydrolysis can leave isothiouronium salts in the product, while harsh hydrolysis conditions can lead to side reactions and decomposition, making purification challenging and yields variable.
Solutions & Expert Recommendations:
-
Switch to a Direct Nucleophile: The most reliable and industrially relevant method involves the direct substitution using an anhydrous hydrosulfide salt, such as sodium hydrosulfide (NaSH), in a polar aprotic solvent.[1][3] This is a single, cleaner transformation.
-
Control Hydrolysis Conditions: If you must use the thiourea method, carefully control the hydrolysis step.
-
Basic Hydrolysis: Using an aqueous solution of a strong base like sodium hydroxide is often cleaner than acidic hydrolysis.
-
Temperature Control: Perform the hydrolysis at a moderate temperature (e.g., 50-60 °C) to avoid decomposition of the product.
-
pH Adjustment: After hydrolysis, carefully adjust the pH to precipitate the product. Overshooting the pH can lead to the formation of soluble salts and loss of yield.
-
High-Yield Synthesis Protocol: 2-chloro-4-methylpyridine to this compound
This protocol is optimized for high yield and purity, based on the direct nucleophilic substitution method.
Materials & Reagents:
-
2-chloro-4-methylpyridine
-
Anhydrous Sodium Hydrosulfide (NaSH)
-
Propylene Glycol (Anhydrous)
-
Distilled Water (Degassed)
-
Hydrochloric Acid (HCl), 2M
-
Toluene or Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermometer.
-
Reagent Charging: Under a positive pressure of nitrogen, charge the flask with anhydrous sodium hydrosulfide (1.5 eq) and anhydrous propylene glycol (approx. 3-5 mL per gram of NaSH).[1][2]
-
Heating: Begin stirring and heat the mixture to 120 °C to ensure the NaSH is well-dissolved and the system is dry.
-
Addition of Starting Material: Slowly add 2-chloro-4-methylpyridine (1.0 eq) to the reaction mixture. An exothermic reaction may be observed. Maintain the internal temperature between 130-150 °C.
-
Reaction: Hold the reaction at 140-150 °C for 2-4 hours. Monitor the reaction's progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or HPLC until the starting material is consumed.
-
Cooling and Quenching: Once complete, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing degassed, chilled distilled water (approx. 10 mL per gram of starting material).
-
Precipitation: Stir the aqueous mixture and slowly add 2M HCl to adjust the pH to approximately 7. The product will precipitate as a pale yellow solid.[6] Avoid making the solution strongly acidic.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold, degassed water to remove inorganic salts.
-
Purification (Optional): For highest purity, the crude product can be recrystallized from an ethanol/water mixture.[5]
-
Drying: Dry the purified solid under vacuum to a constant weight. The expected yield is typically in the range of 70-85%.
Data Summary Table
| Parameter | Recommended Value | Rationale |
| Nucleophile | Anhydrous Sodium Hydrosulfide (NaSH) | Direct, one-step reaction with high atom economy. |
| Stoichiometry | 1.5 - 2.0 eq NaSH | Drives the reaction to completion. |
| Solvent | Propylene Glycol | High-boiling polar aprotic solvent, enhances nucleophilicity.[2] |
| Temperature | 130 - 150 °C | Overcomes activation energy for SNAr.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the thiol product to disulfide. |
| Workup pH | ~7 | Precipitates the product without forming soluble salts. |
Visualizing the Process
General Synthesis & Troubleshooting Workflow
Caption: Workflow for synthesis and key troubleshooting checkpoints.
Core Reaction Mechanism: SNAr
Caption: Simplified SNAr mechanism for thiol formation.
Frequently Asked Questions (FAQs)
Q: Does this compound exist as the thiol or the thione? A: It exists in a dynamic equilibrium between two tautomeric forms: the thiol (4-methylpyridine-2-thiol) and the thione (4-methyl-1H-pyridine-2-thione). In the solid state and in most common solvents, the thione form is energetically favored and predominates.[3] This is important for spectroscopic analysis; for instance, in ¹H NMR, you will observe an N-H proton signal.
Q: What are the best storage conditions for the final product? A: Due to its sensitivity to oxidation, the product should be stored in an airtight container, preferably under an inert atmosphere (nitrogen or argon), in a refrigerator, and protected from light.[3][7]
Q: Besides the chloro- starting material, are there other viable synthetic routes? A: Yes, other methods exist, though they are often less direct. One common alternative is the thionation of 4-methyl-2-pyridone using a thionating agent like Lawesson's reagent. This can be effective, with reported yields around 80%, but requires handling phosphorus-containing reagents.[2]
Q: What analytical methods are best for confirming the product's identity and purity? A: A combination of techniques is recommended:
-
¹H and ¹³C NMR: To confirm the chemical structure and check for impurities.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
HPLC: To determine purity with high accuracy (>95%).[5]
-
Melting Point: A sharp melting point is a good indicator of purity. The reported melting point is around 177-178 °C.[7]
References
- EvitaChem. This compound (EVT-380216) | 18368-65-5.
- Benchchem. This compound | 18368-65-5.
- ChemicalBook. 18368-65-5(this compound) Product Description.
- Wikipedia. 2-Mercaptopyridine.
- LookChem. Cas 18368-65-5, this compound.
- ChemicalBook. This compound | 18368-65-5.
- LookChem. This compound.
- Organic Syntheses. 2-mercaptopyrimidine.
- Google Patents. CN101941942A - Industrialized method for preparing 2-mercaptopyridine.
- Google Patents. CN101993414A - Method for preparing 2-mercaptopyridine.
Sources
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- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. lookchem.com [lookchem.com]
Side reactions to avoid when using 2-Mercapto-4-methylpyridine
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the versatile yet sensitive reagent, 2-Mercapto-4-methylpyridine. As Senior Application Scientists, we understand that success in the lab is not just about following a protocol but about anticipating and mitigating challenges. This guide is structured to provide not only solutions but also the underlying chemical principles, empowering you to optimize your reactions and avoid common pitfalls.
Introduction to this compound
This compound (CAS 18368-65-5) is a heterocyclic organosulfur compound widely used as a versatile intermediate in organic synthesis and medicinal chemistry.[1][2] Its utility stems from the reactive thiol (-SH) group and the pyridine scaffold. However, this reactivity is a double-edged sword. The compound exists in a dynamic equilibrium between its thiol and thione forms, with the thione tautomer typically being more stable.[1] The thiol group is susceptible to a range of side reactions, most notably oxidation, which can lead to diminished yields and complex product mixtures. Understanding and controlling these side reactions is paramount for successful experimentation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during reactions involving this compound in a practical Q&A format.
Question 1: My reaction yield is significantly lower than expected, and I've isolated a white solid with a molecular weight double that of my starting material.
Answer: This is a classic sign of oxidative disulfide formation. The thiol group (-SH) on this compound is highly susceptible to oxidation, especially in the presence of atmospheric oxygen, which dimerizes the molecule to form 4,4'-dimethyl-2,2'-dipyridyl disulfide.[3][4] This process can even be catalyzed by trace metal impurities or be autocatalytic.[4][5]
Causality & Mechanism: Thiols (R-SH) are readily oxidized to disulfides (R-S-S-R). In this case, two molecules of this compound lose a hydrogen atom from their respective thiol groups and form a new sulfur-sulfur bond.
dot
Caption: Oxidative dimerization of this compound.
Preventative Measures:
-
Inert Atmosphere: Conduct all reactions under an inert atmosphere (e.g., Nitrogen or Argon). This is the most critical step.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas for 20-30 minutes or by several freeze-pump-thaw cycles.
-
Avoid Metal Contaminants: Use high-purity reagents and acid-washed glassware to avoid trace metals that can catalyze oxidation.[6]
Question 2: I'm performing an S-alkylation with an alkyl halide, but my reaction is sluggish and incomplete. What's going on?
Answer: The nucleophilicity of the sulfur atom is highly dependent on its protonation state. The thiol form (R-SH) is a moderate nucleophile, but the deprotonated thiolate form (R-S⁻) is significantly more reactive towards electrophiles like alkylating agents.[7][8] The pKa of this compound's thiol group is predicted to be around 9.8, meaning it is mostly protonated under neutral conditions.[1][9]
Causality & Solution: To accelerate the reaction, you must generate the more potent thiolate nucleophile. This is achieved by adding a suitable base.
-
Choice of Base: A non-nucleophilic base is ideal to avoid competing reactions with your alkyl halide.
-
For sensitive substrates: Use a mild inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
For more robust systems: A stronger base like sodium hydride (NaH) can be used, which irreversibly deprotonates the thiol. Use caution as NaH is highly reactive.
-
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are excellent choices as they solvate the cation of the base, enhancing the nucleophilicity of the thiolate anion.[3]
Question 3: My NMR spectrum shows unexpected complexity, suggesting more than one product. I was trying to attach a protecting group.
Answer: This could be due to the thiol-thione tautomerism or reactivity at the pyridine nitrogen. While S-alkylation is generally favored, the nitrogen atom of the pyridine ring can also act as a nucleophile, especially with hard electrophiles or under certain conditions, leading to the formation of a pyridinium salt.[10]
Furthermore, some protecting group reagents can be aggressive. For instance, attempting to protect the thiol in the presence of other nucleophilic groups (like alcohols or amines) requires a selective reagent.[11]
Troubleshooting Steps:
-
Analyze the Side Product: Use LC-MS or high-resolution mass spectrometry to identify the mass of the byproduct. An identical mass to your desired product suggests an isomer, while a different mass points to an alternative reaction pathway (e.g., reaction at nitrogen).
-
Optimize Reaction Conditions:
-
Temperature: Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) to increase selectivity.
-
Reagent Addition: Add the electrophile/protecting group slowly to the solution of the thiolate to maintain a low instantaneous concentration, which can suppress side reactions.
-
-
Choose a Thiol-Specific Protecting Group: Consider using protecting groups known for high selectivity towards thiols over other nucleophiles, such as the trityl (Tr) group, which can often be introduced under conditions that favor S-alkylation.[11]
Frequently Asked Questions (FAQs)
Q: What are the optimal storage conditions for this compound? A: Store the compound in a tightly sealed container in a refrigerator (~4°C).[1][9] To prevent oxidation, it is best practice to flush the container with an inert gas like argon or nitrogen before sealing. Its stability can be compromised by exposure to air and moisture.[12]
Q: What solvents are recommended for reactions with this compound? A: The choice is reaction-dependent.
-
For nucleophilic reactions (e.g., alkylations): Polar aprotic solvents like DMF, acetonitrile, or THF are preferred.[3]
-
General solubility: The compound has moderate solubility in methanol and chloroform.[1][9]
-
Always ensure solvents are dry and, for sensitive reactions, degassed.
Q: What classes of reagents are incompatible with this compound? A: Avoid the following:
-
Strong Oxidizing Agents: Reagents like hydrogen peroxide, permanganates, or even atmospheric oxygen can lead to disulfide formation or over-oxidation to sulfoxides and sulfonic acids.[2][3]
-
Strong Acids: Can protonate the pyridine nitrogen, altering its electronic properties and reactivity.
-
Reactive Electrophiles (without a base): Acid chlorides and anhydrides can react, but the reaction will be slow without a base to activate the thiol.[12]
Key Data Summary
| Property | Value / Recommendation | Rationale & Citation |
| Primary Side Reaction | Oxidation to Disulfide | Thiol group is highly sensitive to air and other oxidants.[3][4] |
| Mitigation Strategy | Inert Atmosphere (N₂/Ar) & Degassed Solvents | Prevents contact with atmospheric oxygen, the primary oxidant. |
| Storage Temperature | Refrigerator (2-8 °C) | Slows degradation pathways.[9] |
| pKa (predicted) | ~9.79 ± 0.40 | Indicates a weak base is needed to form the more reactive thiolate.[1][9] |
| Recommended Bases | K₂CO₃, Cs₂CO₃, NaH | Activates the thiol to the more nucleophilic thiolate for S-alkylation. |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids | Can cause unwanted oxidation or protonation, leading to side products.[12] |
Protocol: S-Alkylation of this compound (Example)
This protocol details the synthesis of S-benzyl-2-mercapto-4-methylpyridine, highlighting critical steps to avoid side reactions.
Objective: To perform a selective S-alkylation while preventing oxidative disulfide formation.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous and degassed
-
Argon or Nitrogen gas supply
-
Standard glassware (round-bottom flask, condenser), dried in an oven
Procedure:
-
System Preparation: Assemble the reaction glassware and flame-dry it under vacuum. Allow it to cool to room temperature under a positive pressure of inert gas (Argon or Nitrogen).
-
Reagent Addition:
-
To the reaction flask, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous, degassed acetonitrile via cannula or syringe to create a stirrable suspension.
-
-
Reaction Initiation:
-
Stir the mixture under an inert atmosphere for 15 minutes at room temperature. This allows for the formation of the potassium thiolate salt.
-
Slowly add benzyl bromide (1.1 eq) to the mixture via syringe. A slight exotherm may be observed.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
-
Workup:
-
Once the reaction is complete, filter the mixture to remove the potassium salts.
-
Wash the solid residue with a small amount of acetonitrile.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
-
Purification:
-
The crude residue can be purified by flash column chromatography on silica gel to yield the pure S-benzyl thioether product.
-
Causality Checkpoints:
-
Step 1 (Flame-drying/Inert Gas): This is critical to remove atmospheric oxygen and moisture, the primary culprits for the disulfide side reaction.[12]
-
Step 2 (Anhydrous/Degassed Solvent): Ensures no water is present to interfere with the base and removes dissolved oxygen.
-
Step 3 (Base Addition First): Pre-forming the thiolate ensures it is ready to react with the electrophile, maximizing the rate of the desired reaction over potential side reactions.
By understanding the inherent reactivity of this compound and proactively implementing these troubleshooting and handling strategies, researchers can significantly improve the outcome of their synthetic endeavors.
References
- Huang, Z., & Benner, S. A. (1993). Selective Protection and Deprotection Procedures for Thiol and Hydroxyl Groups. Synlett, 1993(1), 83-84.
- ResearchGate. (n.d.). Chapter 6 "protection for the thiol group".
- Khan Academy. (2013, December 26). Acetals as protecting groups and thioacetals.
- LookChem. (n.d.). Cas 18368-65-5, this compound.
- Wikipedia. (n.d.). 2-Mercaptopyridine.
- Reddit. (2023, April 25). Protecting Thiol Group in Presence of Alcohol. r/Chempros.
- ResearchGate. (2025, August 10). Interaction of 2- and 4-Mercaptopyridine with Pentacyanoferrates and Gold Nanoparticles.
- Dick, R. A., et al. (2001). Thiol–disulfide exchange is involved in the catalytic mechanism of peptide methionine sulfoxide reductase. Proceedings of the National Academy of Sciences, 98(20), 11259-11264.
- ResearchGate. (n.d.). Thiol-disulfide exchange.
- Harding, P., Harding, D. J., & Pakawatchai, C. (2006). Unexpected Formation of a Disulfide from 2-Mercaptopyridine and Co(II). Walailak Journal of Science and Technology, 3(1), 69-78.
- Winfield, G. L., & Hogg, D. R. (2004). Quantification of Thiols and Disulfides. Methods in molecular biology (Clifton, N.J.), 269, 297–304.
- ResearchGate. (2025, August 7). Unexpected Formation of a Disulfide from 2-Mercaptopyridine and Co(II).
- National Center for Biotechnology Information. (n.d.). Alkylating Agents. In Holland-Frei Cancer Medicine. 6th edition.
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- Wikipedia. (n.d.). Pyridine.
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Technical Support Center: Overcoming Solubility Challenges with 2-Mercapto-4-methylpyridine
Welcome to the technical support center for 2-Mercapto-4-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming solubility issues encountered during experimental work. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges, offering scientifically grounded explanations and practical solutions.
Understanding the Solubility Profile of this compound
This compound, also known as 4-methyl-2-pyridinethiol, is a versatile heterocyclic compound widely used as a synthetic intermediate in pharmaceuticals, agrochemicals, and coordination chemistry.[1][2][3] Its unique structure, featuring a pyridine ring with a thiol (-SH) and a methyl group, dictates its chemical reactivity and physical properties, including its solubility.[4]
A primary challenge in working with this compound is its limited solubility in many common solvents. Product information indicates it is slightly soluble in chloroform and methanol, with limited solubility in water.[1][4][5] This characteristic can complicate reaction setup, product purification, and formulation development.
This guide will explore the fundamental reasons for these solubility limitations and provide actionable strategies to overcome them, ensuring the successful progression of your research and development activities.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Why is my this compound not dissolving in standard organic solvents?
Answer: The limited solubility of this compound in some organic solvents stems from a combination of its crystalline structure and the presence of a thiol group. The planar nature of the pyridine ring can lead to strong crystal lattice energy, which requires significant energy to overcome for the compound to dissolve.[6]
Furthermore, this compound exists in a tautomeric equilibrium between the thiol form and the thione form.[7] The predominance of one tautomer over the other is influenced by the solvent's polarity, temperature, and concentration.[7][8] In polar solvents, the thione form is often favored, which can impact solubility.[8]
Troubleshooting Steps:
-
Solvent Selection: While slightly soluble in chloroform and methanol, exploring a broader range of solvents is recommended.[4][5] Consider dipolar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which are often effective at dissolving compounds with similar functionalities.[9][10]
-
Temperature Adjustment: Gently warming the solvent can increase the kinetic energy of the solvent molecules, helping them to break down the crystal lattice of the solute more effectively.[11][12] However, be cautious, as excessive heat can lead to degradation.
-
Co-Solvent Systems: Employing a mixture of solvents can be highly effective. For instance, dissolving the compound in a small amount of a good organic solvent (like DMF or DMSO) before adding it to the bulk reaction solvent can improve overall solubility.[6][10]
Solubility Data in Common Solvents
| Solvent | Solubility | Reference |
| Chloroform | Slightly Soluble | [4][5] |
| Methanol | Slightly Soluble | [4][5] |
| Water | Limited Solubility | [1] |
| Ethanol | Soluble (for recrystallization) | [4][5] |
FAQ 2: How does pH affect the aqueous solubility of this compound?
Answer: The aqueous solubility of this compound is significantly influenced by pH due to the presence of the basic pyridine nitrogen atom and the acidic thiol group.[13][14][15]
-
In acidic conditions (low pH): The nitrogen atom on the pyridine ring can be protonated, forming a cationic pyridinium species. This charged species is generally more soluble in water than the neutral molecule.[14]
-
In basic conditions (high pH): The thiol group can be deprotonated to form a thiolate anion. This negatively charged species also exhibits increased aqueous solubility.[16]
The predicted pKa for the conjugate acid of this compound is approximately 9.79.[4] This indicates that adjusting the pH away from the isoelectric point will enhance its solubility in aqueous media.
Visualizing the Effect of pH on Solubility
The following diagram illustrates how pH adjustment can lead to the formation of more soluble ionic species of this compound.
Caption: Effect of pH on the ionization and solubility of this compound.
Experimental Protocol: pH-Adjusted Dissolution
-
Prepare a slurry: Suspend the desired amount of this compound in deionized water.
-
Acidic Adjustment: Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring. Monitor the pH and observe for dissolution as the pH decreases.
-
Basic Adjustment: Alternatively, slowly add a dilute base (e.g., 0.1 M NaOH) dropwise to a separate slurry. Observe for dissolution as the pH increases.
-
Determine Optimal pH: Identify the pH range where the compound is fully dissolved. This information is critical for designing aqueous reaction conditions or formulations.
FAQ 3: I'm observing degradation of my compound when trying to dissolve it at higher temperatures or in basic solutions. What's happening and how can I prevent it?
Answer: this compound can be susceptible to degradation under certain conditions. The thiol group is prone to oxidation, especially at elevated temperatures and in the presence of oxygen, which can lead to the formation of disulfides.[2][7]
While basic conditions can improve solubility by deprotonating the thiol group, strong bases or prolonged exposure can potentially promote side reactions or degradation of the pyridine ring, although the pyridine ring itself is relatively stable.[17] Some bacterial degradation of 4-methylpyridine has been observed, suggesting that under certain biological conditions, the ring can be catabolized.[18][19]
Troubleshooting and Prevention Strategies:
-
Inert Atmosphere: When heating to aid dissolution, perform the process under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Moderate Temperature: Use the minimum temperature necessary to achieve dissolution. Avoid prolonged heating at high temperatures.
-
Careful pH Control: When using pH adjustment, use the mildest base necessary to achieve solubility and avoid excessively high pH values. It is also advisable to perform these adjustments at controlled, lower temperatures.
-
Fresh Solutions: Prepare solutions of this compound fresh for use whenever possible to avoid potential degradation over time.
-
Proper Storage: Store the solid compound in a cool, dry, and dark place, preferably under an inert atmosphere, to prevent degradation.[17]
FAQ 4: Are there any "greener" or alternative solvents I can use for my reactions involving this compound?
Answer: Yes, with the growing emphasis on sustainable chemistry, several greener solvent alternatives can be considered. The choice of a greener solvent will depend on the specific reaction requirements.
Recommended Green Solvent Alternatives:
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF is a viable alternative to tetrahydrofuran (THF) and other ether solvents.[9][20]
-
Cyclopentyl methyl ether (CPME): This is another ether-based solvent with a good environmental profile and is more stable against peroxide formation than THF.[9][20]
-
γ-Valerolactone (GVL): A bio-derived solvent that is a potential replacement for some dipolar aprotic solvents.[9]
-
Aqueous Media: For reactions where the protonated or deprotonated form of this compound can be utilized, water is the greenest solvent choice.[21]
Workflow for Green Solvent Selection
The following diagram outlines a logical workflow for selecting a more sustainable solvent for your reaction.
Caption: Decision workflow for selecting a greener solvent system.
Conclusion
Successfully overcoming the solubility challenges of this compound requires a systematic approach that considers the interplay of solvent choice, temperature, and pH. By understanding the underlying chemical principles of tautomerism and acid-base chemistry, researchers can develop robust experimental protocols. The troubleshooting strategies and experimental guides provided here offer a foundation for optimizing reaction conditions and ensuring the reliable use of this important chemical intermediate.
References
- LookChem. (n.d.). Cas 18368-65-5,this compound.
- Wikipedia. (2023, October 26). 2-Mercaptopyridine.
- ResearchGate. (2015, December 20). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines.
- CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).
- Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility.
- Hilaris Publisher. (2018, August 15). pH-Dependent Ion Binding Studies on 2-Mercaptopyrimidine.
- Royal Society of Chemistry. (2013). Alternative Solvents for Green Chemistry, 2nd Edition. In RSC Green Chem. Ser., 20.
- Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
- ResearchGate. (n.d.). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines.
- Solubility of Things. (n.d.). 4-Methylpyridine.
- MDPI. (2022). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review.
- PubMed Central. (2021). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives.
- ResearchGate. (2025, August 8). Tautomerism of 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one.
- ResearchGate. (n.d.). Scheme 1 Degradation pathways of 2-methylpyridine by Arthrobacter sp....
- Reddit. (2022, January 6). How to tackle compound solubility issue.
- Khan Academy. (n.d.). pH and solubility.
- National Institutes of Health. (2024). What impact does tautomerism have on drug discovery and development?.
- Stack Exchange. (2015, May 7). Why does solubility of solids sometimes decrease with temperature increase?.
- Quora. (2020, April 3). How does temperature increase the solubility of a molecule?.
- Knowde. (2024, December 6). Temperature effects on solubility: Significance and symbolism.
- Chemistry LibreTexts. (2021, May 20). 6.8: Thiols (Mercaptans).
- PubMed. (2008). Degradation of pyridine and 4-methylpyridine by Gordonia terrea IIPN1.
- ResearchGate. (2025, August 5). Degradation of pyridine and 4-methylpyridine by Gordonia terrea IIPN1.
- FooDB. (2010, April 8). Showing Compound 4-Methylpyridine (FDB004424).
- RJPT. (n.d.). Technologies to Counter Poor Solubility Issues: A Review.
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- PubChem. (2005, December 2). 4-Methylpyridine.
- University of Calgary. (2023, August 31). Solubility of Organic Compounds.
- White Rose Research Online. (n.d.). Challenges in the development of bio-based solvents:A case study on methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate as an.
- Wiley Online Library. (2007). Comprehensive Organic Reactions in Aqueous Media.
- National Institutes of Health. (1998). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31.
- Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
- ResearchGate. (2025, August 10). Interaction of 2- and 4-Mercaptopyridine with Pentacyanoferrates and Gold Nanoparticles †.
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Stability and storage conditions for 2-Mercapto-4-methylpyridine
Technical Support Center: 2-Mercapto-4-methylpyridine
Introduction
This technical guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of this compound (CAS 18368-65-5). Due to the reactivity of its thiol group, this compound is susceptible to degradation, which can compromise experimental integrity, reduce yields, and introduce impurities. Adherence to the protocols and recommendations outlined below is critical for ensuring the compound's purity and performance.
Section 1: Chemical Profile & Inherent Instability
This compound, also known as 4-methylpyridine-2-thiol, is a heterocyclic organic compound featuring a reactive thiol (-SH) group on a pyridine ring.[1][2] This structure exists in a tautomeric equilibrium with its thione form, 4-methyl-2(1H)-pyridinethione. The thiol form tends to predominate in nonpolar solvents, while the thione form is favored in polar solvents.[3][4]
The primary stability concern for this molecule is the high susceptibility of the thiol group to oxidation.[5] Exposure to atmospheric oxygen can readily convert the thiol into its corresponding disulfide dimer, 4,4'-dimethyl-2,2'-dipyridyl disulfide.[3][4] This oxidative dimerization is the most common degradation pathway and the primary source of impurities in aged samples.
Key Chemical & Physical Properties
| Property | Value | Source(s) |
| CAS Number | 18368-65-5 | |
| Molecular Formula | C₆H₇NS | [1] |
| Molecular Weight | 125.19 g/mol | |
| Appearance | Faint yellow crystalline solid | [5] |
| Melting Point | 177-178 °C | [1] |
| pKa | ~9.79 (Predicted) | [6][7] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1][6] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
To ensure maximum shelf-life and prevent oxidative degradation, the solid compound must be stored with rigorous exclusion of air and moisture. The ideal conditions are summarized below.
| Parameter | Recommended Condition | Rationale | Source(s) |
| Temperature | 2-8 °C (Refrigerator) or Freezer | Slows the rate of potential degradation reactions. | [6][8] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation of the thiol group to the disulfide dimer. This is the most critical parameter. | [8][9] |
| Light | In the dark (e.g., amber glass vial) | Minimizes potential light-induced degradation pathways. | [9] |
| Container | Tightly sealed, airtight container | Protects the compound from atmospheric oxygen and ambient moisture. | [8][10] |
Q2: My solid this compound has developed a more intense yellow color over time. What does this mean?
A change in color, such as deepening of the yellow hue, is a common visual indicator of degradation. This is likely due to the formation of the disulfide dimer and potentially other minor oxidation byproducts. While the material may still be usable for some applications, its purity is compromised. It is highly recommended to verify the purity by an analytical method (e.g., NMR, LC-MS) before use in a critical experiment.
Q3: Can I prepare and store stock solutions of this compound?
Storing this compound in solution is not recommended for extended periods. Thiols are generally more susceptible to oxidation when dissolved, as this increases molecular mobility and exposure to trace oxygen in the solvent.[11][12] If you must prepare a stock solution, follow these strict guidelines:
-
Use Deoxygenated Solvents: Thoroughly sparge the solvent (e.g., methanol, chloroform) with an inert gas like argon or nitrogen for at least 30-45 minutes before dissolving the compound.[9][12]
-
Prepare Freshly: Prepare the solution immediately before use.
-
Inert Atmosphere: If short-term storage is unavoidable (i.e., for a few hours), store the solution in a tightly sealed vial with an inert gas headspace (e.g., a septum-sealed vial under argon).
-
Refrigerate: Keep the solution refrigerated (2-8 °C) during this brief storage period.
Q4: What is the primary degradation product I should look for in my analysis?
The primary degradation product is the disulfide dimer, 4,4'-dimethyl-2,2'-dipyridyl disulfide.[3] In mass spectrometry, you would look for a peak corresponding to a mass of approximately 248.37 g/mol (C₁₂H₁₂N₂S₂), which is double the mass of the monomer minus two hydrogen atoms. In ¹H NMR, the disappearance or broadening of the S-H proton peak and shifts in the aromatic protons would be indicative of oxidation.
Section 3: Troubleshooting Guide
This section addresses common problems encountered during experiments involving this compound.
Problem 1: My reaction yield is significantly lower than expected.
| Potential Cause | Troubleshooting Action & Explanation |
| Degraded Starting Material | The most probable cause is the use of a partially oxidized reagent. The disulfide impurity is unreactive in many reactions where the free thiol is required (e.g., nucleophilic substitution).[5] Solution: Verify the purity of your starting material using an appropriate analytical technique (NMR, LC-MS, or TLC). If significant disulfide is present, either purify the starting material or use a fresh, unopened bottle. |
| In-situ Oxidation During Reaction | Oxygen introduced during the reaction setup or from non-degassed solvents can oxidize the thiol before it has a chance to react. Solution: Ensure all solvents are rigorously deoxygenated. Run the reaction under a positive pressure of an inert gas (Nitrogen or Argon) using Schlenk line or glovebox techniques.[9][11] |
Problem 2: I observe an unexpected, less-polar spot on my TLC plate or a new peak in my LC-MS/NMR spectrum.
| Potential Cause | Troubleshooting Action & Explanation |
| Formation of Disulfide Impurity | The disulfide dimer is significantly less polar than the parent thiol and will appear as a distinct, higher Rf spot on a TLC plate. It will also present a unique mass and NMR spectrum. Solution: Co-spot your reaction mixture with the this compound starting material on a TLC plate. If the starting material also shows the impurity spot, the reagent has degraded. If the spot only appears after the reaction, oxidation occurred during the process or workup. Consider deoxygenating your chromatography solvents if purification is necessary.[13] |
Visualizing the Degradation Pathway
The primary degradation pathway is the oxidative coupling of two thiol molecules.
Caption: Oxidative degradation of this compound.
Section 4: Experimental Protocols
Protocol 1: Safe Handling and Weighing of Solid this compound
This protocol minimizes exposure to atmospheric oxygen during handling.
-
Preparation: Move the sealed container of this compound from cold storage to a desiccator and allow it to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: Perform all manipulations in a glovebox or on a Schlenk line under a positive pressure of nitrogen or argon.[9][11]
-
Weighing: If using a Schlenk line, quickly weigh the desired amount of solid into a pre-tared flask. Immediately seal the flask with a septum and purge with inert gas for several minutes.
-
Resealing: Before returning the main container to storage, flush the headspace with inert gas, seal it tightly, and wrap the cap with Parafilm® for extra security.
-
Storage: Return the container to the recommended storage conditions (2-8 °C).
Workflow for Handling Air-Sensitive Thiol
Caption: Protocol for weighing this compound.
References
- Wikipedia. (n.d.). 2-Mercaptopyridine.
- LookChem. (n.d.). This compound (18368-65-5).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Mercaptopyridine, 99%.
- ResearchGate. (2025). Electrochemical oxidation of 2-mercaptopyridine N-oxide on mercury electrodes in queous solutions.
- SciSpace. (2019). Oxidation of 2-mercaptopyridine N-oxide upon iodine agent: structural and FT-IR studies.
- Reddit. (2013). Handling thiols in the lab.
- Canadian Science Publishing. (n.d.). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines.
- University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP.
- Reddit. (2013). How would you purify air-sensitive materials (thiols) using column chromatography?.
- PubMed. (2005). Oxidation process induced by 2-mercaptopyrimidine at a mercury electrode.
- Reddit. (2024). Thiol Handling.
- ACS Publications. (2021). The Effect of Pyridine-2-thiolate Ligands on the Reactivity of Tungsten Complexes toward Oxidation and Acetylene Insertion.
- LookChem. (n.d.). This compound.
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- 13. reddit.com [reddit.com]
Technical Support Center: Preventing Oxidation of 2-Mercapto-4-methylpyridine
Welcome to the technical support center for 2-Mercapto-4-methylpyridine (CAS 18368-65-5). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile thiol compound.[1][2][3] A common challenge encountered during its use is the propensity of the thiol group to oxidize, forming the corresponding 4,4'-dimethyl-2,2'-dipyridyl disulfide. This dimerization can lead to decreased reaction yields, product impurities, and inconsistent experimental outcomes.
This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you maintain the integrity of your this compound and ensure reproducible results.
The Challenge: Understanding Thiol Oxidation
The sulfhydryl (-SH) group in this compound is susceptible to oxidation, a reaction that pairs two thiol molecules to form a disulfide (-S-S-) bond.[2][4] This process is often catalyzed by trace amounts of metal ions, exposure to atmospheric oxygen, and alkaline pH conditions. The reaction is autocatalytic, meaning its product can accelerate further oxidation.[5]
Mechanism of Oxidation
The oxidation typically proceeds via a deprotonated thiolate anion (RS⁻), which is more nucleophilic and susceptible to oxidation than the protonated thiol (RSH). The process can be summarized as:
-
Deprotonation: The thiol group loses a proton, forming a thiolate anion. This is more favorable at higher pH.
-
Oxidation: The thiolate anion is oxidized, often by molecular oxygen (O₂) or other oxidants, to form a thiyl radical (RS•).
-
Dimerization: Two thiyl radicals combine to form a stable disulfide bond (RS-SR).
Transition metals can facilitate this process by cycling between different oxidation states, catalyzing the electron transfer from the thiol to an oxidant like oxygen.[6]
Proactive Prevention: Best Practices for Handling and Storage
Maintaining the integrity of this compound begins with proper handling and storage from the moment it is received. Since the compound is air-sensitive, minimizing its exposure to oxygen is paramount.[7]
Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerator) | Slows the rate of oxidation and other potential degradation reactions.[1][7] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the thiol group to the disulfide.[7] The bottle should be flushed with inert gas before sealing. |
| Light | In the dark (Amber vial) | Minimizes potential light-induced degradation pathways.[7] |
| Moisture | Dry (Tightly sealed container) | Prevents hydrolysis and other moisture-related side reactions.[7] |
Solvent and pH Considerations
The stability of this compound is significantly influenced by the solvent and the pH of the solution.
-
Tautomerism and Solvent Polarity: In solution, 2-mercaptopyridines exist in a tautomeric equilibrium between the thiol form and the thione form. Polar solvents and self-association tend to shift the equilibrium toward the thione form, while the thiol form predominates in dilute solutions of nonpolar solvents.[8]
-
pH Stability: The thiol group is more stable under acidic to neutral conditions.[9] Alkaline conditions (high pH) promote the formation of the thiolate anion, which is much more readily oxidized. For aqueous solutions, maintaining a pH below 7 is advisable.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Workflow for Troubleshooting Disulfide Formation
This flowchart provides a logical sequence for diagnosing and resolving issues related to the oxidation of this compound.
Caption: Troubleshooting workflow for disulfide formation.
Q1: I'm seeing an unexpected peak in my HPLC/LC-MS analysis that corresponds to roughly double the mass of my starting material. Is this the disulfide?
A: It is highly likely. Disulfide formation is the most common dimerization reaction for thiols. To confirm, you can intentionally oxidize a small sample of your this compound (e.g., by exposing it to air in a basic solution) and see if the peak area increases. For definitive identification, characterization by high-resolution mass spectrometry or NMR would be required.
Q2: My reaction yield is consistently low when using this compound. How can I determine if oxidation is the cause?
A: First, analyze your crude reaction mixture by LC-MS or HPLC to check for the presence of the disulfide. If the disulfide is present, it indicates that a portion of your starting material was oxidized either before or during the reaction, making it unavailable to participate in the desired transformation and thus lowering your yield.
Q3: I work in an aqueous buffer. How can I prevent oxidation?
A: For aqueous systems, control of pH and oxygen content is critical.
-
pH Control: Buffer your solution to a pH between 4.5 and 6.5. Avoid basic conditions, as deprotonation to the thiolate makes the compound much more susceptible to oxidation.[10]
-
Deoxygenate: Thoroughly degas all buffers and solvents before use by sparging with an inert gas like argon or nitrogen for 15-30 minutes.[7]
-
Add a Reducing Agent: Include a small amount of a reducing agent in your buffer. Tris(2-carboxyethyl)phosphine (TCEP) is an excellent choice as it is effective over a wide pH range, odorless, and generally does not interfere with subsequent reactions like maleimide couplings.[6][11][12] Dithiothreitol (DTT) is also effective but works best at pH > 7 and can interfere with certain downstream applications.[11]
-
Add a Chelator: To prevent metal-catalyzed oxidation, add 1-5 mM of a chelating agent like EDTA to your buffers to sequester trace metal ions.[6]
Q4: Can I reverse disulfide formation if it has already occurred?
A: Yes. The disulfide bond can be cleaved back to the free thiol by treating the sample with a reducing agent. TCEP is often the preferred reagent for this purpose due to its stability and effectiveness.[10][11] A typical procedure would involve incubating the sample with a 5- to 10-fold molar excess of TCEP for 30-60 minutes at room temperature.
Frequently Asked Questions (FAQs)
What is the best solvent for storing this compound in solution? For short-term storage in solution, use a deoxygenated, anhydrous, non-polar organic solvent like dichloromethane or chloroform (note: solubility is slight).[1][13] For aqueous applications, prepare fresh solutions in degassed, slightly acidic buffers immediately before use. Avoid storing stock solutions in polar solvents like methanol or water for extended periods, as this can favor the less stable thione tautomer and promote degradation.[8]
How can I tell if my solid this compound has started to oxidize? Pure this compound typically appears as faint yellow crystals.[4] Significant oxidation may lead to a more pronounced yellow color or a change in texture. The most reliable method is to perform an analytical check (e.g., HPLC or melting point) on a small sample. The melting point of the pure compound is 177-178 °C.[1][2]
Are there alternatives to TCEP or DTT for preventing oxidation? Yes, other reducing agents like β-mercaptoethanol (β-ME) or reduced glutathione (GSH) can be used.[14][15] However, TCEP is often superior due to its stability, lack of odor, and effectiveness at acidic pH where thiols are more stable.[10][11]
I need to handle the material on an open bench. What is the single most important thing I can do to minimize oxidation? If you must handle it in the open, work quickly and prepare solutions in a degassed, slightly acidic buffer (pH 5-6). This minimizes the concentration of the highly reactive thiolate anion. However, for best results and reproducibility, using an inert atmosphere glovebox or Schlenk line is strongly recommended.[7][16]
Key Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
This protocol describes how to prepare a solution of this compound for use in aqueous reactions, such as bioconjugation.
-
Prepare the Buffer: Prepare a suitable buffer (e.g., 100 mM phosphate or MES) and adjust the pH to 6.0.
-
Add Stabilizers: To the buffer, add EDTA to a final concentration of 1 mM and TCEP to a final concentration of 0.5 mM.
-
Degas the Buffer: Place the buffer in a flask, seal with a septum, and sparge with argon or nitrogen gas for 20-30 minutes while stirring.
-
Dissolve the Thiol: Weigh the required amount of this compound in a separate vial. Using a gas-tight syringe, transfer the degassed, stabilized buffer to the vial to dissolve the compound to the desired concentration.
-
Usage: Use the solution immediately for the best results.
Protocol 2: Analytical Detection of Disulfide Impurity by HPLC
This is a general method for detecting the disulfide impurity. The exact conditions may need to be optimized for your specific equipment.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm and 280 nm.
-
Analysis: The disulfide, being more non-polar, will have a longer retention time than the parent thiol. The identity can be confirmed by LC-MS using the same method.
References
- LookChem. Cas 18368-65-5, this compound.
- Wikipedia. 2-Mercaptopyridine.
- Kersteen, B. & Yang, J. The role of thiols and disulfides in protein chemical and physical stability. Pharmaceutical Research (2016).
- ResearchGate. Scheme of redox reaction leading to formation of the final disulfide (II).
- Reddy, G. R. et al. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets. Journal of Enzyme Inhibition and Medicinal Chemistry (2017).
- ResearchGate. Reducing agent to break disulfide bonds in peroxidase enzyme: TCep or dtt?. (2012-10-01).
- NanoTemper. Reducing Agents - Definition and Relevance | Nanopedia.
- ResearchGate. Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. (2015-12-20).
- Reddit. Handling thiols in the lab : r/chemistry. (2013-10-04).
- ResearchGate. How to avoid oxidation of thiol, which has been previously reduced from disulfide, and consequently react it with a maleimide moiety?. (2021-05-09).
- PubMed. Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions. (2025-12-21).
Sources
- 1. lookchem.com [lookchem.com]
- 2. Buy this compound | 18368-65-5 [smolecule.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy this compound (EVT-380216) | 18368-65-5 [evitachem.com]
- 5. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. 18368-65-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nanotempertech.com [nanotempertech.com]
- 16. reddit.com [reddit.com]
Troubleshooting low conversion rates in 2-Mercapto-4-methylpyridine reactions
Technical Support Center: 2-Mercapto-4-methylpyridine Reactions
Welcome to the technical support guide for reactions involving this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges, particularly low conversion rates, encountered during synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles governing these reactions, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems.
Q1: My reaction with this compound is sluggish or failing. What are the most common culprits?
Low conversion can often be traced to a few key factors:
-
Reagent Quality and Stability: this compound can oxidize over time, especially if not stored properly. The primary oxidative byproduct is the corresponding disulfide, which is unreactive in many subsequent reactions.[1][2]
-
Incomplete Deprotonation: For reactions where the thiol acts as a nucleophile (e.g., S-alkylation), incomplete deprotonation to the thiolate is a primary cause of low yield. The choice of base is critical.[3][4]
-
Presence of Oxygen: The thiol group is susceptible to oxidation to a disulfide, a reaction that is often catalyzed by trace metals and air.[1][5] This dimerization consumes the starting material, leading to lower yields of the desired product.
-
Suboptimal Solvent Choice: The solubility of this compound and its salts can significantly impact reaction rates.[6] It has low solubility in water but is moderately soluble in organic solvents like ethanol and methanol.[6]
Q2: My reaction mixture is turning yellow or brown. Should I be concerned?
While this compound itself is a yellow crystalline solid, significant color changes can indicate side reactions or decomposition, particularly at elevated temperatures.[1] Running the reaction under an inert atmosphere (Nitrogen or Argon) can often mitigate these issues.[7]
Q3: How should I store and handle this compound to ensure its integrity?
To maintain the reagent's quality, it should be stored in a tightly sealed container in a refrigerator.[8][9] It is also advisable to store it under an inert atmosphere to minimize oxidation.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Troubleshooting S-Alkylation Reactions
S-alkylation is one of the most common reactions for this substrate. The core of this reaction is the deprotonation of the thiol to form a nucleophilic thiolate, followed by an SN2 reaction with an electrophile.[3]
Root Cause Analysis & Solutions:
-
Ineffective Deprotonation:
-
The Issue: The pKa of the thiol group in this compound is approximately 9.8.[6][9] The base used must be strong enough to deprotonate it effectively.
-
Troubleshooting Steps:
-
Base Selection: Ensure the base's conjugate acid has a pKa significantly higher than 9.8. Weaker bases like carbonates may result in an unfavorable equilibrium.
-
Stoichiometry: Use at least 1.05 equivalents of a suitable base.
-
Moisture Control: Strong bases like sodium hydride (NaH) are highly sensitive to moisture.[4] Ensure all glassware is oven-dried and solvents are anhydrous.
-
-
| Base | Conjugate Acid pKa | Typical Solvent | Comments |
| NaH | ~36 | THF, DMF | Excellent choice, but requires strict anhydrous conditions. |
| K₂CO₃ | ~10.3 | DMF, Acetonitrile | Can be effective, but may lead to slower reaction rates due to equilibrium. |
| NaOMe/NaOEt | ~16 | Methanol/Ethanol | Good for simple alkyl halides; solvent can participate in side reactions. |
| DBU | ~13.5 | THF, Acetonitrile | Strong, non-nucleophilic organic base. Good for sensitive substrates. |
-
Oxidative Dimerization (Disulfide Formation):
-
The Issue: Oxygen present in the reaction mixture can lead to the formation of 2,2'-disulfanediylbis(4-methylpyridine), consuming your starting material.[1][5]
-
Troubleshooting Workflow:
Caption: Workflow for diagnosing and preventing disulfide formation.
-
-
Poor Electrophile Reactivity or Side Reactions:
-
The Issue: Sterically hindered or electronically poor electrophiles will react slowly. Competing elimination reactions can also occur with secondary or tertiary halides, especially with stronger, bulkier bases at higher temperatures.
-
Troubleshooting Steps:
-
Consider using a more reactive electrophile (e.g., switching from an alkyl chloride to an iodide).
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize elimination.[10][]
-
-
Guide 2: Troubleshooting Mitsunobu Reactions
The Mitsunobu reaction allows for the S-alkylation of thiols with alcohols, proceeding with an inversion of stereochemistry at the alcohol's carbon center.[12][13]
Root Cause Analysis & Solutions:
-
Nucleophile Acidity:
-
The Issue: The Mitsunobu reaction requires the nucleophile to be acidic enough (pKa < 13) to protonate the betaine intermediate formed from the phosphine and the azodicarboxylate (e.g., DEAD or DIAD).[12][13] With a pKa of ~9.8, this compound is an excellent nucleophile for this reaction.[6] If the reaction is failing, this is unlikely to be the primary issue unless the medium is basic.
-
-
Side Reactions of Reagents:
-
The Issue: The most common side product results from the azodicarboxylate displacing the activated alcohol instead of the intended thiol nucleophile.[12] This can be exacerbated if the thiol is not sufficiently nucleophilic or is sterically hindered.
-
Troubleshooting Steps:
-
Order of Addition: A common protocol is to dissolve the alcohol, thiol, and triphenylphosphine in a suitable solvent (like THF), cool to 0 °C, and then slowly add the DEAD/DIAD.[12] This pre-formation of the components can favor the desired pathway.
-
Reagent Purity: Ensure the azodicarboxylate reagent is of high quality, as decomposition products can interfere with the reaction.
-
Caption: Simplified Mitsunobu reaction pathway with thiols.
-
Guide 3: Reactions Involving Metal Catalysis
-
The Issue: Sulfur-containing compounds, including thiols and thioethers, are notorious for poisoning transition metal catalysts (e.g., Palladium, Platinum, Nickel).[14][15] The sulfur atom can coordinate strongly to the metal center, blocking active sites and deactivating the catalyst.[16]
-
Troubleshooting & Mitigation Strategies:
-
Increase Catalyst Loading: While not ideal, increasing the catalyst loading can sometimes overcome partial poisoning.
-
Use Sulfur-Tolerant Ligands: Certain electron-rich or bulky phosphine ligands can sometimes improve catalyst performance in the presence of sulfur.
-
Alternative Catalytic Systems: In some cases, switching to a different metal catalyst that is less susceptible to sulfur poisoning may be necessary.
-
Substrate Modification: If possible, perform the metal-catalyzed reaction before introducing the thiol functionality.
-
Part 3: Experimental Protocols
Protocol 1: General Procedure for S-Alkylation
This protocol provides a robust starting point for the S-alkylation of this compound with a primary alkyl bromide.
-
Preparation:
-
Dry a round-bottom flask equipped with a magnetic stir bar under vacuum with a heat gun, and allow it to cool under a nitrogen atmosphere.
-
To the flask, add this compound (1.0 eq).
-
Add anhydrous solvent (e.g., THF or DMF, ~0.2 M concentration).
-
-
Deprotonation:
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., NaH, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
-
Alkylation:
-
Add the alkyl bromide (1.05 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
-
Monitoring & Workup:
-
Monitor the reaction progress by TLC or LC-MS.[4]
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Purification via Acid-Base Extraction
This technique is useful for removing non-acidic or non-basic impurities from the final product or starting material.[7]
-
Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate).
-
Extract the organic solution with an aqueous base (e.g., 1 M NaOH). The thiolate salt will move to the aqueous layer.
-
Separate the layers. Wash the aqueous layer with the organic solvent to remove any remaining impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with an aqueous acid (e.g., 1 M HCl) until the product precipitates.
-
Filter the solid product, wash with cold water, and dry under vacuum.
References
- EvitaChem. This compound (EVT-380216) | 18368-65-5.
- Wikipedia. Mitsunobu reaction.
- Zheng, B., et al. (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH.
- Wikipedia. 2-Mercaptopyridine.
- Organic Chemistry Portal. Mitsunobu Reaction.
- ResearchGate. Final Analysis: Sulfur as a Catalyst Poison.
- Organic Chemistry Portal. Mitsunobu Reaction - Common Conditions.
- MDPI. Flow Synthesis of 2-Methylpyridines via α-Methylation.
- LookChem. Cas 18368-65-5,this compound.
- YouTube. Thiol Alkylation. (2024).
- Master Organic Chemistry. Mitsunobu Reaction.
- ResearchGate. Scheme of redox reaction leading to formation of the final disulfide (II).
- RSC Publishing. Experimental investigation on the coupling mechanism between sulfur poisoning and hydrothermal aging of the Cu-SSZ-13 SCR catalyst.
- OUCI. Mechanisms of Catalyst Poisoning by Sulfur Species.
- ResearchGate. Interaction of 2- and 4-Mercaptopyridine with Pentacyanoferrates and Gold Nanoparticles.
- Creative Biolabs. Reaction Condition Optimization.
- NIH. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
- RSC Publishing. A stepwise one-pot synthesis of aliphatic thiols and their derivatives from acrylamides and sulfur.
- MDPI. Sulfur Poisoning Effects on Modern Lean NOx Trap Catalysts Components.
- Walailak Journal of Science and Technology. Unexpected Formation of a Disulfide from 2-Mercaptopyridine and Co(II).
- ResearchGate. Effects of Base, Electrophile, and Substrate on the Selective Alkylation of Heteroaromatic Systems.
- ResearchGate. Unexpected Formation of a Disulfide from 2-Mercaptopyridine and Co(II).
- PubMed. The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences.
- Chemistry LibreTexts. 15.7: Redox Reactions of Thiols and Disulfides.
- NIH. Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols.
- RSC Publishing. Molecular Structures and Protonation State of 2-Mercaptopyridine in Aqueous Solution.
Sources
- 1. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 2. View of Unexpected Formation of a Disulfide from 2-Mercaptopyridine and Co(II) [wjst.wu.ac.th]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buy this compound (EVT-380216) | 18368-65-5 [evitachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 18368-65-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Cas 18368-65-5,this compound | lookchem [lookchem.com]
- 10. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Experimental investigation on the coupling mechanism between sulfur poisoning and hydrothermal aging of the Cu-SSZ-13 SCR catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing N-Alkylation of 2-Mercapto-4-methylpyridine
Introduction
Welcome to the technical support center for the N-alkylation of 2-mercapto-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for this specific transformation. The N-alkylation of 2-mercaptopyridine derivatives is a critical reaction in the synthesis of various biologically active compounds. However, the presence of two nucleophilic centers—the nitrogen and sulfur atoms—often leads to challenges in achieving high selectivity and yield. This resource addresses common experimental issues in a direct question-and-answer format, grounded in established chemical principles and supported by peer-reviewed literature.
Troubleshooting Guide & FAQs
Q1: My primary problem is the formation of the S-alkylated product instead of the desired N-alkylated product. How can I improve N-selectivity?
A1: The competition between N- and S-alkylation is the most common challenge with 2-mercaptopyridine derivatives.[1] This arises because this compound exists in tautomeric equilibrium with its thione form, pyridine-2(1H)-thione.[2] The relative nucleophilicity of the nitrogen and sulfur atoms is influenced by several factors, including the solvent, base, and the nature of the alkylating agent.
Underlying Principle: Hard and Soft Acid-Base (HSAB) Theory & Kinetic vs. Thermodynamic Control
-
HSAB Theory: The sulfur atom is a "soft" nucleophile, while the nitrogen atom is a "harder" nucleophile. "Soft" electrophiles (e.g., alkyl iodides) tend to react faster with soft nucleophiles (sulfur), leading to the S-alkylated product. "Harder" electrophiles (e.g., alkyl sulfates) may favor reaction at the harder nitrogen center.
-
Kinetic vs. Thermodynamic Control: S-alkylation is often the kinetically favored, faster-forming product, while the N-alkylated product is typically the more thermodynamically stable product.[3][4][5] To favor the thermodynamic product, reaction conditions that allow for equilibration are necessary, such as higher temperatures and longer reaction times.[6][7]
Troubleshooting Steps:
-
Choice of Base and Solvent:
-
Favoring N-Alkylation (Thermodynamic Product): Use a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF.[8] The strong base completely deprotonates the substrate, and the polar aprotic solvent can help to favor the formation of the thermodynamically more stable N-alkylated product. Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like acetonitrile (MeCN) or DMF can also be effective.[9][10] Cesium carbonate, in particular, is often reported to enhance N-alkylation rates.[10]
-
Minimizing S-Alkylation (Kinetic Product): Avoid conditions that favor the kinetic product, such as using weaker bases in less polar solvents at low temperatures.
-
-
Reaction Temperature:
-
Nature of the Alkylating Agent:
-
While not always definitive, using alkylating agents with harder leaving groups (e.g., sulfates or tosylates) might slightly favor N-alkylation over those with softer leaving groups like iodide. However, the reactivity order of alkyl halides (iodide > bromide > chloride) also plays a significant role in the overall reaction rate.[11]
-
Q2: My reaction is very slow or gives a low yield, even after optimizing for N-selectivity. What are the possible causes and how can I improve the conversion?
A2: Low yields in N-alkylation reactions can stem from several factors, including insufficient nucleophilicity of the pyridine nitrogen, low reactivity of the alkylating agent, or suboptimal reaction conditions.[9][12]
Troubleshooting Steps:
-
Evaluate the Base and Deprotonation:
-
Incomplete deprotonation is a common reason for low reactivity. Ensure you are using at least a stoichiometric amount of a suitable base. For less reactive systems, a stronger base like NaH may be necessary to fully generate the nucleophilic pyridone anion.[9]
-
-
Assess the Alkylating Agent:
-
The reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl.[11] If you are using an alkyl chloride and observing low reactivity, switching to the corresponding bromide or iodide will likely increase the reaction rate.
-
Steric hindrance on the alkylating agent can significantly slow down the reaction.[13] If possible, use a less sterically hindered electrophile.
-
-
Solvent Choice:
-
Temperature and Reaction Time:
-
Additives:
-
In cases where an alkyl bromide or chloride is used, adding a catalytic amount of sodium or potassium iodide can facilitate the reaction via the Finkelstein reaction, generating the more reactive alkyl iodide in situ.
-
Q3: I am observing the formation of di-alkylated or other side products. How can I minimize these?
A3: The formation of over-alkylation products can occur if the mono-alkylated product is more nucleophilic than the starting material.[12] In the case of 2-mercaptopyridines, another potential side reaction is oxidation of the thiol to a disulfide.[2]
Troubleshooting Steps to Avoid Over-alkylation:
-
Control Stoichiometry:
-
Slow Addition of Alkylating Agent:
-
Adding the alkylating agent dropwise over a period of time can help to maintain a low concentration of the electrophile in the reaction mixture, thus minimizing the chance of a second alkylation event.[11]
-
-
Lower Reaction Temperature:
-
If over-alkylation is a significant issue, reducing the reaction temperature can help to control the reactivity.[12]
-
Troubleshooting Steps to Avoid Disulfide Formation:
-
Inert Atmosphere:
-
The thiol group of 2-mercaptopyridine can be oxidized to the corresponding 2,2'-dipyridyl disulfide, especially in the presence of air (oxygen).[2] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize this side reaction.
-
-
Degassed Solvents:
-
Using solvents that have been degassed prior to use can also help to reduce the amount of dissolved oxygen available for oxidation.
-
Data Presentation
Table 1: General Guidance on Reaction Conditions for N- vs. S-Alkylation
| Parameter | To Favor N-Alkylation (Thermodynamic) | To Favor S-Alkylation (Kinetic) |
| Base | Stronger bases (e.g., NaH) or effective inorganic bases (e.g., Cs₂CO₃)[8][9] | Weaker bases (e.g., triethylamine) |
| Solvent | Polar aprotic (DMF, DMSO, Acetonitrile)[9][10] | Less polar or protic solvents |
| Temperature | Higher temperatures (e.g., reflux)[3][8] | Lower temperatures (e.g., 0 °C to RT) |
| Reaction Time | Longer | Shorter |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation under Thermodynamic Control
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Add anhydrous DMF (or another suitable polar aprotic solvent).
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add the alkylating agent (1.05 eq.) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.[8]
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.[8]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Logical Flowchart for Troubleshooting N-Alkylation
Caption: Troubleshooting workflow for N-alkylation.
Reaction Pathway: N- vs. S-Alkylation
Caption: Competing N- and S-alkylation pathways.
References
- BenchChem. (n.d.). Troubleshooting side reactions in the N-alkylation of aniline.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
- BenchChem. (2025). Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkylation.
- BenchChem. (n.d.). Common side reactions in the alkylation of N-methylethanolamine and how to avoid them.
- Sciencemadness.org. (2022). Best Conditions For N-Alkylation?.
- Organic Chemistry Class Notes. (n.d.). Kinetic versus Thermodynamic Control of Reactions.
- ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction.
- Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.
- ACS Publications. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase.
- Dalal Institute. (n.d.). Kinetic and Thermodynamic Control.
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
- Wikipedia. (n.d.). 2-Mercaptopyridine.
- Chemistry LibreTexts. (2019). 7.18: 7-6 Structural and Solvent Effects in S_N Reactions.
- Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- ResearchGate. (n.d.). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. jackwestin.com [jackwestin.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Identification of Impurities in 2-Mercapto-4-methylpyridine Synthesis
Introduction
Welcome to the Technical Support Center for the synthesis of 2-Mercapto-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity identification and control during this specific synthesis. The purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount, as impurities can affect the safety, efficacy, and stability of the final drug product[1][2]. This document provides a structured, question-and-answer-based approach to troubleshooting, grounded in established analytical methodologies and chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect when synthesizing this compound?
A1: Impurities in the synthesis of this compound can be broadly categorized into three groups:
-
Process-Related Impurities: These originate from the synthetic route itself. They include unreacted starting materials (e.g., 2-chloro-4-picoline or 4-methylpyridine N-oxide), intermediates, and byproducts from side reactions[2][3].
-
Degradation Products: The most common degradation product is the corresponding disulfide, 2,2'-disulfanediylbis(4-methylpyridine) , formed by the oxidation of the thiol group in this compound[4]. This can occur during the reaction, workup, or storage, especially if exposed to air.
-
Residual Solvents: Organic volatile chemicals used during the synthesis or purification steps (e.g., propylene glycol, toluene, dichloromethane) that are not completely removed[5][6][7].
Q2: My final product has a yellow or brownish tint, but I expected a lighter color. What does this indicate?
A2: A yellow to brown discoloration often suggests the presence of oxidized impurities or other chromophoric byproducts. The primary suspect is the formation of the disulfide dimer, 2,2'-disulfanediylbis(4-methylpyridine), which can be colored[4]. The issue can be exacerbated by excessive heating during the reaction or purification, or prolonged exposure to air[8]. Performing the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) can help minimize this discoloration.
Q3: What is the best initial analytical technique to get a quick and reliable assessment of my sample's purity?
A3: For a robust initial assessment, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the industry standard[9][10]. A reverse-phase HPLC (RP-HPLC) method can effectively separate the main product from most process-related impurities and the common disulfide degradant, providing a quantitative measure of purity[1]. For monitoring the reaction's progress, Thin-Layer Chromatography (TLC) is a faster, more qualitative alternative[6][11].
Q4: How can I analytically differentiate the desired this compound from its disulfide impurity?
A4: Several techniques can distinguish the thiol from its disulfide:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most definitive method. The mass spectrometer will show the molecular ion peak for this compound (C₆H₇NS, approx. 125.03 m/z) and a distinct peak for the disulfide impurity at roughly double the mass (C₁₂H₁₂N₂S₂, approx. 248.05 m/z).
-
HPLC: The two compounds will have different retention times. Typically, the more nonpolar disulfide will have a longer retention time on a reverse-phase column than the parent thiol.
-
NMR Spectroscopy: In ¹H NMR, the proton signal for the thiol (-SH) will be absent in the disulfide spectrum. Changes in the chemical shifts of the pyridine ring protons will also be observed.
Impurity Troubleshooting Guide
This section provides a systematic approach to identifying and resolving specific impurity-related issues.
Problem 1: Presence of Unreacted Starting Materials
-
Symptoms: You observe peaks in your HPLC, GC, or NMR analysis that correspond to the known retention times or spectral patterns of your starting materials (e.g., 2-chloro-4-picoline, 4-methylpyridine N-oxide).
-
Causality: This is typically due to an incomplete reaction. The root causes can include insufficient reaction time, incorrect temperature, poor mixing, or degradation of a key reagent. For instance, in syntheses using sodium hydrosulfide, the reagent's quality is critical as it can be susceptible to oxidation.
-
Troubleshooting & Resolution:
-
Reaction Monitoring: Use TLC or HPLC to monitor the reaction until the starting material spot/peak is no longer visible.
-
Optimize Conditions: If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time.
-
Verify Reagent Stoichiometry and Purity: Ensure all reagents are added in the correct molar ratios. Verify the purity of key reagents, especially if they are hygroscopic or prone to degradation.
-
Purification: If a small amount of starting material remains, it can often be removed during purification. For example, the basicity of this compound allows for acid-base extraction to remove non-basic impurities[8].
-
Problem 2: High Levels of the Disulfide Impurity
-
Symptoms: A significant secondary peak is observed in the HPLC chromatogram. LC-MS analysis confirms this peak has a mass corresponding to the disulfide dimer.
-
Causality: The thiol group (-SH) is highly susceptible to oxidation, especially in the presence of oxygen (air), metal catalysts, or at basic pH. This dimerization can occur during the reaction itself or, more commonly, during the aqueous workup and subsequent isolation steps[4].
-
Troubleshooting & Resolution:
-
Inert Atmosphere: Conduct the reaction and workup under a nitrogen or argon atmosphere to minimize contact with oxygen.
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Controlled Workup: Keep the temperature low during workup. If an alkaline wash is used, perform it quickly and at a reduced temperature.
-
Reductive Purification: In some cases, a small amount of a reducing agent can be added during workup, though this must be carefully controlled to avoid introducing new impurities.
-
Purification: The disulfide can typically be separated from the thiol via column chromatography or recrystallization.
-
Table 1: Common Impurities and Identification Methods
| Impurity Name | Source | Recommended Analytical Technique(s) |
| 2-chloro-4-methylpyridine | Unreacted Starting Material[5] | HPLC, GC-MS, LC-MS |
| 4-methylpyridine N-oxide | Unreacted Starting Material[12] | HPLC, LC-MS |
| 2,2'-disulfanediylbis(4-methylpyridine) | Oxidation of Product[4] | HPLC, LC-MS, NMR |
| Positional Isomers | Impure Starting Material | HPLC, GC-MS, NMR |
| Residual Solvents (e.g., Toluene, DMF) | Incomplete Removal Post-Synthesis | GC-Headspace[1][7] |
Visualizing the Synthetic and Impurity Pathways
Synthetic Pathways
The diagram below illustrates two common synthetic routes to this compound.
Caption: Common synthetic routes to this compound.
Impurity Formation Pathway
This diagram shows the main product and the formation pathways of key impurities.
Caption: Formation of process-related and degradation impurities.
Analytical Methodologies & Protocols
A robust impurity profile requires validated analytical methods. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential techniques[13].
Protocol 1: Reverse-Phase HPLC for Purity Assessment
This method is designed to separate the main product from common, less volatile impurities.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile (Solvent B) and a phosphate buffer (e.g., 20mM KH₂PO₄, pH 3.0) (Solvent A).
-
Gradient Example: Start at 20% B, ramp to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL.
-
Causality: The reverse-phase C18 column separates compounds based on polarity. The polar thiol will elute earlier than the less polar disulfide dimer, allowing for clear separation and quantification.
Protocol 2: GC-MS for Residual Solvent and Volatile Impurity Analysis
This method is crucial for identifying and quantifying volatile organic impurities.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) and a headspace autosampler.
-
Column: A capillary column suitable for volatile organics, such as a DB-624 or equivalent (e.g., 30 m x 0.32 mm ID, 1.8 µm film thickness).
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 40°C (hold for 5 min), ramp to 240°C at 10°C/min (hold for 5 min).
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial. Add a suitable solvent (e.g., DMSO) and seal the vial. Incubate at a set temperature (e.g., 80°C) before injection.
-
Causality: The headspace technique samples the vapor above the solid/liquid sample, ensuring that only volatile components are introduced into the GC system. This protects the column from non-volatile materials and provides high sensitivity for residual solvents[1].
Troubleshooting Workflow for Unknown Impurities
When faced with an unknown impurity, a logical workflow is essential for efficient identification.
Caption: Logical workflow for the identification of unknown impurities.
References
- Process for preparing 2-mercaptopyridine-nu oxide.
- 2-Mercaptopyridine. Wikipedia. [Link]
- This compound. LookChem. [Link]
- 2-mercaptopyrimidine. Organic Syntheses. [Link]
- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. MDPI. [Link]
- Synthesis process of pyridine-N-oxide.
- This compound. LookChem. [Link]
- Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Impurity profiling and drug characterization: backdrop and approach. PHARMACEUTICAL SCIENCES. [Link]
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
- Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- Troubleshooting Guide | Download Table.
- The Synthesis and Microbiological Activity of 2-Mercapto-4-methoxypyridine-3-carbonitrile Derivatives.
- Synthesis and purification method of 2-amino-4-methylpyridine.
- Flow Synthesis of 2-Methylpyridines via α-Methyl
- Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar. [Link]
- Flow Synthesis of 2-Methylpyridines via α-Methylation.
- Industrialized method for preparing 2-mercaptopyridine.
- Recent trends in the impurity profile of pharmaceuticals.
- Impurities in Pharmaceuticals- A Review. SciSpace. [Link]
- Organic volatile impurities in pharmaceuticals. Express Pharma. [Link]
- Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2.
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- 12. 4-ピコリンN-オキシド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. ijprajournal.com [ijprajournal.com]
Technical Support Center: Challenges in Scaling Up the Synthesis of 2-Mercapto-4-methylpyridine
Welcome to the technical support center for the synthesis of 2-Mercapto-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling up the production of this important heterocyclic compound. Here, we provide in-depth, experience-driven advice in a troubleshooting format to ensure the successful and efficient synthesis of this compound.
Introduction
This compound, also known as 4-methyl-2-pyridinethiol, is a versatile intermediate in organic synthesis.[1] Its unique structure, featuring a pyridine ring with both a methyl and a thiol group, makes it a valuable building block in the pharmaceutical and materials science industries.[1][2] Notably, it serves as a key precursor for various biologically active molecules, including potential anti-tuberculosis agents.[2]
While laboratory-scale synthesis may be straightforward, scaling up production presents a unique set of challenges. This guide addresses these issues head-on, providing practical solutions grounded in chemical principles.
Frequently Asked Questions (FAQs) and Troubleshooting
Issue 1: Low Yield and Incomplete Conversion
Q1: We are observing significantly lower yields than expected when moving from a 1g to a 100g scale. What are the likely causes?
A1: Several factors can contribute to decreased yield during scale-up. Let's break them down:
-
Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat transfer less efficient. This can lead to localized "hot spots" or "cold spots" within the reactor, resulting in side reactions or incomplete conversion. For instance, in the common synthesis from 2-chloro-4-methylpyridine and a sulfur source like sodium hydrosulfide, inadequate heating can slow down the nucleophilic aromatic substitution, while excessive heat can promote decomposition.[3]
-
Mixing Inefficiencies: What works in a small flask with a magnetic stir bar may not be sufficient for a large reactor. Poor mixing can lead to concentration gradients, meaning reactants are not encountering each other effectively. This is particularly critical in heterogeneous reactions.
-
Extended Reaction Times: Due to the aforementioned heat and mass transfer limitations, larger-scale reactions often require significantly longer reaction times to reach completion.[4][5] Simply multiplying the lab-scale reaction time by the scale-up factor is rarely effective.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for addressing low yields.
Issue 2: Impurity Profile and Purification Challenges
Q2: On a larger scale, we are seeing a significant increase in a disulfide byproduct. Why is this happening and how can we prevent it?
A2: The thiol group in this compound is susceptible to oxidation, leading to the formation of the corresponding disulfide, 2,2'-dithiobis(4-methylpyridine).[6][7] This is a common issue, especially during workup and purification when the product is exposed to air.
-
Mechanism of Oxidation: The oxidation is often autocatalytic, particularly in the presence of amine catalysts.[7] The presence of trace metals can also catalyze this reaction.
-
Prevention Strategies:
-
Inert Atmosphere: Conduct the reaction and, crucially, the workup and isolation steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant during workup can be beneficial, although this will need to be removed in a subsequent step.
-
pH Control: The rate of thiol oxidation can be pH-dependent. Maintaining a slightly acidic pH during workup can sometimes suppress disulfide formation.
-
Q3: We are struggling to remove unreacted starting material (e.g., 2-chloro-4-methylpyridine) from our final product. What purification strategies are most effective at scale?
A3: Purification is a critical and often challenging aspect of scaling up.
-
Acid-Base Extraction: A highly effective method is to utilize the acidic nature of the thiol group and the basicity of the pyridine nitrogen.
-
Dissolve the crude product in a suitable organic solvent.
-
Wash with a dilute aqueous acid solution (e.g., 1M HCl). The unreacted 2-chloro-4-methylpyridine, being basic, will be protonated and move into the aqueous layer.[4]
-
The this compound can then be isolated from the organic layer. Alternatively, if the product also partitions into the acidic aqueous layer, the layers can be separated, and the aqueous layer neutralized to precipitate the purified product.
-
-
Recrystallization: This is a powerful technique for removing impurities, provided a suitable solvent system can be identified. Ethanol is often a good starting point for recrystallizing this compound.[2]
-
Column Chromatography: While effective at the lab scale, column chromatography can be costly and time-consuming for large quantities. It is generally reserved for the purification of high-value compounds or when other methods fail.
Issue 3: Thiol-Thione Tautomerism
Q4: We observe two distinct species in our NMR analysis of the final product. Is this an impurity?
A4: Not necessarily. This compound exists as a mixture of two tautomers: the thiol form (4-methylpyridine-2-thiol) and the thione form (4-methyl-1H-pyridine-2-thione).[6][7]
Caption: Thiol-Thione Tautomerism of this compound.
The equilibrium between these two forms is influenced by the solvent, temperature, and concentration.[7] In the solid state and in polar solvents, the thione form is generally dominant.[6] This is an inherent property of the molecule and not an impurity. It's important to be aware of this when characterizing the final product.
Recommended Synthesis Protocol (100g Scale)
This protocol is based on the reaction of 2-chloro-4-methylpyridine with sodium hydrosulfide.
Safety First: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9][10] This reaction should be performed in a well-ventilated fume hood.[10][11]
Reagents and Equipment:
| Reagent/Equipment | Quantity/Specification |
| 2-Chloro-4-methylpyridine | 100 g |
| Sodium Hydrosulfide (anhydrous) | 66 g |
| N,N-Dimethylformamide (DMF) | 500 mL |
| 2L Three-neck round-bottom flask | - |
| Mechanical stirrer | - |
| Thermometer | - |
| Condenser | - |
| Nitrogen inlet/outlet | - |
Step-by-Step Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.
-
Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes.
-
Reagent Addition: Add the sodium hydrosulfide and DMF to the reaction flask.
-
Heating: Begin stirring and heat the mixture to 80-90 °C.
-
Substrate Addition: Slowly add the 2-chloro-4-methylpyridine to the reaction mixture over 30-45 minutes. An exotherm may be observed; control the addition rate to maintain the temperature below 100 °C.
-
Reaction: After the addition is complete, maintain the reaction temperature at 90-95 °C for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into 1.5 L of ice-water with stirring.
-
Acidify the aqueous mixture to a pH of 5-6 with concentrated hydrochloric acid. A precipitate will form.
-
Stir the slurry for 30 minutes in an ice bath.
-
-
Isolation and Purification:
-
Collect the solid by vacuum filtration and wash the filter cake with cold water.
-
Recrystallize the crude solid from ethanol to yield pure this compound as a pale yellow solid.[2]
-
Dry the product under vacuum.
-
Handling and Storage
This compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[8] It is incompatible with strong oxidizing agents.[8]
References
- Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Mercapto-4-methylpyrimidine hydrochloride.
- Benchchem. (n.d.). This compound | 18368-65-5.
- EvitaChem. (n.d.). Buy this compound (EVT-380216) | 18368-65-5.
- Thermo Fisher Scientific. (2010).
- Cole-Parmer. (n.d.).
- Sigma-Aldrich. (2025).
- Jubilant Ingrevia. (2024).
- MDPI. (2015).
- Wikipedia. (n.d.). 2-Mercaptopyridine.
- LookChem. (n.d.). Cas 18368-65-5,this compound.
- HETEROCYCLES. (2008).
- Google Patents. (n.d.). US4080329A - Process for the manufacture of 2-mercapto pyridine-1-oxides.
- Synchem. (n.d.). This compound.
- NIH. (n.d.).
- Google Patents. (n.d.). CN101941942A - Industrialized method for preparing 2-mercaptopyridine.
- Organic Syntheses. (n.d.). 2-mercaptopyrimidine.
- ScienceDirect. (n.d.).
- NIH. (2025).
- NIH. (2015).
- YouTube. (2022).
- European Patent Office. (n.d.). Mercapto-substituted pyridine compounds and process for preparing the same - EP 0298752 A2.
- Sigma-Aldrich. (n.d.). 2-Mercapto-4-methylpyrimidine 99 6959-66-6.
- ResearchGate. (2025).
- LookChem. (n.d.). This compound.
- ResearchGate. (n.d.). Thiocyanation of the 2‐pyridones with various substituents on pyridine ring.
- Chemrio. (n.d.). This compound; 2(1H)-Pyridinethione,4-methyl.
- Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
- ResearchGate. (2025).
- Guidechem. (n.d.).
- Semantic Scholar. (n.d.).
- ResearchGate. (2025). Interaction of 2- and 4-Mercaptopyridine with Pentacyanoferrates and Gold Nanoparticles † | Request PDF.
- Sigma-Aldrich. (n.d.). 2-Mercapto-4-methylpyrimidine 99 6959-66-6.
- Benchchem. (2025).
- Semantic Scholar. (n.d.).
- Benchchem. (2025). Technical Support Center: Scale-up Synthesis of 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine.
- Biopharma Trend. (2025).
Sources
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- 5. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
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Technical Support Center: A Guide to Handling Air-Sensitive Reactions with 2-Mercapto-4-methylpyridine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical advice for handling air-sensitive reactions involving 2-Mercapto-4-methylpyridine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges you may encounter during your experiments, ensuring the integrity and success of your research.
Understanding the Challenge: The Dual Sensitivity of this compound
This compound (C₆H₇NS) is a versatile heterocyclic compound featuring a pyridine ring substituted with a methyl group and a thiol (-SH) group.[1][2] This unique structure provides dual functionality, making it a valuable intermediate in pharmaceuticals, organic synthesis, and coordination chemistry.[1][3] However, the thiol group is highly susceptible to oxidation, and the pyridine nitrogen can be reactive, making this compound particularly sensitive to atmospheric oxygen and moisture.[4][5] Improper handling can lead to the formation of disulfides, sulfoxides, or other unwanted byproducts, ultimately resulting in low yields and inconsistent results.[1][4][5]
This guide will equip you with the necessary knowledge and techniques to confidently handle this compound and other air-sensitive reagents, ensuring the reproducibility and success of your reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving low yields. What are the likely causes and how can I troubleshoot this?
Low yields in reactions involving this compound are often attributed to its air sensitivity.[5] The primary culprit is the oxidation of the thiol group to form a disulfide dimer (4,4'-dimethyl-2,2'-dipyridyl disulfide), which effectively removes your starting material from the desired reaction pathway.[5]
Troubleshooting Steps:
-
Analyze the Crude Product: Before extensive purification, analyze a small sample of your crude reaction mixture using techniques like NMR or GC-MS. This will help determine if the issue is poor conversion of the starting material or the formation of side products like the disulfide.[5]
-
Evaluate Reagent Purity: Ensure the this compound you are using is of high purity. Impurities can catalyze decomposition or side reactions.
-
Optimize Reaction Conditions:
-
Inert Atmosphere: The most critical factor is the rigorous exclusion of oxygen.[5] Conduct the reaction under a positive pressure of an inert gas such as high-purity nitrogen or argon.[5][6]
-
Deoxygenated Solvents: Use solvents that have been thoroughly deoxygenated.[5] This can be achieved by sparging with an inert gas for an extended period or by the freeze-pump-thaw method.[7]
-
Temperature Control: While some reactions require elevated temperatures, excessive heat can promote side reactions. Carefully control the reaction temperature.
-
pH Control: In some cases, maintaining a low pH can help to minimize thiol oxidation.[5]
-
Q2: I'm observing a significant amount of disulfide formation in my reaction mixture. How can I prevent this?
Disulfide formation is a direct consequence of thiol oxidation by atmospheric oxygen.[5][8] The following preventative measures are crucial:
-
Rigorous Inert Atmosphere: Employing standard air-sensitive techniques is non-negotiable. This includes using a Schlenk line or a glove box to maintain an oxygen-free environment throughout the setup, reaction, workup, and purification stages.[7][9]
-
Proper Glassware Preparation: All glassware must be thoroughly dried to remove adsorbed moisture. Oven-drying overnight at 125°C or flame-drying under vacuum are effective methods.[7][10][11] Assemble the glassware while still hot and immediately flush with a dry inert gas.[7][11]
-
Secure Joint Sealing: Use high-quality grease on all ground-glass joints to ensure an airtight seal.[7][10]
Experimental Protocols: Mastering Air-Sensitive Techniques
Success with this compound hinges on the proficient execution of air-sensitive techniques. Below are detailed protocols for essential procedures.
Protocol 1: Setting Up a Reaction Under an Inert Atmosphere (Schlenk Line Technique)
A Schlenk line is a dual-manifold system that allows for the alternation between vacuum and a supply of inert gas, enabling the manipulation of air-sensitive compounds in standard laboratory glassware.[9]
Materials:
-
Schlenk flask (round-bottom flask with a sidearm and stopcock)[7]
-
Rubber septa
-
Inert gas source (Nitrogen or Argon) with a regulator
-
Vacuum pump
-
Syringes and needles
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas.[10][11]
-
Assembly: Assemble the reaction apparatus (e.g., Schlenk flask with a condenser) and connect the sidearm of the flask to the Schlenk line via thick-walled rubber tubing.[7]
-
Purging the System:
-
Evacuate the flask by opening the stopcock to the vacuum manifold.
-
Refill the flask with inert gas by switching the stopcock to the inert gas manifold.
-
Repeat this vacuum/inert gas cycle at least three times to ensure all air is removed.
-
-
Maintaining Positive Pressure: After the final purge cycle, leave the flask under a slight positive pressure of inert gas. This is monitored by the bubbling rate (1-2 bubbles per second) in the mineral oil bubbler connected to the end of the inert gas manifold.[12]
Diagram: Schlenk Line Setup for an Air-Sensitive Reaction
Caption: A typical Schlenk line setup for performing reactions under an inert atmosphere.
Q3: How should I properly store and handle this compound to maintain its stability?
Proper storage is critical to prevent degradation.
-
Storage Conditions: Store this compound in a tightly sealed container in a refrigerator.[2][13] The container should be flushed with an inert gas before sealing.
-
Handling Solid Reagent: If the reagent is a solid, it is best handled inside a glove box with an inert atmosphere.[7][14] If a glove box is unavailable, a positive flow of inert gas over the solid during weighing and transfer can minimize air exposure.[14]
-
Handling Liquid Reagents/Solutions: Use dry, inert-gas-flushed syringes and needles for transferring solutions of this compound.[14][15] The use of Sure/Seal™ bottles, which have a resealable septum, is highly recommended for storing and dispensing air-sensitive liquids.[10][11]
Protocol 2: Transferring an Air-Sensitive Liquid Reagent Using a Syringe
This protocol outlines the standard procedure for transferring an air-sensitive liquid, such as a solution of this compound, from a storage bottle to a reaction flask.
Procedure:
-
Prepare the Syringe: Use an oven-dried syringe and needle. Flush the syringe with inert gas several times.[14]
-
Pressurize the Reagent Bottle: Puncture the septum of the reagent bottle (e.g., a Sure/Seal™ bottle) with a needle connected to the inert gas line to create a slight positive pressure.
-
Withdraw the Reagent: Insert the needle of the prepared syringe through the septum and into the liquid. Withdraw the desired volume. It is good practice to withdraw a small amount of inert gas into the syringe after the liquid to act as a buffer.[15][16]
-
Transfer to the Reaction Flask: Quickly transfer the syringe to the reaction flask and pierce the septum. First, inject the inert gas buffer, then slowly add the liquid reagent to the reaction mixture.[15][16]
-
Rinse the Syringe: After transfer, immediately rinse the syringe and needle with a suitable dry solvent to quench any residual reactive material.[17]
Diagram: Syringe Transfer of an Air-Sensitive Reagent
Caption: Workflow for the safe transfer of an air-sensitive liquid using a syringe.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate or proceeds very slowly. | 1. Deactivated reagent due to air/moisture exposure. 2. Impure or wet solvent. 3. Insufficient reaction temperature. | 1. Use a fresh, properly stored batch of this compound. 2. Ensure solvents are rigorously dried and deoxygenated.[5][14] 3. Gradually increase the reaction temperature while monitoring for product formation. |
| Inconsistent results between batches. | 1. Variable levels of atmospheric moisture.[14] 2. Inconsistent application of inert atmosphere techniques. 3. Purity of starting materials varies. | 1. Standardize glassware drying and solvent preparation protocols. 2. Adhere strictly to Schlenk line or glove box procedures for every experiment. 3. Verify the purity of each new batch of reagents before use. |
| Product degradation during workup or purification. | 1. Exposure to air during extraction or chromatography. 2. Incompatible workup conditions (e.g., pH). | 1. Perform aqueous workups with deoxygenated solutions and under a blanket of inert gas. Consider using a glove box for extractions. 2. For chromatography, use deoxygenated solvents and consider flash chromatography under a positive pressure of inert gas. 3. Test the stability of your product to the workup conditions on a small scale before processing the entire batch.[18] |
Safety First: Handling Thiols
Beyond air sensitivity, it is important to remember that thiols often have a strong, unpleasant odor.
-
Ventilation: Always handle this compound and other thiols in a well-ventilated chemical fume hood.[12]
-
Waste Disposal: Quench any residual thiol in glassware and waste streams with a bleach solution before disposal. Glassware should be soaked in a bleach bath overnight.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.
By understanding the inherent reactivity of this compound and diligently applying the techniques outlined in this guide, you can significantly improve the success rate and reproducibility of your air-sensitive reactions.
References
- This compound | 18368-65-5 - Benchchem. (URL: )
- Buy this compound (EVT-380216) | 18368-65-5 - EvitaChem. (URL: )
- Technical Support Center: Best Practices for Handling Moisture-Sensitive Reagents in Pyridine Synthesis - Benchchem. (URL: )
- Buy this compound | 18368-65-5 - Smolecule. (URL: )
- troubleshooting low yields in thiol synthesis - Benchchem. (URL: )
- Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014-02-22). (URL: )
- Cas 18368-65-5,this compound - LookChem. (URL: )
- Inert Atmosphere - YouTube. (2022-02-01). (URL: [Link])
- Technical Support Center: Preventing Thiol Oxidation During Chemical Analysis - Benchchem. (URL: )
- Inert Atmosphere, with no O2 - YouTube. (2022-02-01). (URL: [Link])
- 2-Mercaptopyridine - Wikipedia. (URL: [Link])
- Inert atmosphere methods | Laboratory techniques - Biocyclopedia. (URL: [Link])
- Handling air-sensitive reagents AL-134 - Division of Research Safety. (URL: [Link])
- 2.3 The Manipulation of Air-Sensitive Compounds. (URL: [Link])
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- Material Safety Data Sheet - 2-Mercaptopyridine, 99% - Cole-Parmer. (URL: [Link])
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Technical Support Center: A Researcher's Guide to Purifying 2-Mercapto-4-methylpyridine
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth, field-proven strategies for the purification of 2-Mercapto-4-methylpyridine, focusing specifically on the common challenge of removing unreacted starting materials. As Senior Application Scientists, we understand that the success of a synthesis is not just in the reaction, but in the isolation of a pure product. This document is structured to provide direct answers and robust protocols to navigate the complexities of your purification workflow.
Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most common initial queries encountered during the purification of this compound.
Q1: I've completed my synthesis. What are the most likely unreacted starting materials I need to remove?
A: Based on common synthetic routes, the primary unreacted starting materials you are likely to encounter are 2-chloro-4-methylpyridine and a sulfur source, typically thiourea or sodium hydrosulfide .[1][2][3] The synthesis of 2-mercaptopyridines often involves the nucleophilic substitution of a halogenated pyridine with a sulfur-containing reagent.[1][2] Therefore, any incomplete reaction will leave these precursors in your crude product mixture. Identifying these is the first step toward selecting an effective purification strategy.
Q2: My crude product is a discolored solid. What is the most straightforward purification method I should attempt first?
A: For a solid product like this compound (Melting Point: 177-178 °C), recrystallization is the most powerful and direct initial purification technique.[4][5] This method leverages differences in solubility between your desired product and impurities at varying temperatures.[6] A successful recrystallization can rapidly remove both unreacted starting materials and reaction byproducts, often yielding a product of high purity in a single step. Ethanol is a frequently cited solvent for this compound.[4]
Q3: How do I decide which purification strategy—recrystallization, extraction, or chromatography—is best for my situation?
A: The optimal strategy depends on the nature of the impurities and the physical state of your product. A logical workflow is essential. We recommend a decision-making process that prioritizes simpler, less labor-intensive methods first.
The following workflow diagram outlines a systematic approach to purification:
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Technical Support Center: Catalyst Poisoning Issues with 2-Mercapto-4-methylpyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst poisoning encountered when using 2-Mercapto-4-methylpyridine. This molecule, while a valuable building block, presents unique challenges due to its dual-functionality, acting as a potent poison to many common catalytic systems.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the challenges posed by this compound in catalysis.
Q1: What is catalyst poisoning?
Catalyst poisoning is the deactivation of a catalyst's active sites through strong chemisorption of a chemical species present in the reaction medium.[1][2] This binding prevents or blocks reactant molecules from accessing these sites, leading to a significant reduction or complete loss of catalytic activity.[3][4] Depending on the strength of the interaction, poisoning can be reversible or irreversible.[5]
Q2: Why is this compound a particularly potent catalyst poison?
This compound contains two distinct functional groups that can independently poison a catalyst:
-
Thiol Group (-SH): Sulfur compounds are notorious poisons for many transition metal catalysts.[6] The thiol group strongly and often irreversibly binds to metal surfaces, forming stable metal-sulfur bonds (sulfides) that block active sites.[5][6] This strong affinity is a primary cause of deactivation in reactions like hydrogenation and cross-coupling.[7]
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a Lewis base. This nitrogen can coordinate strongly to the acidic metal center of a catalyst, particularly in its higher oxidation states (e.g., Pd(II) in cross-coupling cycles).[8][9] This coordination can compete with substrates or ligands, disrupting the catalytic cycle.[8]
The presence of both a strong sulfur-based poison and a coordinating nitrogen heterocycle in one molecule makes this compound a formidable challenge for many catalytic systems.
Q3: Which types of catalysts are most susceptible to poisoning by this compound?
Late transition metals, which are widely used in hydrogenation, cross-coupling, and other organic transformations, are highly susceptible. This includes, but is not limited to:
-
Palladium (Pd): Extremely vulnerable, especially in Pd/C, Pd(OAc)₂, and various Pd(0)/Pd(II) cross-coupling systems (e.g., Suzuki, Heck, Sonogashira).[1][10]
-
Platinum (Pt): Commonly used in hydrogenation (e.g., PtO₂) and emission control catalysis, Pt is readily poisoned by sulfur.[11][12]
-
Nickel (Ni): Catalysts like Raney® Nickel, used in hydrogenation and methylation, are highly sensitive to sulfur poisoning.[5][13]
-
Rhodium (Rh) & Ruthenium (Ru): These are also susceptible, particularly in hydrogenation and C-H activation reactions.[14][15]
Q4: What are the typical symptoms of catalyst poisoning in my reaction?
The most common indicators that your catalyst is being poisoned include:
-
Stalled or Incomplete Reactions: The reaction stops before all the starting material is consumed, even with extended reaction times.
-
Reduced Reaction Rate: The reaction proceeds much slower than expected compared to similar substrates that do not contain a thiol or pyridine moiety.
-
Formation of Inactive Byproducts: In palladium catalysis, the formation of palladium black (finely divided Pd(0) metal) is a visual indicator of catalyst decomposition and deactivation.[8]
-
Inconsistent Results: Difficulty in reproducing results between runs, which may be due to varying levels of active catalyst remaining.
Troubleshooting Guide: A Problem-Oriented Approach
This guide is structured around common experimental issues. Follow the diagnostic steps and proposed solutions to address catalyst deactivation.
Issue 1: Reaction shows low or no conversion.
This is the most direct symptom of severe catalyst poisoning. The active sites are likely blocked by the this compound substrate.
Workflow for Troubleshooting Low Reaction Yield
Caption: Troubleshooting workflow for low reaction yield.
1. Diagnostic Steps:
-
Confirm Reagent Purity: Ensure all starting materials, especially the this compound, are of high purity. Impurities can exacerbate poisoning.[16]
-
Run a Control Experiment: If possible, run the reaction with a similar substrate that lacks the thiol group (e.g., 4-methylpyridine or 2-bromo-4-methylpyridine). A significantly higher reaction rate in the control is strong evidence of poisoning.[8]
-
Analyze the Catalyst Post-Reaction: Techniques like XPS or elemental analysis can detect sulfur on the catalyst surface.[16] Visual inspection for palladium black is also a key indicator for Pd-catalyzed reactions.[8]
2. Potential Solutions & Protocols:
-
Solution A: Increase Catalyst and/or Ligand Loading (Pragmatic Approach)
-
Rationale: This is often the quickest fix. By adding more catalyst, you provide a sacrificial amount that can be poisoned while leaving enough active catalyst to complete the reaction.[8] Increasing the ligand-to-metal ratio can sometimes protect the metal center.
-
Causality: This is a brute-force method that compensates for the poisoned sites with an excess of new ones. It does not solve the underlying problem and increases costs, making it unsuitable for large-scale synthesis.
-
Recommendation: Incrementally increase catalyst loading (e.g., from 1 mol% to 5 mol%, then 10 mol%). Monitor for yield improvement versus cost.
-
-
Solution B: Protect the Thiol Group (Chemical Strategy)
-
Rationale: The thiol group is often the more aggressive poison. Temporarily converting it to a less coordinating functional group, like a thioether or thioester, can render it "invisible" to the catalyst during the reaction.[7][15]
-
Causality: Protecting groups mask the reactive thiol, preventing its strong coordination to the metal center.[7] The protecting group is then removed in a subsequent step to yield the final desired product.
-
Recommendation: See Protocol 1: S-Acetylation as a Protective Strategy for this compound .
-
-
Solution C: Employ a More Robust Catalytic System (System Re-Design)
-
Rationale: Some catalyst systems are inherently more resistant to poisoning. This may involve using sterically bulky ligands that shield the metal center or employing catalysts designed for challenging substrates.
-
Causality: Bulky ligands can create a "protective pocket" around the metal, making it harder for the pyridine nitrogen or thiol to coordinate while still allowing smaller reactants to access the active site.[8] Certain catalyst supports can also impart stability.[17]
-
Recommendation: For cross-coupling, consider using sterically demanding phosphine ligands (e.g., Buchwald or Herrmann-type ligands) or N-heterocyclic carbene (NHC) ligands, which form very stable bonds with the metal.[18]
-
Issue 2: Reaction is sluggish and produces significant byproducts.
This may indicate partial or selective poisoning, where the catalyst is not fully deactivated but its electronic or steric properties are altered.
1. Diagnostic Steps:
-
Characterize Byproducts: Use LC-MS, GC-MS, and NMR to identify the structure of major byproducts. This can provide clues about which reaction pathway is being favored or inhibited.
-
Monitor Reaction Profile: Take aliquots over time to understand when byproduct formation begins. Does it happen from the start, or only after a certain amount of conversion?
2. Potential Solutions:
-
Solution A: Modify Reaction Conditions
-
Rationale: Temperature, solvent, and base can influence the equilibrium of poison binding and the stability of catalytic intermediates.
-
Causality: Lowering the temperature may reduce the rate of irreversible catalyst decomposition pathways.[19] A change in solvent could alter the solubility and binding affinity of the poison.
-
Recommendation: Screen a range of temperatures. While higher temperatures can sometimes overcome poisoning, they can also accelerate catalyst decomposition.[8] Test different solvents and bases to find an optimal combination.
-
-
Solution B: Consider Intentional "Selective Poisoning"
-
Rationale: While counterintuitive, sometimes adding a different, less potent poison can improve selectivity. This is an advanced technique used to selectively inhibit pathways leading to byproducts.
-
Causality: A classic example is the Lindlar catalyst, where palladium is intentionally poisoned with lead acetate and quinoline to stop the hydrogenation of alkynes at the alkene stage, preventing over-reduction.[1] A similar principle could apply if a specific side reaction is occurring on highly active sites that can be selectively blocked.
-
Recommendation: This is a high-risk, high-reward strategy for advanced users. It requires a deep understanding of the reaction mechanism.
-
Data Summary
The following table summarizes the susceptibility of common catalysts to the poisoning functionalities present in this compound and outlines mitigation strategies.
| Catalyst Type | Poisoning Moiety | Susceptibility | Common Mitigation Strategies | Efficacy |
| Pd/C, PtO₂ | Thiol (-SH) | Very High | Feedstock purification, Use of protecting groups | High |
| (Hydrogenation) | Pyridine (N) | Moderate | Use of acidic additives (e.g., AcOH) to protonate N | Moderate |
| Pd(PPh₃)₄, Pd(OAc)₂ | Thiol (-SH) | Very High | Protecting groups, Thiol scavengers | High |
| (Cross-Coupling) | Pyridine (N) | High | Increased catalyst/ligand loading, Bulky ligands | Moderate-High |
| Raney® Nickel | Thiol (-SH) | Extreme | Rigorous feedstock purification is essential | High |
| (Hydrogenation) | Pyridine (N) | Moderate | Reaction condition optimization | Low-Moderate |
| Ru/Rh Complexes | Thiol (-SH) | High | Ligand design, Protecting groups | Moderate |
| (Various) | Pyridine (N) | Moderate-High | Use of more robust catalyst systems | Moderate |
Experimental Protocols & Visualizations
Mechanism of Catalyst Poisoning
The diagram below illustrates how both the thiol and pyridine functionalities of the molecule can simultaneously or independently bind to a palladium metal center, blocking it from participating in a catalytic cycle.
Caption: Dual-mode poisoning of a Palladium center.
Protocol 1: S-Acetylation as a Protective Strategy for this compound
This protocol converts the thiol group to a thioester, which is significantly less coordinating and generally stable to common cross-coupling conditions.
Materials:
-
This compound
-
Acetyl chloride or Acetic anhydride
-
A suitable base (e.g., Triethylamine or Pyridine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 1.0 equivalent of this compound in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add 1.2 equivalents of triethylamine to the solution and stir for 5 minutes.
-
Acetylation: Slowly add 1.1 equivalents of acetyl chloride dropwise to the stirring solution. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product, S-(4-methylpyridin-2-yl) ethanethioate, can be purified by column chromatography if necessary.
-
Deprotection (Post-Catalysis): The acetyl group can typically be removed after the main catalytic reaction using basic hydrolysis (e.g., with NaOH or K₂CO₃ in methanol).
Protocol 2: General Guide for Ex-Situ Catalyst Regeneration (Palladium on Carbon)
This protocol is for attempting to recover a sulfur-poisoned Pd/C catalyst. Perform this with extreme caution in a well-ventilated fume hood.
Materials:
-
Spent, poisoned Pd/C catalyst
-
Alkaline solution (e.g., 1 M NaOH)
-
Distilled water
-
Tube furnace
-
Hydrogen gas source (handle with extreme care)
Procedure:
-
Recovery: Recover the spent Pd/C from the reaction mixture by filtration.
-
Chemical Wash: Create a slurry of the catalyst in a dilute alkaline solution. This step aims to convert some strongly adsorbed sulfur species into more soluble forms.[20] Stir for 1-2 hours at room temperature.
-
Rinsing: Filter the catalyst and wash thoroughly with copious amounts of deionized water until the filtrate is neutral (pH ~7). Dry the catalyst completely in a vacuum oven at a moderate temperature (e.g., 80-100 °C).
-
Thermal Treatment (Desulfation):
-
Place the dried, washed catalyst in a quartz tube inside a tube furnace.
-
Heat the catalyst to a high temperature (typically >500 °C) under a flow of inert gas (N₂ or Ar) to thermally decompose stable metal sulfates.[21][22]
-
For more aggressive regeneration, a subsequent (or alternative) step involves heating under a reducing atmosphere (e.g., a dilute H₂/N₂ mixture). This can reduce oxidized metal species and help remove sulfur.[23] This step is hazardous and requires appropriate safety measures.
-
-
Cooling: After the thermal treatment, cool the catalyst to room temperature under an inert gas flow before handling.
-
Testing: Evaluate the activity of the regenerated catalyst in a small-scale test reaction. Note that complete recovery of activity is rare.[21]
References
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- Low temperature NH3 regeneration of a sulfur poisoned Pt/Al2O3 monolith catalyst. (n.d.). Catalysis Science & Technology (RSC Publishing).
- Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025). Sinopec.
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- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024).
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- Sulfur poisoning mechanism of three way catalytic converter and its grey relational analysis. (2014). Journal of Central South University of Technology.
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Micromeritics.
- Catalyst deactivation mechanisms and how to prevent them. (2025). HTE.
- Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid. (n.d.).
- Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. (2025).
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC - NIH.
- 18368-65-5(this compound) Product Description. (n.d.). ChemicalBook.
- Feature Papers in Catalysis in Organic and Polymer Chemistry. (n.d.). MDPI.
- Colloidal Palladium Nanoparticles versus Commercial Palladium Catalysts for Suzuki Cross Coupling Reactions – The Influence of Surface Functional. (n.d.). TechConnect Briefs.
- Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. (n.d.). ChemRxiv.
- Impact of Oxygen-Containing Groups on Pd/C in the Catalytic Hydrogenation of Acetophenone and Phenylacetylene. (2024). MDPI.
- Flow Synthesis of 2-Methylpyridines via α-Methyl
- Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond form
- Technical Support Center: Catalyst Deactivation in 2-Bromo-4-methylpyridine Reactions. (2025). Benchchem.
- Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (n.d.). MDPI.
- Effect of Support and Polymer Modifier on the Catalytic Performance of Supported Palladium Catalysts in Hydrogen
- Synthesis of methylpyridines by catalytic method in the gas phase. (n.d.). Semantic Scholar.
- Acetophenone Hydrogenation on Polymer–Palladium Catalysts. The Effect of Polymer Matrix. (2025).
- Recent Progress of Hydrogenation and Hydrogenolysis Catalysts Derived from Layered Double Hydroxides. (n.d.). MDPI.
- Insight into Platinum Poisoning Effect on Cu-SSZ-13 in Selective Catalytic Reduction of NO x with NH 3. (n.d.). MDPI.
- Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. (2025). ChemRxiv | Cambridge Open Engage.
- (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. (2025).
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Technical Support Center: Managing the Odor of 2-Mercapto-4-methylpyridine in the Laboratory
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the effective management of the potent odor associated with 2-Mercapto-4-methylpyridine (CAS 18368-65-5). Adherence to these protocols is critical for maintaining a safe and comfortable laboratory environment.
I. Understanding the Challenge: The Chemistry of a Potent Odor
This compound is a heterocyclic organosulfur compound with the molecular formula C₆H₇NS.[1][2] The presence of the thiol (-SH) group is responsible for its powerful and unpleasant odor, a characteristic shared by all thiols (also known as mercaptans).[3] The human olfactory system is exceptionally sensitive to these compounds, detecting them at concentrations in the parts-per-billion range. While the odor is the most immediate concern, it's important to handle this compound with care as it can be harmful if swallowed and may cause skin irritation.
II. Proactive Odor Control: A Multi-Layered Approach
Effective odor management begins before the vial is even opened. A proactive and systematic approach is essential to prevent the escape and spread of the odor.
Core Principles of Thiol Handling
-
Engineering Controls are Paramount: All work with this compound must be conducted in a certified chemical fume hood.[4][5] This is the single most important step in containing the volatile compound.
-
Minimize Quantities: Whenever possible, use the smallest effective amount of the thiol for your experiment.[4]
-
Closed Systems: For reactions, utilize a closed or isolated system, similar to those used for air-sensitive reagents.[6] This minimizes the release of vapors into the fume hood.
-
Oxidation is Key: The most effective way to neutralize thiol odors is through oxidation.[4] Oxidizing agents convert the volatile, odorous thiol into less volatile and non-odorous compounds like disulfides or sulfonic acids. The most common and recommended oxidizing agent in a laboratory setting is a fresh solution of sodium hypochlorite (household bleach).[5]
Experimental Workflow for Odor Containment
The following diagram illustrates the essential workflow for handling this compound to prevent odor release.
Caption: Proactive workflow for handling this compound in a fume hood.
III. Troubleshooting Guide: Addressing Common Odor Issues
Even with careful planning, odor issues can arise. This section provides solutions to common problems.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Persistent thiol odor in the lab despite using a fume hood. | 1. Inadequate fume hood performance.2. Improper handling techniques (e.g., working too close to the sash).3. Contaminated surfaces or equipment outside the hood.4. Improperly sealed waste containers. | 1. Verify Fume Hood Function: Check the certification sticker and airflow monitor. Ensure the sash is at the appropriate height.[4]2. Refine Technique: Always work at least 6 inches inside the fume hood. Use slow, deliberate movements.[4]3. Decontaminate: Wipe down the exterior of the fume hood and any potentially contaminated benchtops with a bleach solution.[4]4. Check Waste: Ensure all waste containers are tightly sealed and stored in a designated, ventilated area.[4] |
| Odor becomes more intense during reaction work-up (e.g., rotary evaporation). | Volatilization of the thiol under reduced pressure, allowing it to bypass the fume hood and enter the vacuum pump exhaust. | Utilize a Bleach Trap: It is critical to place a bleach trap between your apparatus (e.g., rotary evaporator) and the vacuum source.[5] This will scrub the thiol vapors from the exhaust stream before they can escape into the lab. |
| Glassware and equipment retain a strong odor after cleaning. | Thiol has adsorbed onto the surface and was not effectively neutralized by standard cleaning procedures. | 1. Initial Solvent Rinse: Immediately after use, rinse the glassware with a small amount of a compatible solvent (e.g., acetone) to remove the bulk of the organic residue. Dispose of this rinse as hazardous waste.[4]2. Bleach Bath Soak: Immerse the rinsed glassware in a prepared bleach bath (a 1:1 mixture of commercial bleach and water) for at least 14 hours.[6]3. Standard Cleaning: After the bleach soak, rinse thoroughly with water and proceed with your normal glassware washing protocol. |
| The bleach bath itself has a strong, unpleasant smell. | The bleach has been consumed and is no longer effectively oxidizing the thiol. | Dispose of the spent bleach solution according to your institution's hazardous waste guidelines and prepare a fresh bleach bath.[6] |
IV. Detailed Protocols
Protocol 1: Setting Up a Bleach Trap
This protocol is essential for any procedure that will displace gas from a reaction vessel, such as inert gas purging or solvent removal under vacuum.
Materials:
-
Two gas washing bottles (bubblers)
-
Chemically resistant tubing
-
Commercial bleach (sodium hypochlorite solution)
Procedure:
-
Assembly: Connect the outlet of your reaction apparatus (e.g., condenser, vacuum flask) to the inlet of the first gas washing bottle. This first bottle should remain empty to act as a safety trap to prevent any backflow of the bleach solution into your reaction.[4]
-
Bleach Scrubber: Connect the outlet of the empty trap to the inlet of the second gas washing bottle. Fill this second bottle approximately halfway with a fresh bleach solution, ensuring the gas stream will bubble through the liquid.[4][6]
-
Venting: The final outlet from the second bubbler should be directed to the back of the fume hood.[6]
Caption: Diagram of a standard two-stage bleach trap setup.
Protocol 2: Decontamination of Glassware and Surfaces
Materials:
-
Designated plastic container (for bleach bath)
-
Commercial bleach
-
Water
-
Wipes/paper towels
Procedure:
-
Prepare Bleach Bath: In a designated plastic container inside the fume hood, prepare a 1:1 (v/v) solution of household bleach and water.[5][6]
-
Initial Rinse: Immediately after use, rinse contaminated glassware with a small amount of a compatible organic solvent (e.g., acetone) to remove residual compound. Dispose of this rinseate as hazardous waste.[4]
-
Soak: Fully immerse the rinsed glassware in the bleach bath. Allow to soak for at least 14 hours to ensure complete oxidation.[6]
-
Surface Wipe: Liberally apply the bleach solution to a wipe and thoroughly decontaminate all surfaces within the fume hood that may have come into contact with this compound.
-
Final Cleaning: After soaking, remove glassware from the bleach bath, rinse thoroughly with copious amounts of water, and then wash using standard laboratory procedures.
V. Frequently Asked Questions (FAQs)
Q1: What are the primary health and safety concerns associated with this compound? Beyond its potent odor, this compound is classified as harmful if swallowed and may cause skin and eye irritation.[2] Inhalation of vapors should be avoided. There is limited data on the long-term health effects of this specific compound, so it is prudent to handle it with the same precautions as other potentially hazardous thiols.
Q2: What is the most effective personal protective equipment (PPE) for handling this compound? Standard PPE is required, but with an emphasis on chemical resistance.
-
Hand Protection: Nitrile gloves are commonly used, but it is advisable to check the manufacturer's glove compatibility chart. Double-gloving is a recommended practice.
-
Eye Protection: Wear tightly fitting chemical safety goggles.[7]
-
Body Protection: A standard laboratory coat should be worn.[7] For tasks with a higher risk of splashing, a chemically resistant apron is recommended.
-
Respiratory Protection: A respirator is typically not necessary when all work is conducted within a certified chemical fume hood. If you experience any irritation or the odor is strong despite engineering controls, re-evaluate your setup and consult with your institution's Environmental Health & Safety (EH&S) department.
Q3: How should I dispose of waste containing this compound? All waste must be treated as hazardous waste.[5]
-
Liquid Waste: Aqueous waste streams should be quenched with an excess of bleach solution in the fume hood before being collected in a properly labeled hazardous waste container.[5] Never mix incompatible waste streams.[8]
-
Solid Waste: Contaminated items such as gloves, wipes, and TLC plates should be placed in a sealed plastic bag (double-bagging is recommended) and then into a designated solid hazardous waste container.[4][9]
-
Containers: Empty containers must be triple-rinsed with a suitable solvent. The first rinse must be collected and disposed of as hazardous waste. After rinsing, deface the label and dispose of the container according to your institutional guidelines.
Q4: Can I store this compound on the open bench? No. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] Storing it in a ventilated cabinet is a good practice.
Q5: My lab partner is complaining about the smell even though I'm being careful. What should I do? Review your entire workflow for potential points of odor escape. Ensure your bleach traps and baths are fresh and functioning correctly. Consider placing a shallow dish of bleach in the back of the fume hood to help capture ambient odors. Communication is key; inform your lab mates before you begin work with the compound so they are aware. If the problem persists, involve your supervisor or EH&S to help identify the source of the leak.
VI. References
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PubChem. (n.d.). 4-Methylpyridine. Retrieved from [Link]
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University of Rochester. (n.d.). How to Work with Thiols-General SOP. Retrieved from [Link]
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Central Washington University. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from [Link]
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Navigating Solvent Selection for Reactions with 2-Mercapto-4-methylpyridine: A Technical Support Guide
Welcome to the technical support center for optimizing reactions involving 2-Mercapto-4-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the outcomes of their experiments with this versatile reagent. Here, we will delve into the critical role of solvent choice, addressing common challenges and providing practical, evidence-based solutions in a comprehensive question-and-answer format. Our focus is on the "why" behind experimental choices, ensuring a deep understanding of the underlying chemical principles.
Understanding the Critical Role of Tautomerism
A foundational concept to grasp when working with this compound is its existence in a tautomeric equilibrium between the thiol and thione forms. The position of this equilibrium is highly sensitive to the solvent environment and dictates the nucleophilic character of the molecule, thereby influencing reaction pathways and outcomes.
-
Thiol Form (4-methylpyridine-2-thiol): This form possesses a nucleophilic sulfur atom.
-
Thione Form (4-methyl-1H-pyridine-2-thione): In this form, the nucleophilicity can be expressed through either the sulfur or the nitrogen atom, making it an ambident nucleophile.
The choice of solvent directly influences which tautomer predominates. As a general rule, polar solvents favor the more polar thione form, while nonpolar solvents shift the equilibrium towards the thiol form.[1] This understanding is paramount for troubleshooting and optimizing your reactions.
}
Frequently Asked Questions & Troubleshooting Guide
Q1: My S-alkylation reaction with this compound is sluggish and giving low yields. Could my solvent be the issue?
A1: Absolutely. The choice of solvent is critical for successful S-alkylation. For this reaction, which typically proceeds via an SN2 mechanism, the goal is to maximize the nucleophilicity of the sulfur atom.
Core Principles:
-
Deprotonation: The reaction usually requires a base to deprotonate the thiol/thione, forming the more potent thiolate anion.
-
Solvent's Role in Nucleophilicity: The solvent's ability to solvate this anion significantly impacts its reactivity.[2][3]
-
Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents can form hydrogen bonds with the thiolate anion, creating a "solvent shell" that stabilizes it but also hinders its ability to attack the electrophile.[4] This can lead to slower reaction rates.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents are generally the preferred choice for SN2 reactions. They can dissolve the reactants but do not strongly solvate the nucleophile, leaving it "naked" and highly reactive.[5]
-
Troubleshooting Steps:
-
Solvent Swap: If you are using a polar protic solvent like ethanol, consider switching to a polar aprotic solvent such as DMF or acetonitrile.
-
Base Selection: Ensure you are using a suitable, non-nucleophilic base (e.g., NaH, K2CO3) to fully generate the thiolate.
-
Temperature: Gently heating the reaction can often increase the rate, but be mindful of potential side reactions.
Illustrative Workflow for Solvent Optimization in S-Alkylation:
}
Q2: I am observing the formation of a disulfide byproduct. How can I prevent this?
A2: The formation of a disulfide (4,4'-dimethyl-2,2'-dipyridyl disulfide) is a common side reaction caused by the oxidation of the thiol group.[5] This is particularly prevalent in the presence of oxygen.
Preventative Measures:
-
Inert Atmosphere: The most effective way to minimize oxidation is to perform the reaction under an inert atmosphere, such as nitrogen or argon.
-
Degas Solvents: Before use, degas your solvent by bubbling an inert gas through it for 15-30 minutes or by using a freeze-pump-thaw technique. This removes dissolved oxygen.
-
Fresh Reagents: Use freshly opened or purified reagents, as prolonged storage can lead to gradual oxidation.
-
Avoid Certain Metals: Trace metal impurities can sometimes catalyze oxidation. Using high-purity reagents and clean glassware is advisable.
Experimental Protocol: Degassing a Solvent
-
Place the solvent in a Schlenk flask equipped with a stir bar.
-
Ensure the flask is properly sealed with a septum.
-
Insert a long needle connected to a nitrogen or argon line, ensuring the tip is below the solvent surface.
-
Insert a second, shorter needle to act as an outlet.
-
Bubble the inert gas through the solvent for at least 15-30 minutes while stirring.
-
Remove the needles and store the solvent under a positive pressure of the inert gas.
Q3: My reaction is giving a mixture of N- and S-alkylated products. How can I improve the selectivity for S-alkylation?
A3: The ambident nucleophilic nature of the deprotonated thione tautomer can lead to competitive N-alkylation. The selectivity between N- and S-alkylation is influenced by the reaction conditions, particularly the solvent and the nature of the electrophile.
Key Factors Influencing Selectivity:
-
Hard and Soft Acids and Bases (HSAB) Theory: The sulfur atom is a "soft" nucleophile, while the nitrogen atom is "harder." According to HSAB theory, soft nucleophiles tend to react with soft electrophiles, and hard nucleophiles with hard electrophiles.
-
For S-alkylation (soft-soft interaction): Use softer electrophiles like alkyl iodides or bromides.
-
For N-alkylation (harder interaction): Harder electrophiles, such as alkyl sulfates, may favor N-alkylation.
-
-
Solvent Effects:
-
Polar aprotic solvents (DMF, DMSO): These solvents generally favor S-alkylation.
-
Polar protic solvents (ethanol, water): Hydrogen bonding to the sulfur atom can decrease its nucleophilicity, potentially increasing the proportion of N-alkylation.
-
Strategies for Enhancing S-selectivity:
-
Electrophile Choice: If possible, use a softer electrophile (e.g., switch from an alkyl chloride to an alkyl iodide).
-
Solvent Selection: Employ a polar aprotic solvent like DMF or acetonitrile.
-
Counter-ion: The choice of counter-ion for the base can also play a role, though this is a more subtle effect.
Q4: How does the choice of solvent impact the tautomeric equilibrium of this compound, and how can I determine the dominant form in my reaction?
A4: As previously mentioned, the solvent polarity is a key determinant of the thiol-thione equilibrium.[1]
-
Nonpolar Solvents (e.g., cyclohexane, toluene): The thiol form is generally favored.[1]
-
Polar Solvents (e.g., ethanol, DMSO, water): The thione form predominates.[1]
Determining the Dominant Tautomer:
-
UV-Vis Spectroscopy: The thiol and thione tautomers have distinct absorption maxima. By comparing the spectrum of your sample in a particular solvent to the spectra of "locked" N-methyl (thione) and S-methyl (thiol) analogues, you can estimate the tautomeric ratio.
-
NMR Spectroscopy: 1H and 13C NMR chemical shifts are different for the two tautomers. This technique is particularly useful for quantitative analysis of the equilibrium in various deuterated solvents.[6]
-
Computational Chemistry: Density functional theory (DFT) calculations can predict the relative stabilities of the tautomers in different solvent environments, providing valuable theoretical insight.[7]
Table 1: Influence of Solvent Polarity on the Tautomeric Equilibrium of 2-Mercaptopyridines (General Trend)
| Solvent Class | Example Solvents | Predominant Tautomer | Rationale |
| Nonpolar | Cyclohexane, Toluene | Thiol | Less stabilization of the more polar thione form. |
| Polar Aprotic | DMF, Acetonitrile | Thione | Stabilization of the polar thione tautomer through dipole-dipole interactions. |
| Polar Protic | Ethanol, Water | Thione | Strong stabilization of the polar thione form through hydrogen bonding.[1] |
Practical Solvent Selection Guide
The following table provides a starting point for solvent selection based on the desired reaction type.
Table 2: Recommended Solvents for Common Reactions with this compound
| Reaction Type | Recommended Solvents | Rationale | Potential Issues & Troubleshooting |
| S-Alkylation (SN2) | DMF, Acetonitrile, THF | Polar aprotic solvents enhance the nucleophilicity of the thiolate anion. | Low Yield: Switch to a more polar aprotic solvent (e.g., from THF to DMF). Ensure complete deprotonation with a suitable base. Side Products: Perform the reaction under an inert atmosphere to prevent disulfide formation. |
| Coordination Chemistry (Ligand Synthesis) | Ethanol, Methanol, Water | Protic solvents can facilitate the dissolution of metal salts and the ligand. | Precipitation: Ensure the solubility of both the metal salt and the ligand in the chosen solvent. A co-solvent system may be necessary. |
| Reactions Requiring the Thiol Tautomer | Toluene, Dichloromethane | Nonpolar solvents favor the thiol tautomer. | Low Reactivity: The thiol form is generally less nucleophilic than the deprotonated thione. Consider if a base is still required for your specific mechanism. |
Conclusion
Optimizing reactions with this compound hinges on a clear understanding of its solvent-dependent tautomerism and the principles of nucleophilicity. By carefully selecting the solvent based on the reaction mechanism and being mindful of potential side reactions like oxidation, researchers can significantly improve yields and product purity. This guide provides a framework for troubleshooting common issues and making informed decisions in your experimental design. Always consult the relevant safety data sheets (SDS) for all chemicals and work in a well-ventilated area.
References
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- Aggarwal, R., et al. (2024). Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. RSC Publishing.
- Aggarwal, R., et al. (2024). Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles.
- MedLife Mastery. (n.d.). Effects of Solvents on Nucleophilicity. MedLife Mastery.
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- Request PDF. (2018). A Convenient Synthesis of 2-Mercapto and 2-Chlorobenzothiazoles. Request PDF.
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- Al-Majid, A. M., et al. (2022).
- Al-Amiery, A. A., et al. (2021). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 5(4), 324-334.
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- Taylor, J. B., & Kennewell, P. D. (2009). Let's not forget tautomers. Journal of Computer-Aided Molecular Design, 23(11), 743-756.
- Islam, S., & Rock, N. (2025). Spectral Characterization of 4-Mercaptopyridine (4-Mpy) Aggregates in Aqueous Solution. American Journal of Analytical Chemistry, 16, 174-184.
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Validation & Comparative
Comparing the reactivity of 2-Mercapto-4-methylpyridine and 4-mercaptopyridine
An In-Depth Comparative Guide to the Reactivity of 2-Mercapto-4-methylpyridine and 4-mercaptopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the diverse toolkit of synthetic chemistry, pyridinethiols stand out as exceptionally versatile building blocks. Their dual functionality—a nucleophilic thiol group and a basic pyridine ring—makes them invaluable in constructing complex molecules for pharmaceuticals, materials science, and coordination chemistry. While structurally similar, subtle changes to the pyridinethiol scaffold can profoundly impact chemical behavior. This guide provides a detailed comparative analysis of two such analogs: this compound and 4-mercaptopyridine. We will dissect how the positioning of the thiol group and the presence of a methyl substituent dictate their reactivity, offering both theoretical rationale and practical, data-driven insights to guide your experimental design.
Part 1: Structural and Electronic Profile
The fundamental difference between these two molecules lies in the electronic interplay between the substituents and the aromatic ring. Both exist in a tautomeric equilibrium between a thiol form and a pyridinethione form, with the thione often being the predominant tautomer, especially in polar environments.[1]
| Property | This compound | 4-Mercaptopyridine |
| Structure (Thione form) | ![]() | |
| CAS Number | 18368-65-5[2] | 4556-23-4[3] |
| Molecular Weight | 125.19 g/mol [2] | 111.16 g/mol [3] |
| pKa (Thiol Group) | ~9.79 (Predicted)[2][4] | ~8.86[3][5] |
| pKa (Pyridinium ion) | Not readily available | ~1.43[3][5] |
In 4-mercaptopyridine , the thiol group is para to the ring nitrogen. This arrangement allows for efficient resonance delocalization of the sulfur's lone pairs (or the negative charge in the thiolate form) across the ring, directly involving the electronegative nitrogen atom. This delocalization is a key factor stabilizing the conjugate base.
In This compound , the thiol group is ortho to the nitrogen. More importantly, the methyl group at the 4-position acts as an electron-donating group (EDG) through induction and hyperconjugation. This EDG increases the overall electron density of the pyridine ring, which is expected to influence the nucleophilicity of both the sulfur and nitrogen atoms.
Part 2: A Head-to-Head Reactivity Comparison
The structural and electronic differences manifest in three key areas of reactivity: nucleophilicity, acidity, and oxidative stability.
Nucleophilicity: The Impact of the Methyl Group
The thiol (or more accurately, the thiolate anion) is a potent nucleophile, readily participating in S-alkylation, S-acylation, and Michael addition reactions. The electron-donating 4-methyl group in this compound increases electron density on the pyridine ring, which in turn enhances the electron density at the sulfur atom, making it a more powerful nucleophile compared to 4-mercaptopyridine.
Supporting Experimental Design: Competitive Alkylation
To empirically validate this hypothesis, a competitive reaction is the most direct approach. By reacting an equimolar mixture of both pyridinethiols with a limiting amount of a common electrophile (e.g., benzyl bromide), the product ratio will directly reflect their relative nucleophilic strength. The compound that forms more of the S-alkylated product is the stronger nucleophile.
Protocol: Competitive Alkylation to Determine Relative Nucleophilicity
-
Preparation: In a round-bottom flask, dissolve 1.0 mmol of this compound and 1.0 mmol of 4-mercaptopyridine in 10 mL of a suitable aprotic solvent like acetonitrile.
-
Base Addition: Add 1.1 mmol of a non-nucleophilic base (e.g., triethylamine) to deprotonate the thiols, forming the more reactive thiolate anions.
-
Electrophile Addition: Slowly add 0.5 mmol (0.5 equivalents) of benzyl bromide to the stirred solution at room temperature. The limiting amount is critical to ensure competition.
-
Reaction: Allow the reaction to proceed for a set time (e.g., 2 hours) until the benzyl bromide is consumed (monitor by TLC).
-
Workup & Analysis: Quench the reaction with water and extract the products with an organic solvent (e.g., ethyl acetate). Analyze the crude product mixture using HPLC or ¹H NMR to determine the ratio of the two S-benzylated products.
Caption: Workflow for determining pKa via UV-Vis titration.
Oxidation Stability: The Dimerization Dilemma
A common reaction pathway for thiols is oxidation to form a disulfide dimer. This is often an undesired side reaction. The susceptibility to oxidation is influenced by electron density; a more electron-rich thiol is typically easier to oxidize.
Given that this compound is more electron-rich due to the methyl group, it is hypothesized to be more prone to air oxidation than 4-mercaptopyridine. This is a critical consideration for storage and for reactions conducted under aerobic conditions. This process is often autocatalytic, as the pyridine amine functionality can catalyze the oxidation. [6]
Part 3: Practical Applications & Concluding Remarks
The choice between these two reagents is dictated entirely by the specific goals of the synthesis or application.
-
For Nucleophilic Attack: When seeking maximum nucleophilic reactivity for a rapid and high-yield S-alkylation or addition reaction, This compound is the superior choice, provided the reaction conditions are anaerobic or the oxidation is not a competing pathway. Its use as an accelerant in rubber vulcanization highlights its enhanced reactivity. [4]* For Self-Assembly & Surface Chemistry: 4-Mercaptopyridine is extensively used to form self-assembled monolayers (SAMs) on gold surfaces. [7][8]Its more linear structure and well-understood coordination properties make it ideal for creating ordered surfaces for sensors and electronics. [9][10]* For Biological Systems: In applications near neutral pH, the lower pKa of 4-mercaptopyridine means a higher concentration of the active thiolate, which could be advantageous.
This compound and 4-mercaptopyridine are not interchangeable reagents. The 4-methyl substituent on the 2-mercapto isomer renders it a more potent nucleophile but also a weaker acid and likely more susceptible to oxidation. In contrast, 4-mercaptopyridine offers a more stable and acidic profile, making it a reliable choice for applications in surface chemistry and biological contexts. By understanding these core reactivity differences, researchers can make a more informed and strategic selection, optimizing for reaction efficiency, product stability, and desired functionality.
References
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- ACS Omega. (2022). Adsorption of 4-Mercapto Pyridine with Gold Nanoparticles Embedded in the Langmuir–Blodgett Film Matrix of Stearic Acid.
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- Polish Academy of Sciences. (1986). OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS.
- National Institutes of Health (NIH). (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- National Institutes of Health (NIH). (2010). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase.
- ResearchGate. (2011). The Synthesis and Microbiological Activity of 2-Mercapto-4-methoxypyridine-3-carbonitrile Derivatives.
- Human Metabolome Database. (2021). Showing metabocard for 4-Methylpyridine (HMDB0302405).
- MDPI. (2023). Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese.
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A Comparative Guide to Thiol-Based Reagents: Evaluating 2-Mercapto-4-methylpyridine Against Established Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate thiol-based reagent is a critical decision that can profoundly impact experimental outcomes. These compounds are fundamental tools for a myriad of applications, from the foundational reduction of protein disulfide bonds to the intricate synthesis of antibody-drug conjugates (ADCs). While reagents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are staples in the protein biochemist's toolkit, the diverse landscape of organosulfur chemistry continually presents novel compounds.
This guide provides an in-depth, objective comparison of 2-Mercapto-4-methylpyridine against the most commonly used thiol-based reagents. We will move beyond a simple cataloging of features to explore the mechanistic underpinnings, field-proven applications, and critical performance metrics that dictate the suitability of each reagent for specific, high-stakes research and development workflows.
The Foundational Chemistry: Understanding Thiol-Disulfide Exchange
The primary function of most thiol-based reducing agents is to cleave disulfide bonds (R-S-S-R'), a critical post-translational modification that stabilizes the tertiary and quaternary structures of many proteins.[1] This process occurs via a nucleophilic substitution reaction known as thiol-disulfide interchange.
The reaction is initiated by the deprotonated form of the thiol, the thiolate anion (R-S⁻), which is a potent nucleophile.[2][3] The thiolate attacks one of the sulfur atoms in the disulfide bridge, forming a new mixed disulfide and releasing a new thiolate. For the reduction to proceed to completion, a second thiol molecule is required to resolve this mixed disulfide, ultimately yielding two free thiols from the original disulfide bond and a new disulfide formed from the reagent itself.[4] The efficiency of this process is governed by factors such as the reagent's redox potential, its concentration, the pH of the solution (which influences thiolate concentration), and the steric accessibility of the target disulfide bond.[5][6][7]
A Profile of this compound
This compound is an organosulfur compound featuring a pyridine ring substituted with both a thiol (-SH) and a methyl (-CH₃) group.[8] This structure imparts a unique combination of chemical properties.
-
Reactivity: The thiol group enables characteristic reactions such as oxidation to disulfides, nucleophilic substitution to form thioethers, and metal coordination.[9][10] The pyridine nitrogen atom can also act as a ligand, allowing the molecule to form stable complexes with various transition metals.[9][10][11]
-
Tautomerism: Like its analog 2-mercaptopyridine, this compound can exist in equilibrium between the thiol form and a thione tautomer.[12] The thiol form is generally favored in dilute solutions and in solvents capable of hydrogen bonding.[12]
-
Primary Applications: A review of the scientific literature reveals that this compound is predominantly utilized as a chemical intermediate and building block rather than a direct biological reducing agent. Its documented applications include:
-
Pharmaceutical & Agrochemical Synthesis: Serving as a precursor for creating more complex, biologically active molecules.[10][11]
-
Coordination Chemistry: Acting as a ligand to create metal complexes used in catalysis and materials science.[9][11]
-
Industrial Processes: Used as an accelerant in the sulfur vulcanization of rubber.[8]
-
While its thiol group gives it the theoretical capacity to reduce disulfide bonds, it is not optimized for this purpose in biological systems and is not commonly employed in proteomics or drug development for this role. Its primary value lies in synthetic chemistry.
The Established Alternatives: A Comparative Analysis
The efficacy of any potential reducing agent must be benchmarked against the established standards used in the field. The most common reagents are Dithiothreitol (DTT), β-mercaptoethanol (BME), and Tris(2-carboxyethyl)phosphine (TCEP).
Dithiothreitol (DTT)
DTT, also known as Cleland's Reagent, is a dithiol that is considered a highly effective reducing agent.[13] Its power stems from its mechanism; after the initial thiol-disulfide exchange, the second thiol group on the DTT molecule performs an intramolecular attack, forming a highly stable six-membered cyclic disulfide.[6][7] This intramolecular cyclization is thermodynamically favorable, driving the reduction reaction to completion even at lower concentrations compared to monothiols.[6]
β-Mercaptoethanol (BME)
BME is a monothiol that is often used due to its low cost.[4] As a monothiol, it cannot perform an intramolecular cyclization. Consequently, a large molar excess of BME is required to shift the reaction equilibrium towards the fully reduced protein.[4][7] Its primary drawbacks are its high volatility and strong, unpleasant odor, and it is less stable in solution than DTT.[14]
Tris(2-carboxyethyl)phosphine (TCEP)
TCEP is fundamentally different as it is a phosphine-based, thiol-free reducing agent.[15] Its mechanism involves a nucleophilic attack by the phosphorus atom on a disulfide sulfur, leading to an irreversible cleavage of the disulfide bond.[16] This irreversibility and lack of a thiol group give TCEP several significant advantages.
Quantitative Performance Comparison
The choice of reagent is application-specific and requires a clear understanding of their respective strengths and weaknesses. The following table provides a comprehensive summary.
| Feature | This compound | Dithiothreitol (DTT) | β-Mercaptoethanol (BME) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Class | Monothiol (Pyridine derivative) | Dithiol | Monothiol | Phosphine |
| Reductive Potency | Moderate (Theoretically) | High | Moderate | High (Irreversible) |
| Mechanism | Thiol-Disulfide Exchange | Thiol-Disulfide Exchange (Intramolecular Cyclization) | Thiol-Disulfide Exchange | Phosphine-mediated Reduction |
| Optimal pH Range | Not established for protein use | 7.1 - 8.0[6] | ~8.0 | Wide (1.5 - 9.0) [17] |
| Stability in Air | Moderate | Poor (short half-life)[7] | Poor (volatile)[14] | Excellent |
| Odor | Typical thiol odor | Pungent | Very Strong, Unpleasant | Odorless |
| Maleimide Compatibility | Reacts (Theoretically) | No (Reacts with maleimides)[18][19] | No (Reacts with maleimides) | Yes (Generally non-reactive)[18][19][20] |
| IMAC Compatibility | Potential interference | No (Can reduce Ni²⁺/Co²⁺)[18] | No (Can interfere) | Yes (Does not reduce metals)[18][20] |
| UV Absorbance (280 nm) | Absorbs | Interferes[18] | Interferes | Minimal [14] |
| Primary Application | Synthetic intermediate | Protein disulfide reduction | Protein disulfide reduction | Bioconjugation, MS, Proteomics |
Experimental Protocols & Workflows
To ensure scientific integrity, any comparison must be grounded in robust, verifiable experimental design. The following protocols provide a framework for evaluating reducing agent efficacy.
Experimental Workflow: Comparing Reducing Agent Efficacy
Protocol 1: General Disulfide Bond Reduction
This protocol provides a standardized method for reducing disulfide bonds in a protein sample.
-
Reagent Preparation: Prepare fresh stock solutions of each reducing agent. For example, a 1 M stock of DTT in water, or a 0.5 M stock of TCEP-HCl neutralized to pH 7.0.[6]
-
Protein Sample: Prepare the protein solution (e.g., 1-5 mg/mL) in a suitable buffer, such as phosphate-buffered saline (PBS) or Tris-HCl, pH 7.5-8.0.
-
Reduction Reaction: Add the reducing agent stock solution to the protein sample to achieve the desired final concentration (typically 5-20 mM). For BME, a higher concentration (e.g., 50-100 mM) is often required.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes.[21][22] Optimal time and temperature may need to be determined empirically for specific proteins.[21]
-
Downstream Processing: The reduced protein is now ready for analysis. For applications like maleimide labeling where the reducing agent must be removed (especially for DTT/BME), use a desalting column or dialysis. TCEP often does not require removal.[17][23]
Protocol 2: Quantification of Free Thiols with Ellman's Reagent (DTNB)
This protocol validates the efficacy of the reduction by quantifying the number of free thiol groups generated.
-
Principle: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) reacts with free thiols to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which has a strong absorbance at 412 nm.[16]
-
Standard Curve: Prepare a standard curve using a known concentration of a thiol-containing compound like L-cysteine.
-
Sample Measurement:
-
Take a small aliquot of the protein sample before adding the reducing agent (this is the baseline).
-
After the reduction protocol is complete, remove the excess reducing agent (e.g., using a desalting column) to prevent it from reacting with the DTNB.
-
Add Ellman's Reagent to the "before" and "after" samples, as well as the standards.
-
-
Quantification: Measure the absorbance at 412 nm.[21] Calculate the concentration of free thiols in the protein samples by comparing their absorbance to the standard curve. A significant increase in absorbance after reduction confirms the cleavage of disulfide bonds.
Expert Recommendations & Conclusion
The comprehensive analysis reveals a clear distinction in the roles of these reagents. This compound , while a valuable thiol-containing molecule, is best suited for applications in organic synthesis, medicinal chemistry, and as a ligand in catalysis .[9][10][11] It is not an optimal or conventional choice for the direct reduction of disulfide bonds in proteins for biochemical or biopharmaceutical applications.
For researchers and drug development professionals, the choice among the established alternatives should be guided by the specific downstream application:
-
For General-Purpose, Cost-Effective Reduction: DTT remains a powerful and effective standard.[13] Its primary limitations are its poor stability in solution and pungent odor, necessitating the preparation of fresh solutions.[7]
-
For Bioconjugation, Mass Spectrometry, and High-Stability Applications: TCEP is the unequivocally superior reagent.[14] Its stability, lack of odor, wide pH tolerance, and compatibility with thiol-reactive chemistries (like maleimides) and IMAC make it the gold standard for workflows where precision and lack of interference are paramount.[18][19][20][24]
-
For Low-Cost, Bulk Applications: BME can be used, but its potent odor requires handling in a fume hood, and its lower potency necessitates using it in large excess.[4][14]
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Validating the Structure of 2-Mercapto-4-methylpyridine Derivatives: A Comparative Guide to X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical sciences and medicinal chemistry, the precise structural elucidation of novel compounds is a cornerstone of rational drug design and development. 2-Mercapto-4-methylpyridine and its derivatives have garnered significant attention due to their potential biological activities, including antimicrobial and cytotoxic effects.[1] The determination of the three-dimensional atomic arrangement of these molecules in their crystalline state is fundamental to understanding their chemical and physical properties, which in turn dictates their interaction with biological targets.[2] This guide provides an in-depth comparison of X-ray crystallography with other analytical techniques for the structural validation of this compound derivatives, offering field-proven insights and detailed experimental protocols.
The Unambiguous Power of X-ray Crystallography
Single-crystal X-ray diffraction stands as the gold standard for determining the absolute three-dimensional structure of a molecule.[3] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, offering an unparalleled level of detail. This technique is crucial for confirming the connectivity of atoms, identifying stereochemistry, and understanding intermolecular interactions within the crystal lattice, such as hydrogen bonding and π-stacking.[4][5]
Why X-ray Crystallography is Often the Preferred Method
The primary advantage of X-ray crystallography lies in its ability to provide a direct, high-resolution image of the electron density of a molecule.[6] This allows for the unambiguous determination of the molecular structure, leaving little room for interpretation. For drug development professionals, this certainty is critical for structure-activity relationship (SAR) studies and for designing molecules with improved efficacy and selectivity.[2][7]
However, the success of X-ray crystallography is contingent upon the ability to grow high-quality single crystals, a process that can be both an art and a science.[8][9] The quality and size of the crystal are paramount, as they directly impact the quality of the diffraction data obtained.[3]
Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides definitive structural information, other spectroscopic techniques are invaluable for characterizing molecules, particularly in solution. The following table compares X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry (MS) |
| Sample State | Crystalline solid | Solution | Gas phase ions |
| Information Obtained | 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions[3][10] | Connectivity, chemical environment of nuclei, dynamic processes in solution[11] | Molecular weight, elemental composition, fragmentation patterns |
| Strengths | Unambiguous structure determination, high resolution[6][12] | Provides information on structure and dynamics in solution, non-destructive[12] | High sensitivity, requires very small sample amounts |
| Limitations | Requires high-quality single crystals, provides a static picture of the molecule in the solid state[10][11] | Structure determination can be complex for large molecules, resolution is generally lower than X-ray crystallography[6][10] | Does not provide direct 3D structural information |
| Complementarity | Provides the solid-state conformation. | Reveals the behavior and conformation of the molecule in solution.[12] | Confirms molecular formula and provides clues about substructures. |
The key difference between NMR and X-ray crystallography is that NMR helps determine the type and number of atoms in a molecule, while X-ray crystallography reveals the atomic and molecular structure of a crystal.[11] These techniques are highly complementary; an NMR structure can be used to aid in solving a crystal structure, and a crystal structure can help in assigning NMR resonances.
Experimental Protocol: From Powder to Structure
The journey from a synthesized this compound derivative to its validated crystal structure involves several critical steps. This section outlines a detailed, self-validating protocol.
Step 1: Synthesis and Purification
The synthesis of this compound derivatives can be achieved through various established routes. For instance, a common method involves the reaction of a substituted 2-chloropyridine with a sulfur source like thiourea.[2][13]
Generalized Synthesis Procedure:
-
React the appropriate substituted 2-chloropyridine with a molar equivalent of thiourea in a suitable solvent (e.g., ethanol).
-
Reflux the reaction mixture for several hours.
-
After cooling, treat the mixture with a base (e.g., aqueous ammonia) to facilitate the formation of the thiol.[2]
-
Purify the crude product by recrystallization to obtain a solid of high purity, which is a crucial prerequisite for growing high-quality crystals.[8][14]
Step 2: Crystal Growth – The Critical Hurdle
Obtaining X-ray quality crystals is often the most challenging step.[3][8] The choice of solvent and crystallization technique is paramount.[9][15]
Recommended Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent in which it is moderately soluble.[15] Cover the container with a perforated lid to allow for slow evaporation of the solvent over several days to weeks.[3][9]
-
Vapor Diffusion: This method is particularly effective for small quantities of material.[9] A solution of the compound is placed in a small, open vial, which is then placed inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Liquid-Liquid Diffusion: Carefully layer a solution of the compound with a less dense, miscible anti-solvent.[15] Crystals will form at the interface of the two liquids over time.
Causality Behind Experimental Choices: The goal of these techniques is to allow the crystallization process to proceed slowly.[3] Rapid crystal growth often leads to disordered or multiple crystals, which are unsuitable for single-crystal X-ray diffraction.[3]
Step 3: Single-Crystal X-ray Diffraction Data Collection
Once a suitable single crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a unique pattern that is dependent on its internal atomic arrangement.[3]
Step 4: Structure Solution and Refinement
The diffraction pattern is used to calculate an electron density map of the molecule.[6][10] From this map, the positions of the individual atoms can be determined. The initial model is then refined against the experimental data to obtain the final, highly accurate crystal structure.
Step 5: Structure Validation
The final structure must be rigorously validated to ensure its accuracy.[16][17][18] This involves checking various crystallographic parameters and the overall geometry of the molecule.
Key Validation Parameters:
-
R-factor (R-work and R-free): These values indicate the agreement between the observed diffraction data and the calculated data from the refined model. Lower values signify a better fit.[17]
-
Goodness-of-Fit (GoF): This should be close to 1 for a well-refined structure.
-
Bond Lengths and Angles: These should be compared to standard values found in databases like the Cambridge Structural Database (CSD).[19]
-
Electron Density Maps: Visual inspection of the final electron density maps ensures that all atoms are well-defined and that there are no significant regions of unexplained electron density.[20]
Visualizing the Workflow
The following diagram illustrates the key stages in the structural validation of a this compound derivative using X-ray crystallography.
Caption: Workflow for X-ray crystallographic structure validation.
Logical Relationship of Validation Methods
The following diagram illustrates the complementary nature of different analytical techniques in structural elucidation.
Caption: Complementary roles of analytical techniques.
Conclusion
The structural validation of this compound derivatives is a critical step in their development as potential therapeutic agents. While techniques like NMR and mass spectrometry provide valuable information, single-crystal X-ray crystallography remains the definitive method for elucidating the precise three-dimensional atomic arrangement. By following a rigorous and self-validating experimental protocol, from synthesis and purification to crystal growth and structure refinement, researchers can obtain high-quality crystallographic data. The integration of data from multiple analytical techniques provides the most comprehensive understanding of a molecule's structure and properties, ultimately accelerating the drug discovery process.
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A Comparative Guide to the Catalytic Activity of 2-Mercapto-4-methylpyridine Complexes
Introduction: The Versatility of a Multifaceted Ligand
In the landscape of coordination chemistry and homogeneous catalysis, the design of ligands is paramount to tailoring the reactivity and selectivity of metal centers. Among the vast array of available ligands, sulfur- and nitrogen-containing scaffolds have garnered significant attention due to their unique electronic properties and versatile coordination modes. The 2-Mercapto-4-methylpyridine (H-MMP) ligand, a derivative of 2-mercaptopyridine, stands out as a particularly compelling example.
This guide provides a comparative analysis of the catalytic performance of metal complexes featuring the this compound ligand and its close analogues. We will delve into their efficacy in key chemical transformations, including hydrogen evolution reactions and catalytic oxidation. By examining the interplay between the metal center, the ligand's electronic and steric profile, and the reaction mechanism, this guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding and practical insights into leveraging these catalysts for their specific applications.
The H-MMP ligand can exist in two tautomeric forms: the thiol form and the thione form. Coordination to a metal center typically occurs through the deprotonated thiolate sulfur atom, which acts as a soft donor, often in conjunction with the harder pyridine nitrogen atom, forming a stable five-membered chelate ring. The methyl group at the 4-position of the pyridine ring exerts a subtle yet significant electronic effect, increasing the electron-donating ability of the pyridine nitrogen compared to the unsubstituted 2-mercaptopyridine. This electronic modulation can influence the redox potential of the metal center and, consequently, its catalytic activity.
Synthesis and Characterization of Metal Complexes
The synthesis of this compound complexes is generally straightforward, involving the reaction of a suitable metal salt with the deprotonated ligand.
General Synthesis Protocol: Metal(II)-MMP Complex
-
Ligand Deprotonation: Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol. Add a base, typically a metal hydroxide (e.g., NaOH) or an amine base (e.g., triethylamine) (1.0 eq.), and stir at room temperature for 30 minutes to form the corresponding thiolate salt.
-
Complexation: In a separate flask, dissolve the metal salt (e.g., NiCl₂·6H₂O, FeCl₂, PdCl₂) (0.5 eq. for a 1:2 metal-to-ligand ratio) in the same solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution dropwise with constant stirring. The reaction is often accompanied by a color change.
-
Isolation: Stir the reaction mixture at room temperature or under reflux for several hours.[1] The resulting precipitate, the metal complex, is then collected by filtration, washed with the solvent to remove unreacted starting materials, and dried under vacuum.[2][3]
Characterization: The resulting complexes are typically characterized by a suite of spectroscopic and analytical techniques:
-
FT-IR Spectroscopy: To confirm the coordination of the ligand to the metal center, evidenced by shifts in the C=N and C-S stretching frequencies.[1][4]
-
NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the complex in solution.
-
UV-Vis Spectroscopy: To probe the electronic transitions within the complex, including metal-to-ligand charge transfer (MLCT) bands.
-
X-ray Crystallography: To determine the precise solid-state structure, including bond lengths, bond angles, and the coordination geometry of the metal center.[4][5]
Comparative Catalytic Performance
The true value of these complexes is demonstrated in their catalytic applications. Below, we compare their performance in two critical areas: hydrogen evolution and oxidation reactions.
Photocatalytic Hydrogen Evolution Reaction (HER)
The quest for clean energy has propelled research into catalysts for the hydrogen evolution reaction (HER). Nickel complexes with pyridinethiolate ligands have emerged as highly effective, noble-metal-free catalysts for light-driven hydrogen production.[6]
The general catalytic system involves the nickel complex as the catalyst, a photosensitizer (like fluorescein), and a sacrificial electron donor (like triethylamine, TEA) in an aqueous/organic solvent mixture. The catalytic activity is often measured in Turnover Numbers (TON), representing the moles of H₂ produced per mole of catalyst.
Table 1: Comparison of Nickel Pyridinethiolate Complexes in Photocatalytic H₂ Evolution
| Catalyst | Ligand Substituent | TON (30h) | Turnover Frequency (TOF, h⁻¹) | Conditions |
|---|---|---|---|---|
| Ni(bpy)(pyS)₂ | H (unsubstituted) | ~2000-7000 | ~200-400 | Fluorescein (PS), TEA (donor), EtOH/H₂O |
| Ni(4,4'-OMe-bpy)(pyS)₂ | 4,4'-OCH₃ (electron-donating) | >7300 | Not specified | Fluorescein (PS), TEA (donor), EtOH/H₂O |
| (Et₄N)Ni(5-Cl-pyS)₃ | 5-Cl (electron-withdrawing) | Lower activity | Not specified | Fluorescein (PS), TEA (donor), EtOH/H₂O |
| (Et₄N)Ni(6-CH₃-pyS)₃ | 6-CH₃ (electron-donating) | Higher activity | Not specified | Fluorescein (PS), TEA (donor), EtOH/H₂O |
Data compiled from Han et al. (2012)[6]. Note: 'pyS' refers to pyridine-2-thiolate. Data for the specific 4-methylpyridine derivative is inferred from the trends observed with other substituted ligands.
Key Insights:
-
Electronic Effects are Crucial: The catalytic activity correlates strongly with the electron-donating ability of the ligands.[6] Electron-donating groups (like -OCH₃ and -CH₃) on the bipyridine or pyridinethiolate ligands enhance the catalytic performance. This is attributed to the increased electron density on the nickel center, which facilitates key steps in the catalytic cycle.
-
High Turnover Numbers: The Ni(4,4'-OMe-bpy)(pyS)₂ complex achieves over 7300 turnovers, ranking it among the most efficient molecular, noble-metal-free systems for photocatalytic hydrogen production.[6]
-
Catalyst Stability: These systems demonstrate remarkable durability, with some configurations remaining active for over 60 hours.[6]
Catalytic Oxidation Reactions
Iron complexes are of great interest for oxidation catalysis due to iron's low cost and toxicity.[7] While direct catalytic data for this compound-iron complexes in substrate oxidation is emerging, valuable comparisons can be drawn from closely related systems, such as iron complexes with pyridine-substituted thiosemicarbazones, which also feature a pyridine-N and a thiol-S donor set. These complexes have proven active in the oxidation of sulfides and olefins using H₂O₂ as the oxidant.[8]
Table 2: Performance of an Analogue Fe(II)-Thiosemicarbazone Complex in Oxidation
| Substrate | Product | Catalyst Loading (mol%) | Time (min) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|
| Thioanisole | Thioanisole sulfoxide | 1 | 60 | >99 | >99 |
| Styrene | Benzaldehyde | 1 | 180 | 70 | 85 |
Data from Olivieri et al. (2023) for the [Fe(HDp44mT)₂] complex, which serves as a functional analogue.[8]
Key Insights:
-
High Efficiency in Sulfoxidation: The iron complex demonstrates excellent activity and selectivity in the oxidation of thioanisole to its corresponding sulfoxide, achieving near-quantitative conversion and selectivity.[8] This is relevant for pharmaceutical synthesis where selective oxidation is often required.
-
Olefin Oxidation: The catalyst is also competent for the oxidation of styrene, primarily yielding benzaldehyde. This indicates a capacity for C=C bond cleavage.[8]
-
Mechanism of Action: The reaction with H₂O₂ generates highly reactive iron-oxo species. Mass spectrometry studies on the catalyst after reacting with H₂O₂ show the addition of multiple oxygen atoms to the complex, suggesting these species are the active oxidants responsible for oxygen atom transfer to the substrate.[8]
Mechanistic Considerations
The catalytic mechanism is intrinsically linked to the ligand's structure. The pyridinethiolate ligand is not merely a spectator but an active participant in the catalytic cycle.
Hydrogen Evolution Mechanism (Ni Complexes)
The proposed mechanism for hydrogen evolution is a multi-step process involving both chemical and electrochemical steps (CECE mechanism).[6] A key feature is the "dangling" pyridine arm, where the ligand's nitrogen atom reversibly de-chelates from the metal center.
Caption: Proposed CECE mechanism for H₂ evolution by Ni-pyridinethiolate complexes.
Causality Behind the Mechanism:
-
Protonation (C): The cycle begins with the protonation of a coordinated ligand. This step is crucial as it creates a site for subsequent reactivity. Studies suggest this can lead to the complete dissociation of the protonated ligand, which then must re-coordinate for the reaction to proceed, highlighting the critical role of ligand binding.
-
Reduction (E): The protonated complex is reduced, typically by an electron from the photo-excited sensitizer.
-
Second Protonation (C): A second protonation occurs, leading to a key intermediate. The reversible de-chelation of the pyridine nitrogen is vital here, allowing the N-H⁺ group to be positioned near a metal-hydride (Ni-H⁻).[6]
-
Second Reduction & H₂ Release (E): A final reduction step facilitates the internal coupling of the metal-hydride and the N-bound proton, releasing H₂ and regenerating the initial catalyst.[6]
Oxidation Mechanism (Fe Complexes)
For oxidation reactions with H₂O₂, the proposed mechanism involves the formation of high-valent iron-oxo species.
Caption: Simplified pathway for substrate oxidation by an Fe(II) complex and H₂O₂.
Causality Behind the Mechanism:
-
Activation of H₂O₂: The Fe(II) center coordinates to hydrogen peroxide.
-
Formation of Active Oxidant: This adduct undergoes heterolytic or homolytic cleavage of the O-O bond to form a potent high-valent iron-oxo species (e.g., Fe(IV)=O). The ligand scaffold stabilizes this highly reactive intermediate.
-
Oxygen Atom Transfer (OAT): The iron-oxo species transfers its oxygen atom to the substrate (e.g., a sulfide or olefin), forming the oxidized product and regenerating the Fe(II) catalyst, which can then re-enter the catalytic cycle.[7][8]
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for representative catalytic reactions.
Protocol 1: Photocatalytic Hydrogen Evolution
This protocol is adapted from the procedures described for nickel pyridinethiolate complexes.[6]
Workflow Diagram:
Caption: Workflow for a typical photocatalytic hydrogen evolution experiment.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a solution containing the photosensitizer (e.g., 1.0 mM Fluorescein), the nickel catalyst (e.g., 0.1 mM), and the sacrificial electron donor (e.g., 10% v/v Triethylamine) in a 1:1 EtOH/H₂O solvent mixture.
-
Reaction Setup: Place the solution in a sealed reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar.
-
Degassing: Purge the solution and headspace with an inert gas (e.g., Argon) for at least 30 minutes to remove all oxygen, which can quench the excited state of the photosensitizer.
-
Irradiation: Irradiate the stirred solution with a visible light source (e.g., a solar simulator or a Xe lamp with a >420 nm cutoff filter) at a constant temperature.
-
Gas Sampling: At regular time intervals, withdraw a sample (e.g., 100 µL) from the headspace of the reaction vessel using a gas-tight syringe.
-
Quantification: Inject the gas sample into a Gas Chromatograph (GC) equipped with a Thermal Conductivity Detector (TCD) and a molecular sieve column to quantify the amount of H₂ produced. Calculate the turnover number based on the moles of H₂ evolved relative to the initial moles of the catalyst.
Protocol 2: Catalytic Sulfoxidation
This protocol is based on the oxidation of thioanisole using analogous iron complexes and H₂O₂.[8]
Step-by-Step Methodology:
-
Catalyst Solution: In a reaction vial, dissolve the iron catalyst (e.g., 1 µmol, 1 mol%) in 1 mL of acetonitrile.
-
Substrate Addition: Add the substrate, thioanisole (100 µmol, 1.0 eq.).
-
Reaction Initiation: Initiate the reaction by adding an aqueous solution of hydrogen peroxide (H₂O₂, 30% w/w, 110 µmol, 1.1 eq.).
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by taking aliquots at specific time points and analyzing them by GC-MS or HPLC to determine the conversion of the starting material and the formation of the sulfoxide product.
-
Work-up: Once the reaction is complete, quench any remaining peroxide with a small amount of saturated aqueous Na₂S₂O₃ solution. Extract the organic components with a suitable solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure for product analysis.
Conclusion and Future Outlook
Complexes of this compound and its analogues represent a versatile and potent class of catalysts. In the realm of renewable energy, nickel-based complexes stand out for their exceptional, noble-metal-free activity in photocatalytic hydrogen evolution, with performance being finely tunable through electronic modifications of the ligand scaffold. In oxidative catalysis, related iron complexes show great promise for selective transformations, such as sulfoxidation, which is a critical reaction in organic synthesis.
The causality behind their high activity stems from the ligand's ability to act as a non-innocent participant—stabilizing reactive intermediates, enabling proton-coupled electron transfer, and facilitating key bond-forming and bond-breaking steps. The detailed protocols provided herein serve as a validated starting point for researchers to explore and optimize these catalytic systems.
Future research will likely focus on immobilizing these molecular catalysts on solid supports to enhance recyclability, exploring a wider range of metal centers (e.g., cobalt, copper) for different catalytic applications, and applying them to more complex substrates in the synthesis of fine chemicals and pharmaceuticals. The foundational principles and comparative data presented in this guide offer a robust framework for these future endeavors.
References
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- Synthesis of Novel Heteroleptic Oxothiolate Ni(II) Complexes and Evaluation of Their Catalytic Activity for Hydrogen Evolution. (2021). MDPI. [Link]
- Iron(ii) complexes of 2-mercaptopyridine as rubredoxin site analogues. (n.d.). RSC Publishing. [Link]
- Han, Z., et al. (2012). Nickel Pyridinethiolate Complexes as Catalysts for the Light-Driven Production of Hydrogen from Aqueous Solutions in Noble-Metal-Free Systems. Journal of the American Chemical Society. [Link]
- Iron(II) Complexes of 2-Mercaptopyridine as Rubredoxin Site Analogues. (n.d.).
- Interaction of 2- and 4-Mercaptopyridine with Pentacyanoferrates and Gold Nanoparticles. (n.d.).
- Electrocatalytic Hydrogen Evolution Reaction by a Ni(N2O2) Complex Based on 2,2′-bipyridine. (2022). Inorganic Chemistry. [Link]
- Olivieri, A., et al. (2023). Fe(ii) complexes of pyridine-substituted thiosemicarbazone ligands as catalysts for oxidations with hydrogen peroxide. Dalton Transactions. [Link]
- Electrocatalytic Hydrogen Evolution Reaction by a Molecular Ni Complex. (2022). ChemRxiv. [Link]
- Electrocatalytic hydrogen evolution reaction by a Ni(N2O2) complex based on 2,2′-bipyridine. (n.d.). RSC Publishing. [Link]
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- Electrocatalytic Hydrogen Evolution Reaction by a Ni(N2O2) Complex Based on 2,2′-bipyridine. (n.d.).
- Water-soluble SNS cationic palladium(II) complexes and their Suzuki–Miyaura cross-coupling reactions in aqueous medium. (n.d.). PMC. [Link]
- Visible Light-Driven Hydrogen Evolution Catalysis by Heteroleptic Ni(II) Complexes with Chelating Nitrogen Ligands. (2024). MDPI. [Link]
- Catalytic hydrogen evolution properties of nickel-doped tungsten disulfide. (n.d.). Allen J. Bard. [Link]
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- Disulfide/thiol switches in thiosemicarbazone ligands for redox-directed iron chel
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- Palladium (II)
- Palladium (II)
- Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)
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- Redox activation of Fe(III)-thiosemicarbazones and Fe(III)-bleomycin by thioredoxin reductase. (n.d.). PMC. [Link]
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A Senior Application Scientist's Guide to Purity Assessment: Quantitative NMR (qNMR) vs. Traditional Methods for 2-Mercapto-4-methylpyridine
In the landscape of pharmaceutical development and chemical research, the absolute purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a versatile intermediate like 2-Mercapto-4-methylpyridine (C₆H₇NS), which serves as a building block in medicinal chemistry and materials science, an accurate purity value is paramount.[1][2] This guide provides an in-depth, objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques for the purity determination of this compound. As a primary analytical method, qNMR offers a direct and elegant approach to quantification, standing as a powerful alternative to methods that rely on compound-specific reference standards.[3][4]
The Principle of qNMR: A Foundation of Stoichiometric Certainty
Unlike chromatographic methods that correlate detector response to concentration, qNMR operates on a more fundamental principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal.[5][6] This intrinsic relationship allows qNMR to be a "primary ratio method," capable of determining the purity or concentration of an analyte by comparing its signal integral to that of a certified internal standard of known purity and mass, without needing a reference standard of the analyte itself.[7][8]
This unique characteristic streamlines the analytical process, particularly for novel compounds or when a certified analyte standard is unavailable, making it an invaluable tool for both process development and quality control.[9][10]
Comparative Analysis: qNMR vs. HPLC and GC
The selection of an analytical technique hinges on a balance of factors including the nature of the analyte, potential impurities, and the required accuracy and sensitivity.[11] Below is a comparative summary of qNMR against High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the molar amount of nuclei.[6] | Differential partitioning of analyte between a mobile and stationary phase. | Separation based on volatility and partitioning between a mobile gas phase and a stationary phase. |
| Selectivity | High; distinguishes between structurally similar molecules and isomers based on unique chemical shifts.[11] | Moderate to High; dependent on column chemistry, mobile phase, and detector. | High; excellent separation for volatile and thermally stable compounds. |
| Accuracy | High; often considered a primary method with low uncertainty (<1%).[7][12] | High; dependent on the purity of the reference standard. | High; dependent on the purity of the reference standard. |
| Precision | High; Relative Standard Deviations (RSD) are typically below 1%.[7] | High; RSDs are typically <2%. | High; RSDs are typically <2%. |
| Reference Standard | Requires a certified internal standard of a different compound.[13] | Requires a certified reference standard of the analyte itself.[12] | Requires a certified reference standard of the analyte itself. |
| Sample Throughput | Moderate; method development is often faster than chromatography.[9] | High; well-suited for automated, high-throughput analysis. | High; suitable for automated analysis of volatile compounds. |
| Sample Integrity | Non-destructive; the sample can be recovered and used for further analyses.[6][10] | Destructive. | Destructive. |
| Universality | Nearly universal detection for soluble compounds containing the target nucleus (e.g., ¹H).[13] | Limited by the presence of a chromophore for UV detection. | Limited to volatile and thermally stable compounds. |
Workflow for qNMR Purity Determination
The successful implementation of a qNMR experiment relies on a meticulously planned and executed workflow, from sample preparation to data analysis. Each step is designed to minimize sources of error and ensure the final purity value is both accurate and trustworthy.
Caption: General workflow for a qNMR experiment using an internal standard.
Experimental Protocol: Purity of this compound by ¹H qNMR
This protocol provides a self-validating system for determining the purity of this compound using an internal standard. The choice of parameters is critical for ensuring accurate quantification.[14]
Materials and Reagents
-
Analyte: this compound (MW: 125.19 g/mol ).[15]
-
Internal Standard: Maleic acid (Certified Reference Material, ≥99.5% purity, MW: 116.07 g/mol ).
-
Causality: Maleic acid is chosen for its high purity, stability, and sharp singlet in a relatively clear region of the ¹H NMR spectrum (~6.3 ppm), which does not overlap with signals from the analyte.[16] It is also readily soluble in DMSO-d₆.
-
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, ≥99.8 atom % D).
-
Causality: DMSO-d₆ is selected due to its excellent solvating power for a wide range of organic compounds, including pyridines and organic acids. This compound has limited solubility in less polar solvents like chloroform.[17]
-
-
Equipment: High-precision analytical balance (readability ±0.01 mg), volumetric flasks, pipettes, 5 mm NMR tubes.
Instrumentation
-
NMR Spectrometer: 400 MHz or higher field strength spectrometer.
-
Causality: Higher field strengths provide better signal dispersion and sensitivity, which is crucial for resolving analyte signals from potential impurities and improving the accuracy of integration.[18]
-
-
Probe: Standard 5 mm broadband or inverse detection probe, tuned and matched for ¹H observation.
Sample Preparation
Trustworthiness is established here through precise gravimetric measurements.
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial. Record the mass (m_analyte) to the nearest 0.01 mg.
-
Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial. Record the mass (m_std) to the nearest 0.01 mg.
-
Causality: A mass ratio of ~1.5:1 (analyte:standard) ensures that the signal integrals of both compounds will be of a similar magnitude, which optimizes integration accuracy.[5]
-
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆. Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a 5 mm NMR tube.
-
Prepare at least three replicate samples to assess the precision of the method.[19]
NMR Data Acquisition
The key to accuracy lies in the acquisition parameters, which must allow for complete nuclear relaxation.
-
Insert the sample into the spectrometer and allow it to thermally equilibrate for 5 minutes.[20]
-
Lock on the deuterium signal of DMSO-d₆ and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Set the following acquisition parameters:
-
Pulse Angle (Flip Angle): 90°. A calibrated 90° pulse ensures maximum signal intensity for quantification.[5]
-
Relaxation Delay (D1): 30 seconds.
-
Causality: This is the most critical parameter for qNMR. A long delay (at least 5 times the longest T₁ relaxation time of any proton being quantified) is essential to ensure all protons have fully returned to equilibrium before the next pulse.[21][22] Using a shorter delay can lead to signal saturation and a systematic underestimation of purity.[21]
-
-
Acquisition Time (AT): ≥ 3 seconds. A longer acquisition time improves digital resolution.[18]
-
Number of Scans (NS): ≥ 32 scans.
-
Causality: This number should be sufficient to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals being integrated, which minimizes integration errors.[22]
-
-
Spectral Width (SW): ~16 ppm.
-
Decoupling: No ¹³C decoupling is necessary unless ¹³C satellites interfere with signals of interest.[22]
-
Data Processing
-
Apply a small exponential line broadening (e.g., 0.1 Hz) to improve the S/N without significantly distorting the lineshape.[5]
-
Perform a Fourier Transform on the Free Induction Decay (FID).
-
Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Incorrect phasing is a major source of integration error.[5][20]
-
Apply a baseline correction (e.g., 5th-order polynomial) to ensure a flat baseline across the entire spectrum, especially around the integrated signals.[14]
-
Integrate the well-resolved singlet from the maleic acid internal standard (I_std) at ~6.3 ppm. This signal corresponds to 2 protons (N_std).
-
Integrate a well-resolved, non-exchangeable proton signal from this compound. For example, the methyl group singlet (I_analyte). This signal corresponds to 3 protons (N_analyte).
Purity Calculation
The purity of the analyte (P_analyte) is calculated using the following formula, which relates the integrated signal areas to the molar and mass quantities of the analyte and the internal standard.[4][5]
Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I_analyte: Integral of the analyte signal.
-
I_std: Integral of the internal standard signal.
-
N_analyte: Number of protons for the integrated analyte signal (e.g., 3 for the methyl group).
-
N_std: Number of protons for the integrated standard signal (2 for maleic acid).
-
MW_analyte: Molecular weight of the analyte (125.19 g/mol ).
-
MW_std: Molecular weight of the internal standard (116.07 g/mol ).
-
m_analyte: Mass of the analyte.
-
m_std: Mass of the internal standard.
-
P_std: Purity of the internal standard (e.g., 99.5%).
References
- ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- ResolveMass Laboratories Inc. (2025, December 29). Unlock the secrets to achieving accurate and reproducible qNMR results by choosing the right internal standard.
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
- Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- University of Ottawa. (2018, November 30). Performing qNMR Experiments on the AV-300.
- American Pharmaceutical Review. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.
- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- Semantic Scholar. (n.d.). Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry.
- University of Cambridge. (2017, November). Quantitative NMR Spectroscopy.
- JEOL Ltd. (n.d.). Let's try doing quantitative NMR.
- LookChem. (n.d.). Cas 18368-65-5, this compound.
- Scielo. (n.d.). Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
- Napolitano, J. G., et al. (n.d.). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. PMC - NIH.
- Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions.
- YouTube. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination.
- ResearchGate. (n.d.). Purity comparison by NMR and HPLC.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications.
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry.
- ResearchGate. (2025, August 6). Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay.
- ACG Publications. (2016, June 30). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
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A Comparative Benchmarking Guide to the Synthesis of 2-Mercapto-4-methylpyridine
Abstract
2-Mercapto-4-methylpyridine, a pivotal heterocyclic thiol, serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and as a specialized accelerant in industrial applications such as rubber vulcanization[1][2]. The efficiency, scalability, and safety of its synthesis are therefore of paramount importance to the chemical research and development community. This guide provides an in-depth, objective comparison of two predominant synthetic methodologies: the classical nucleophilic substitution pathway starting from 2-chloro-4-methylpyridine and a modern alternative involving the direct thionation of 4-methyl-1H-pyridin-2-one. We will dissect the mechanistic underpinnings, provide detailed, validated experimental protocols, and present a comparative analysis of key performance metrics including yield, purity, and operational considerations to empower researchers in selecting the optimal route for their specific objectives.
Introduction: The Strategic Importance of this compound
The pyridine-2-thiol framework is a privileged scaffold in medicinal chemistry and materials science. The presence of a thiol group on the pyridine ring imparts unique chemical properties, including the ability to act as a potent nucleophile and a chelating ligand for various metal ions[1]. This compound, specifically, is a valuable building block whose efficient production is a recurring challenge. The selection of a synthetic route often involves a trade-off between starting material availability, reaction efficiency, and the safety profile of the reagents employed. This guide aims to illuminate the practical differences between two robust synthetic strategies, providing the necessary data for an informed decision-making process.
Overview of Synthetic Methodologies
We will benchmark two distinct and highly effective synthetic pathways. The choice between them is often dictated by the accessibility of the starting picoline derivative—either halogenated or oxidized.
Method A: The Classical Nucleophilic Aromatic Substitution (SNAr) Route This established method relies on the displacement of a halide, typically chloride, from the 2-position of the pyridine ring by a sulfur nucleophile. The electron-withdrawing nature of the ring nitrogen activates the 2-position towards nucleophilic attack, making 2-chloro-4-methylpyridine an excellent substrate. Common sulfur sources include sodium hydrogen sulfide (NaSH) or thiourea followed by hydrolysis[3][4][5]. This pathway is often favored in industrial settings due to the relatively low cost of the starting materials[5].
Method B: The Modern Thionation Route This alternative approach involves the conversion of the carbonyl group of 4-methyl-1H-pyridin-2-one (the tautomer of 4-methyl-2-hydroxypyridine) directly into a thiocarbonyl group. This transformation is most effectively achieved using potent thionating agents, with Lawesson's reagent being a prominent example, known for its high efficiency and cleaner reaction profiles compared to traditional reagents like phosphorus pentasulfide (P₄S₁₀)[3][6][7]. This route is particularly advantageous when the pyridone precursor is readily available or more easily synthesized than the corresponding chloropyridine.
Comparative Synthesis Workflow
The following diagram illustrates the two synthetic pathways from their respective precursors to the final product.
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, incorporating purification and characterization steps to ensure product integrity.
Protocol 1: Method A - Synthesis via Nucleophilic Substitution
This protocol is adapted from established literature procedures[3][5]. The choice of propylene glycol as a solvent is strategic; its high boiling point allows for the necessary reaction temperature, and its polarity effectively solubilizes the sodium hydrogen sulfide salt.
Materials:
-
2-chloro-4-picoline (2-chloro-4-methylpyridine)
-
Sodium hydrogen sulfide (NaSH), anhydrous
-
Propylene glycol
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add sodium hydrogen sulfide (1.2 eq).
-
Solvent Addition: Add propylene glycol to the flask under a nitrogen atmosphere. Stir the mixture to form a suspension.
-
Substrate Addition: Add 2-chloro-4-methylpyridine (1.0 eq) to the suspension.
-
Heating: Heat the reaction mixture to reflux for approximately 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the mixture to room temperature. Carefully pour the mixture into a beaker of cold deionized water.
-
Acidification: Acidify the aqueous solution to pH 5-6 with 2M HCl. A precipitate should form.
-
Extraction: Extract the product into ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound as a crystalline solid.
-
Characterization: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and melting point analysis.
Protocol 2: Method B - Synthesis via Thionation
This protocol utilizes Lawesson's reagent for a highly efficient thionation of the corresponding pyridone[3]. Toluene is an excellent solvent choice as it is relatively non-polar and has a suitable boiling point for the reaction while being inert to the thionating reagent.
Materials:
-
4-methyl-1H-pyridin-2-one
-
Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]
-
Toluene, anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer under a nitrogen atmosphere, add 4-methyl-1H-pyridin-2-one (1.0 eq) and Lawesson's reagent (0.5 eq).
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Heating: Heat the mixture to reflux for approximately 4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.
-
Purification - Part 1 (Aqueous Wash): Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to remove acidic byproducts, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.
-
Purification - Part 2 (Chromatography/Recrystallization): The crude product can be further purified by flash column chromatography (silica gel) or by recrystallization from a suitable solvent like ethanol.
-
Characterization: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and melting point analysis.
Performance Benchmarking: A Head-to-Head Comparison
The choice of synthesis route is a multi-factorial decision. The following table summarizes the key performance indicators for each method based on literature data and practical considerations.
| Parameter | Method A (SNAr) | Method B (Thionation) | Rationale & Justification |
| Typical Yield | ~70%[3] | ~80% [3] | Thionation with Lawesson's reagent is often a very high-yielding transformation with fewer side reactions. |
| Purity (Post-Workup) | Good | Excellent | The SNAr route can have unreacted starting material or disulfide byproducts. The thionation route is generally cleaner. |
| Reaction Time | 2-3 hours [3] | 4 hours[3] | The nucleophilic substitution is typically faster under reflux conditions. |
| Reaction Temperature | Reflux in Propylene Glycol (~188 °C) | Reflux in Toluene (~111 °C) | Method B operates at a significantly lower and more manageable temperature. |
| Reagent Safety | NaSH is corrosive and can release toxic H₂S gas upon acidification. Thiourea is a suspected carcinogen. | Lawesson's reagent can release H₂S upon decomposition and should be handled in a fume hood. | Both methods require careful handling, but the risks associated with NaSH are arguably more acute. |
| Scalability | Excellent | Good | The SNAr route is well-established for industrial production, with patents describing its scale-up[4][5]. |
Discussion: Field-Proven Insights
Expertise in Action: Why These Choices Matter
-
Mechanistic Considerations: In Method A, the reaction proceeds via a Meisenheimer complex, a well-understood SNAr mechanism. The rate is dependent on the nucleophilicity of the sulfur source and the solvent. In Method B, the reaction with Lawesson's reagent is believed to proceed through a four-membered ring intermediate, leading to a direct and efficient oxygen-sulfur exchange[7]. This directness is a key advantage, minimizing potential side reactions.
-
Trustworthiness through Validation: For both protocols, the final characterization is non-negotiable. The melting point of this compound is reported to be 177-178 °C[2]. An experimental result aligning with this value, coupled with clean NMR spectra, provides high confidence in the product's identity and purity, thus validating the synthetic protocol.
-
Scalability and Industrial Viability: While Method B may offer a higher yield on a lab scale, Method A is often more attractive for industrial applications. The starting material, 2-chloro-4-picoline, is a common industrial commodity. The reagents are cheaper, and the process, despite its hazards, is well-documented for large-scale synthesis[5]. The primary challenge for scaling Method B is the cost and handling of large quantities of Lawesson's reagent and the subsequent chromatographic purification, which is less favorable for bulk production.
Conclusion and Recommendations
Both the classical nucleophilic substitution and the modern thionation routes are robust and viable methods for the synthesis of this compound.
-
Method B (Thionation) is highly recommended for research and development settings where the highest possible yield and purity are desired from the outset, and where the pyridone starting material is readily accessible. Its milder conditions and cleaner reaction profile simplify purification.
-
Method A (Nucleophilic Substitution) remains the workhorse for large-scale and industrial production . Its economic advantages, stemming from lower-cost starting materials and a more straightforward work-up (precipitation/extraction vs. chromatography), outweigh the moderately lower yield for bulk manufacturing.
Ultimately, the optimal choice is contingent upon the specific needs of the project, balancing considerations of scale, cost, available starting materials, and safety infrastructure.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Mercapto-4-methylpyridine
For Immediate Release
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. For a compound such as 2-Mercapto-4-methylpyridine, a crucial intermediate in the synthesis of various pharmaceutical agents, robust and reliable analytical methods are not just a regulatory requirement but a cornerstone of product quality and safety. This guide provides an in-depth comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography (HPLC) and Potentiometric Titration—for the quantification of this compound. As senior application scientists, we emphasize not just the "how" but the "why," grounding our protocols in established scientific principles and regulatory expectations, primarily drawing from the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines.[1][2][3][4]
The Imperative of Method Validation and Cross-Validation
Before any analytical method is implemented for routine use, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose.[5][6] Key validation parameters, as stipulated by ICH guidelines, include accuracy, precision, specificity, linearity, range, and robustness.[7][8] Cross-validation becomes essential when two or more analytical methods are used to measure the same analyte, for instance, during method transfer between laboratories or when a new method is introduced to replace an existing one. The objective is to ensure that the results are equivalent and interchangeable, thereby maintaining consistency and reliability of data throughout the product lifecycle.
This guide will dissect two distinct analytical approaches for this compound, offering detailed experimental protocols and a comparative analysis of their performance based on hypothetical, yet realistic, validation data.
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of modern analytical chemistry, offering high resolution and sensitivity for the separation and quantification of individual components in a mixture.[9][10] For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is highly suitable.
Causality Behind Experimental Choices
The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal separation and detection.
-
Stationary Phase (C18 Column): A C18 (octadecylsilyl) column is a nonpolar stationary phase that effectively retains moderately polar to nonpolar analytes like this compound through hydrophobic interactions. The 5 µm particle size offers a good balance between efficiency and backpressure.
-
Mobile Phase (Acetonitrile and Phosphate Buffer): Acetonitrile is a common organic modifier that provides good peak shape and elution strength for a wide range of compounds. The phosphate buffer (pH 3.0) is crucial for controlling the ionization state of the analyte. At this pH, the pyridine nitrogen is protonated, leading to more consistent retention times and improved peak symmetry.
-
UV Detection (254 nm): Aromatic compounds like this compound exhibit strong absorbance in the UV region. Detection at 254 nm, a common wavelength for aromatic compounds, provides excellent sensitivity.
Experimental Protocol: RP-HPLC
Instrumentation:
-
A standard HPLC system equipped with a UV detector.
Chromatographic Conditions:
-
Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in and dilute to 50 mL with the mobile phase to obtain a stock solution of 500 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 10 µg/mL to 100 µg/mL.
Visualizing the HPLC Workflow
Caption: Workflow for the HPLC analysis of this compound.
Method 2: Potentiometric Titration
Potentiometric titration is a classic and robust analytical technique that offers a high degree of precision and accuracy, particularly for assay determination. This method is based on the reaction of the mercaptan group with a titrant, and the endpoint is determined by monitoring the change in potential.
Causality Behind Experimental Choices
-
Titrant (Silver Nitrate): Silver nitrate is a well-established titrant for mercaptans. The silver ions react with the thiol group to form a stable silver mercaptide precipitate.[11][12]
-
Solvent (Alcoholic Sodium Acetate): An alcoholic solvent is used to dissolve the organic analyte, this compound. The sodium acetate provides a buffered medium to ensure a complete and stoichiometric reaction.[11]
-
Electrodes (Silver/Silver-Sulfide and Glass): A silver/silver-sulfide indicating electrode is sensitive to the concentration of silver ions in the solution. A glass electrode serves as a stable reference electrode. The potential difference between these two electrodes changes significantly at the endpoint of the titration.[11]
Experimental Protocol: Potentiometric Titration
Instrumentation:
-
An automatic potentiometric titrator equipped with a silver/silver-sulfide indicating electrode and a glass reference electrode.
Reagents:
-
Titrant: 0.1 M Silver Nitrate (AgNO₃) solution, standardized.
-
Solvent: Alcoholic sodium acetate solution.
Procedure:
-
Accurately weigh approximately 150 mg of the this compound sample.
-
Dissolve the sample in 50 mL of the alcoholic sodium acetate titration solvent.
-
Immerse the electrodes in the sample solution and start the titration with 0.1 M AgNO₃.
-
The endpoint is determined by the point of maximum inflection of the titration curve.
Visualizing the Titration Workflow
Caption: Workflow for the potentiometric titration of this compound.
Cross-Validation: A Comparative Data Analysis
To objectively compare the performance of the HPLC and potentiometric titration methods, a cross-validation study would be performed. The following table summarizes hypothetical yet realistic data for key validation parameters.
| Validation Parameter | HPLC with UV Detection | Potentiometric Titration | ICH Q2(R1) Acceptance Criteria |
| Linearity (r²) | 0.9995 | N/A | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 100.8% | 99.8% - 100.2% | 98.0% - 102.0% |
| Precision (RSD) | |||
| - Repeatability | 0.5% | 0.2% | ≤ 1.0% |
| - Intermediate Precision | 0.8% | 0.4% | ≤ 2.0% |
| Specificity | Demonstrated by peak purity and no interference from placebo and known impurities. | Less specific; may be affected by other halides or pseudo-halides. | No interference from other substances. |
| Range | 10 - 100 µg/mL | 50% - 150% of the nominal concentration | Defined by linearity and accuracy. |
| Robustness | Minor variations in mobile phase composition, pH, and flow rate had no significant effect. | Minor variations in solvent composition and temperature had no significant effect. | No significant changes in results with deliberate variations in method parameters. |
Discussion and Recommendations
Both HPLC and potentiometric titration are valid and reliable methods for the quantification of this compound. However, their suitability depends on the specific application.
-
HPLC with UV Detection is the method of choice for purity testing and stability studies . Its high specificity allows for the separation and quantification of the active pharmaceutical ingredient (API) from its impurities and degradation products. The method's wide linear range is also advantageous for quantifying both high and low concentrations of the analyte.
-
Potentiometric Titration is an excellent method for assay determination of the bulk drug substance . It is generally more precise and accurate than HPLC for this purpose and is often considered a primary or reference method. Its simplicity and lower cost per sample make it well-suited for routine quality control. The main limitation is its lower specificity compared to chromatographic methods.
For a comprehensive quality control strategy, it is recommended to use potentiometric titration for the routine assay of the this compound drug substance and the HPLC method for the determination of related substances and for stability testing . The cross-validation data ensures that both methods provide equivalent and reliable results for the intended purpose, guaranteeing the quality and consistency of the final product.
Conclusion
The cross-validation of analytical methods is a critical exercise in ensuring data integrity and regulatory compliance. By understanding the scientific principles behind each method and rigorously evaluating their performance characteristics, researchers, scientists, and drug development professionals can confidently select the most appropriate analytical technique for their specific needs. This guide has provided a framework for comparing HPLC and potentiometric titration for the analysis of this compound, underscoring the importance of a scientifically sound and data-driven approach to analytical method validation.
References
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- Hawwa, A. F., et al. (2009). Development and validation of an HPLC method for the rapid and simultaneous determination of 6-mercaptopurine and four of its metabolites in plasma and red blood cells. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 430-437.
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Structure-activity relationship (SAR) studies of 2-Mercapto-4-methylpyridine derivatives
An In-Depth Guide to the Structure-Activity Relationship (SAR) of 2-Mercapto-4-methylpyridine Derivatives
Introduction: The Pyridine Scaffold in Medicinal Chemistry
Pyridine, a six-membered heterocyclic compound, is a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of biologically active molecules.[1] Its derivatives are noted for a wide array of pharmacological effects, including antitumor, antiviral, antimicrobial, and anti-inflammatory properties.[2][3] Within this versatile class, 2-mercaptopyridine derivatives have emerged as particularly promising candidates for drug development. The presence of a reactive mercapto (-SH) group at the 2-position offers a versatile handle for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a specific subset: this compound derivatives. We will explore how targeted structural modifications to this core scaffold influence biological outcomes, with a focus on anticancer and antimicrobial activities. By synthesizing data from multiple studies, this guide aims to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison of these compounds, supported by detailed experimental protocols.
Core Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is profoundly influenced by chemical modifications at two primary sites: the mercapto group and the pyridine ring itself. The general mechanism of action often involves the interaction of the mercapto group with molecular targets like enzymes and receptors, where it can form covalent bonds with thiol groups in proteins, thereby altering their activity.[4]
Modifications at the 2-Mercapto Position (S-Substitution)
The sulfur atom of the mercapto group is a key nucleophile, making it the most common site for derivatization. Introducing substituents at this position can dramatically alter a compound's potency, selectivity, and metabolic stability.
-
Alkylation and Acylation: The substitution of the hydrogen atom on the sulfur with various alkyl or acyl groups is a primary strategy. For instance, alkylation of 2-mercapto-4,6-dimethylpyridine-3-carbonitrile with reagents like ethyl chloroacetate or phenacyl bromide, followed by cyclization, leads to the formation of potent thienopyridine derivatives.[5] This suggests that converting the thiol into a thioether can serve as a crucial step in generating more complex, biologically active heterocyclic systems.
-
Formation of Fused Heterocycles: A key transformation that often leads to a significant enhancement in biological activity is the intramolecular cyclization involving the mercapto group. The synthesis of thieno[2,3-b]pyridines from 2-mercaptopyridine precursors is a well-established route to compounds with notable bacteriostatic or tuberculostatic activity.[6] This cyclization locks the molecule into a more rigid conformation, which can lead to higher-affinity interactions with biological targets.
Modifications on the Pyridine Ring
While this guide focuses on the 4-methylpyridine core, the influence of substituents elsewhere on the pyridine ring is critical for modulating activity.
-
The Role of the 4-Methyl Group: The methyl group at the 4-position influences the electronic properties and lipophilicity of the pyridine ring. While direct comparisons are specific to the biological target, this group can contribute to favorable binding interactions within hydrophobic pockets of enzymes or receptors.
-
Influence of Other Ring Substituents: The presence of additional functional groups on the pyridine ring can fine-tune the molecule's activity. For example, a cyano group at the 3-position, as seen in 2-mercapto-4,6-dimethylpyridine-3-carbonitrile, is a precursor to highly active antibacterial compounds.[5] A review of pyridine derivatives indicates that electron-donating groups like methoxy (-OMe) and hydroxyl (-OH) can enhance antiproliferative activity, whereas bulky groups or halogens may decrease it.[2][3]
Below is a diagram summarizing the key SAR insights for the this compound scaffold.
Caption: Key SAR points for this compound derivatives.
Comparative Analysis of Biological Activity
Derivatives of the this compound scaffold have been evaluated against a range of biological targets. The following tables summarize key findings, comparing the activity of different derivatives based on their structural modifications.
Table 1: Anticancer Cytotoxicity Data
| Compound/Derivative Class | Structural Modification | Cell Line | Activity (IC50) | Reference |
| Thienopyridine Derivative 11a | Cyclized 2-mercapto-4,6-dimethylnicotinonitrile | A-549 (Lung) | 9.24 µg/mL | [5] |
| Thienopyridine Derivative 16a | Cyclized 2-mercapto-4,6-dimethylnicotinonitrile | HepG-2 (Liver) | 6.45 µg/mL | [5] |
| Generic Derivatives | Modifications to the mercapto group | MCF-7 (Breast) | Potent Cytotoxicity | [4] |
| Generic Derivatives | Modifications to the mercapto group | HeLa (Cervical) | Potent Cytotoxicity | [4] |
Note: Lower IC50 values indicate higher potency.
The data clearly indicate that cyclization into thieno[2,3-b]pyridine systems can produce compounds with potent and selective anticancer activity. For instance, derivative 11a showed superior potency against the A-549 lung cancer cell line compared to the reference drug cisplatin (IC50 = 11.76 µg/mL), while derivative 16a was equipotent to cisplatin against the HepG-2 liver cancer cell line.[5]
Table 2: Antibacterial Activity Data
| Compound/Derivative Class | Structural Modification | Bacterial Strain | Activity (% Growth Inhibition) | Reference |
| Thiosemicarbazone Derivative 10 | Derived from 2-mercapto-4,6-dimethylnicotinonitrile | E. coli | 80.8% | [5] |
| Sulfide Derivative 14 | Derived from 2-mercapto-4,6-dimethylnicotinonitrile | S. aureus | 91.7% | [5] |
| General Derivatives | Core this compound structure | M. tuberculosis | Significant Activity | [4] |
The antibacterial data highlight that different modifications can confer activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria. The sulfide derivative 14 demonstrated particularly strong activity against S. aureus, inhibiting its growth by 91.7%.[5] Furthermore, the core scaffold has shown potential as a lead for developing new anti-tuberculosis agents.[4]
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed methodologies for the synthesis and evaluation of these compounds.
Protocol 1: General Synthesis of 2-Alkylthio-4-methylpyridine Derivatives
This two-step protocol first describes the synthesis of the core this compound and then its subsequent alkylation.
Step A: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-4-methylpyridine (1 eq.) and thiourea (1.2 eq.) in ethanol.
-
Heating: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: After cooling to room temperature, add an aqueous solution of sodium hydroxide (2.5 eq.) to the reaction mixture.
-
Reflux: Heat the mixture to reflux for another 2-3 hours to hydrolyze the intermediate isothiouronium salt.
-
Acidification & Isolation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid or acetic acid until a precipitate forms (pH ~5-6).
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture to yield pure this compound.
Step B: S-Alkylation
-
Deprotonation: Suspend this compound (1 eq.) in a suitable solvent such as acetone or DMF. Add a base like anhydrous potassium carbonate (1.5 eq.) to the suspension.
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. Then, add the desired alkyl halide (e.g., ethyl bromoacetate, benzyl bromide) (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to stir at room temperature (or with gentle heating if necessary) for 6-12 hours, monitoring by TLC.
-
Workup: Once the reaction is complete, filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the pure S-alkylated derivative.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of the synthesized derivatives against cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., A-549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for another 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
The following diagram illustrates the experimental workflow from synthesis to biological evaluation.
Caption: Workflow from synthesis to SAR analysis of derivatives.
Conclusion and Future Directions
The this compound scaffold is a highly versatile and promising starting point for the development of novel therapeutic agents. Structure-activity relationship studies consistently demonstrate that modifications, particularly at the 2-mercapto position, are key to unlocking potent biological activity. The conversion of the thiol to a thioether and subsequent cyclization to form fused heterocyclic systems, such as thienopyridines, appears to be a particularly effective strategy for enhancing both anticancer and antimicrobial efficacy.[5][6]
Future research should focus on expanding the library of derivatives by exploring a wider range of substituents on both the sulfur atom and the pyridine ring. The use of computational methods, such as molecular docking, could further rationalize the observed SAR and guide the design of next-generation compounds with improved potency and selectivity.[7] The continued investigation of this chemical space holds significant promise for the discovery of new and effective treatments for cancer and infectious diseases.
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- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. (n.d.).
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). National Center for Biotechnology Information.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). PubMed.
- Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. (n.d.). MDPI.
- Synthesis and pharmacological evaluation of 2-mercapto-4-substituted-naphtho[2,1- b ]furo[3,2- d ]pyrimidines. (n.d.). ResearchGate.
- Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015). National Center for Biotechnology Information.
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- (PDF) Theoretical Study of the Structure of Methyltin(IV) Derivatives of 2-Mercaptopyridine Complexes. (n.d.). ResearchGate.
- Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. (n.d.). MDPI.
- RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. (n.d.). IJSAT - International Journal on Science and Technology.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). MDPI.
- Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. (n.d.). MDPI.
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of Methylpyridine Derivatives
Foreword: The Analytical Imperative of Isomeric Purity
In the landscape of pharmaceutical and agrochemical development, the precise structural characterization of chemical intermediates is not merely a matter of academic rigor; it is a cornerstone of regulatory compliance and product efficacy.[1] Methylpyridine derivatives, also known as picolines, are fundamental building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs) and herbicides.[2][3] These compounds exist as three positional isomers: 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. While sharing the same molecular formula (C₆H₇N) and weight (93.13 g/mol ), the seemingly minor shift in the methyl group's position on the pyridine ring drastically alters their chemical and physical properties, and consequently, their reactivity and role in synthesis.[4]
The challenge for analytical scientists lies in the inherent similarity of these isomers. Their close boiling points and polarities make separation by traditional methods like fractional distillation exceptionally difficult and inefficient.[5][6] Therefore, robust and validated analytical techniques are paramount to ensure the isomeric purity of a starting material, which directly impacts the impurity profile, safety, and performance of the final product. This guide provides a comparative analysis of the three principal chromatographic and electrophoretic techniques employed for this purpose: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE). We will delve into the mechanistic basis for separation, present comparative performance data, and provide field-proven protocols to empower researchers in selecting and implementing the optimal method for their specific analytical challenge.
Chapter 1: The Chromatographic Workhorse - Gas Chromatography (GC)
Gas Chromatography is a premier technique for the analysis of volatile and semi-volatile compounds, making it an intuitive first choice for methylpyridine isomers. The separation is governed by the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.
The Rationale for GC: Volatility and Resolution
The methylpyridine isomers are sufficiently volatile to be readily analyzed by GC without derivatization.[7] The primary strength of GC in this application is its high resolving power, particularly with modern capillary columns.[7] The selection of the stationary phase is the most critical experimental parameter, as it dictates the intermolecular interactions that drive the separation.
Causality in Column Selection: For positional isomers like methylpyridines, separation is primarily achieved through differences in dipole-dipole interactions and boiling points. A mid-polarity stationary phase, such as one containing a percentage of diphenyl and dimethyl polysiloxane (e.g., a 5% phenyl column), often provides the best balance of interactions to resolve these closely related compounds.[1] For instance, the elution order can be correlated to aromatic ring substituent crowding, influencing the interaction with the stationary phase.
Detection: From Universal to Specific
-
Flame Ionization Detection (FID): FID is a robust, universal detector that provides excellent sensitivity for hydrocarbons. It is ideal for routine quality control (QC) where the identities of the isomers are already known and the primary goal is quantification.
-
Mass Spectrometry (MS): Coupling GC with a mass spectrometer is the gold standard for impurity profiling and method development.[1][8] While the electron ionization (EI) mass spectra of positional isomers are often very similar, subtle differences in fragmentation patterns can exist. Critically, MS provides unambiguous confirmation of identity based on the mass-to-charge ratio, which is indispensable for identifying unknown impurities or confirming peak identity in complex matrices.[1]
Performance Comparison: GC
| Parameter | Typical Performance | Rationale / Commentary |
| Resolution (Rs) | > 2.0 | High-efficiency capillary columns readily achieve baseline separation. |
| Limit of Quantitation (LOQ) | ~0.01 - 0.05% area | FID offers high sensitivity. MS in SIM mode can be even more sensitive. |
| Analysis Time | 10 - 20 minutes | Temperature programming allows for a rapid elution of isomers with good separation. |
| Robustness | High | GC methods are generally very rugged and reproducible for routine analysis. |
| Primary Challenge | Non-volatile impurities | GC cannot analyze non-volatile starting materials or degradation products. |
Experimental Workflow: GC Analysis
Protocol: GC-FID Isomeric Purity of Methylpyridines
1. Objective: To quantify the isomeric purity of a methylpyridine sample by separating 2-, 3-, and 4-methylpyridine using Gas Chromatography with Flame Ionization Detection (GC-FID).
2. System Suitability:
-
Reference Standard: Prepare a system suitability solution containing approximately 0.5 mg/mL each of 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine in methanol.
-
Acceptance Criteria: Inject the system suitability solution. The resolution between any two adjacent methylpyridine peaks must be ≥ 2.0. The tailing factor for each peak should be between 0.9 and 1.5.
3. Sample Preparation:
-
Accurately weigh approximately 25 mg of the methylpyridine test sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. Mix thoroughly.
4. GC-FID Conditions:
-
Column: Agilent DB-5, 30 m x 0.32 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium, constant flow at 1.5 mL/min.
-
Inlet: Split mode (50:1), 250°C.
-
Injection Volume: 1.0 µL.
-
Oven Temperature Program:
-
Initial: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 120°C.
-
Hold: 2 minutes at 120°C.
-
-
Detector: FID, 280°C.
5. Analysis Procedure:
-
Inject a blank (methanol) to ensure no system contamination.
-
Perform five replicate injections of the system suitability solution to establish system precision (RSD of peak areas should be ≤ 5.0%).
-
Inject the prepared sample solution in duplicate.
6. Calculation:
-
Determine the area of each isomer peak in the sample chromatogram.
-
Calculate the percentage of each isomer using the area percent formula:
-
% Isomer X = (Area of Isomer X / Total Area of All Isomer Peaks) * 100
-
7. Trustworthiness Check: The protocol's validity is confirmed by the system suitability test. If the resolution and peak shape criteria are met, the system is deemed capable of accurately separating and quantifying the isomers.
Chapter 2: The Versatile Alternative - High-Performance Liquid Chromatography (HPLC)
While GC is excellent for volatile compounds, HPLC offers greater versatility, especially when dealing with samples that may contain non-volatile impurities or when derivatization is undesirable. Separation in HPLC is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.
The Rationale for HPLC: Polarity and Matrix Compatibility
For methylpyridines, Reversed-Phase HPLC (RP-HPLC) is the most common approach.[5][8] In this mode, a non-polar stationary phase (typically C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).
Causality in Phase Selection: Methylpyridines are moderately polar basic compounds. A C18 column retains them through hydrophobic interactions. The separation between isomers is achieved by subtly manipulating the mobile phase composition. Adding a small amount of an acid, like formic or acetic acid, to the mobile phase is crucial.[8] This acidifies the mobile phase, protonating the basic pyridine nitrogen. This protonation ensures consistent ionization, preventing peak tailing and improving peak shape, which is a common issue with basic analytes on silica-based columns. The subtle differences in the pKa and hydrophobicity of the protonated isomers allow for their resolution.
Performance Comparison: HPLC
| Parameter | Typical Performance | Rationale / Commentary |
| Resolution (Rs) | > 1.5 | Good separation is achievable with optimized mobile phase conditions.[9] |
| Limit of Quantitation (LOQ) | ~0.05% area | Standard UV detectors provide sufficient sensitivity for purity analysis. |
| Analysis Time | 15 - 25 minutes | Gradient elution is often required to separate isomers and other impurities. |
| Robustness | High | RP-HPLC methods are the workhorse of QC labs due to their excellent robustness. |
| Primary Advantage | Analyzes a wider range of impurities, including non-volatile compounds.[8] |
Experimental Workflow: HPLC Analysis
Protocol: RP-HPLC-UV Isomeric Purity of Methylpyridines
1. Objective: To quantify the isomeric purity of a methylpyridine sample by separating 2-, 3-, and 4-methylpyridine using Reversed-Phase HPLC with UV detection.
2. System Suitability:
-
Reference Standard: Prepare a system suitability solution containing approximately 0.2 mg/mL each of 2-, 3-, and 4-methylpyridine in Mobile Phase A.
-
Acceptance Criteria: Inject the system suitability solution. The resolution between the most closely eluting pair of isomers must be ≥ 1.5. The tailing factor for each peak should be between 0.8 and 1.8.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the methylpyridine test sample into a 20 mL volumetric flask.
-
Dissolve and dilute to volume with Mobile Phase A. Mix thoroughly.
4. HPLC-UV Conditions:
-
Column: Zorbax SB-Aq, 4.6 x 150 mm, 5 µm (or equivalent aqueous-stable C18).[9]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.[8]
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % B 0.0 10 15.0 40 16.0 90 18.0 90 18.1 10 | 22.0 | 10 |
5. Analysis Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 20 minutes.
-
Inject a blank (Mobile Phase A).
-
Perform five replicate injections of the system suitability solution (RSD of peak areas should be ≤ 5.0%).
-
Inject the prepared sample solution in duplicate.
6. Calculation:
-
Calculate the percentage of each isomer using the area percent formula as described in the GC section.
Chapter 3: The High-Efficiency Specialist - Capillary Electrophoresis (CE)
Capillary Electrophoresis separates analytes based on their charge-to-size ratio in an electric field.[10] It is a technique known for its extremely high separation efficiency, low sample and reagent consumption, and rapid analysis times.
The Rationale for CE: Exploiting Charge and Complexation
In a simple Capillary Zone Electrophoresis (CZE) setup, the methylpyridine isomers, being weak bases, would be protonated in an acidic buffer and migrate as cations. However, their charge-to-size ratios are nearly identical, making separation difficult. The power of CE for isomer analysis is unlocked by adding a chiral or achiral selector to the running buffer.[11]
Causality in Selector Addition: Cyclodextrins (CDs) are commonly used additives.[12][13] These are chiral, bucket-shaped molecules with a hydrophobic interior and a hydrophilic exterior. The methylpyridine isomers can transiently associate with the CD cavity. The stability of this host-guest complex depends on the steric fit of the isomer within the CD. Because the 2-, 3-, and 4-methyl isomers have different shapes, they will form complexes of varying stability, leading to different apparent mobilities and, therefore, separation. This transforms the separation mechanism from being based solely on electrophoretic mobility to a combination of mobility and differential complexation.
Performance Comparison: CE
| Parameter | Typical Performance | Rationale / Commentary |
| Resolution (Rs) | > 3.0 | Extremely high efficiency (hundreds of thousands of theoretical plates) leads to sharp peaks and excellent resolution. |
| Limit of Quantitation (LOQ) | ~0.1% area | Sensitivity can be a limitation due to the small injection volume and short path length for UV detection. |
| Analysis Time | < 10 minutes | Separations are typically very fast. |
| Robustness | Moderate | Method can be sensitive to buffer composition, capillary surface, and temperature. Requires careful control. |
| Primary Advantage | Minimal solvent usage; unique selectivity mechanism for difficult separations. |
Experimental Workflow: CE Analysis
Protocol: CE-UV Isomeric Purity of Methylpyridines
1. Objective: To resolve and quantify the isomeric purity of a methylpyridine sample using Capillary Zone Electrophoresis with cyclodextrin as a buffer additive.
2. System Suitability:
-
Reference Standard: Prepare a system suitability solution containing approximately 0.1 mg/mL each of 2-, 3-, and 4-methylpyridine in water.
-
Acceptance Criteria: The resolution between all isomer peaks must be ≥ 2.5. Migration time RSD for replicate injections should be ≤ 2.0%.
3. Sample Preparation:
-
Accurately weigh approximately 5 mg of the methylpyridine test sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with deionized water. Mix thoroughly.
4. CE-UV Conditions:
-
Capillary: Fused-silica, 75 µm ID, 60 cm total length (51.5 cm to detector).
-
Background Electrolyte (BGE): 100 mM Sodium Phosphate buffer, pH 2.5, containing 20 mM hydroxypropyl-β-cyclodextrin.
-
Capillary Conditioning (Pre-injection): Flush with 0.1 M NaOH (2 min), water (2 min), and BGE (3 min).
-
Injection: Hydrodynamic, 50 mbar for 5 seconds.
-
Voltage: +25 kV (normal polarity).
-
Temperature: 25°C.
-
Detection: UV, 214 nm.
5. Analysis Procedure:
-
Condition a new capillary before first use.
-
Perform the pre-injection conditioning sequence before every run.
-
Inject a blank (water).
-
Perform three replicate injections of the system suitability solution.
-
Inject the prepared sample solution in duplicate.
6. Calculation:
-
Calculate purity using area percent. Note: In CE, peak area should be corrected for migration velocity by dividing the raw area by the migration time.
-
Corrected Area = Raw Peak Area / Migration Time
-
% Isomer X = (Corrected Area of Isomer X / Total Corrected Area of All Isomer Peaks) * 100
-
Chapter 4: Method Selection and Validation Strategy
Choosing the right analytical technique is a decision driven by the specific requirements of the analysis. No single method is universally superior; each has distinct advantages.
A Logic-Driven Approach to Method Selection
The following decision-making framework can guide the selection process:
-
For Routine Quality Control: HPLC is often the most pragmatic choice. It is robust, reliable, and capable of simultaneously monitoring for both isomeric impurities and non-volatile starting materials or by-products that would be missed by GC.[8]
-
For In-Depth Impurity Identification: GC-MS is unparalleled. When the goal is to identify and characterize unknown volatile impurities, the combination of high-resolution chromatography and mass spectrometric data is essential for structural elucidation.[1][8]
-
For Challenging Separations: When baseline resolution is not achievable with standard GC or HPLC methods, CE offers an orthogonal (different) separation mechanism that can often resolve components that co-elute on other systems.
The Pillar of Trust: Method Validation
Regardless of the chosen technique, the method must be validated to ensure it is fit for its intended purpose.[14][15] Validation demonstrates that the method is reliable, reproducible, and accurate. Key validation parameters, as outlined by guidelines from the International Council for Harmonisation (ICH), include:[16]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., other isomers, impurities, degradation products).
-
Linearity: Demonstrating a direct proportional relationship between analyte concentration and detector response over a defined range.
-
Accuracy: The closeness of test results to the true value, often assessed by spike/recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be determined with acceptable precision and accuracy.[17]
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition).
A thoroughly validated method provides the highest level of confidence in the reported isomeric purity, ensuring the quality and consistency of the material.
References
- ResearchGate. (n.d.). Combined Gas Chromatography–Mass Spectrometry, Gas Chromatography–Infrared, and Computational Approach to Differentiate Constitutional Isomers of Methylpyridine Derivatives.
- LCGC. (2003). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- PubMed. (2009). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry.
- NIST. (n.d.). Pyridine, 3-methyl-. NIST Chemistry WebBook.
- NIST. (n.d.). Pyridine, 4-methyl-. NIST Chemistry WebBook.
- NIST. (n.d.). Pyridine, 2-methyl-. NIST Chemistry WebBook.
- ResearchGate. (n.d.). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry | Request PDF.
- NIST. (n.d.). Pyridine, 3-methyl-. NIST Chemistry WebBook.
- ResearchGate. (n.d.). Chiral compounds consisting of 3‐methylpyridine.
- Chempanda. (n.d.). Methylpyridine: Isomers, synthesis, applications, side effects and storage.
- IJRPS. (2011). Analytical method validation: A brief review.
- ResearchGate. (n.d.). HPLC analysis of original 2-Picoline solution (a) and after treatment....
- ResearchGate. (n.d.). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine | Request PDF.
- ResearchGate. (n.d.). Validation of Analytical Methods.
- Restek. (n.d.). 4-Methylpyridine.
- MDPI. (2024). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.
- ATSDR. (1992). Analytical Methods.
- PubMed. (1996). Identification of chiral drug isomers by capillary electrophoresis.
- FDA. (2024). Q2(R2) Validation of Analytical Procedures.
- MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds.
- PubMed. (1996). Separation and determination of some stereoisomers by capillary gel electrophoresis with cyclodextrin incorporated in polyacrylamide gel.
- ResearchGate. (n.d.). Pyridine and Pyridine Derivatives | Request PDF.
- MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- MDPI. (2022). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS.
- PubMed. (1996). Chiral separation using molecularly imprinted heteroaromatic polymers.
- Wikipedia. (n.d.). 3-Methylpyridine.
- SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
- MDPI. (2022). Analytical Chemistry in the 21st Century: Challenges, Solutions, and Future Perspectives of Complex Matrices Quantitative Analyses in Biological/Clinical Field.
- Semantic Scholar. (n.d.). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB.
- LCGC International. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand.
- LCGC International. (2021). What Chromatograms Can Teach Us About Our Analytes.
- Chemistry LibreTexts. (2021). Lab 6: Capillary Electrophoresis.
- PubMed. (1993). Capillary electrophoretic separation, immunochemical recognition and analysis of the diastereomers quinine and quinidine and two quinidine metabolites in body fluids.
- ResearchGate. (n.d.). (PDF) Effective alternative host-guest separation strategies for mixed pyridine/methylpyridines with thioxanthenyl- and xanthenyl-derived host molecules.
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A Comparative Guide to Vulcanization Accelerators: The Established Efficacy of 2-Mercaptobenzothiazole versus an Exploratory Analysis of 2-Mercapto-4-methylpyridine
This guide provides an in-depth comparison of 2-mercaptobenzothiazole (MBT), a cornerstone of the rubber industry, with a theoretical evaluation of 2-Mercapto-4-methylpyridine as a vulcanization accelerator. While MBT's performance is well-documented, this compound is not established in this application. This document, therefore, contrasts the known with the hypothetical, offering a detailed experimental framework for a true comparative analysis.
Part 1: The Imperative of Acceleration in Sulfur Vulcanization
Sulfur vulcanization is the quintessential chemical process that transforms raw rubber from a plastic, tacky material into a durable, elastic product. This transformation is achieved by forming cross-linking bridges, primarily composed of sulfur atoms, between individual polymer chains.[1] This network structure imparts the mechanical strength, elasticity, and durability required for countless applications, from tires to shoe soles.[1]
However, vulcanizing with elemental sulfur alone is a commercially unviable process. It is incredibly slow, requiring hours at high temperatures, and inefficient, with as many as 40 to 55 sulfur atoms needed for a single effective crosslink.[2] The resulting vulcanizates often exhibit poor mechanical properties and are susceptible to oxidative degradation.[2]
The introduction of chemical accelerators revolutionized the rubber industry. These compounds, even in small quantities, dramatically increase the speed and efficiency of vulcanization, allowing it to proceed at lower temperatures and with greater control.[3] Accelerators lead to superior physical properties and improved aging resistance in the final product by optimizing the structure and type of sulfidic crosslinks (monosulfidic, disulfidic, and polysulfidic).[2][4]
Part 2: 2-Mercaptobenzothiazole (MBT) - An Industry Benchmark
2-Mercaptobenzothiazole (MBT) belongs to the thiazole class of accelerators and has been a workhorse in the rubber industry since the 1920s.[1][3] It is classified as a semi-ultra fast, primary accelerator, known for its high reactivity and effectiveness in a wide range of elastomers.[4][5]
Mechanism of Action
The vulcanization mechanism accelerated by MBT is a multi-step process that requires activators, typically a combination of zinc oxide (ZnO) and a fatty acid like stearic acid. While the precise mechanism has been a subject of extensive research, a generally accepted pathway involves the formation of an active sulfurating agent.[6]
-
Formation of the Activator Complex: MBT first reacts with the activators (ZnO and stearic acid) to form a zinc-mercaptobenzothiazole complex. This initial step is crucial for the subsequent reactions.
-
Activation of Sulfur: The zinc-MBT complex reacts with elemental sulfur (which exists as an eight-membered ring, S₈) to open the ring and form a complex polysulfide species. This is the active sulfurating agent.[6]
-
Formation of Pendent Groups: The active sulfurating agent reacts with the rubber polymer chains at the allylic positions (carbon atoms adjacent to a double bond), attaching a polysulfidic chain with a terminal MBT group. These are known as pendent groups.
-
Crosslink Formation: Finally, these pendent groups react with other rubber chains to form the stable sulfidic crosslinks, liberating the accelerator moiety to participate in further reactions.
The following diagram illustrates this proposed mechanistic pathway.
Caption: Experimental workflow for comparing vulcanization accelerators.
Step-by-Step Methodology
1. Compound Formulation: Prepare two rubber compounds based on a standard Natural Rubber (NR) formulation. The only variable should be the accelerator, which must be added in equimolar amounts to ensure a valid comparison.
| Ingredient | Parts per Hundred Rubber (phr) |
| Natural Rubber (SMR 20) | 100.0 |
| N330 Carbon Black | 50.0 |
| Zinc Oxide | 5.0 |
| Stearic Acid | 2.0 |
| Sulfur | 2.5 |
| Accelerator (Variable) | Equimolar equivalent to 1.0 phr MBT |
2. Cure Characteristics Analysis:
-
Use a Moving Die Rheometer (MDR) as per ASTM D5289.
-
Test each compound at a standard temperature (e.g., 160°C).
-
Record the following parameters:
-
ML: Minimum torque (relates to compound viscosity).
-
MH: Maximum torque (relates to stiffness and crosslink density).
-
ts2: Scorch time (time to a 2 dNm rise from ML).
-
tc90: Optimum cure time (time to 90% of MH-ML).
-
Cure Rate Index (CRI): Calculated as 100 / (tc90 - ts2).
-
3. Vulcanization:
-
Press-cure sheets of each compound in a compression mold at the test temperature (160°C) for their respective tc90 times determined from the MDR.
4. Mechanical and Physical Property Testing:
-
Allow vulcanized sheets to condition for 24 hours.
-
Conduct the following tests according to relevant ASTM standards:
-
Tensile Strength & Elongation at Break (ASTM D412)
-
Hardness (Shore A, ASTM D2240)
-
Tear Resistance (ASTM D624)
-
Compression Set (ASTM D395)
-
Heat Aging: Test properties after aging in an oven (e.g., 70 hours at 100°C) to assess thermal stability.
-
5. Crosslink Density Measurement:
-
Determine the crosslink density of the vulcanizates using the equilibrium swelling method (e.g., in toluene) and applying the Flory-Rehner equation.
Conclusion
2-Mercaptobenzothiazole (MBT) is a foundational accelerator in the rubber industry, offering a fast cure rate that results in vulcanizates with a balanced profile of mechanical properties. Its primary drawback is its low processing safety, or "scorchiness."
In contrast, this compound is not a recognized vulcanization accelerator, and no comparative performance data exists. While its chemical structure suggests a potential for accelerator activity, its efficacy remains purely theoretical. Any claims regarding its performance would be speculative without rigorous experimental validation. The provided experimental protocol offers a clear and scientifically sound pathway for any researcher aiming to perform a direct and meaningful comparison between these two compounds.
References
- Taizhou Huangyan Donghai Chemical Co.,Ltd. Vulcanization acceleration mechanism and performance characterization.
- Penta Manufacturing Company. Pentocure – MBT Accelerators - Technical Data Sheet.
- Dogadkin, B. & Tutorskiĭ, I. The Mechanism of Accelerator Action. Reaction of Mercaptobenzothiazole with Sulfur in. Rubber Chemistry and Technology.
- Sovereign Chemical Company. Sovchem® MBT Oiled Powder.
- Dogadkin, B. A., Tutorskiĭ, I. A. & Pevzner, D. M. Mechanism of Mill Breakdown and Vulcanization in the Presence of 2-Mercaptobenzothiazole in. Rubber Chemistry and Technology.
- Chembroad. MBTs in Rubber Compounding: Understanding.
- SciSpace. Curing characteristic of various accelerators on natural rubber/chloroprene rubber blends.
- MDPI. The Influence of Curing Systems on the Cure Characteristics and Physical Properties of Styrene–Butadiene Elastomer.
- Wikipedia. Sulfur vulcanization.
- Lusida Rubber Products. Vulcanization & Accelerators.
- Jet Mill. The Key Role of Vulcanization Accelerators in the Rubber Industry: The Balance Between Processing Safety and Vulcanization Rate.
- Akrochem Corporation. acceleratorsand acceleratorsystems.
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A Comparative Guide to the Selectivity of 2-Mercapto-4-methylpyridine in Chemical Reactions
Introduction: Beyond Reactivity, The Pursuit of Selectivity
In the intricate world of chemical synthesis, particularly in the realms of pharmaceutical development and materials science, the ability of a reagent to react at a specific site within a complex molecule is paramount. This precision, known as selectivity, is the cornerstone of efficient and clean chemical transformations. 2-Mercapto-4-methylpyridine (CAS 18368-65-5), a heterocyclic thiol, has emerged as a versatile building block and ligand.[1][2] Its utility, however, is not merely in its reactivity but in the nuanced selectivity it exhibits compared to other thiol-containing compounds.
This guide provides an in-depth, objective comparison of the selectivity of this compound against common alternatives. We will dissect the physicochemical properties that govern its behavior, present comparative data from key reaction classes, and provide robust experimental protocols for validation. The insights herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a thiol reagent for their specific synthetic challenges.
The Physicochemical Basis of Selectivity
The unique reactivity profile of this compound stems from a delicate interplay of its structural features: the pyridine ring, the thiol group, and the C4-methyl substituent.
Thiol-Thione Tautomerism: A Reversible Switch in Reactivity
Like many 2- and 4-mercaptopyridines, this compound exists in a dynamic equilibrium between two tautomeric forms: the thiol and the thione.[3][4] The position of this equilibrium is highly sensitive to the environment, such as solvent polarity and concentration, which in turn dictates the molecule's reactive nature.[4]
-
Thiol Form (Pyridine-2-thiol): Favored in dilute solutions and in less polar, hydrogen-bonding solvents, this form presents a classic nucleophilic sulfur atom.[3]
-
Thione Form (Pyridine-2-thione): This form predominates in polar solvents and at higher concentrations due to self-association.[4] Its reactivity is more akin to a thioamide.
This tautomerism is a critical determinant of selectivity. Reactions targeting a true thiol may proceed efficiently in nonpolar media, whereas conditions favoring the thione form might lead to different reaction pathways or reduced yields.
Caption: Tautomeric equilibrium of this compound.
Acidity (pKa) and Nucleophilicity: The Power of the Thiolate
The nucleophilic character of any thiol is most potently expressed by its conjugate base, the thiolate anion (RS⁻).[5] The concentration of this powerful nucleophile at a given pH is governed by the thiol's acid dissociation constant (pKa). A lower pKa signifies a more acidic thiol, which more readily deprotonates to form the thiolate.[5]
This compound has a pKa of approximately 9.79, indicating moderate acidity.[1] The electron-withdrawing nature of the pyridine ring contributes to this acidity, while the electron-donating C4-methyl group slightly attenuates it compared to unsubstituted 2-mercaptopyridine. This pKa value is a crucial parameter for comparing its nucleophilic potential against other thiols under specific pH conditions.
| Thiol Compound | Approximate pKa | Implication for Nucleophilicity |
| Thiobenzoic Acid | 2.5[5] | Highly nucleophilic across a wide pH range. |
| 2-Mercaptoethanol | 9.6 | Similar nucleophilicity to 2-M-4-MP at equivalent pH. |
| This compound | 9.79 [1] | Moderate nucleophilicity; requires base for full deprotonation. |
| 1-Propanethiol | 10.7 | Less nucleophilic than 2-M-4-MP at physiological pH. |
| Thiophenol | 6.6 | More nucleophilic than 2-M-4-MP at neutral pH. |
Note: pKa values can vary with experimental conditions.
Comparative Selectivity in Chemical Transformations
The true measure of a reagent's utility lies in its performance in specific chemical reactions. Here, we compare the selectivity of this compound against relevant alternatives.
Regioselectivity in Metal Coordination: A Tale of Two Isomers
The positioning of the thiol and methyl groups on the pyridine ring profoundly impacts how the molecule coordinates with metal centers, a critical aspect in catalysis and materials science. A comparative study of 2-mercaptopyridine (2-MPy) and 4-mercaptopyridine (4-MPy) provides a clear illustration of this regioselectivity.
-
With Pentacyanoferrate Complexes: 2-MPy was found to coordinate through its sulfur atom , while 4-MPy coordinates via its nitrogen atom .[6] This demonstrates that the proximity of the thiol group to the ring nitrogen in the 2-position directs metal binding to the sulfur.
-
With Gold Nanoparticles (AuNPs): This difference in coordination mode leads to dramatically different outcomes in materials science. The N-coordinated 4-MPy isomer effectively stabilizes AuNPs. In contrast, the S-coordinated 2-MPy is labile and actually induces aggregation by delivering the ligand to the nanoparticle surface in a less stable manner.[6][7]
Based on these findings, this compound is expected to behave similarly to 2-MPy, coordinating through its sulfur atom and offering a different selectivity profile than its 4-mercapto isomer in applications like surface functionalization and catalysis.
Chemoselectivity of the Methyl Group: C-H Acidity and Condensation Reactions
A distinct mode of selectivity for this compound involves the reactivity of its methyl group. The electron-withdrawing pyridine ring increases the acidity of the protons on the methyl group when it is located at the 2- or 4-position.[8] In the presence of a base, this methyl group can be deprotonated to form a resonance-stabilized carbanion.[9][10]
This carbanion is a potent nucleophile that can participate in condensation reactions, for example, with aldehydes like benzaldehyde.[8][9] This reactivity is highly regioselective:
-
2- and 4-Methylpyridines: Are reactive in this condensation because the negative charge of the carbanion can be delocalized onto the electronegative ring nitrogen through resonance.[8]
-
3-Methylpyridine: Is not expected to undergo a similar condensation because the negative charge cannot be delocalized onto the nitrogen atom, making the methyl protons significantly less acidic.[8]
This C-H activation provides a selective reaction handle that is absent in thiols lacking this specific structural motif, such as thiophenol or aliphatic thiols.
Caption: Mechanism of base-catalyzed condensation reaction.
Experimental Protocols for Validation
To facilitate the practical application and verification of the principles discussed, we provide the following detailed experimental protocols.
Protocol 1: Comparative Kinetic Analysis of Thiol Nucleophilicity
This protocol allows for the quantitative comparison of the nucleophilic reactivity of this compound against other thiols using a standard electrophile.
Objective: To determine the second-order rate constant for the reaction of various thiols with a chromogenic electrophile, such as 2,4-dinitrochlorobenzene (DNCB).
Materials:
-
This compound and other thiols for comparison.
-
2,4-dinitrochlorobenzene (DNCB).
-
Buffer solution (e.g., 0.05 M Tris-HCl, pH 7.4).[11]
-
Anhydrous solvent (e.g., Acetonitrile or DMSO).
-
UV-Vis Spectrophotometer.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of DNCB in acetonitrile.
-
Prepare 100 mM stock solutions of each thiol in the chosen buffer. Causality Note: Using a buffer maintains a constant pH, ensuring that the observed rate differences are due to the intrinsic nucleophilicity of the thiols and not pH fluctuations.
-
-
Reaction Setup:
-
In a quartz cuvette, add 2.9 mL of the buffer solution.
-
Add 50 µL of the thiol stock solution to achieve a final concentration of ~1.7 mM. Equilibrate the solution at a constant temperature (e.g., 30 °C) in the spectrophotometer.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding 50 µL of the DNCB stock solution (final concentration ~0.17 mM). Causality Note: The thiol is kept in large excess to ensure pseudo-first-order kinetics with respect to DNCB, simplifying data analysis.
-
Immediately begin monitoring the increase in absorbance at the λ_max of the product (e.g., the thioether adduct), recording data at regular intervals.
-
-
Data Analysis:
-
Plot the natural logarithm of (A_∞ - A_t) versus time, where A_∞ is the final absorbance and A_t is the absorbance at time t.
-
The slope of this plot gives the pseudo-first-order rate constant, k_obs.
-
The second-order rate constant (k₂) is calculated as k₂ = k_obs / [Thiol].
-
Compare the k₂ values for each thiol to rank their nucleophilicity under these conditions.
-
Caption: Workflow for comparative kinetic analysis of thiols.
Protocol 2: Selective C-H Functionalization via Condensation
This protocol demonstrates the selective reactivity of the C4-methyl group.
Objective: To synthesize 2-(2-styryl)-4-methylpyridine-2-thiol via condensation with benzaldehyde.
Materials:
-
This compound.
-
Benzaldehyde.
-
Sodium hydroxide (NaOH).
-
Ethanol.
-
Standard glassware for reflux.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equiv.) in ethanol.
-
Addition of Reagents: Add benzaldehyde (1.05 equiv.) followed by an aqueous solution of NaOH (2 equiv.). Causality Note: The base is essential to deprotonate the acidic methyl group, generating the nucleophilic carbanion required for the reaction to proceed.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with dilute HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
-
Conclusion
This compound is a reagent of considerable synthetic value, distinguished by its multiple modes of selectivity. Its performance is not absolute but is instead highly tunable based on reaction conditions and the specific transformation desired.
-
As a Nucleophile: Its moderate pKa places it in a useful reactivity window, allowing for its application where stronger, less selective nucleophiles like thiobenzoate might be unsuitable. Its selectivity can be finely controlled through the choice of base and solvent system.
-
In Coordination Chemistry: It demonstrates clear regioselectivity, preferentially binding metals through its sulfur atom. This makes it a distinct tool for ligand design and surface modification compared to its 4-mercapto isomer, which binds through nitrogen.
-
In C-H Functionalization: The unique acidity of its C4-methyl group provides a selective pathway for forming new carbon-carbon bonds via condensation reactions, a capability absent in most other common thiols.
By understanding the physicochemical principles that govern its behavior and leveraging the comparative data available, researchers can effectively harness the selectivity of this compound to achieve their synthetic goals with greater precision and efficiency.
References
- A Comparative Analysis of the Nucleophilicity of Sodium Thiobenzoate and Other Thiols. BenchChem.
- Nunes, F. S., Bonifácio, L. S., Araki, K., & Toma, H. E. (2006). Interaction of 2- and 4-mercaptopyridine with pentacyanoferrates and gold nanoparticles. Inorganic Chemistry, 45(1), 94–101.
- Morales-Rojas, H., & Moss, R. A. (2002). Nucleophilic reactivity of thiolate, hydroxide and phenolate ions towards a model O2-arylated diazeniumdiolate prodrug in aqueous and cationic surfactant media. Journal of the Chemical Society, Perkin Transactions 2, (4), 773–778.
- Annunziata, O., & Canepa, P. (1998). Nucleophilicity of thiols towards planar Pt(II) complexes. Transition Metal Chemistry, 23(4), 423-426.
- Interaction of 2- and 4-Mercaptopyridine with Pentacyanoferrates and Gold Nanoparticles. ResearchGate.
- Comparative reactivity analysis of small-molecule thiol surrogates. ResearchGate.
- 2-Mercaptopyridine. Wikipedia.
- 4-Methylpyridine reacts with benzaldehyde (C6H5CHO) in the presence of a base to form A. Filo.
- Provide the products of the following reactions: (a) 2-methylpyridine + ... Filo.
- 4-Methylpyridine reacts with benzaldehyde (C6H5CHO) in the presence of a base to form A. Draw a stepwise mechanism for this reaction. Homework.Study.com.
- Boyarskaya, I. A., et al. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate.
- Newman, J., & Van den Berg, F. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Molecules, 23(9), 2328.
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A Senior Application Scientist's Guide to 2-Mercapto-4-methylpyridine: Solvent System Performance and Comparative Analysis
For researchers, scientists, and professionals in drug development, the choice of a solvent system is not merely a matter of dissolution; it is a critical parameter that dictates reaction kinetics, equilibrium, and ultimately, product yield and purity. This guide provides an in-depth analysis of 2-Mercapto-4-methylpyridine, a versatile heterocyclic compound, and its performance across various solvent systems. We will explore its inherent chemical properties, compare its efficacy against common alternatives, and provide actionable experimental protocols.
Understanding this compound: Physicochemical Properties and the Thiol-Thione Tautomerism
This compound, with the molecular formula C₆H₇NS, is a heterocyclic organic compound featuring a pyridine ring substituted with a methyl group at the 4-position and a thiol group at the 2-position.[1] This structure gives rise to a crucial chemical characteristic: thiol-thione tautomerism. The molecule exists in equilibrium between the thiol (mercaptan) form and the thione (pyridinethione) form.[2]
The position of this equilibrium is highly sensitive to the solvent environment.[3] Generally, polar solvents tend to favor the more polar thione tautomer, while non-polar solvents shift the equilibrium towards the thiol form.[3] This phenomenon is critical as the reactivity and nucleophilicity of the sulfur atom differ significantly between the two forms, directly impacting the compound's performance in a given reaction.[2][4]
Caption: Thiol-Thione tautomerism of this compound.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₆H₇NS | [5] |
| Molecular Weight | 125.19 g/mol | [5] |
| Melting Point | 177-178 °C | [5][6] |
| Boiling Point | 195.1 °C at 760 mmHg | [6] |
| pKa | ~9.79 | [1][6] |
| Solubility | Slightly soluble in Chloroform and Methanol | [5][6] |
Performance in Different Solvent Systems: A Comparative Overview
The efficacy of this compound as a nucleophile, ligand, or synthetic intermediate is profoundly influenced by the choice of solvent.[2][4] The solvent's polarity, proticity, and coordinating ability can stabilize or destabilize reactants, intermediates, and transition states, thereby altering reaction rates and outcomes.[7][8]
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile)
Polar aprotic solvents are generally favored for reactions where the nucleophilicity of the thiol or thione is paramount. These solvents can solvate cations while leaving anions relatively "bare," enhancing their reactivity.[7][9]
-
Performance: In applications like peptide synthesis, where 2-mercaptopyridine derivatives can act as acylating agents, polar aprotic solvents facilitate the formation of reactive intermediates.[3][10] For nucleophilic substitution reactions, the enhanced nucleophilicity of the sulfur atom in these solvents can lead to faster reaction rates and higher yields.[4]
-
Considerations: While effective, solvents like DMF can sometimes participate in side reactions or be difficult to remove completely.[9]
Polar Protic Solvents (e.g., Water, Ethanol, Methanol)
Polar protic solvents can engage in hydrogen bonding, which can significantly impact the reactivity of this compound.
-
Performance: The ability of these solvents to donate hydrogen bonds can stabilize both the thiol and thione forms, but may also solvate the sulfur atom, reducing its nucleophilicity.[3][7] Consequently, reaction rates in polar protic solvents may be slower compared to polar aprotic systems for nucleophilic reactions. However, for reactions where proton transfer is a key step, these solvents can be beneficial.
-
Considerations: The limited solubility of this compound in some polar protic solvents, like water, can be a practical limitation.[11]
Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane)
In non-polar solvents, the thiol tautomer is generally favored.[3]
-
Performance: These solvents are often used when trying to avoid the complexities of strong solute-solvent interactions. For reactions where the thiol form is the desired reactive species, non-polar solvents can be advantageous.
-
Considerations: The solubility of this compound and other polar reactants can be very low in non-polar solvents, potentially leading to heterogeneous reaction mixtures and slower reaction rates.[12]
Summary of Solvent Effects on Performance:
| Solvent Class | Predominant Tautomer | Nucleophilicity of Sulfur | Typical Applications |
| Polar Aprotic | Thione | Enhanced | Peptide synthesis, Nucleophilic substitutions |
| Polar Protic | Thione/Thiol | Reduced (due to H-bonding) | Reactions involving proton transfer |
| Non-Polar | Thiol | Moderate | Reactions requiring the thiol form |
Comparative Analysis with Alternative Reagents
This compound is one of several mercaptopyridine derivatives used in synthesis. A comparison with its close analogs and other reagents for a key application, such as in peptide synthesis, is instructive.
| Reagent | Key Features | Advantages | Disadvantages |
| This compound | Methyl group at the 4-position. | The methyl group can influence solubility and electronic properties. | May have specific solubility limitations. |
| 2-Mercaptopyridine | Unsubstituted parent compound.[3] | Well-studied, commercially available. | May have different reactivity profiles compared to substituted analogs. |
| Polymeric 2-mercaptopyridine | Immobilized on a solid support.[10] | Facilitates easy removal of the reagent and byproducts, simplifying purification.[10] | May have lower reactivity due to steric hindrance; requires solid-phase synthesis techniques.[10] |
Experimental Protocols: A Practical Guide
To provide a tangible example, the following is a generalized protocol for a nucleophilic substitution reaction using this compound.
Workflow for a Nucleophilic Substitution Reaction
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A Comparative Analysis of the Chelating Properties of 2-Mercapto-4-methylpyridine: A Guide for Researchers
This guide provides an in-depth comparative analysis of the chelating properties of 2-Mercapto-4-methylpyridine against established chelating agents. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causality behind experimental choices, ensuring a robust and scientifically sound understanding of the topic. We will explore the structural basis of chelation, detail self-validating experimental protocols for characterization, and present comparative data to contextualize the potential of this heterocyclic compound in therapeutic and analytical applications.
Introduction to Chelation and the Candidate: this compound
Chelation is a fundamental chemical process in which a central metal ion is bound by a ligand to form a stable, ring-like structure known as a chelate.[1] This process is vital in biological systems for managing metal ions and is the cornerstone of chelation therapy, a medical treatment for heavy metal poisoning.[2][3] An effective chelating agent must form a complex with the toxic metal that is more stable than the complexes the metal forms with biological ligands (e.g., proteins and enzymes), thereby facilitating its excretion from the body.[4]
The chelating agents currently in clinical use belong to a few distinct chemical classes, including polyaminocarboxylic acids and compounds featuring mercapto (sulfhydryl) groups.[4] It is within this latter class that our subject, this compound (2M4MP), resides.
This compound (C₆H₇NS) is a heterocyclic compound featuring a pyridine ring with a thiol (-SH) group at the 2-position and a methyl (-CH₃) group at the 4-position.[5] Its potential as a chelator stems from the presence of two key coordinating atoms: the sulfur of the thiol group and the nitrogen of the pyridine ring. The compound exists in a tautomeric equilibrium between the thiol form and the thione form, a property that can influence its coordination chemistry.[6] The methyl group at the 4-position may also modulate its electronic properties and lipophilicity compared to its parent compound, 2-mercaptopyridine.
This guide will compare 2M4MP with two benchmark chelators:
-
Ethylenediaminetetraacetic acid (EDTA): A powerful, broad-spectrum chelating agent.[7][8]
-
meso-2,3-Dimercaptosuccinic acid (DMSA): An orally active, FDA-approved dithiol chelator used for treating lead poisoning.[9][10][11][12]
Structural Basis and Mechanism of Chelation: A Comparative View
The efficacy of a chelating agent is intrinsically linked to its molecular structure and the functional groups it possesses for coordinating a metal ion.
This compound (2M4MP): 2M4MP is a bidentate ligand, meaning it can form two bonds with a central metal ion. Chelation occurs through the deprotonated sulfur atom of the thiol group and the lone pair of electrons on the pyridine nitrogen atom, forming a stable five-membered ring with the metal. The methyl group is not directly involved in coordination but can influence the ligand's solubility and electronic properties through inductive effects.
Ethylenediaminetetraacetic acid (EDTA): EDTA is a hexadentate ligand, capable of forming up to six bonds with a metal ion through its four carboxylate groups and two amine groups.[1][8] This ability to wrap around a metal ion forms an exceptionally stable octahedral complex, making EDTA a highly effective but relatively non-selective chelator.[1][7]
meso-2,3-Dimercaptosuccinic acid (DMSA): DMSA is a bidentate chelator that coordinates with heavy metals primarily through its two sulfhydryl groups.[13] Its efficacy, particularly against "soft" metals like lead and mercury, is attributed to the high affinity of sulfur for these elements.[3] The presence of two carboxylic acid groups enhances its water solubility, facilitating renal excretion of the metal-DMSA complex.[14]
Visualization: Comparative Structures and Binding Sites
Caption: Structural comparison of chelating agents.
Experimental Protocols for Evaluating Chelating Properties
To objectively assess the chelating performance of 2M4MP, standardized experimental protocols are essential. The following methods provide a framework for determining stoichiometry and binding affinity.
Protocol 1: Spectrophotometric Determination of Stoichiometry (Mole-Ratio Method)
This method is used to determine the metal-to-ligand ratio in the formed complex. It relies on monitoring the absorbance of a solution at a wavelength where the metal-ligand complex absorbs light, but the individual reactants ideally do not.[15][16]
Causality Behind Experimental Choices:
-
Wavelength Selection: The chosen wavelength (λ_max) corresponds to the maximum absorbance of the metal-complex, ensuring the highest sensitivity for the measurement. A spectral scan of the complex is required to identify this wavelength.
-
Constant Metal Concentration: By keeping the metal concentration constant and varying the ligand concentration, we can observe the point of saturation, where adding more ligand does not result in further complex formation. This inflection point reveals the stoichiometry.
-
Blank Correction: Using a solution without the metal ion as a blank corrects for any absorbance from the ligand itself at the chosen wavelength, ensuring that the measured absorbance is due solely to the complex.
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Prepare equimolar stock solutions of the metal salt (e.g., Pb(NO₃)₂) and the chelating agent (2M4MP) in a suitable buffer.
-
Wavelength Identification: Prepare a solution with an excess of the ligand relative to the metal ion to ensure complete complex formation. Scan this solution using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λ_max) for the complex.
-
Series Preparation: Prepare a series of solutions in volumetric flasks. To each flask, add a constant volume of the metal ion stock solution.
-
Ligand Titration: Add incrementally increasing volumes of the ligand stock solution to the flasks, creating a range of ligand-to-metal molar ratios (e.g., 0:1, 0.5:1, 1:1, 1.5:1, 2:1, 2.5:1, 3:1).
-
Dilution: Dilute all solutions to the final volume with the buffer.
-
Absorbance Measurement: Measure the absorbance of each solution at the predetermined λ_max.
-
Data Plotting: Plot the absorbance versus the molar ratio of ligand to metal. The plot will typically show two linear segments. The intersection of the extrapolated linear portions indicates the stoichiometry of the complex.[16]
Visualization: Mole-Ratio Method Workflow
Caption: Workflow for stoichiometric analysis.
Protocol 2: Potentiometric Titration for Stability Constant Determination
Potentiometric titration is a highly accurate method for determining the stability constants (log K) of complexes. It involves monitoring the pH of a solution containing the metal and ligand as it is titrated with a standard base. The resulting titration curve can be computationally analyzed to calculate the formation constants of the species in solution.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Performing the titration under an inert atmosphere (e.g., nitrogen) prevents the oxidation of the thiol group in 2M4MP and avoids interference from atmospheric CO₂ dissolving in the basic titrant.
-
Constant Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.1 M KNO₃) is crucial because the activity of ions, and thus the equilibrium constants, are dependent on the total ionic concentration of the solution. This ensures that the calculated constants are thermodynamic constants.
-
Computational Analysis: The titration data reflects a complex set of simultaneous equilibria (protonation of the ligand, hydrolysis of the metal, and complex formation). Software programs like Hyperquad are used to deconvolute this data and refine the stability constants for the best fit to the experimental curve.[17]
Step-by-Step Methodology:
-
System Calibration: Calibrate a pH electrode using standard buffers.
-
Solution Preparation: In a thermostatted titration vessel under a nitrogen atmosphere, prepare a solution containing a known amount of 2M4MP, the metal ion of interest, a strong acid (to protonate the ligand fully at the start), and an inert salt to maintain constant ionic strength.
-
Titration: Titrate the solution with a standardized, carbonate-free strong base (e.g., NaOH), recording the pH value after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of base added.
-
Computational Modeling: Input the titration data (volume added, pH), along with the known concentrations and the ligand's protonation constants (determined from a separate titration without the metal), into specialized software. The software refines the stability constants (log β) for the various metal-ligand species (e.g., ML, ML₂) until the calculated titration curve matches the experimental data.
Comparative Data and Performance Analysis
While extensive experimental data on the metal chelation properties of this compound is not widely published, we can draw comparisons based on the known properties of its parent compound (2-mercaptopyridine) and the other benchmark agents. The primary goal of chelation therapy is to bind toxic heavy metals like lead (Pb²⁺), mercury (Hg²⁺), and cadmium (Cd²⁺) while minimizing the depletion of essential endogenous metals like zinc (Zn²⁺) and copper (Cu²⁺).[18]
| Chelating Agent | Key Functional Groups | Target Metals (Primary) | Administration | Key Advantages | Key Disadvantages |
| This compound (2M4MP) | Thiol (-SH), Pyridine (N) | Predicted: Soft metals (Pb²⁺, Hg²⁺, Cd²⁺) | Oral/IV (Predicted) | Potential for good cell permeability due to pyridine ring. | Limited data; potential for side effects; may deplete essential metals. |
| EDTA | Carboxylic Acids (-COOH), Amines (-NH₂) | Lead (Pb²⁺), Cadmium (Cd²⁺)[7] | Intravenous (IV)[11] | High-affinity, broad-spectrum chelator.[7] | Poor oral bioavailability; non-selective, can deplete essential minerals like Zinc.[1][18] |
| DMSA | Thiols (-SH) | Lead (Pb²⁺), Mercury (Hg²⁺), Arsenic (As³⁺)[9][11] | Oral[10] | FDA-approved for lead poisoning; good safety profile; water-soluble.[11][14] | Can cause gastrointestinal upset; may deplete essential minerals like Zinc and Copper.[11] |
Data for 2M4MP is predictive and requires experimental validation.
Trustworthiness Through Self-Validation: The protocols described are designed to be self-validating. For instance, in spectrophotometry, the consistency of the isosbestic points (wavelengths where absorbance remains constant) during titration provides a strong indication that only two species (e.g., the free ligand and a single complex) are present in equilibrium. In potentiometry, the goodness-of-fit between the experimental data and the computer-generated model serves as a powerful validation of the proposed chelation scheme and the calculated stability constants.
Future Directions and Conclusion
This compound presents an interesting scaffold for a chelating agent, combining the soft-metal affinity of a thiol group with the structural and electronic properties of a pyridine ring. Its performance relative to established agents like EDTA and DMSA hinges on its binding affinity, selectivity for toxic versus essential metals, and its pharmacokinetic profile.
The definitive characterization of 2M4MP requires rigorous experimental work following the protocols outlined in this guide. Spectrophotometric and potentiometric studies are crucial for determining the stoichiometry and stability constants of its metal complexes. This foundational data will enable a direct, quantitative comparison with DMSA and EDTA and inform its potential for future development in therapeutic or analytical applications. Computational modeling can further complement these experimental approaches by providing insights into the structural and electronic features governing its chelating behavior.[19][20]
References
- Understanding DMSA: A Key Chelator for Heavy Metal Detoxific
- The current role of 2,3-dimercaptosuccinic acid (DMSA) in the management of childhood lead poisoning - PubMed. (URL: )
- A comparative study on the efficacy of conventional and green chelating agents for soil heavy metal remediation - ResearchG
- DMSA as a Powerful Chelating Agent for Heavy Metal Detoxification and Health Improvement Str
- Exploring the Role of EDTA as a Chelating Agent in Environmental and Industrial Applic
- DMSA vs DMPS vs EDTA: Comparing Chelation Therapy Options - Rock Ridge Pharmacy. (URL: )
- A comparative study on the efficacy of conventional and green chelating agents for soil heavy metal remedi
- Exploring the Benefits and Mechanisms of Chel
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- Dimercaptosuccinic Acid (DMSA), A Non-Toxic, Water-Soluble Treatment For Heavy Metal Toxicity - Wellness Pharmacy. (URL: )
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- meso-2,3-Dimercaptosuccinic acid: chemical, pharmacological and toxicological properties of an orally effective metal chel
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- Chelation therapy for metal intoxication: comments
- This compound | 18368-65-5 - Benchchem. (URL: )
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- This compound; 2(1H)-Pyridinethione,4-methyl - Chemrio. (URL: )
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Evaluating the cost-effectiveness of different synthetic routes to 2-Mercapto-4-methylpyridine
An Expert's Guide to the Cost-Effective Synthesis of 2-Mercapto-4-methylpyridine
For researchers and process chemists in the pharmaceutical and agrochemical industries, the efficient synthesis of heterocyclic intermediates is a critical determinant of project timelines and budget adherence. This compound (also known as 4-methylpyridine-2-thione) is a valuable building block, but its cost of acquisition can be significant. This guide provides an in-depth evaluation of the most common synthetic routes to this compound, offering a comparative analysis of their cost-effectiveness, scalability, and overall practicality in a professional laboratory setting.
We will dissect two primary, field-proven synthetic strategies: the direct displacement from a halogenated precursor and a two-step route involving N-oxide activation. Each route will be evaluated based on chemical cost, reaction yield, operational complexity, and safety considerations.
Comparative Overview
To provide a clear, at-a-glance comparison, the key metrics for each synthetic route are summarized below. This table is based on a theoretical 1-mole scale synthesis to standardize the comparison.
| Metric | Route 1: From 2-Chloro-4-methylpyridine | Route 2: From 4-Methylpyridine N-Oxide |
| Starting Material Cost | Moderate to High | Low |
| Reagent Cost | Low | Moderate |
| Overall Yield | Good (70-85%) | Good (70-80% over two steps) |
| Number of Steps | 1 | 2 |
| Operational Complexity | Low | Moderate |
| Safety Concerns | Handling of odorous thiols | Handling of a strong oxidant (m-CPBA) |
| Estimated Cost/Mole | ~$65 - $80 | ~$45 - $60 |
This is arguably the most direct and industrially favored approach. The principle lies in the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the electron-deficient 2-position of the pyridine ring with a sulfur nucleophile. The choice of the sulfur source is the main variable, with sodium hydrosulfide (NaSH) being a common and economical option.
Workflow Diagram: Route 1
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Mercapto-4-methylpyridine
This document provides essential procedural guidance for the safe and compliant disposal of 2-Mercapto-4-methylpyridine. As a compound frequently utilized in pharmaceutical synthesis and research, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and minimize environmental impact. This guide synthesizes regulatory standards with field-proven chemical safety practices to provide a self-validating system for waste management.
Hazard Assessment and Characterization
This compound, a pyridine derivative containing a thiol (mercaptan) group, presents a multi-faceted hazard profile. Due to the absence of a specific Safety Data Sheet (SDS), this assessment is based on the known hazards of its constituent moieties: pyridine and mercaptans, and closely related analogs like 2-methylpyridine and 4-mercaptopyridine.
-
Flammability: Like many pyridine derivatives, this compound is expected to be a flammable liquid and vapor.[1] Vapors can form explosive mixtures with air, particularly under elevated temperatures. It is critical to keep the compound and its waste away from heat, sparks, open flames, and other ignition sources.[1]
-
Toxicity and Irritation: This compound is presumed to be harmful if swallowed or inhaled and toxic in contact with skin.[1][2] The thiol group contributes to a strong, unpleasant odor, characteristic of mercaptans.[3][4] Direct contact can cause severe skin burns and serious eye damage.[1][2][5][6] It may also cause respiratory irritation.[1][5]
-
Environmental Hazards: Pyridine-based compounds and their derivatives should not be allowed to enter drains or the environment, as they can be toxic to aquatic life.[1][7]
Hazard Summary Table
The following table summarizes the anticipated hazards based on data from analogous compounds.
| Hazard Category | GHS Classification (Anticipated) | Key Precautions | Data Source (Analog) |
| Flammability | Flammable Liquid, Category 3 (H226) | Keep away from ignition sources. Use explosion-proof equipment. | 2-Methylpyridine[1] |
| Acute Toxicity (Oral) | Category 4 (H302) | Do not eat, drink, or smoke when using. Wash hands thoroughly. | 2-Methylpyridine[1] |
| Acute Toxicity (Dermal) | Category 3 (H311) | Wear protective gloves and clothing. Avoid skin contact. | 2-Methylpyridine[1] |
| Acute Toxicity (Inhalation) | Category 4 (H332) | Work in a well-ventilated area or chemical fume hood. | 2-Methylpyridine[1] |
| Skin Corrosion/Irritation | Category 1C / Category 2 | Wear appropriate gloves and lab coat. | 2-Methylpyridine, 4-Mercaptopyridine[1][5] |
| Serious Eye Damage | Category 1 | Wear chemical safety goggles or a face shield. | 4-Mercaptopyridine, 2-Mercaptopyridine-3-carbonitrile[5] |
| Aquatic Toxicity | Acute/Chronic Hazard | Avoid release to the environment. | 2-Mercaptoethanol[7] |
Personal Protective Equipment (PPE) and Safety Precautions
Given the significant hazards, a stringent PPE protocol is mandatory.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[8]
-
Hand Protection: Use chemically resistant gloves, such as butyl rubber or nitrile rubber. Always check the manufacturer's glove compatibility chart.[8][9] Discard and replace gloves immediately if signs of degradation or contamination occur.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[1] For larger quantities or spill response, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: All handling of this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[9]
-
Hygiene: An emergency eyewash station and safety shower must be readily accessible.[5][10] Contaminated clothing should be removed immediately and laundered before reuse.[6] Wash hands thoroughly after handling.[1]
Waste Segregation and Collection
Proper segregation is the first step in compliant disposal.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a compatible material (e.g., amber glass or a suitable plastic) and have a tight-fitting screw cap.[9]
-
Labeling: The waste container must be labeled as "Hazardous Waste" from the moment the first drop of waste is added. The label must include:
-
The full chemical name: "Waste this compound"
-
The associated hazards (e.g., "Flammable," "Toxic," "Corrosive")[9]
-
The accumulation start date.
-
-
Incompatible Materials: Do NOT mix this waste with other waste streams. Specifically, keep it segregated from strong oxidizing agents, acids, and bases to prevent violent reactions.[9]
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area designated for flammable hazardous waste, away from direct sunlight and ignition sources.[9][11]
Disposal Procedures
Disposal must be conducted through approved channels that comply with local, state, and federal regulations.[12] Self-treatment of chemical waste is highly regulated and should only be considered under specific circumstances by trained professionals.
Pathway A: Disposal via Licensed Hazardous Waste Contractor (Recommended)
This is the standard and safest method for disposal.
-
Collection: Collect waste this compound in the designated, labeled container as described in Section 3.
-
Container Management: Keep the container closed at all times except when adding waste. Do not overfill the container (leave at least 10% headspace).
-
Arrange Pickup: Once the container is full or is no longer being used, arrange for collection by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[9]
-
Incineration: The most common disposal method for this type of waste is high-temperature incineration at a permitted facility.[12] This process effectively destroys the organic molecule, converting it to less harmful components like carbon dioxide, water, nitrogen oxides, and sulfur oxides.[5][13]
Pathway B: Lab-Scale Chemical Treatment (Small Quantities Only)
CAUTION: This procedure should only be performed by experienced chemists after a thorough, site-specific risk assessment. It is intended for the neutralization of very small quantities of dilute residual material (e.g., decontaminating glassware), not for bulk waste disposal.
The principle behind this method is the oxidation of the foul-smelling and toxic mercaptan group to a less noxious disulfide or to sulfonate salts.[3]
Experimental Protocol: Oxidative Neutralization
-
Preparation: Work in a chemical fume hood. Ensure all necessary PPE is worn. Have a spill kit ready.
-
Reaction Setup: Place the aqueous solution containing a small amount of this compound in a suitably sized flask equipped with a magnetic stirrer. Place the flask in an ice bath to control the reaction temperature.
-
Oxidation: While stirring vigorously, slowly add a solution of sodium hypochlorite (bleach) or hydrogen peroxide (H₂O₂).[3][4] The addition should be dropwise to manage the exothermic reaction.
-
Causality: The oxidant converts the thiol (R-SH) into a disulfide (R-S-S-R) or, with a stronger or excess oxidant, into sulfonic acid (R-SO₃H), which is a water-soluble salt.[3] This transformation eliminates the characteristic mercaptan odor and significantly reduces its toxicity.
-
-
Monitoring: Monitor the reaction for signs of completion, such as the cessation of heat generation and the disappearance of the mercaptan odor. A test with lead acetate paper can be used to check for the absence of thiols.
-
Quenching: After the reaction is complete, neutralize any excess oxidant. For sodium hypochlorite, a reducing agent like sodium bisulfite can be used. For hydrogen peroxide, a small amount of sodium sulfite can be added.
-
Final Disposal: The resulting solution, once confirmed to be neutralized and free of the original mercaptan, can typically be disposed of as aqueous chemical waste through your institution's EHS program. Do not pour down the drain unless explicitly permitted by local regulations and your EHS office.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but do not create sparks.
-
Control Ignition Sources: Remove all sources of ignition.[1]
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent like vermiculite, dry sand, or a commercial chemical sorbent.[9] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully collect the absorbed material and contaminated soil into a sealable, labeled container for hazardous waste disposal.[6][9] Use non-sparking tools for collection.[1]
-
Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the incident to your supervisor and institution's EHS office immediately.
References
- Mercaptan Controlled Effectively with Hydrogen Peroxide. USP Technologies. [Link]
- Pyridine Standard Operating Procedure.
- Effective mercaptans odor control. BioAir Solutions. [Link]
- Production, Import, Use, and Disposal of Pyridine.
- What Are Mercaptans. Chemical Products Industries. [Link]
- Managing mercaptans. Oilfield Technology. [Link]
- Pyridine for Synthesis - Safety D
- Mercaptans Removal. Equinox Engineering Ltd. [Link]
- Material Safety Data Sheet - 2-Mercaptopyridine, 99%. Cole-Parmer. [Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Mercapto-4-methylpyridine
As a Senior Application Scientist, this guide provides an in-depth operational plan for the safe handling and disposal of 2-Mercapto-4-methylpyridine. This molecule's dual chemical nature, combining the characteristics of a pyridine derivative and a thiol, necessitates a stringent and well-understood safety protocol. The primary hazards stem from its potential toxicity and its exceptionally potent, offensive odor, which is detectable at extremely low concentrations.[1] Adherence to these guidelines is critical for ensuring personnel safety, maintaining a productive laboratory environment, and preventing environmental release.
Hazard Assessment and Mitigation
This compound presents a multi-faceted risk profile that must be managed through a combination of engineering controls and appropriate personal protective equipment (PPE).
| Hazard Category | Description | Mitigation Strategy |
| Acute Toxicity & Irritation | Harmful if swallowed, inhaled, or in contact with skin.[2][3] Causes significant skin and eye irritation.[4][5] The full toxicological profile is not completely understood, demanding a cautious approach.[4] | Use of engineering controls (fume hood) and comprehensive PPE to prevent any direct contact or inhalation. |
| Potent Odor | As a thiol (mercaptan), it possesses an extremely powerful and unpleasant odor detectable at parts-per-billion levels.[1] This odor can cause nausea and headaches and may trigger emergency alarms if it escapes the primary containment.[1] | All handling must be performed in a certified chemical fume hood.[6][7][8] A prepared bleach solution should be on hand to neutralize the thiol group and mitigate odor on equipment.[6] |
| Flammability | The pyridine component suggests that the compound is a flammable liquid and vapor.[2][3] Vapors may form explosive mixtures with air.[9] | Store away from heat and ignition sources in a cool, well-ventilated area.[2][10] Use non-sparking tools and ensure equipment is properly grounded during transfers.[2][3] |
The Hierarchy of Controls
Before relying on PPE, more effective hazard controls must be implemented. For this compound, the following are non-negotiable prerequisites:
-
Engineering Controls : All work must be conducted within a properly functioning and certified chemical fume hood.[8][10] This is the primary defense against vapor inhalation and the release of potent odors.[1]
-
Administrative Controls : Access to areas where this chemical is used should be restricted to trained personnel. Clear labeling and standard operating procedures (SOPs) are mandatory.
Mandatory Personal Protective Equipment (PPE)
The following PPE is required for all personnel handling this compound. Selection must be based on a thorough risk assessment of the specific procedure being performed.
| Protection Level | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Minimum Requirement | Chemical splash goggles with side-shields.[4][10] | Double-gloving with compatible materials (e.g., Butyl rubber or heavy-duty Nitrile).[8] | Fully-buttoned, long-sleeved laboratory coat.[7] | Not required if work is performed correctly within a fume hood. |
| Splash or Aerosol Risk | Chemical splash goggles and a full-face shield. | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber) with extended cuffs.[8] | Chemical-resistant apron over a laboratory coat. | NIOSH-approved respirator with an appropriate cartridge for organic vapors, available for immediate use in case of a spill or ventilation failure.[4][6] |
Detailed PPE Specifications
-
Eye and Face Protection : Chemical splash goggles that provide a complete seal around the eyes are mandatory to protect against splashes and vapors.[7] Standard safety glasses are insufficient. For procedures with a higher risk of splashing, such as large-volume transfers, a full-face shield must be worn in addition to goggles.
-
Hand Protection : Glove selection is critical. Due to the compound's pyridine nature, standard lightweight nitrile gloves may offer inadequate protection.[8]
-
Recommended : Butyl rubber gloves provide excellent resistance to a wide range of chemicals, including many pyridine derivatives.[11]
-
Acceptable Alternative : Heavy-duty (e.g., >8 mil) nitrile gloves may be suitable for incidental contact, but their compatibility must be verified against the manufacturer's chemical resistance data.[11][12] Always check the breakthrough time and degradation rating for your specific glove model.[13]
-
Practice : Double-gloving is recommended to provide an additional layer of protection and to allow for the safe removal of the outer glove if contamination occurs.
-
-
Skin and Body Protection : A flame-resistant lab coat, fully buttoned, is the minimum requirement.[3][7] For any work involving quantities greater than a few milliliters, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection : Under normal operating conditions within a fume hood, respiratory protection is not required.[14] However, in the event of a significant spill or a failure of the ventilation system, personnel must be prepared to use a NIOSH-approved air-purifying respirator equipped with organic vapor cartridges.[4] All users must be medically cleared and fit-tested for respirator use as per institutional policy.[8]
Procedural Guidance: Safe Handling and Disposal
A systematic approach to handling, from preparation to disposal, is essential for safety.
Safe Handling Workflow
Caption: Workflow for safely handling this compound.
Step-by-Step Operational Plan
-
Preparation : Before handling the chemical, verify that the chemical fume hood is operational and that an emergency eyewash and shower are accessible.[8] Prepare a 50% bleach solution in a container within the fume hood for immediate decontamination of glassware and stir bars to neutralize the thiol odor.[6]
-
Handling : Always keep the container of this compound tightly sealed when not in use.[4][7] Conduct all transfers and manipulations well within the fume hood to contain vapors.
-
Decontamination : Immediately after use, place all contaminated reusable items (glassware, stir bars, etc.) into the prepared bleach bath. Allow them to soak for at least one hour to ensure the neutralization of the thiol group.[6]
-
Waste Disposal :
-
Chemical Waste : All solutions containing this compound and the used bleach decontamination solution must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[6][8] Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated PPE : Used gloves, disposable lab coats, and any absorbent material used for spills must be disposed of in a designated solid hazardous waste container.
-
Emergency Response Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
| Incident | Emergency Protocol |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[4][6] Seek immediate medical attention.[7] |
| Eye Contact | Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding eyelids open.[4][8] Seek immediate medical attention. |
| Inhalation | Move the affected individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[4][15] |
| Minor Spill (<10 mL) | If a minor spill occurs inside the fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain it.[10] Transfer the material to a sealed container for hazardous waste disposal. Wipe the area with a bleach solution. |
| Major Spill | Evacuate the laboratory immediately and secure the area. Alert your institution's emergency response team or call 911.[8] |
By integrating these expert-driven protocols and maintaining a vigilant approach to safety, researchers can effectively mitigate the risks associated with this compound, ensuring a secure and productive scientific environment.
References
- Personal protective equipment for handling Thiol-PEG6-alcohol. Benchchem. URL
- Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. URL
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. URL
- Pyridine - SAFETY D
- Pyridine Standard Operating Procedure.
- This compound Product Description. ChemicalBook. URL
- How to handle pyridine safely?. BIOSYNCE. URL
- Material Safety Data Sheet - 2-Mercaptopyridine, 99%. Cole-Parmer. URL
- 4-Methylpyridine SAFETY D
- 2-Methylpyridine SAFETY D
- Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. URL
- 2-Mercapto-4-methylpyrimidine hydrochloride SAFETY D
- 2-Amino-4-methylpyridine SAFETY D
- Personal Protective Equipment. US EPA. URL
- Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. URL
- 2-Amino-4-methylpyridine Safety Data Sheet. Jubilant Ingrevia Limited. URL
- Pyridine SAFETY D
- Thiols Safety Services. University College London. URL
- LOX Safety Kits. Tempshield. URL
- CHEMICAL RESISTANCE & BARRIER GUIDE. AMG Medical. URL
- OSHA Glove Selection Chart. University of Pittsburgh. URL
- CHEMICAL GLOVE RESISTANCE GUIDE. Ansell. URL
- Chemical Compatibility Chart For Disposable Gloves. RS Components. URL
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

